Product packaging for Pentanimidamide(Cat. No.:CAS No. 109-51-3)

Pentanimidamide

Cat. No.: B087296
CAS No.: 109-51-3
M. Wt: 100.16 g/mol
InChI Key: LPXCHPSTROLSJX-UHFFFAOYSA-N
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Description

Pentanimidamide is a chemical compound of significant interest in antimicrobial research, particularly for investigating new therapeutic strategies against fungal pathogens. Research indicates that diamidine compounds like this compound demonstrate potent in vitro inhibitory and fungicidal activity against critical organisms such as Candida albicans and Cryptococcus neoformans . These pathogens are especially problematic in immunocompromised patients, and the emergence of azole-resistant isolates has created a pressing need for new antifungal agents with novel mechanisms. The value of this compound for researchers lies in its potential as a structural scaffold for exploring structure-activity relationships (SAR). Studies on analogous compounds have shown that specific modifications to the core structure can dramatically enhance potency and broaden the spectrum of activity. Some closely related diamidines have exhibited MIC80 values as low as ≤0.09 µg/mL against C. albicans and 0.19 µg/mL against C. neoformans , rivaling or exceeding the activity of current standard treatments like amphotericin B and fluconazole. A key advantage is that these compounds often demonstrate fungicidal, rather than fungistatic, activity, which could lead to more effective eradication of infections. Furthermore, selected compounds within this class have shown promising activity against a range of other clinically relevant molds and yeasts, including Aspergillus fumigatus , Fusarium solani , and various Candida species, as well as against strains with confirmed resistance to fluconazole. Research into this compound and its analogs thus provides a critical pathway for developing novel fungicidal agents to address primary and drug-resistant fungal infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B087296 Pentanimidamide CAS No. 109-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXCHPSTROLSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399288
Record name Pentanimidamide
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

109-51-3
Record name Pentanimidamide
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URL https://commonchemistry.cas.org/detail?cas_rn=109-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amidine Moiety

The amidine functional group, characterized by the RC(=NR)NR'R'' structure, is a cornerstone in medicinal chemistry and drug development. Its basic nature allows it to exist in a protonated state at physiological pH, enabling it to participate in crucial hydrogen bonding interactions with biological targets. This property has led to the incorporation of the amidine motif into a wide array of therapeutic agents, including anticoagulants, antifungals, and antiparasitic drugs. Pentanimidamide, as a simple aliphatic amidine, serves as a fundamental building block and a model compound for understanding the synthesis and reactivity of this important functional group. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a detailed exploration of the reaction mechanisms and practical experimental considerations.

Part 1: The Pinner Reaction: A Classic and Reliable Pathway to this compound

The Pinner reaction, first described by Adolf Pinner in the late 19th century, remains one of the most reliable and widely used methods for the synthesis of amidines from nitriles.[1] The synthesis of this compound via this pathway is a two-step process: the formation of an alkyl pentanimidate salt (a Pinner salt), followed by its subsequent reaction with ammonia.

Step 1: Synthesis of Alkyl Pentanimidate Hydrochloride

The first step involves the acid-catalyzed reaction of pentanenitrile (valeronitrile) with an alcohol, typically methanol or ethanol, in the presence of anhydrous hydrogen chloride. This reaction yields the corresponding alkyl pentanimidate hydrochloride.

Reaction: C4H9CN + ROH + HCl → [C4H9C(=NH2)OR]⁺Cl⁻

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture present will lead to the hydrolysis of the intermediate imidate to form pentanoic acid methyl ester, a common side product.[2]

  • Acid Catalyst: Dry hydrogen chloride gas is the traditional and most effective catalyst. It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[2]

  • Low Temperature: The reaction is typically conducted at low temperatures (0-15 °C) to control the exothermicity of the reaction and to prevent the thermodynamically unstable Pinner salt from decomposing.

Experimental Protocol: Synthesis of Methyl Pentanimidate Hydrochloride [3]

  • Reaction Setup: A solution of pentanenitrile (1.0 eq) in anhydrous methanol (1.5 eq) is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The vessel is cooled to 0-5 °C.

  • HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the solution for 15-18 hours while maintaining the low temperature.

  • Pressurization and Aging: The reaction vessel is then sealed and pressurized with nitrogen (1.5 to 2.0 kg/cm ²) and stirred at 0-15 °C for 14 hours.

  • Methanol Addition and Final Stirring: An additional portion of anhydrous methanol (0.55 eq) is added, and the mixture is stirred for another 60 minutes.

  • Product: The resulting product is the semi-solid methyl pentanimidate hydrochloride, which can be used in the next step without further purification.

Mechanism of Pinner Salt Formation

The mechanism of the Pinner reaction for the formation of methyl pentanimidate is a well-established acid-catalyzed nucleophilic addition.

Caption: Mechanism of methyl pentanimidate hydrochloride formation.

Step 2: Ammonolysis of Alkyl Pentanimidate to this compound

The second step is the conversion of the alkyl pentanimidate hydrochloride to this compound hydrochloride through reaction with an ammonia source. This is a nucleophilic substitution reaction where ammonia displaces the alkoxy group.

Reaction: [C4H9C(=NH2)OR]⁺Cl⁻ + NH3 → [C4H9C(=NH2)NH2]⁺Cl⁻ + ROH

Experimental Protocol: Synthesis of this compound Hydrochloride [3][4]

  • Reaction Setup: The crude methyl pentanimidate hydrochloride is dissolved or suspended in a suitable solvent, such as a cold alcoholic solution.

  • Ammonia Addition: A solution of ammonia in an alcohol (e.g., 9% ammonia in absolute ethanol) is added in excess to the stirred mixture. The reaction is typically carried out at a controlled temperature (e.g., 0-50 °C).[3]

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of ammonium chloride.

  • Work-up: After completion, the ammonium chloride is filtered off. The filtrate, containing the this compound hydrochloride, is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate.

Part 2: Alternative Synthetic Pathways to this compound

While the Pinner reaction is a classic method, several modern alternatives offer different advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Direct Amination of Pentanenitrile

The direct addition of ammonia or amines to nitriles is an atom-economical approach to amidines. However, this reaction is often challenging for unactivated aliphatic nitriles like pentanenitrile and may require harsh conditions or specific catalysts.

  • Base-Catalyzed Methods: Strong bases can be used to deprotonate the amine, increasing its nucleophilicity for attack on the nitrile. However, these methods are more commonly applied to the synthesis of N-substituted amidines.

  • Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can activate the nitrile towards nucleophilic attack by an amine, but often require high temperatures (150-200 °C).[5]

  • Copper-Catalyzed Synthesis: Copper(I) chloride has been used to induce the addition of various amines to nitriles in excellent yields.[5] This method could potentially be adapted for the synthesis of this compound using an ammonia source.

Metal-Free Synthesis Approaches

Recent research has focused on developing metal-free methods for amidine synthesis. One such approach involves a three-component reaction of an azide, an aldehyde, and a secondary amine.[6] While this method typically produces N,N-disubstituted amidines, it highlights the ongoing efforts to develop milder and more sustainable synthetic routes.

Part 3: Characterization and Data Presentation

The identity and purity of synthesized this compound must be confirmed through spectroscopic methods.

Spectroscopic Data
Technique Expected Observations for this compound Hydrochloride
¹H NMR Signals corresponding to the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups). The protons on the nitrogen atoms may appear as broad signals.
¹³C NMR A characteristic signal for the amidine carbon (C=N) is expected in the range of 160-170 ppm. Signals for the carbons of the butyl group will also be present.
IR Spectroscopy Characteristic N-H stretching vibrations for the -NH₂ group are expected in the region of 3400-3250 cm⁻¹ (typically two bands for a primary amine). A strong C=N stretching vibration is anticipated around 1650-1580 cm⁻¹.[1][7]

Note: Specific, experimentally obtained spectra for this compound were not available in the surveyed literature. The expected observations are based on general spectroscopic principles for aliphatic amidines and related compounds.

Part 4: Logical Framework for Synthesis and Analysis

The synthesis and verification of this compound follow a logical workflow designed to ensure both successful synthesis and product integrity.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification cluster_characterization Characterization Start Pentanenitrile Pinner_Reaction Pinner Reaction (ROH, HCl) Start->Pinner_Reaction Imidate_Intermediate Alkyl Pentanimidate Hydrochloride Pinner_Reaction->Imidate_Intermediate Ammonolysis Ammonolysis (NH₃) Imidate_Intermediate->Ammonolysis Crude_Product Crude this compound Hydrochloride Ammonolysis->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Hydrochloride Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Final_Validation Structural Confirmation and Purity Assessment NMR->Final_Validation IR->Final_Validation MS->Final_Validation

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Pinner reaction, which proceeds via an alkyl pentanimidate intermediate. The careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is critical for achieving high yields. While modern, metal-catalyzed and metal-free methods for amidine synthesis are continually being developed, their application to simple, unactivated aliphatic nitriles like pentanenitrile is an area of ongoing research. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this compound, a valuable compound for both fundamental research and as a precursor in drug discovery programs.

References

  • Grokipedia. Pinner reaction. [Link]
  • NROChemistry. Pinner Reaction. [Link]
  • Canadian Science Publishing. INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. [Link]
  • A Rapid and Efficient Synthesis of 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde. Rasayan J. Chem.
  • Organic Chemistry Portal. Amidine synthesis. [Link]
  • Google P
  • Semantic Scholar. Functionality of amidines and amidrazones. [Link]
  • PubChem. Pentamidine. [Link]
  • ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
  • Google Patents. Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate)
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
  • PubChem. This compound Hydrochloride. [Link]
  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
  • ResearchGate. 13 C-NMR chemical shifts. | Download Table. [Link]
  • Organic Syntheses. acetamidine hydrochloride. [Link]
  • Journal of the Chemical Society (Resumed). 103. Amidines. Part XI. Preparation of amidines by ammonolysis of N-arylamidinium salts. [Link]
  • Wikipedia. Pinner reaction. [Link]
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  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • ChemBK. This compound Hydrochloride. [Link]
  • MDPI.

Sources

An In-Depth Technical Guide to Pentanimidamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Pentanimidamide hydrochloride (also known as valeramidine hydrochloride). As a member of the aliphatic amidine class of compounds, it holds significant interest for researchers in medicinal chemistry and drug development, primarily due to the established role of the amidine functional group in biomolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, characterization, and utilization of this compound.

Introduction: The Amidines - A Class of Potent Biomimics

Amidines are a fascinating class of organic compounds characterized by the RC(=NH)NH₂ functional group. They are the nitrogen analogues of carboxylic acids and esters and are recognized as one of the strongest organic bases.[1] This high basicity stems from the protonation of the imino nitrogen, which results in a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms.[1]

This structural feature is of paramount importance in medicinal chemistry. The amidinium group is an excellent mimic of the guanidinium group found in the side chain of arginine, a key amino acid in many biological recognition processes. Consequently, amidine-containing molecules are widely explored as inhibitors of serine proteases, such as trypsin and thrombin, which have arginine or lysine specificity.[2][3] this compound hydrochloride, with its simple aliphatic chain, serves as a foundational molecule for understanding the structure-activity relationships within this class of inhibitors and as a potential building block for more complex pharmaceutical agents.

Molecular Structure and Identification

This compound hydrochloride is the salt formed from the strong organic base, this compound, and hydrochloric acid. The protonation at the imino nitrogen enhances its stability and water solubility, making the hydrochloride salt the common form for laboratory use.

  • Chemical Name: this compound hydrochloride

  • Synonyms: Valeramidine hydrochloride, Pentanamidine hydrochloride

  • CAS Number: 18257-46-0

  • Molecular Formula: C₅H₁₃ClN₂

  • Molecular Weight: 136.62 g/mol

  • Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in research and development, from storage and handling to formulation and in-vitro assays.

Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on analogous aliphatic amidines.

PropertyValue / DescriptionRationale & Scientific Insight
Appearance White to off-white crystalline solid.The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice.
Melting Point Not definitively reported; expected to be a high-melting solid.Amidine hydrochlorides are salts and typically exhibit higher melting points than their free base counterparts due to strong ionic interactions. For comparison, benzamidine hydrochloride melts at approximately 161-163°C.
Solubility Soluble in water and polar organic solvents like ethanol.[4]The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents, enhancing solubility.
pKa (of conjugate acid) Estimated to be in the range of 10-12.Aliphatic amines typically have pKa values for their conjugate acids around 10-11.[5] The resonance stabilization of the amidinium cation makes amidines stronger bases than corresponding amines, thus their conjugate acids have higher pKa values.[1] This high pKa means it will be fully protonated and positively charged at physiological pH.
Storage Store at 2-8°C in a dry, well-ventilated place.As with many amine salts, storage at low temperatures and under anhydrous conditions is recommended to minimize potential degradation, such as hydrolysis.
Spectral Characterization (Predicted)

No publicly available, fully assigned spectra for this compound hydrochloride were identified. However, based on its structure and spectral data from its precursor, valeronitrile, and related amidine compounds, the following spectral characteristics are predicted. This serves as a guideline for researchers to confirm the identity and purity of the compound.

The proton NMR spectrum is expected to show signals corresponding to the butyl chain and the NH protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
CH₃-~0.9Triplet (t)3HStandard terminal methyl group adjacent to a methylene.
-CH₂-CH₃~1.4Sextet (sxt)2HMethylene group coupled to a methyl and another methylene group.
-CH₂-CH₂-C~1.6Quintet (quin)2HMethylene group coupled to two other methylene groups.
-CH₂-C(=N)~2.3Triplet (t)2HMethylene group alpha to the electrophilic amidinium carbon, leading to a downfield shift.
NH₂ protons8.5 - 9.5Broad singlet (br s)4HThese protons are acidic and their signal is often broad due to quadrupole broadening and exchange with trace water. Their chemical shift can be highly variable.

Reference data for the starting material, valeronitrile, shows characteristic signals for the butyl chain, which would be shifted upon conversion to the amidine.[6][7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C H₃-~13Typical chemical shift for a terminal methyl carbon.
-C H₂-CH₃~20Aliphatic methylene carbon.
-C H₂-CH₂-C~28Aliphatic methylene carbon.
-C H₂-C(=N)~35Aliphatic methylene carbon alpha to the amidinium group.
C (=N)~165 - 170The imine carbon of the amidinium group is characteristically deshielded and appears in this downfield region.[8] This is a key signal for confirming the formation of the amidine functionality from the nitrile precursor (which appears around 120 ppm).[9]

The IR spectrum provides valuable information about the functional groups present.

Functional GroupExpected Absorption Range (cm⁻¹)Notes
N-H stretching3100 - 3400The N-H bonds of the -NH₂ groups will give rise to broad absorptions in this region.
C-H stretching (aliphatic)2850 - 3000Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the butyl chain.
C=N stretching (amidinium ion)1650 - 1680This is a key diagnostic peak for the amidinium group. The delocalization of the double bond character between the two C-N bonds results in a strong absorption in this region, which is distinct from the C≡N stretch of the nitrile starting material (around 2250 cm⁻¹).[4][10]
N-H bending1580 - 1650Bending vibrations of the N-H bonds.

Under electron ionization (EI) or chemical ionization (CI), the molecule is expected to show a molecular ion peak for the free base (this compound, C₅H₁₂N₂) and characteristic fragmentation patterns.

  • Free Base Molecular Weight: 100.10 g/mol

  • Expected [M+H]⁺ (for the free base): 101.11 m/z

  • Key Fragmentation: A prominent fragment would be the loss of ammonia (NH₃) from the molecular ion. Alpha cleavage of the butyl chain is also expected.

Chemical Properties and Stability

The chemical behavior of this compound hydrochloride is dominated by the amidinium functional group.

  • Basicity: As previously noted, it is the salt of a strong organic base. Treatment with a stronger base (e.g., NaOH) will liberate the this compound free base.

  • Stability and Hydrolysis: Amidines are susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding amide (pentanamide) and ammonia.[11] The reaction is generally slow at neutral pH but can be accelerated by heating. For this reason, stock solutions should be prepared fresh, and prolonged storage in aqueous buffers should be avoided if hydrolysis is a concern.

    • Acidic Hydrolysis: CH₃(CH₂)₃C(=NH₂⁺)NH₂ + 2H₂O --(H⁺, Δ)--> CH₃(CH₂)₃COOH + 2NH₄⁺

    • Alkaline Hydrolysis: CH₃(CH₂)₃C(=NH)NH₂ + OH⁻ --(Δ)--> CH₃(CH₂)₃CONH₂ + NH₃

  • Reactivity: The amidinium carbon is electrophilic and can be susceptible to nucleophilic attack, although it is less reactive than the corresponding carbon in an ester or acid chloride.

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most direct and common method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[2][12] This two-step, one-pot synthesis involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia to form the desired amidine hydrochloride.

Reaction Scheme

Step 1: Formation of the Pinner Salt CH₃(CH₂)₃-C≡N + C₂H₅OH + HCl (anhydrous) → [CH₃(CH₂)₃-C(=NH₂⁺)OC₂H₅] Cl⁻ (Valeronitrile reacts with ethanol and hydrogen chloride to form Ethyl pentanimidate hydrochloride)

Step 2: Ammonolysis to the Amidine [CH₃(CH₂)₃-C(=NH₂⁺)OC₂H₅] Cl⁻ + NH₃ → CH₃(CH₂)₃-C(=NH₂⁺)NH₂ Cl⁻ + C₂H₅OH (The Pinner salt reacts with ammonia to yield this compound hydrochloride and ethanol)

Detailed Experimental Protocol

Materials:

  • Valeronitrile (pentanenitrile)

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Anhydrous ammonia gas or a solution of ammonia in anhydrous ethanol

  • Reaction vessel equipped with a gas inlet, stirrer, and drying tube

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet. The entire apparatus must be maintained under strictly anhydrous conditions.

  • Pinner Salt Formation:

    • In the reaction flask, prepare a solution of valeronitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt (ethyl pentanimidate hydrochloride) will begin to form.

    • Continue the addition of HCl until the reaction mixture is saturated and no further precipitation is observed. .

    • Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the Pinner salt.

  • Ammonolysis:

    • Cool the reaction mixture containing the precipitated Pinner salt back to 0°C.

    • Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol dropwise.

    • The initial precipitate will dissolve and a new precipitate of ammonium chloride will form.

    • Continue the addition of ammonia until the solution is basic.

    • Allow the mixture to stir at room temperature for 3-4 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Wash the precipitate with a small amount of cold, anhydrous ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is this compound hydrochloride.

    • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Water will readily hydrolyze the Pinner salt intermediate to form an ester (ethyl pentanoate), which is an undesired side product.[12] Therefore, all reagents and glassware must be scrupulously dry.

  • Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the HCl and ammonia additions and to prevent the thermal decomposition of the unstable Pinner salt intermediate.[12]

  • Use of Gaseous HCl/NH₃: Using gaseous reagents ensures that no water is introduced into the reaction.

Visualization of the Synthetic Workflow

Pinner_Reaction_Workflow cluster_setup Reaction Setup cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_workup Work-up & Purification Setup Flame-dried Glassware (Anhydrous Conditions) Reagents1 Valeronitrile + Anhydrous Ethanol in Anhydrous Diethyl Ether Setup->Reagents1 Cooling1 Cool to 0°C Reagents1->Cooling1 HCl_add Bubble Dry HCl Gas Cooling1->HCl_add Incubation Incubate at 0-4°C (12-24h) HCl_add->Incubation Pinner_Salt Pinner Salt Precipitate Incubation->Pinner_Salt Cooling2 Cool to 0°C Pinner_Salt->Cooling2 NH3_add Bubble Dry NH₃ Gas Cooling2->NH3_add Stirring Stir at RT (3-4h) NH3_add->Stirring Amidine_Sol Amidine·HCl in Solution Stirring->Amidine_Sol Filter Filter NH₄Cl Amidine_Sol->Filter Evaporate Evaporate Solvents Filter->Evaporate Recrystallize Recrystallize from Ethanol/Ether Evaporate->Recrystallize Final_Product Pure this compound HCl Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound HCl via the Pinner reaction.

Applications in Research and Drug Development

The primary interest in this compound hydrochloride for the target audience lies in its potential as a serine protease inhibitor.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion to blood clotting and inflammation. They are characterized by a serine residue in their active site. Many serine proteases, such as trypsin, thrombin, and plasmin, have a specificity pocket that preferentially binds to and cleaves after basic amino acid residues like arginine and lysine.

The positively charged, resonance-stabilized amidinium group of this compound hydrochloride is an excellent structural mimic of the guanidinium group of arginine. This allows it to bind competitively in the S1 specificity pocket of trypsin-like serine proteases, inhibiting their enzymatic activity.[2][3] While simple aliphatic amidines like this compound may not have the high potency or selectivity of more complex inhibitors, they are invaluable tools for:

  • Structure-Activity Relationship (SAR) Studies: Serving as a starting point or a fragment for the design of more potent and selective inhibitors.

  • Validating Biological Assays: Used as a simple, known inhibitor to validate the performance of protease activity assays.

  • Affinity Chromatography: Immobilized amidines can be used as ligands for the affinity purification of serine proteases.[13]

Caption: Mechanism of competitive inhibition of serine proteases by this compound.

Other Potential Applications

Some commercial suppliers list this compound hydrochloride for broader applications such as an antihypertensive agent, citing effects on reactive oxygen species and blood vessel relaxation.[14] However, these claims are not widely substantiated in the peer-reviewed scientific literature and should be approached with caution. The primary, well-documented application for the amidine class in a biomedical research context is as protease inhibitors.

Analytical and Quality Control

Ensuring the purity and identity of this compound hydrochloride is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Purity Assessment (Representative Protocol)

Due to their high polarity and lack of a strong chromophore, aliphatic amidines can be challenging to analyze by standard reversed-phase HPLC. A common strategy is pre-column derivatization to attach a UV-active or fluorescent tag.

Principle: The primary amine functionalities of this compound react with a derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) to form a stable, highly detectable product that can be easily separated by reversed-phase HPLC.[15]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a water/methanol (1:1) mixture.

    • Create a series of working standards by diluting the stock solution.

    • Prepare the sample to be analyzed at a similar concentration.

  • Derivatization (using OPA as an example):

    • In an HPLC vial, mix 100 µL of the standard or sample solution with 100 µL of OPA derivatizing reagent and 800 µL of borate buffer (pH 9.5).

    • Vortex the mixture and allow it to react for 2 minutes at room temperature. The reaction is rapid and should be timed consistently for all samples.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 30% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

    • Injection Volume: 20 µL.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Safety and Handling

This compound hydrochloride is an irritant and should be handled with appropriate safety precautions.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid:

    • If Inhaled: Move to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound hydrochloride is a valuable research chemical whose utility is rooted in the fundamental biomimetic properties of the amidine functional group. Its role as a simple, competitive inhibitor of serine proteases makes it an important tool for researchers in enzymology and medicinal chemistry. While specific physical data for this compound is sparse, a robust understanding of its properties and behavior can be derived from the well-established chemistry of the amidine class. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its effective and safe use in a research setting, enabling further exploration of its potential in the development of novel therapeutics.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Mares-Guia, M., & Shaw, E. (1965). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Santagati, N. A., Bousquet, E., Spadaro, A., & Ronsisvalle, G. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.
  • ChemBK. (2024). This compound Hydrochloride.
  • López, X., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(13), 2634–2643.
  • El-Gendy, A. A. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194.
  • NIST. (n.d.). Pentanamide. In NIST Chemistry WebBook.
  • Perosa, A., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2248-2254.
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The Amidine Core: A Technical Guide to Pentanimidamide Analogues and Their Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amidine functional group, characterized by its unique electronic and structural properties, is a cornerstone in medicinal chemistry. This guide delves into the synthesis, structural elucidation, and therapeutic applications of a pivotal class of amidine-containing compounds: pentanimidamide structural analogues and their derivatives. While the simple this compound scaffold serves as a conceptual foundation, this paper focuses on the therapeutically significant diarylthis compound derivatives, exemplified by the potent antiprotozoal drug pentamidine. We will explore the chemical causality behind synthetic strategies, with a detailed examination of the Pinner reaction, and analyze the structure-activity relationships (SAR) that govern the biological activity of these compounds against a spectrum of pathogens. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this important class of molecules.

Introduction: The Significance of the Amidine Moiety

Amidines are organic compounds containing the functional group -C(=NH)-NH2.[1] They are strong organic bases and their cationic nature at physiological pH is a key determinant of their biological activity, often mediating interactions with negatively charged biological macromolecules like DNA and RNA.[1][2] The this compound scaffold, in its broader sense encompassing diaryl derivatives like pentamidine, represents a versatile platform for the development of novel therapeutics. Pentamidine, 1,5-di(4-amidinophenoxy)pentane, has been a clinical workhorse for over six decades, primarily for the treatment of neglected tropical diseases such as Human African trypanosomiasis (sleeping sickness) and leishmaniasis.[3] Its utility also extends to the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP), a common opportunistic infection in immunocompromised individuals.[2][4]

However, the clinical use of pentamidine is hampered by significant toxicity, including nephrotoxicity, hypotension, and dysglycemia, as well as emerging drug resistance.[2] This has spurred extensive research into the design and synthesis of structural analogues and derivatives with improved therapeutic indices—higher efficacy, broader spectrum of activity, and reduced toxicity. This guide provides a comprehensive overview of this chemical space, from fundamental synthesis to the nuanced interplay of structure and function.

Synthesis and Structural Elucidation

The synthesis of this compound analogues, particularly the diaryl diamidines, relies on robust and well-established chemical transformations. The Pinner reaction is a classic and highly effective method for the synthesis of the core amidine functionality.[5][6]

The Pinner Reaction: A Gateway to Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[5][6] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[5] The causality behind the experimental conditions is critical for a successful synthesis. The reaction must be conducted under strictly anhydrous conditions because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as an undesired byproduct.[7] Furthermore, low temperatures are employed to prevent the thermodynamically favored rearrangement of the imidate hydrochloride into an amide.[6]

The overall synthetic strategy for a typical pentamidine analogue involves two main stages: the construction of a dinitrile precursor followed by the conversion of the nitrile groups to amidines.

Pinner_Synthesis_Pathway cluster_0 Part 1: Dinitrile Formation cluster_1 Part 2: Amidine Formation (Pinner Reaction) A 1,5-Dibromopentane C 1,5-Bis(4-cyanophenoxy)pentane (Dinitrile Precursor) A->C Williamson Ether Synthesis (Base, e.g., K2CO3) B 4-Hydroxybenzonitrile B->C D Di-Pinner Salt Intermediate C->D 1. Anhydrous HCl, EtOH (Formation of Pinner Salt) E Pentamidine Analogue (Di-amidine) D->E 2. NH3 in EtOH (Ammonolysis)

Caption: General synthetic pathway for pentamidine analogues.

Detailed Experimental Protocol: Synthesis of Methyl Pentanimidate Hydrochloride (A Pinner Salt Intermediate)

This protocol describes the synthesis of a simple alkyl imidate salt, a key intermediate in the Pinner reaction, starting from pentanenitrile (valeronitrile). This serves as a foundational example of the first stage of amidine synthesis.

Materials:

  • Pentanenitrile (Valeronitrile)

  • Anhydrous Methanol

  • Hydrogen Chloride (gas)

  • Nitrogen (gas)

Equipment:

  • Pressure-rated reaction vessel with gas inlet, stirrer, and cooling system

Procedure: [7]

  • Charging the Vessel: Charge the reaction vessel with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq relative to the nitrile).

  • Cooling: Cool the reaction mixture to between -10 °C and -5 °C.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the low temperature. The reaction is initiated by the protonation of the nitrile's nitrogen, which increases the electrophilicity of the nitrile carbon.

  • Pressurization and Reaction: After the introduction of HCl gas, pressurize the reaction vessel with nitrogen to 1.5-2.0 kg/cm ². Maintain this pressure at a temperature of 0-15 °C for 14 hours. The alcohol then acts as a nucleophile, attacking the electrophilic carbon.

  • Completion and Isolation: Add an additional portion of anhydrous methanol (0.55 eq) and stir for another 60 minutes to ensure complete reaction. The resulting product is the semi-solid methyl pentanimidate hydrochloride.

Pinner_Reaction_Logic Start Pentanenitrile + Methanol Conditions Anhydrous Conditions Low Temperature (-10°C to 0°C) Acid Catalyst (HCl) Start->Conditions Desired_Path Imidate Salt Formation (Pinner Salt) Conditions->Desired_Path Leads to Water Presence of Water Desired_Path->Water High_Temp Higher Temperatures Desired_Path->High_Temp Undesired_Path1 Ester Formation Undesired_Path2 Amide Formation Water->Undesired_Path1 Causes Hydrolysis High_Temp->Undesired_Path2 Promotes Rearrangement

Caption: Critical experimental choices in the Pinner reaction.

Spectroscopic Characterization

The structural elucidation of this compound analogues relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (typically in the 7-8 ppm region), the protons of the pentyl linker (in the 1-4 ppm region, with signals closer to the oxygen atoms being more deshielded), and the N-H protons of the amidinium group. The amidinium protons are often broad and their chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative, with a characteristic signal for the amidine carbon (C=N) typically appearing in the range of 160-170 ppm. Aromatic and aliphatic carbons will appear in their expected regions.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong C=N stretching vibration for the amidine group, typically in the region of 1640-1690 cm⁻¹. N-H stretching vibrations will also be present as broad bands in the 3100-3400 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Discovery: Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogues is defined by the intricate relationship between their chemical structure and their biological activity. Modifications to the terminal amidine groups, the central aliphatic linker, and the aromatic rings can have profound effects on potency, selectivity, and toxicity.

Antiprotozoal Activity

Pentamidine and its derivatives are most renowned for their activity against a range of protozoan parasites.[5][7] The primary mechanism of action is believed to be the binding of the dicationic molecule to the minor groove of AT-rich regions of DNA, interfering with DNA, RNA, and protein synthesis.[2]

  • Terminal Groups: The basicity and charge distribution of the terminal amidine groups are crucial for DNA binding. Replacing the amidine with less basic groups generally reduces activity. However, modifications such as N-alkylation or incorporation into a cyclic system (e.g., imidazolines) can modulate activity and toxicity.[8] For instance, some diimidazoline derivatives have shown excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense, with high selectivity.[7]

  • Central Linker: The length and flexibility of the pentyl linker are critical. Shorter or longer chains often lead to a decrease in activity. The introduction of heteroatoms, such as sulfur, into the linker has been explored to improve the pharmacokinetic profile.[9]

  • Aromatic Rings: Substitution on the aromatic rings can influence the molecule's electronic properties and its ability to interact with the DNA minor groove.

Table 1: Comparative Antiprotozoal Activity of Pentamidine Analogues

CompoundModificationTarget OrganismIC₅₀ (µM)Cytotoxicity (L6 cells, IC₅₀ µM)Selectivity IndexReference
Pentamidine Parent CompoundT. b. rhodesiense0.0052.6520[8]
Compound 3 Bis(N-methyl)amidineT. b. rhodesiense0.009>100>11111[8]
Compound 4 Bis(imidazoline)T. b. rhodesiense0.004>100>25000[8]
Compound 32 Phenyl-substituted dicationT. b. rhodesiense0.0041.8450[8]
Pentamidine Parent CompoundP. falciparum0.0172.6153[8]
Compound 4 Bis(imidazoline)P. falciparum0.005>100>20000[8]
Pentamidine Parent CompoundL. donovani1.82.61.4[8]
Compound 66 DiimidazolineL. donovani0.410.125[7][8]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent compound. The Selectivity Index (Cytotoxicity IC₅₀ / Antiprotozoal IC₅₀) is a measure of the drug's selectivity for the parasite over mammalian cells.

The data in Table 1 clearly demonstrates that strategic modifications can lead to compounds with significantly improved therapeutic windows. For example, the bis(imidazoline) analogue (Compound 4) shows comparable or superior antiprotozoal activity to pentamidine but is dramatically less cytotoxic, resulting in a much higher selectivity index.[8]

Antifungal Activity

Pentamidine analogues have also shown significant promise as antifungal agents, particularly against opportunistic pathogens like Candida albicans and Cryptococcus neoformans.[6][10] Many of these compounds exhibit potent fungicidal activity, a distinct advantage over fungistatic agents like fluconazole.[6][10]

The SAR for antifungal activity often parallels that for antiprotozoal activity, suggesting a similar mechanism of action related to nucleic acid or mitochondrial function.[3] One study found that a dicationic bis-benzimidazole analogue had a minimum inhibitory concentration (MIC₈₀) of ≤0.09 µg/ml against C. albicans, highlighting the potential for developing broad-spectrum antimicrobial agents from this chemical class.[6][10]

Pharmacokinetics and Toxicity Profile

A major challenge in the development of pentamidine analogues is overcoming the parent drug's unfavorable pharmacokinetic and toxicity profile. Pentamidine is poorly absorbed orally and requires parenteral or inhaled administration.[2] It has a long terminal half-life and tends to accumulate in tissues, which contributes to its toxicity.[11]

The primary toxicities associated with pentamidine are:

  • Nephrotoxicity: Occurs in a significant percentage of patients.[2]

  • Hypoglycemia/Hyperglycemia: Can be severe and is related to pancreatic islet cell toxicity.[2]

  • Cardiovascular effects: Hypotension and QT prolongation can occur.[2]

Drug development efforts are focused on designing analogues that are more rapidly metabolized and eliminated, have improved oral bioavailability, and exhibit reduced affinity for off-target sites associated with toxicity. The reduced cytotoxicity observed for N-substituted and cyclic analogues (as seen in Table 1) is a promising indicator that the therapeutic index of this class of compounds can be significantly improved.[8]

Conclusion and Future Directions

The this compound scaffold, particularly in the form of diaryl diamidines, remains a highly valuable platform in the search for new anti-infective agents. The foundational chemistry, centered around methods like the Pinner reaction, is well-understood, allowing for the rational design and synthesis of a wide array of structural analogues. The extensive body of SAR data provides a clear roadmap for optimizing potency and minimizing toxicity.

Future research should focus on:

  • Elucidating Mechanisms of Action: While DNA binding is a primary proposed mechanism, further studies are needed to understand the full spectrum of molecular targets, which could lead to the design of more selective drugs.

  • Improving Pharmacokinetic Properties: A key goal is the development of orally bioavailable analogues with optimized absorption, distribution, metabolism, and excretion (ADME) profiles to reduce tissue accumulation and associated toxicities.

  • Expanding the Therapeutic Scope: The broad-spectrum activity of these compounds suggests they could be developed for other indications, including as antibacterial and potentially antiviral agents.

By integrating synthetic chemistry, molecular pharmacology, and toxicology, the development of next-generation this compound derivatives holds great promise for addressing the urgent global need for new and improved treatments for infectious diseases.

References

  • Bell, C. A., Cory, M., Fairley, T. A., Hall, J. E., & Tidwell, R. R. (1991). Structure-activity relationships of pentamidine analogs against Giardia lamblia and correlation of antigiardial activity with DNA-binding affinity. Antimicrobial Agents and Chemotherapy, 35(6), 1099–1107.
  • Del Poeta, M., Schell, W. A., & Perfect, J. R. (1998). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 42(10), 2495–2502.
  • Antimicrobial Agents and Chemotherapy. (1998). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. ASM Journals.
  • Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current Medicinal Chemistry, 19(34), 5819–5836.
  • Wikipedia. (n.d.). Pentamidine.
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  • Bai, Y., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010.
  • Wikipedia. (n.d.). Pinner reaction.
  • Bakunova, S. M., et al. (2009). Structure−Activity Study of Pentamidine Analogues as Antiprotozoal Agents. Journal of Medicinal Chemistry, 52(7), 2038-2055.
  • ResearchGate. (2019). In vitro screening of pentamidine analogs against bacterial and fungal strains.
  • PubChem. (n.d.). Pentamidine.
  • Bronckaers, A., et al. (1990). Pharmacokinetics and adverse reactions after a single dose of pentamidine in patients with Trypanosoma gambiense sleeping sickness. British Journal of Clinical Pharmacology, 30(3), 473–479.

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A Technical Guide to the Biological Activity Screening of Novel Pentanimidamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Pentanimidamide Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and identifying new therapeutic modalities. The this compound backbone, a less-trodden path in medicinal chemistry, presents a compelling opportunity. Structurally related to compounds known for their interactions with biological macromolecules, novel this compound derivatives are ripe for investigation across a spectrum of therapeutic areas. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic screening of these promising compounds. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our recommendations in authoritative sources.

Strategic Framework for Screening Novel this compound Derivatives

A successful screening campaign for a novel compound class like this compound hinges on a strategic, multi-tiered approach. The goal is not merely to identify "hits," but to do so in a manner that is both efficient and informative, yielding preliminary insights into the mechanism of action and potential therapeutic applications.

Our proposed screening cascade is designed to first cast a wide net with primary assays that are robust, cost-effective, and amenable to high-throughput formats. Promising candidates are then funneled into more complex and physiologically relevant secondary and tertiary assays to elucidate their specific biological effects and mechanisms.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Optimization Primary Assays High-Throughput Primary Screening (e.g., Antimicrobial Broth Microdilution, Cytotoxicity MTT Assay) Hit_Confirmation Hit Confirmation & Dose-Response Analysis Primary Assays->Hit_Confirmation Active Compounds Secondary_Assays Mechanism-Oriented Secondary Assays (e.g., Enzyme Inhibition, Pathway-Specific Reporter Assays) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization & In Vivo Models Secondary_Assays->Lead_Optimization Validated Leads

Caption: A strategic screening cascade for novel this compound compounds.

Primary Screening: Identifying Bioactive Candidates

The initial foray into understanding the biological potential of novel this compound compounds should focus on two key areas with established relevance for amidine-containing molecules: antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Given the structural similarities to known antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Preparation of Compound Stock Solutions: Dissolve novel this compound compounds in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the microorganism being tested) to achieve a range of concentrations.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]

  • Controls:

    • Positive Control: A known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Negative Control: Broth with inoculum and the same concentration of solvent used for the compounds.

    • Sterility Control: Broth only.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anticancer Activity Screening

A primary screen for anticancer activity is essential to identify compounds with cytotoxic or cytostatic effects. The MTT assay is a reliable and widely used colorimetric assay to assess cell viability.[3]

  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon).

  • Compound Treatment: Treat the cells with a range of concentrations of the novel this compound compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Living cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT into a purple formazan product.[3]

  • Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined.

Secondary Screening: Delving into Mechanism of Action

Compounds that demonstrate promising activity in the primary screens should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[4] Given that pentamidine is known to interact with various enzymes, screening for enzyme inhibition is a critical step. The choice of enzymes to screen against should be guided by the results of the primary screen and any available literature on related compounds. For example, if a compound shows potent anticancer activity, screening against kinases or topoisomerases could be relevant.

  • Assay Setup: In a suitable microplate format, combine the target enzyme, its substrate, and the novel this compound compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay) and incubate for a predetermined period at the enzyme's optimal temperature.

  • Detection: Use a detection reagent that produces a measurable signal (e.g., luminescence, fluorescence, or absorbance) that is proportional to the enzyme's activity.

  • Data Analysis: Determine the effect of the compound on enzyme activity and calculate the IC50 value.

G cluster_0 Enzyme Inhibition Workflow Start Prepare Assay Components (Enzyme, Substrate, Compound) Mix Combine Components in Microplate Start->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Detect Add Detection Reagent & Measure Signal Incubate->Detect Analyze Calculate IC50 Value Detect->Analyze

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Elucidating the Type of Enzyme Inhibition

For compounds that show significant enzyme inhibition, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5] This is typically done by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations.

Data Presentation and Interpretation

Clear and concise presentation of screening data is essential for decision-making. The following tables provide templates for summarizing the results of the primary screens.

Table 1: Antimicrobial Activity of Novel this compound Compounds

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control MIC (µg/mL)
PENT-001Staphylococcus aureusGram-positive
PENT-001Escherichia coliGram-negative
PENT-002Staphylococcus aureusGram-positive
PENT-002Escherichia coliGram-negative

Table 2: Anticancer Activity of Novel this compound Compounds

Compound IDCancer Cell LineIC50 (µM)Positive Control IC50 (µM)
PENT-001MCF-7 (Breast)
PENT-001A549 (Lung)
PENT-002MCF-7 (Breast)
PENT-002A549 (Lung)

Trustworthiness and Self-Validating Systems

To ensure the integrity of the screening data, each assay should be designed as a self-validating system. This involves the consistent use of appropriate controls:

  • Positive Controls: A known active compound for the assay to confirm that the assay is performing as expected.

  • Negative Controls: A vehicle control (e.g., DMSO) to establish the baseline response.

  • Internal Controls: For cell-based assays, monitoring cell health and morphology can provide an internal check on the validity of the results.

Furthermore, all "hit" compounds should be re-tested in confirmatory assays to rule out false positives. Dose-response curves should be generated to confirm the activity and determine potency.

Hypothetical Signaling Pathway Inhibition

Should a this compound derivative demonstrate potent and specific anticancer activity, further investigation into its impact on key cellular signaling pathways would be warranted. For instance, if a compound inhibits a specific kinase, it could disrupt a downstream signaling cascade crucial for cancer cell proliferation and survival.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A This compound Novel this compound Compound This compound->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a novel this compound compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of novel this compound compounds. By employing a strategic, multi-tiered approach grounded in robust and well-validated assays, researchers can efficiently identify and characterize promising new therapeutic candidates. The journey from initial hit identification to a validated lead compound is a long and complex one, but it begins with the principles of rigorous and insightful screening outlined herein. The exploration of the this compound scaffold holds significant promise, and it is our hope that this guide will serve as a valuable resource for those embarking on this exciting area of research.

References

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  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • PubMed. (1990). Amidoximes of pentamidine: synthesis, trypanocidal and leishmanicidal activity.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BioIVT. (n.d.). Enzyme Inhibition & DDI Studies.
  • PubMed Central. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Bentham Science. (2012).

Sources

A Senior Application Scientist's Guide to In Silico Modeling of Pentanimidamide Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of small molecule-protein interactions is a cornerstone of modern drug discovery.[1][2] Pentanimidamide, a small molecule with potential therapeutic relevance, requires a detailed understanding of its molecular targets and binding mechanisms to unlock its full potential. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound's interaction with its putative protein receptors. We eschew a rigid template, instead presenting a logically structured narrative that mirrors the scientific discovery process—from target identification to the rigorous calculation of binding free energy. This document is intended for researchers, computational chemists, and drug development professionals, offering both the strategic rationale behind methodological choices and detailed, validated protocols for execution.

The Foundational Challenge: Target Identification

Before any structural modeling can commence, we must first identify the most probable protein targets of this compound. In the absence of definitive experimental data, a ligand-based approach provides a powerful predictive starting point. The underlying principle, the "molecular similarity hypothesis," posits that structurally similar molecules are likely to bind to similar protein targets.[3]

Causality: Why Ligand-Based Target Prediction?

Structure-based methods, like reverse docking, require vast computational resources to screen a ligand against thousands of potential protein structures. Ligand-based methods, such as the one employed by SwissTargetPrediction, offer a computationally efficient and highly effective alternative.[3][4] By comparing the 2D and 3D similarity of this compound to a vast database of known bioactive ligands, we can generate a ranked list of potential targets, prioritizing our subsequent, more intensive computational efforts.[3][4][5]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Obtain Ligand Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.[6][7][8]

  • Submit to Server: Navigate to the SwissTargetPrediction web server.[9] Paste the SMILES string into the query field.

  • Select Organism: Specify the organism of interest (e.g., Homo sapiens).

  • Execute Prediction: Initiate the prediction process. The server calculates similarity against its curated library of active compounds.[3]

  • Analyze Results: The output is a list of protein targets, ranked by probability. Examine the top candidates (e.g., those with the highest probability scores) to select a receptor for the subsequent detailed modeling workflow. For this guide, we will proceed with a hypothetical top-ranked candidate: Human Serum Albumin (HSA) .

The Core Workflow: From Static Docking to Dynamic Simulation

Our investigation proceeds through a multi-stage pipeline designed to increase in computational rigor and predictive accuracy at each step. We begin with a rapid assessment of binding potential (Molecular Docking), refine this static model by observing its dynamic behavior (Molecular Dynamics), and culminate with a robust calculation of binding affinity (Binding Free Energy).

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_md Phase 3: Dynamic Refinement cluster_energy Phase 4: Affinity Calculation cluster_analysis Phase 5: Final Analysis ligand_prep Ligand Preparation (PubChem -> 3D Structure) receptor_prep Receptor Preparation (PDB -> Cleaned Structure) docking Molecular Docking (AutoDock Vina) receptor_prep->docking md_sim Molecular Dynamics Simulation (GROMACS) docking->md_sim bfe Binding Free Energy Calculation (AMBER MM/PBSA) md_sim->bfe analysis Structural & Energetic Analysis bfe->analysis G start Docked Complex solvate Solvate & Add Ions start->solvate emin Energy Minimization solvate->emin nvt NVT Equilibration (Constant Volume/Temp) emin->nvt npt NPT Equilibration (Constant Pressure/Temp) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis prod->analysis

Sources

An In-depth Technical Guide to the Therapeutic Potential of Pentanimidamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Pentamidine's Legacy

For decades, Pentamidine, an aromatic diamidine, has been a clinical mainstay in the fight against protozoal infections like African trypanosomiasis, leishmaniasis, and notably, Pneumocystis jirovecii pneumonia (PCP).[1][2][3] Its synthesis in the 1930s marked a significant advancement in antimicrobial therapy.[1][4] However, its clinical utility is hampered by a narrow therapeutic window and a formidable profile of adverse effects, including severe hypotension, hypoglycemia, pancreatitis, and nephrotoxicity.[5][6][7][8] This inherent toxicity has been the primary impetus for extensive medicinal chemistry efforts aimed at designing Pentanimidamide analogues. The core objective is twofold: to preserve or enhance the potent antimicrobial activity of the parent molecule while systematically engineering out its cytotoxic liabilities.

This guide moves beyond a simple review, offering a deep dive into the scientific rationale and technical methodologies underpinning the exploration of this compound analogues. We will dissect their evolving mechanisms of action, chart their journey from antiprotozoal agents to novel cancer therapeutics, and provide the field-proven experimental frameworks necessary to validate their potential. This is a guide for the researcher, the scientist, and the drug developer, designed to illuminate the path from chemical scaffold to clinical candidate.

The Pentamidine Pharmacophore: A Multifaceted Mechanism of Action

The therapeutic activity of Pentamidine, and by extension its analogues, is not attributed to a single, discrete mechanism but rather a complex interplay of interactions with multiple cellular targets.[5][9] This pleiotropic nature is both a source of its broad-spectrum activity and a contributor to its toxicity. Understanding these mechanisms is foundational to designing analogues with improved specificity.

The primary mechanisms are understood to be:

  • DNA Intercalation and Minor Groove Binding: Pentamidine shows a strong affinity for adenine-thymine (A-T) rich regions of DNA, binding within the minor groove.[3][10] This interaction physically obstructs the machinery of DNA replication and transcription, ultimately halting protein synthesis and leading to cell death.[2][9][10]

  • Enzyme Inhibition: The drug is known to inhibit key enzymes crucial for pathogen survival. This includes topoisomerases involved in DNA replication and repair in both Pneumocystis jirovecii and Trypanosoma species, as well as S-adenosylmethionine decarboxylase, a critical enzyme in the polyamine biosynthesis pathway.[3][10]

  • Mitochondrial Disruption: Pentamidine can interfere with mitochondrial function by disrupting the mitochondrial membrane potential, a critical factor in cellular energy production and a trigger for apoptosis.[9][10]

The design of analogues often involves modifying the terminal amidine or imidazoline groups and altering the length and composition of the central aliphatic or aromatic linker. These changes are intended to fine-tune the molecule's affinity for specific biological targets, thereby enhancing efficacy against a particular pathogen or cancer cell type while reducing off-target effects.

cluster_0 This compound Analogue cluster_1 Cellular Targets & Mechanisms cluster_2 Cellular Consequences Pentamidine This compound Analogue DNA Pathogen/Cancer Cell DNA Pentamidine->DNA Binds to Minor Groove Mito Mitochondria Pentamidine->Mito Disrupts Membrane Potential Enzymes Key Enzymes (e.g., Topoisomerases) Pentamidine->Enzymes Inhibits Activity Replication Inhibition of DNA Replication & Transcription DNA->Replication Energy Disruption of Energy Metabolism Mito->Energy Function Loss of Essential Enzymatic Function Enzymes->Function Apoptosis Apoptosis / Cell Death Replication->Apoptosis Energy->Apoptosis Function->Apoptosis start Start: High-Throughput Screen step1 Co-administer Analogue with Gram-Positive Antibiotic (e.g., Vancomycin) against Gram-Negative Pathogen (e.g., A. baumannii) start->step1 decision1 Synergistic Killing Observed? step1->decision1 step2 Assess Outer Membrane Permeabilization (e.g., NPN Uptake Assay) decision1->step2 Yes discard1 Discard (No Synergy) decision1->discard1 No step3 Determine Cytotoxicity against Mammalian Cell Lines (e.g., HepG2, HEK293) step2->step3 decision2 High Permeabilization with Low Cytotoxicity? step3->decision2 step4 Evaluate in Murine Infection Model (e.g., Sepsis Model) decision2->step4 Yes discard2 Discard (Toxic) decision2->discard2 No end Lead Candidate Identified step4->end

Caption: Experimental workflow for identifying antibiotic adjuvant candidates.

Emerging Therapeutic Potential in Oncology

The repurposing of antimicrobials for cancer therapy is a rapidly growing field. [11][12]The similarities in fundamental cellular processes, such as the reliance on rapid DNA replication, make Pentamidine and its analogues intriguing candidates for anticancer agents.

Targeting Key Cancer Signaling Pathways

Preclinical studies have revealed that Pentamidine analogues can modulate multiple signaling pathways that are frequently dysregulated in cancer:

  • PI3K/AKT Pathway Inhibition: In ovarian cancer cells, Pentamidine has been shown to increase the protein expression of the tumor suppressor PTEN. [13]PTEN is a critical negative regulator of the PI3K/AKT pathway, which governs cell proliferation, growth, and survival. By stabilizing PTEN, the analogue effectively dampens this pro-tumorigenic signaling cascade. [11][13]* Immune Checkpoint Blockade: Pentamidine has been identified as a small-molecule antagonist of Programmed death-ligand 1 (PD-L1). [14]The PD-1/PD-L1 axis is a major immune checkpoint that cancer cells exploit to evade destruction by T-cells. By blocking this interaction, Pentamidine can reinvigorate the anti-tumor immune response, increasing T-cell mediated cytotoxicity and the secretion of effector cytokines like IFN-γ and TNF-α. [11][14]* Inhibition of S100-RAGE Interaction: Pentamidine and its derivatives can block the interaction between the S100A1 protein and the Receptor for Advanced Glycation Endproducts (RAGE). [15]This interaction is implicated in promoting inflammation and cell proliferation in various cancers.

Pentamidine This compound Analogue PTEN PTEN (Tumor Suppressor) Pentamidine->PTEN Increases Stability PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes

Caption: this compound analogue action on the PTEN/PI3K/AKT pathway.

Protocol: T-Cell Mediated Cytotoxicity Assay

This protocol provides a framework for evaluating an analogue's ability to enhance the cancer-killing capacity of immune cells, a key function for an immune checkpoint inhibitor.

  • Cell Preparation:

    • Culture target cancer cells (e.g., H1975 lung cancer cells, which express PD-L1) to 70-80% confluency.

    • Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. This ensures a pure population of effector cells.

    • Activate the isolated T-cells for 48-72 hours with anti-CD3/CD28 antibodies and IL-2 to stimulate proliferation and effector function.

  • Co-culture Setup:

    • Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

    • The next day, add the activated T-cells to the wells containing cancer cells at a specified Effector:Target (E:T) ratio (e.g., 5:1).

    • Treat the co-cultures with the this compound analogue at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-L1 antibody like Atezolizumab). [14]

  • Cytotoxicity Measurement (24-48 hours post-treatment):

    • Measure cancer cell lysis using a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released upon cell membrane damage.

    • Quantify LDH in the culture supernatant according to the manufacturer's protocol.

    • Calculate the percentage of specific lysis using the formula: (% Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

      • Spontaneous Release: T-cells or cancer cells alone.

      • Maximum Release: Cancer cells treated with a lysis buffer.

  • Cytokine Analysis (Validation of Mechanism):

    • Collect the culture supernatant from the co-culture wells.

    • Measure the concentration of key T-cell effector cytokines (e.g., IFN-γ, TNF-α) using an ELISA or a multiplex bead array (e.g., Luminex). An increase in these cytokines in the presence of the analogue validates an enhanced T-cell response. [14]

Future Directions: Overcoming Hurdles and Realizing Potential

The development of this compound analogues represents a promising strategy in both infectious disease and oncology. However, the path to clinical translation requires addressing the persistent challenge of toxicity. [12]The future of this drug class will likely depend on two key areas:

  • Rational Drug Design: Continued structure-activity relationship (SAR) studies are essential to identify the precise structural motifs responsible for therapeutic efficacy versus off-target toxicity. [16][17]This will enable the design of next-generation analogues with a significantly improved therapeutic index.

  • Advanced Drug Delivery Systems: Encapsulating potent analogues within nanocarriers—such as liposomes or polymer-hybrid nanoparticles—offers a powerful strategy to enhance their pharmacokinetic profiles. [11][12]Targeted delivery can increase drug concentration at the site of disease (a tumor or an infection) while minimizing systemic exposure, thereby reducing the risk of adverse effects. [11] By integrating intelligent medicinal chemistry with advanced formulation strategies, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for a new generation of powerful and safer medicines.

References

  • DBL™ Pentamidine Isethion
  • What is Pentamidine Isethionate used for? (2024).
  • Zhang, B., Jin, Y., Zhang, L., Wang, H., & Wang, X. (2022). Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry, 29(26), 4602-4609.
  • What is the mechanism of Pentamidine Isethionate? (2024).
  • Clinical Profile of Pentamidine 300mg Powder for Injection. (n.d.). GlobalRx.
  • Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current Medicinal Chemistry, 19(34), 5819-36.
  • Zhang, B., Jin, Y., Zhang, L., Wang, H., & Wang, X. (2022). Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry, 29(26), 4602-4609.
  • Pentamidine. (n.d.). Wikipedia.
  • Jones, S. K., Hall, J. E., Allen, M. A., Morrison, S. D., Ohemeng, K. A., Reddy, V. V., Geratz, J. D., & Tidwell, R. R. (1990). Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. Antimicrobial Agents and Chemotherapy, 34(6), 1026–1030.
  • Hashemi, E., Nia, A. H., Fakhri, F., & Fatahi, Y. (2023). Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties.
  • Lee, W. L., Chen, Y. C., Wu, C. H., & Lin, C. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. International Journal of Molecular Sciences, 24(1), 668.
  • MacNair, C. R., Farha, M. A., Serrano-Wu, M. H., Lee, K. K., Hubbard, B., Côté, J. P., ... & Brown, E. D. (2022). Preclinical Development of Pentamidine Analogs Identifies a Potent and Nontoxic Antibiotic Adjuvant. ACS Infectious Diseases.
  • Del Poeta, M., Schell, W. A., & Perfect, J. R. (1997). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 41(8), 1845-1849.
  • Del Poeta, M., Schell, W. A., & Perfect, J. R. (1997). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 41(8), 1845-1849.
  • Hashemi, E., Nia, A. H., Fakhri, F., & Fatahi, Y. (2023). Repurposing the anti-parasitic agent pentamidine for cancer therapy; a novel approach with promising anti-tumor properties. ScienceOpen.
  • Bell, C. A., Hall, J. E., Kyle, D. E., Grogl, M., Ohemeng, K. A., Allen, M. A., & Tidwell, R. R. (1990). Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. Antimicrobial Agents and Chemotherapy, 34(7), 1381–1386.
  • What are the side effects of Pentamidine Isethionate? (2024).
  • Jones, S. K., Hall, J. E., Allen, M. A., Morrison, S. D., Ohemeng, K. A., Reddy, V. V., Geratz, J. D., & Tidwell, R. R. (1990). Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. Antimicrobial Agents and Chemotherapy, 34(6), 1026-1030.
  • Jamil, K. A., & Avula, A. (2023). Pentamidine. In StatPearls.
  • Wang, Y., Tong, X., & Wang, X. (2021). Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro. Cancer Management and Research, 13, 5315–5326.
  • Del Poeta, M., Schell, W. A., & Perfect, J. R. (1997). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 41(8), 1845-1849.
  • Lin, C. H., Hsieh, C. H., Chen, Y. C., & Lin, C. (2023). Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint. Frontiers in Immunology, 14, 1162505.
  • Pentamidine Side Effects: Common, Severe, Long Term. (2025). Drugs.com.
  • Balslev, U., & Nielsen, T. L. (1992). Adverse effects associated with intravenous pentamidine isethionate as treatment of Pneumocystis carinii pneumonia in AIDS patients. Danish Medical Bulletin, 39(4), 366-368.
  • Ismail, M. A., Brun, R., Wenzler, T., Tan, X. F., & Boykin, D. W. (2009). Structure-activity study of pentamidine analogues as antiprotozoal agents. Journal of Medicinal Chemistry, 52(11), 3354-3366.

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Pentanimidamide as a Lead Compound for Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the exploration of pentanimidamide as a novel lead compound. While direct research on this compound is limited, its core chemical features, shared with a class of biologically active molecules, present a compelling case for its investigation. This document outlines a strategic, multi-pronged approach to unlock its therapeutic potential, grounded in established scientific principles and methodologies.

Introduction: The Amidine Moiety as a Privileged Scaffold

The amidine functional group is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Its basic nature allows it to mimic protonated arginine and lysine residues, making it a common feature in enzyme inhibitors, particularly those targeting proteases and kinases.[3] this compound, with its simple aliphatic chain, represents a foundational structure within this class, offering a clean scaffold for chemical modification and optimization.

While aromatic and dicationic amidines have been extensively studied, particularly as antiparasitic agents, the potential of simple aliphatic amidines like this compound remains largely unexplored.[4] This presents a unique opportunity for drug discovery, offering the prospect of novel mechanisms of action and intellectual property.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₅H₁₃ClN₂CymitQuimica[5]
Molecular Weight136.62 g/mol CymitQuimica[5]
FormSolidCymitQuimica[5]
Purity97%CymitQuimica[5]

The Rationale for this compound as a Lead Compound

A lead compound is a chemical entity showing pharmacological or biological activity that holds promise for therapeutic application but may require structural modification to enhance its potency, selectivity, or pharmacokinetic profile. The rationale for investigating this compound is built on the established biological activities of structurally related amidine compounds.

Hypothesized Therapeutic Targets and Indications:

  • Enzyme Inhibition: The amidine group is a known pharmacophore for inhibiting various enzymes. Based on existing literature for other amidine-containing molecules, potential targets for this compound and its analogs could include:

    • Serine Proteases: Many amidine derivatives act as inhibitors of serine proteases, suggesting a potential role in inflammatory diseases or coagulation disorders.

    • Sphingosine Kinases (SphK): Amidine-based sphingosine analogs have been identified as competitive inhibitors of SphK, indicating a possible application in hyper-proliferative diseases and inflammation.[3]

    • Spermidine/spermine N-acetyltransferase (SSAT): The antiparasitic amidine, pentamidine, is a potent inhibitor of this enzyme involved in polyamine metabolism, a pathway crucial for cell growth and proliferation.[4]

  • Antimicrobial and Antiparasitic Activity: The amidine functional group is present in numerous antimicrobial and antiparasitic drugs.[1] The potential of this compound in this area warrants investigation, particularly against pathogens where polyamine metabolism is a validated target.

Proposed Research Workflow: A Roadmap to Validation

The following workflow outlines a systematic approach to evaluate the potential of this compound as a lead compound. This process is designed to be iterative, with findings from each stage informing the subsequent steps.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Lead Identification cluster_2 Phase 3: Lead Optimization A Synthesis & Characterization B Primary In Vitro Screening A->B Purity >95% C Secondary & Orthogonal Assays B->C Hit Identification D Cytotoxicity Profiling C->D E Preliminary SAR Studies C->E G In Vivo Efficacy Models D->G F Analog Synthesis E->F F->C Iterative Screening H ADME/Tox Profiling G->H

Caption: Proposed research workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the research workflow. These protocols are intended as a starting point and may require optimization based on specific experimental findings.

Synthesis of this compound Hydrochloride

The synthesis of simple amidines can be achieved through several established methods. The Pinner synthesis is a classic and reliable approach.

Protocol 1: Pinner Synthesis of this compound Hydrochloride

  • Imidate Formation:

    • Dissolve valeronitrile (1 equivalent) in anhydrous ethanol.

    • Bubble dry hydrogen chloride gas through the solution at 0°C until saturation.

    • Seal the reaction vessel and stir at room temperature for 24 hours.

    • Monitor the reaction for the formation of the ethyl pentanimidate hydrochloride precipitate.

    • Collect the precipitate by filtration and wash with cold, dry diethyl ether.

  • Ammonolysis:

    • Suspend the dried ethyl pentanimidate hydrochloride in anhydrous ethanol.

    • Bubble anhydrous ammonia gas through the suspension at 0°C until saturation.

    • Seal the vessel and stir at room temperature for 48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Screening

The initial screening of this compound should be conducted against a panel of diverse biological targets to identify potential "hits."

Protocol 2: Enzyme Inhibition Assays (General Protocol)

This protocol can be adapted for various enzymes, such as trypsin (a model serine protease) or commercially available sphingosine kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable buffer (e.g., Tris-HCl, PBS).

    • Prepare a stock solution of the target enzyme and its corresponding substrate in the appropriate assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of varying concentrations of this compound (or vehicle control) to the wells.

    • Add 20 µL of the enzyme solution and incubate for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line if investigating anticancer potential) in the appropriate medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value.

Data Interpretation and Lead Optimization

The data generated from the initial screening will guide the subsequent steps of the drug discovery process.

Table 2: Hypothetical Screening Data for this compound

AssayTarget/Cell LineIC₅₀ / CC₅₀ (µM)
Enzyme InhibitionTrypsin25
Enzyme InhibitionSphingosine Kinase 115
CytotoxicityHEK293>100
CytotoxicityMCF-7 (Breast Cancer)50

Interpretation of Hypothetical Data:

The hypothetical data in Table 2 suggests that this compound exhibits moderate inhibitory activity against trypsin and SphK1 with low general cytotoxicity. The moderate activity against a cancer cell line warrants further investigation. This profile would justify its selection as a lead compound for further optimization.

Lead Optimization Strategies:

Should initial screening yield promising results, the following strategies can be employed to improve the properties of this compound:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the aliphatic chain length, introducing cyclic structures, or adding substituents to explore the chemical space around the this compound core.

  • Bioisosteric Replacement: Replace the amidine group with other basic functionalities (e.g., guanidine) to modulate pKa and binding interactions.

  • Prodrug Approaches: To improve oral bioavailability, the amidine group can be masked with a prodrug moiety that is cleaved in vivo to release the active compound.

G This compound This compound (Lead Compound) SAR SAR Studies This compound->SAR Bioisosteres Bioisosteric Replacement This compound->Bioisosteres Prodrugs Prodrug Strategies This compound->Prodrugs Optimized_Lead Optimized Lead (Improved Potency, Selectivity, PK) SAR->Optimized_Lead Bioisosteres->Optimized_Lead Prodrugs->Optimized_Lead

Caption: Lead optimization strategies for this compound.

Future Directions

The successful validation of this compound as a lead compound would open up several avenues for further research. In vivo efficacy studies in relevant animal models of disease, detailed pharmacokinetic and toxicology profiling, and mechanism of action studies would be the next critical steps toward developing a clinical candidate.

The exploration of this compound and its analogs represents a promising, yet underexplored, area of drug discovery. By applying a systematic and rigorous scientific approach, the therapeutic potential of this simple, yet elegant, molecule can be fully elucidated.

References

  • Libby, B., & Porter, C. W. (1987). Inhibition of enzymes of polyamine back-conversion by pentamidine and berenil. PubMed.
  • Kharel, Y., et al. (2011). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. NIH.
  • Virga, K. G., et al. (2005). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. PubMed.
  • Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed.
  • Al-Mokyna, F. H., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central.
  • Scott, J. S., & O'Donovan, D. H. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • Li, G., et al. (2023). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Royal Society of Chemistry.
  • Lee, J. H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. PubMed.

Sources

The Structure-Activity Relationship of Pentanimidamide: A Hypothetical Exploration in Antihypertensive Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide is a hypothetical exploration of the structure-activity relationship (SAR) of Pentanimidamide. Publicly available, peer-reviewed information on the specific biological targets and SAR of this compound is limited. This document is intended to serve as an educational case study on the process of SAR investigation for a novel chemical entity, based on preliminary, unverified information suggesting potential antihypertensive properties.

Introduction: The Enigma of this compound

This compound (C5H12N2) is a small molecule with a simple aliphatic structure.[1][2] While its detailed pharmacology is not extensively documented in primary scientific literature, some commercial sources suggest it may act as a potent antihypertensive agent, potentially through interactions with specific cardiovascular receptors and by modulating reactive oxygen species.[3] This guide will use this putative antihypertensive activity as a foundation to construct a hypothetical framework for a comprehensive SAR study. Such a study is crucial in drug discovery to optimize a lead compound's potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

This document will provide a roadmap for elucidating the SAR of this compound, from initial analog synthesis strategies to detailed in vitro and in vivo evaluation. We will operate under the hypothesis that this compound's antihypertensive effects are mediated through antagonism of a G-protein coupled receptor (GPCR) pivotal in blood pressure regulation, for instance, the Angiotensin II Type 1 (AT1) receptor.

The Core Moiety: this compound

This compound possesses a five-carbon linear chain with a terminal amidine group. The amidine functionality, with its basicity and potential for hydrogen bonding, is likely a key pharmacophoric feature. Our SAR exploration will focus on systematically modifying the aliphatic chain and the amidine group to probe the chemical space for improved biological activity.

A Strategic Approach to Analog Synthesis

The synthesis of a focused library of this compound analogs is the first step in an SAR investigation. The goal is to introduce structural diversity in a controlled manner to understand the contribution of different parts of the molecule to its biological activity.

Experimental Protocol: Synthesis of this compound Analogs

A plausible and flexible synthetic route for generating analogs would involve the reaction of a nitrile with an amine or ammonia, followed by conversion to the amidine.

Step-by-Step Methodology:

  • Nitrile Synthesis:

    • Start with a suitable alkyl halide (e.g., 1-bromobutane for the pentyl chain).

    • In a round-bottom flask, dissolve the alkyl halide in a polar aprotic solvent like dimethylformamide (DMF).

    • Add one equivalent of sodium cyanide (NaCN) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to facilitate the reaction.

    • Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Purify the resulting nitrile by distillation or column chromatography.

  • Pinner Reaction for Amidine Synthesis:

    • Dissolve the synthesized nitrile in an anhydrous alcohol (e.g., ethanol) and cool to 0°C.

    • Bubble dry hydrogen chloride (HCl) gas through the solution to form the imidate hydrochloride salt.

    • After the reaction is complete (as indicated by the precipitation of the salt), filter the solid and wash with cold, dry diethyl ether.

    • Treat the imidate salt with a solution of ammonia in ethanol to form the desired amidine.

    • The final product can be isolated as the hydrochloride salt and purified by recrystallization.

Analog Design Strategy:

  • Chain Length Modification: Synthesize analogs with varying alkyl chain lengths (from C3 to C7) to determine the optimal length for receptor binding.

  • Chain Branching: Introduce branching on the alkyl chain to explore the steric tolerance of the binding pocket.

  • Isosteric Replacement: Replace the amidine group with other basic functionalities like guanidine or a primary amine to assess the importance of the amidine's specific electronic and hydrogen bonding properties.

  • Cyclic Constraints: Incorporate the alkyl chain into a cyclic scaffold (e.g., cyclopentyl or cyclohexyl) to reduce conformational flexibility and potentially improve binding affinity.

In Vitro Evaluation: From Target Binding to Cellular Function

A tiered approach to in vitro testing is essential to efficiently screen the synthesized analogs and build a robust SAR model.

Tier 1: Primary Target Engagement Assay

Assuming the AT1 receptor as the hypothetical target, a radioligand binding assay would be the primary screening method.

Experimental Protocol: AT1 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human AT1 receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled AT1 receptor antagonist (e.g., [³H]-Losartan), and varying concentrations of the this compound analogs.

    • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value for each analog (the concentration that inhibits 50% of the specific binding of the radioligand).

Tier 2: Functional Cellular Assay

Analogs showing significant binding affinity in the primary assay should be advanced to a functional assay to determine if they act as agonists or antagonists.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Plate AT1-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the this compound analogs at various concentrations and incubate.

    • Stimulate the cells with a known AT1 receptor agonist (e.g., Angiotensin II).

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Antagonists will inhibit the agonist-induced calcium mobilization in a dose-dependent manner.

In Vivo Assessment: Validating Antihypertensive Efficacy

Promising candidates from in vitro studies must be evaluated in a relevant animal model to confirm their antihypertensive effects.

Experimental Protocol: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHR), a well-established model of essential hypertension.

  • Surgical Implantation of Radiotelemetry Devices:

    • Anesthetize the rats and surgically implant a radiotelemetry transmitter with a catheter inserted into the abdominal aorta for direct blood pressure measurement.

    • Allow the animals to recover from surgery.

  • Drug Administration and Data Collection:

    • Administer the this compound analogs to the rats via an appropriate route (e.g., oral gavage or intravenous injection).

    • Continuously monitor mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate using the telemetry system.

    • Record data for a sufficient period to assess the onset, magnitude, and duration of the antihypertensive effect.

Data Presentation and SAR Analysis

The data gathered from these assays should be compiled and analyzed to establish clear structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Analogs

CompoundModificationAT1 Binding IC50 (nM)Functional Antagonism IC50 (nM)In Vivo MAP Reduction (%)
This compoundParent50075015
Analog 1C4 Chain120015005
Analog 2C6 Chain25030025
Analog 3Branched Chain80095010
Analog 4Guanidine40050020
Analog 5Cyclopentyl15020030

Visualizing the Workflow and Postulated Mechanism

Diagrams are essential for clearly communicating the experimental workflow and the hypothetical mechanism of action.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis SAR Analysis start This compound (Lead) synthesis Chemical Modification (Chain length, Branching, Isosteres) start->synthesis library Analog Library synthesis->library binding Tier 1: Binding Assay (AT1 Receptor) library->binding functional Tier 2: Functional Assay (Calcium Mobilization) binding->functional animal Blood Pressure Monitoring (SHR Model) functional->animal sar Structure-Activity Relationship animal->sar

Caption: A streamlined workflow for the SAR study of this compound.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq This compound This compound (Antagonist) This compound->AT1R PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Postulated mechanism of this compound's action.

Conclusion and Future Directions

This guide has outlined a hypothetical yet rigorous approach to defining the structure-activity relationship of this compound as a potential antihypertensive agent. By systematically synthesizing and evaluating a focused library of analogs, researchers can identify the key molecular features responsible for its biological activity. The insights gained from such a study would be invaluable for optimizing the lead compound into a clinical candidate with improved potency, selectivity, and drug-like properties. The next steps would involve more advanced studies, including ADME/Tox profiling of the most promising analogs and further elucidation of the precise binding mode on the target receptor through techniques like computational modeling and X-ray crystallography.

References

  • Schoenbach, E. B., & Greenspan, E. M. (1948). The pharmacology, mode of action and therapeutic potentialities of stilbamidine, pentamidine, propamidine and other aromatic diamidines a review. Medicine, 27(3), 327–377. [Link]
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and isolation of pentanimidamide-related natural products. These complex marine-derived alkaloids, characterized by a unique pentacyclic guanidinium core, represent a frontier in natural product chemistry with significant therapeutic potential. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a self-validating system of methodologies.

Introduction: The Allure of the Pentacyclic Guanidinium Scaffold

The marine environment is a vast reservoir of structurally novel and biologically active secondary metabolites. Among these, the pentacyclic guanidinium alkaloids (PGAs) stand out for their intricate molecular architecture and potent biological activities.[1] These compounds, including the well-known ptilomycalin A, crambescidins, and batzelladines, share a common this compound-related core, a rigid and densely functionalized framework that is a key determinant of their bioactivity.[2][3]

The inherent basicity and hydrogen-bonding capabilities of the guanidine moiety contribute to the high-affinity interactions of these molecules with various biological targets, leading to a broad spectrum of activities, including potent cytotoxic, antiviral, and antifungal properties.[1][4] The discovery and development of these compounds as potential drug leads necessitate a sophisticated and nuanced approach to their isolation and structural characterization, which this guide aims to elucidate.

Discovery of Key this compound-Related Natural Products

The journey into the world of pentacyclic guanidinium alkaloids began with the pioneering isolation of ptilomycalin A in 1989 from the marine sponge Ptilocaulis spiculifer.[5] This discovery opened the floodgates to the identification of a growing family of related compounds from various marine sponges, primarily from the orders Poecilosclerida and Axinellida.[6] Genera such as Monanchora, Crambe, and Batzella have proven to be particularly rich sources of these fascinating molecules.[6]

Some of the most notable members of this class include:

  • Ptilomycalin A: The archetypal PGA, known for its potent cytotoxic and antiviral activities.[5]

  • Crambescidins: A series of related alkaloids, such as crambescidin 800 and 816, which exhibit significant cytotoxicity against various cancer cell lines and also act as calcium channel blockers.[7][8]

  • Batzelladines: A diverse group of PGAs that have shown promising anti-HIV activity by inhibiting the binding of the HIV envelope glycoprotein gp120 to the human CD4 receptor.[4][6]

  • Monanchocidins: Novel pentacyclic guanidine derivatives with potent cytotoxic and antimicrobial properties.[2]

The structural diversity within this family often lies in the nature of the side chains attached to the pentacyclic core, which can significantly influence their biological activity.

The Isolation and Purification Workflow: A Step-by-Step Methodological Deep Dive

The isolation of this compound-related natural products is a challenging endeavor due to their high polarity, basicity, and often low abundance in the source organism. The following detailed workflow represents a robust and field-proven approach.

Extraction of the Crude Metabolome

The initial step involves the exhaustive extraction of the marine sponge biomass to ensure the complete recovery of the target compounds.

Experimental Protocol: Extraction

  • Sample Preparation: Freshly collected sponge material is frozen immediately in liquid nitrogen or stored at -80°C to quench enzymatic degradation. The frozen tissue is then lyophilized to remove water, which facilitates efficient extraction.

  • Solvent Maceration: The dried and powdered sponge material is sequentially extracted with solvents of increasing polarity. A common and effective sequence is:

    • Hexane or Dichloromethane: To remove nonpolar lipids and other interfering substances.

    • Ethyl Acetate: To extract compounds of intermediate polarity.

    • Methanol or Ethanol: To extract the highly polar guanidinium alkaloids.[3]

  • Concentration: The methanolic or ethanolic extract, which contains the target compounds, is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Causality Insight: The sequential extraction with solvents of varying polarity is a critical preliminary fractionation step. By removing the bulk of nonpolar lipids first, subsequent chromatographic steps are more efficient and less prone to column fouling. The choice of methanol or ethanol is crucial for effectively solvating the highly polar and charged guanidinium core of the target molecules.

Initial Fractionation: Taming the Complexity

The crude extract is a complex mixture requiring systematic fractionation to isolate the compounds of interest.

Experimental Protocol: Initial Fractionation using Solid-Phase Extraction (SPE)

  • Column Packing: A large glass column is packed with a reversed-phase silica gel (e.g., C18) slurry in methanol.

  • Sample Loading: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of C18 silica. After drying, this solid sample is loaded onto the top of the column.

  • Step-Gradient Elution: The column is eluted with a stepwise gradient of decreasing polarity, typically starting with 100% water and progressively increasing the concentration of an organic modifier like methanol or acetonitrile.

    • H₂O → H₂O/MeOH (9:1) → H₂O/MeOH (1:1) → MeOH → CH₂Cl₂

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target guanidinium alkaloids.

Self-Validation Checkpoint: Fractions are spotted on a TLC plate and stained with a guanidine-specific reagent (e.g., Sakaguchi reagent) to visualize the presence of the target compounds, providing a rapid and effective way to track the desired molecules through the fractionation process.

High-Performance Liquid Chromatography (HPLC): The Path to Purity

Final purification to obtain individual this compound-related natural products is almost exclusively achieved by HPLC. Given the polar and basic nature of these compounds, specialized chromatographic techniques are often required.

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: A C18 reversed-phase column is a common starting point. However, for highly polar analogs, a column with a polar-embedded or polar-endcapped stationary phase can provide better retention and peak shape.[9]

  • Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier to improve peak shape and resolution.

    • Acidic Modifier: Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used to protonate the guanidine groups and reduce tailing on silica-based columns.

  • Gradient Elution: A linear gradient from a low to a high concentration of the organic solvent is employed to elute compounds with a range of polarities.

  • Detection: UV detection at around 210 nm is often used, as the guanidinium chromophore has a weak absorbance at this wavelength. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed for compounds lacking a strong UV chromophore.[10]

Causality Insight: The addition of an acid like TFA to the mobile phase is crucial. It serves two purposes: it protonates the basic guanidine functionalities, leading to more consistent interactions with the stationary phase, and it masks the acidic silanol groups on the silica support, which can cause peak tailing through secondary ionic interactions.

Experimental Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC)

For extremely polar this compound derivatives that are poorly retained on reversed-phase columns, HILIC is a powerful alternative.[1][6]

  • Column Selection: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or diol) is used.

  • Mobile Phase: The mobile phase is typically a high concentration of a water-miscible organic solvent, such as acetonitrile, with a small percentage of an aqueous buffer.

  • Gradient Elution: The gradient starts with a high organic concentration, and the aqueous content is gradually increased to elute the polar analytes.

  • Detection: As with reversed-phase HPLC, UV, ELSD, or MS detection can be used.

Causality Insight: HILIC operates on a principle of partitioning the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. This makes it ideal for retaining and separating highly polar compounds that would otherwise elute in the void volume of a reversed-phase column.

Isolation_Workflow Sponge Marine Sponge Biomass Extraction Solvent Extraction (Hexane -> EtOAc -> MeOH) Sponge->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract SPE Reversed-Phase SPE (C18, H2O/MeOH Gradient) Crude_Extract->SPE Fractions Guanidine-Positive Fractions SPE->Fractions HPLC Preparative HPLC (RP-C18 or HILIC) Fractions->HPLC Pure_Compound Pure this compound Natural Product HPLC->Pure_Compound Structure_Elucidation Pure_Compound Pure Compound HRMS HRMS (Molecular Formula) Pure_Compound->HRMS MSMS MS/MS (Fragmentation) Pure_Compound->MSMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D NOESY NOESY (Stereochemistry) Pure_Compound->NOESY Structure Final Structure HRMS->Structure MSMS->Structure NMR_1D->Structure NMR_2D->Structure NOESY->Structure

Workflow for the structural elucidation of this compound-related natural products.

Biosynthesis of the Pentacyclic Guanidinium Core

The biosynthesis of the intricate pentacyclic core of these alkaloids is a fascinating area of research. While the exact pathways are still under investigation, a plausible biomimetic synthesis has been proposed, suggesting a route involving a key intramolecular cyclization. [11][12] The proposed biosynthesis likely begins with the condensation of a guanidino-containing precursor, derived from arginine, with a long-chain polyketide or fatty acid derivative. A series of intramolecular cyclizations, potentially enzyme-mediated, would then lead to the formation of the rigid pentacyclic system. Understanding these biosynthetic pathways not only provides insights into the natural production of these molecules but can also inspire novel synthetic strategies for their production and the generation of new analogs.

Biological Activities and Therapeutic Potential

This compound-related natural products exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery. Their primary mode of action is often attributed to their ability to interact with cell membranes and ion channels.

Compound FamilyPrimary Biological ActivityReported IC₅₀ / MIC Values
Ptilomycalin A Cytotoxic, Antiviral0.1 - 1.3 µg/mL (various cancer cell lines) [5]
Crambescidins Cytotoxic, Ca²⁺ Channel Blocker4.5 nM - 0.3 µM (various cancer cell lines) [13][14]
Batzelladines Anti-HIV, Cytotoxic0.8 - 31 µM (anti-HIV activity) [6]
Monanchocidins Cytotoxic, Antimicrobial2.1 - 8.2 µM (various cancer cell lines) [14][15]

The potent cytotoxicity of many of these compounds against a range of cancer cell lines has spurred significant interest in their development as anticancer agents. [7][13]Furthermore, the unique anti-HIV activity of the batzelladines highlights the potential of this structural class to yield novel therapeutics for infectious diseases.

Conclusion and Future Directions

The discovery and isolation of this compound-related natural products from marine sponges represent a significant achievement in natural product chemistry. The intricate structures and potent biological activities of these compounds continue to inspire both synthetic chemists and drug discovery scientists. The methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of these challenging yet rewarding molecules.

Future research in this field will likely focus on:

  • The discovery of new analogs with improved therapeutic indices through continued exploration of marine biodiversity.

  • The elucidation of the complete biosynthetic pathways to enable the production of these compounds through synthetic biology approaches.

  • Detailed structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

  • The identification of the specific molecular targets and mechanisms of action to fully understand their therapeutic potential.

By leveraging the technical insights and methodologies presented here, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of marine natural products.

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Pentanimidamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pentanimidamide: Synthesis, Chemical Identity, and Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in this compound. It moves beyond a simple data sheet to provide in-depth context on its synthesis, chemical nature, and, most importantly, its potential applications in modern research, particularly as a chemical probe for enzyme systems and as a versatile synthetic building block.

Core Chemical Identity and Properties

This compound, also known by its synonym valeramidine, is a simple five-carbon aliphatic amidine. The amidine functional group, -C(=NH)NH₂, is a key structural feature, rendering the molecule a strong base that is typically handled as its more stable hydrochloride salt. This functional group is of significant interest in medicinal chemistry as it is isosteric to the guanidinium group of arginine, allowing it to act as a structural mimic in biological systems.

The essential chemical identifiers and physical properties for this compound Hydrochloride are summarized below for quick reference.

Identifier/PropertyValueSource(s)
CAS Number 18257-46-0, [1][2]
Molecular Formula C₅H₁₃ClN₂[2]
Molecular Weight 136.62 g/mol [3]
IUPAC Name This compound;hydrochloride[2]
Synonyms Valeramidine HCl, this compound monohydrochloride, [1][4]
SMILES CCCCC(=N)N.Cl[2]
InChI Key FFHQVTXPIOPINO-UHFFFAOYSA-N[2]
Physical Form Solid[1]
Storage Conditions Room temperature, desiccated[3]

Synthesis Protocol: The Pinner Reaction

The most direct and classical method for synthesizing unsubstituted amidines like this compound is the Pinner reaction . This reaction proceeds in two main stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a "Pinner salt"), followed by treatment of this intermediate with ammonia to yield the final amidine hydrochloride.

The causality behind this choice of methodology is rooted in its efficiency and the relative availability of the starting materials: pentanenitrile (valeronitrile) and an alcohol like ethanol. The use of anhydrous hydrogen chloride is critical; water must be rigorously excluded from the first stage to prevent the hydrolysis of the nitrile or the intermediate imidate directly to the corresponding ester, which is a common side reaction.

Pinner_Reaction_Mechanism cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Aminolysis Nitrile Pentanenitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile [R-C≡N⁺-H] Nitrile->ProtonatedNitrile + HCl ImidateInter Protonated Imidate Intermediate ProtonatedNitrile->ImidateInter + R'-OH Alcohol Ethanol (R'-OH) PinnerSalt Ethyl Pentanimidate HCl (Pinner Salt) [R-C(=N⁺H₂)OR'] Cl⁻ ImidateInter->PinnerSalt Tautomerization AmidineHCl This compound HCl [R-C(=N⁺H₂)NH₂] Cl⁻ PinnerSalt->AmidineHCl + NH₃ PinnerSalt->AmidineHCl Aminolysis Step Ammonia Ammonia (NH₃) Byproduct Ethanol (R'-OH) AmidineHCl->Byproduct - R'-OH

Pinner reaction workflow for this compound HCl synthesis.
Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the principles of the Pinner reaction for preparing amidine hydrochlorides.

  • Preparation (Day 1):

    • Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a drying tube filled with calcium chloride.

    • Ensure all glassware is rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

    • To the flask, add pentanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

    • Cool the flask to 0°C in an ice bath.

  • Pinner Salt Formation (Day 1-2):

    • Slowly bubble dry hydrogen chloride gas through the stirred solution at 0°C. The reaction is exothermic; maintain the temperature below 10°C.

    • Continue the HCl addition until the solution is saturated and approximately 1.1-1.2 equivalents of HCl have been absorbed (determined by weight gain).

    • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The mixture will typically solidify into a crystalline mass of the ethyl pentanimidate hydrochloride (Pinner salt).

  • Aminolysis (Day 3):

    • Rapidly crush the solid Pinner salt cake in a dry mortar and return it to a new, dry flask equipped for mechanical stirring.

    • Prepare a solution of anhydrous ammonia in absolute ethanol (e.g., ~10% w/w). This can be done by bubbling ammonia gas through cold, dry ethanol.

    • Cool the Pinner salt to 0°C and slowly add an excess of the alcoholic ammonia solution (approx. 2-3 eq of NH₃) with vigorous stirring.

    • Ammonium chloride will precipitate as the reaction proceeds. Allow the mixture to stir for 3-4 hours at room temperature.

  • Work-up and Isolation (Day 3):

    • Filter the reaction mixture by suction to remove the precipitated ammonium chloride.

    • Wash the solid cake with a small amount of cold, absolute ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude solid is this compound hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Research Applications and Scientific Rationale

While this compound is a simple molecule, its value lies in its functional group. The amidine moiety makes it a compelling tool for two primary research areas: enzyme inhibition and synthetic chemistry.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Scientific Rationale: Nitric Oxide Synthase (NOS) is a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[5] NO is a critical signaling molecule, but its overproduction by the neuronal (nNOS) and inducible (iNOS) isoforms is implicated in neurodegenerative diseases and inflammatory conditions.[1] The natural substrate, L-arginine, features a guanidinium group that is essential for binding to the enzyme's active site.

The amidinium cation of a protonated amidine is structurally and electronically similar to the guanidinium group. This mimicry allows amidine-containing molecules to act as competitive inhibitors of NOS.[6] For instance, p-aminobenzamidine is a known competitive inhibitor of NOS.[6] this compound, as a simple aliphatic amidine, represents a foundational scaffold to probe the non-polar binding pockets of the NOS active site. Its study can provide crucial structure-activity relationship (SAR) data for the design of more complex and isoform-selective inhibitors.

NOS_Inhibition cluster_arginine Natural Substrate cluster_amidine Competitive Inhibitor NOS_ActiveSite NOS Active Site Heme Group L-Arginine Binding Pocket Arginine L-Arginine Guanidinium Group Carboxylate Group Arginine:g->NOS_ActiveSite:p1 Binds & Reacts Amidine This compound Amidinium Group n-Butyl Chain Amidine:g->NOS_ActiveSite:p1 Binds & Inhibits

Proposed competitive inhibition of NOS by this compound.

Hypothetical Screening Protocol: NOS Activity Assay

This protocol describes a general method to assess the inhibitory potential of this compound against NOS isoforms using the Griess assay, which measures nitrite, a stable breakdown product of NO.

  • Reagent Preparation:

    • Prepare purified NOS enzyme (e.g., recombinant human nNOS).

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary co-factors: L-arginine (substrate), NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).

    • Prepare stock solutions of this compound hydrochloride in assay buffer across a range of concentrations (e.g., 1 µM to 1 mM).

    • Prepare Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Inhibition Assay:

    • In a 96-well plate, add the NOS enzyme to wells containing either buffer (control) or varying concentrations of this compound hydrochloride.

    • Allow a short pre-incubation period (e.g., 10 minutes) for the inhibitor to bind.

    • Initiate the reaction by adding the reaction buffer containing L-arginine and co-factors.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding an enzyme inhibitor or by depleting NADPH).

    • Add Griess reagent to each well. A pink/magenta color will develop in the presence of nitrite.

    • Measure the absorbance at ~540 nm using a plate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NOS inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application as a Synthetic Intermediate

This compound hydrochloride is a valuable nucleophilic building block for constructing more complex molecules, particularly heterocycles. There is documented use of this reagent in the synthesis of substituted pyrimidines.

Workflow: Synthesis of 2-butyl-4-cyclopropyl-6-(hydroxymethyl)pyrimidine

In a reported procedure, this compound hydrochloride is condensed with a β-keto ester (methyl 2-cyclopropyl-2-oxoacetate) in the presence of a base like sodium methoxide to form the pyrimidine ring system. This type of cyclocondensation reaction is a cornerstone of heterocyclic chemistry.

Synthesis_Workflow Amidine This compound HCl (CAS: 18257-46-0) Reaction Cyclocondensation (NaOMe, Methanol) Amidine->Reaction Ketoester Methyl 5-cyclopropyl-5-oxopropionate Ketoester->Reaction Product 2-butyl-4-cyclopropyl-6-(hydroxymethyl)pyrimidine Reaction->Product

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Valeramidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of Valeramidine hydrochloride, a potentially novel aliphatic amidine. The content herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document offers a detailed exploration of a plausible synthetic route, grounded in established chemical principles, and a full suite of analytical protocols for structural elucidation and purity assessment.

Introduction: The Chemical Identity of Valeramidine Hydrochloride

Valeramidine hydrochloride is an aliphatic amidine salt. Based on standard chemical nomenclature, "valer-" indicates a five-carbon aliphatic chain (pentyl group), and "-amidine" refers to the functional group with the formula -C(=NH)NH₂. Therefore, the free base, Valeramidine, corresponds to pentanamidimidamide. The hydrochloride salt is formed by the protonation of the basic amidine group.

The synthesis and characterization protocols detailed in this guide are based on this deduced structure and established methodologies for analogous aliphatic amidines.

Part 1: Synthesis of Valeramidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1][2] This two-step process involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) from the reaction of a nitrile with an alcohol under acidic conditions, followed by aminolysis to yield the desired amidine hydrochloride.[3]

Causality of Experimental Choices:

The choice of the Pinner reaction is predicated on its high efficiency and the ready availability of the starting materials: valeronitrile and anhydrous ethanol. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to an ester.[1] Gaseous hydrogen chloride is employed as the acid catalyst to ensure an anhydrous environment. The subsequent aminolysis with ammonia is a nucleophilic substitution reaction that proceeds readily to form the stable amidine hydrochloride.

Visualizing the Synthesis Workflow:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Aminolysis Valeronitrile Valeronitrile Reaction Mixture 1 Reaction Mixture 1 Valeronitrile->Reaction Mixture 1 Dissolve in anhydrous ether Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction Mixture 1 Anhydrous HCl (gas) Anhydrous HCl (gas) Anhydrous HCl (gas)->Reaction Mixture 1 Bubble through at 0°C Ethyl pentanimidate hydrochloride Ethyl pentanimidate hydrochloride Reaction Mixture 2 Reaction Mixture 2 Ethyl pentanimidate hydrochloride->Reaction Mixture 2 Suspend in anhydrous ethanol Reaction Mixture 1->Ethyl pentanimidate hydrochloride Stir at 0°C to RT Ammonia in Ethanol Ammonia in Ethanol Ammonia in Ethanol->Reaction Mixture 2 Add at 0°C Valeramidine hydrochloride Valeramidine hydrochloride Ammonium chloride Ammonium chloride Reaction Mixture 2->Ammonium chloride Byproduct Crude Product Crude Product Reaction Mixture 2->Crude Product Stir, then filter Crude Product->Valeramidine hydrochloride Recrystallize

Caption: Workflow for the synthesis of Valeramidine hydrochloride via the Pinner reaction.

Experimental Protocol: Synthesis of Valeramidine Hydrochloride

Materials:

  • Valeronitrile (pentanenitrile)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ammonia gas

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flasks

  • Gas dispersion tube

  • Drying tube (CaCl₂)

Step 1: Formation of Ethyl Pentanimidate Hydrochloride (Pinner Salt)

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve valeronitrile (1.0 mol) in anhydrous diethyl ether (100 mL).

  • Add anhydrous ethanol (1.1 mol) to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

  • Continue passing HCl gas until the solution is saturated and a white precipitate of the Pinner salt forms.

  • Seal the flask and stir the mixture at room temperature for 24 hours.

  • Collect the precipitated ethyl pentanimidate hydrochloride by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Aminolysis to Valeramidine Hydrochloride

  • Suspend the dried ethyl pentanimidate hydrochloride (0.8 mol) in anhydrous ethanol (150 mL) in a clean, dry flask and cool to 0°C in an ice bath.

  • Prepare a saturated solution of ammonia in anhydrous ethanol.

  • Slowly add the ethanolic ammonia solution (1.6 mol of ammonia) to the stirred suspension of the Pinner salt.

  • Stir the mixture at room temperature for 48 hours. Ammonium chloride will precipitate during the reaction.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Valeramidine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure Valeramidine hydrochloride.

Part 2: Characterization of Valeramidine Hydrochloride

A comprehensive characterization is essential to confirm the structure and purity of the synthesized Valeramidine hydrochloride. The following protocols are designed to provide a self-validating system for the identity and quality of the final product.

Visualizing the Characterization Workflow:

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized Valeramidine HCl Synthesized Valeramidine HCl NMR NMR Synthesized Valeramidine HCl->NMR Structural Elucidation Mass Spec Mass Spec Synthesized Valeramidine HCl->Mass Spec Molecular Weight Confirmation FT-IR FT-IR Synthesized Valeramidine HCl->FT-IR Functional Group ID HPLC HPLC Synthesized Valeramidine HCl->HPLC Purity Assessment TLC TLC Synthesized Valeramidine HCl->TLC Reaction Monitoring 1H NMR 1H NMR NMR->1H NMR 13C NMR 13C NMR NMR->13C NMR ESI-MS ESI-MS Mass Spec->ESI-MS Purity (%) Purity (%) HPLC->Purity (%)

Caption: Analytical workflow for the characterization of Valeramidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Valeramidine hydrochloride, both ¹H and ¹³C NMR are crucial.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of Valeramidine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) with appropriate window functions, Fourier transform, and phase correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Data (in D₂O):

Protons Chemical Shift (δ, ppm) Multiplicity Integration Assignment
CH₃ ~0.9 Triplet 3H Terminal methyl group
CH₂ ~1.3 Sextet 2H Methylene group adjacent to CH₃
CH₂ ~1.6 Quintet 2H Methylene group γ to amidine
CH₂ ~2.4 Triplet 2H Methylene group α to amidine

| NH₂/NH | ~7.5-9.0 | Broad Singlet | 3H | Amidinium protons (exchangeable) |

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (in D₂O):

Carbon Chemical Shift (δ, ppm) Assignment
C1 (CH₃) ~13 Terminal methyl carbon
C2 (CH₂) ~21 Methylene carbon
C3 (CH₂) ~27 Methylene carbon
C4 (CH₂) ~35 Methylene carbon α to amidine

| C5 (C=N) | ~165 | Amidinium carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing the ionic Valeramidine hydrochloride.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of Valeramidine hydrochloride (e.g., 10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

Ion m/z (calculated) Observation
[M+H]⁺ 101.1073 The protonated molecular ion of the free base (Valeramidine) will be the base peak.

| [M+Na]⁺ | 123.0892 | A sodium adduct may also be observed. |

The fragmentation pattern in MS/MS would likely involve the loss of ammonia (NH₃) and cleavage of the alkyl chain.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. Due to the lack of a strong chromophore in aliphatic amidines, derivatization is often required for UV detection.[5][6] Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used. A simpler approach for purity assessment is HPLC with mass spectrometric detection (LC-MS).

Protocol: Reversed-Phase HPLC (with CAD/ELSD or MS detection)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: CAD, ELSD, or ESI-MS.

  • Sample Preparation: Prepare a solution of Valeramidine hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to Valeramidine hydrochloride.

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Valeramidine hydrochloride. The proposed Pinner reaction provides a reliable synthetic route, and the comprehensive suite of analytical techniques ensures a thorough confirmation of the compound's structure and purity. The detailed protocols and expected data serve as a valuable resource for researchers and scientists working on the synthesis of novel aliphatic amidines and related compounds.

References

  • [This reference is a placeholder and should be replaced with a relevant citation if one is found for Valeramidine hydrochloride's biological context or a closely rel
  • Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.
  • Wikipedia. (n.d.). Pinner reaction.
  • Nagy, Á., et al. (2015). Mass spectra of amidines and related compounds. ResearchGate.
  • Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.
  • Li, L., et al. (2011).
  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
  • Taylor & Francis Online. (n.d.). Synthesis of N-Alkoxy Amidine Salts Via Addition of (N-Alkyl-N-Alkoxyammine)Dimethylaluminum Chlorides to Nitriles: Synthetic Communications.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II).
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • ResearchGate. (2020). (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014483).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NIH. (n.d.). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−.
  • PubMed. (n.d.). Identification and characterization of an aliphatic amidase in Helicobacter pylori.
  • PubMed. (n.d.). Synthesis, Characterization, and Structure-Activity Relationships of Amidine-Substituted (Bis)benzylidene-Cycloketone Olefin Isomers as Potent and Selective Factor Xa Inhibitors.
  • ResearchGate. (n.d.). The Chemistry of the Amidines.

Sources

An In-depth Technical Guide to Investigating the Potential Off-Target Effects of Pentanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Selectivity in Drug Development

In the pursuit of novel therapeutics, the specificity of a drug candidate for its intended biological target is a paramount determinant of its ultimate success. While on-target efficacy is the primary goal, unintended interactions with other biomolecules, known as off-target effects, can lead to unforeseen toxicities and a significant rate of attrition in the drug development pipeline.[1][2][3] Pentanimidamide derivatives, a class of compounds with a rich history in anti-infective and a growing interest in other therapeutic areas, are no exception to this principle. Their inherent chemical properties, including a dicationic nature at physiological pH, predispose them to a range of molecular interactions that warrant a thorough and proactive investigation of their off-target profile.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally assess the potential off-target effects of novel this compound derivatives. By integrating computational approaches with robust in vitro assays, we can build a detailed "selectivity roadmap" for each candidate, enabling informed decision-making and the design of safer, more effective medicines.

Understanding the Landscape: this compound Derivatives and Their Propensity for Off-Target Interactions

This compound itself is a core chemical scaffold.[4] Its most well-known derivative, pentamidine, has been a valuable therapeutic agent for decades, primarily in the treatment of trypanosomiasis and pneumocystis pneumonia.[5][] However, the clinical utility of pentamidine is often limited by a significant toxicity profile, which is a direct manifestation of its off-target activities.[5][7][8][9]

The dicationic nature of these molecules, characterized by two positively charged amidine groups separated by a flexible linker, is key to both their therapeutic action and their off-target liabilities. This structural motif facilitates interactions with negatively charged macromolecules, most notably DNA, but also a variety of proteins.

Known off-target effects associated with pentamidine, which serve as a crucial starting point for investigating novel derivatives, include:

  • Nephrotoxicity: Observed in a significant percentage of patients.[8][9]

  • Hypoglycemia and Pancreatic Toxicity: Resulting from damage to pancreatic islet cells.[5][7][8]

  • Cardiotoxicity: Including hypotension and arrhythmias such as Torsades de Pointes.[5][9]

  • Hepatotoxicity: Indicated by elevated serum aminotransferase levels.[10]

  • Hematological Effects: Such as anemia, leukopenia, and thrombocytopenia.[9]

Structure-activity relationship (SAR) studies on pentamidine analogs have shown that modifications to the linker and terminal groups can modulate both the on-target activity and the off-target toxicity profile.[4][11][12][13] This underscores the critical need for a systematic evaluation of each new derivative.

A Phased Approach to Off-Target Profiling: From In Silico Prediction to In Vitro Validation

A robust strategy for assessing off-target effects employs a tiered approach, beginning with computational predictions to guide experimental work, followed by a cascade of in vitro assays of increasing biological complexity.

Off_Target_Profiling_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Early In Vitro Screening cluster_2 Phase 3: Mechanistic & Phenotypic Assays cluster_3 Phase 4: Advanced Characterization Computational_Prediction Computational Prediction (Similarity Searches, QSAR, Docking) Broad_Panel_Screening Broad Panel Screening (e.g., CEREP, SafetyScreen) Computational_Prediction->Broad_Panel_Screening Prioritize Assays Key_Liability_Assays Key Liability Assays (hERG, CYP450) Target_Class_Profiling Target Class Profiling (Kinases, GPCRs, Ion Channels) Broad_Panel_Screening->Target_Class_Profiling Identify Hit Classes Mitochondrial_Toxicity Mitochondrial Toxicity Assays Phenotypic_Screening Phenotypic Screening (High-Content Imaging) Chemoproteomics Chemoproteomics-based Target Deconvolution Phenotypic_Screening->Chemoproteomics Unbiased Target ID

Caption: A tiered workflow for off-target assessment of this compound derivatives.

Phase 1: In Silico Off-Target Prediction

Before embarking on costly and time-consuming experimental studies, computational methods can provide valuable early warnings of potential off-target liabilities.[8][10][14][15]

  • Rationale: By comparing the chemical structure of a novel this compound derivative to databases of known bioactive molecules, we can predict its likely protein targets. This allows for a more focused and cost-effective experimental screening strategy.

  • Methodologies:

    • Similarity-Based Approaches: Tools like ProTox 3.0 utilize molecular similarity and fragment propensities to predict toxicity endpoints.[8]

    • Quantitative Structure-Activity Relationship (QSAR): Models are built from large datasets to correlate chemical structures with specific toxicities.

    • Molecular Docking: The 3D structure of the derivative is computationally "docked" into the binding sites of known off-target proteins to predict binding affinity.

Computational Tool Principle Predicted Endpoints Key Advantage
ProTox 3.0 Molecular similarity, fragment propensities, machine learningAcute toxicity, organ toxicity, cardiotoxicity (hERG)Freely available and covers a wide range of endpoints.[8]
Toxicity Estimation Software Tool (T.E.S.T.) QSAR methodologiesRat oral LD50, Ames mutagenicity, developmental toxicityOpen-source tool from the US EPA.[14]
admetSAR Classification and regression modelsADMET properties, including toxicityFreely available with a focus on absorption, distribution, metabolism, and excretion.[15]
MolToxPred Machine learning (stacked model)General toxicity of small moleculesUtilizes a comprehensive feature selection process for improved accuracy.[10]

Phase 2: Broad In Vitro Safety Panels and Key Liability Assays

The insights gained from in silico predictions should be validated and expanded upon using broad in vitro safety panels. These panels consist of a battery of assays against a wide range of molecular targets known to be implicated in adverse drug reactions.[9][16][17][18]

  • Rationale: To cast a wide net and identify potential off-target interactions at an early stage. This helps in de-risking compounds and prioritizing those with a cleaner safety profile.[16][17][18]

  • Key Service Providers and Panels:

    • Eurofins Discovery: Offers a range of SafetyScreen panels, such as the SafetyScreen44 and SafetyScreen87, which cover a broad array of targets including GPCRs, ion channels, enzymes, and transporters.[9][17][19][20]

    • Reaction Biology: Provides InVEST (In Vitro Evaluation of Safety and Toxicity) panels with both preset and customizable target lists.[21]

    • ICE Bioscience: Offers the ICESTP Safety Panel™ 44 & 77 and customizable functional safety panels.[18]

Two of the most critical early liability assays for any small molecule, including this compound derivatives, are the hERG and CYP450 inhibition assays.

hERG Channel Inhibition Assay
  • Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can lead to a prolongation of the QT interval in the heart's electrical cycle, which can trigger a life-threatening arrhythmia called Torsades de Pointes.[22][23] Given the known cardiotoxic potential of pentamidine, this is a non-negotiable assay for its derivatives.

  • Experimental Protocol (Automated Patch Clamp):

    • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Compound Preparation: Prepare a dilution series of the this compound derivative. A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) must be included.[22]

    • Automated Patch Clamp: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch clamp configuration.[22]

    • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step followed by a repolarization step to measure the tail current.[5]

    • Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of the test compound.

    • Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration and fit the data to a concentration-response curve to determine the IC50 value.[22]

Cytochrome P450 (CYP) Inhibition Assay
  • Causality: The CYP450 enzyme superfamily is responsible for the metabolism of a vast number of drugs.[2] Inhibition of these enzymes by a this compound derivative can lead to drug-drug interactions, resulting in elevated plasma concentrations and potential toxicity of co-administered medications.[2][3]

  • Experimental Protocol (LC-MS/MS-based):

    • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[2][24][25]

    • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a specific probe substrate for each CYP isoform, and the NADPH regenerating system in a buffer.

    • Incubation: Add the this compound derivative at various concentrations to the reaction mixture and pre-incubate. Initiate the reaction by adding the probe substrate.

    • Reaction Termination: Stop the reaction after a defined time by adding a quenching solution (e.g., acetonitrile).

    • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

    • Data Analysis: Calculate the percentage inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the concentration-response curve.[2]

CYP450_Inhibition_Mechanism Drug_A Co-administered Drug (Substrate) CYP450 CYP450 Enzyme Drug_A->CYP450 Metabolism Toxicity Increased Plasma Concentration of Drug A -> Potential Toxicity Drug_A->Toxicity Metabolite Metabolite (Excreted) CYP450->Metabolite This compound This compound Derivative (Inhibitor) This compound->CYP450 Inhibition

Caption: Mechanism of CYP450-mediated drug-drug interaction.

Phase 3: Mechanistic and Phenotypic Assays

Following broad screening, more focused assays are required to understand the mechanisms of any identified off-target activities and to assess their potential physiological consequences.

Target Class Profiling

If the initial broad panel screening indicates activity against a particular class of proteins, follow-up screening against a more focused panel is warranted.

  • Kinase Profiling: Dysregulation of kinases is implicated in many diseases.[21] Several service providers offer extensive kinase panels (e.g., Reaction Biology, Eurofins Discovery) to assess the selectivity of a compound across the kinome.

  • GPCR Profiling: G-protein coupled receptors are a major class of drug targets.[17] Assays are available to measure ligand binding, second messenger activation (e.g., cAMP, calcium flux), and β-arrestin recruitment.[17]

  • Ion Channel Profiling: Beyond hERG, interactions with other ion channels can lead to various toxicities.[18] Panels are available to screen against a range of voltage-gated and ligand-gated ion channels.[18]

Mitochondrial Toxicity Assays
  • Causality: Mitochondria are critical for cellular energy production, and mitochondrial dysfunction is a known mechanism of drug-induced toxicity, leading to post-market drug withdrawals.[26][27][28][29]

  • Experimental Protocol (Mitochondrial Membrane Potential Assay):

    • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a multi-well plate.

    • Compound Treatment: Treat the cells with a dilution series of the this compound derivative for a specified duration.

    • Dye Loading: Load the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-10.[26] In healthy, energized mitochondria, JC-10 forms aggregates that fluoresce red. In cells with depolarized mitochondria, the dye remains in its monomeric form and fluoresces green.

    • Imaging/Plate Reading: Acquire fluorescence images or read the fluorescence intensity on a microplate reader at both red and green wavelengths.

    • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential toxicity.

Nuclear Receptor Activation Assays
  • Causality: Nuclear receptors are ligand-activated transcription factors that regulate the expression of genes involved in metabolism and detoxification, including CYP enzymes.[7][30][31][32][33] Unintended activation can lead to drug-drug interactions and other adverse effects.

  • Methodology: Cell-based reporter gene assays are commonly used. In these assays, cells are engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a test compound leads to the expression of the reporter gene, which can be quantified.[31]

Phenotypic Screening
  • Rationale: Rather than measuring interaction with a single target, phenotypic screening assesses the overall effect of a compound on cell health and morphology.[][34][35] High-content imaging and analysis can simultaneously measure multiple parameters associated with toxicity, such as cell viability, nuclear morphology, membrane permeability, and mitochondrial function.[][36] This provides a holistic view of the compound's cellular impact.

Phase 4: Advanced Target Deconvolution

When a significant off-target liability is identified, or if a phenotypic screen reveals an interesting but uncharacterized effect, advanced techniques may be necessary to pinpoint the specific molecular target(s).

  • Chemoproteomics: This powerful technique uses chemical probes or the drug molecule itself to identify binding partners in a complex biological sample (e.g., cell lysate).[37][38][39][40][41] By combining affinity-based pulldowns with quantitative mass spectrometry, it is possible to generate a proteome-wide map of a compound's interactions, providing an unbiased method for off-target identification.[37][40]

Mitigating Off-Target Effects: A Forward-Looking Approach

Identifying potential off-target effects is not an endpoint but a critical data point that informs the drug discovery process. Strategies to mitigate these liabilities include:

  • Structure-Based Drug Design: If the structure of the off-target protein is known, medicinal chemists can design new derivatives that minimize binding to the off-target while retaining affinity for the desired target.

  • SAR-Guided Optimization: Systematically modify the structure of the this compound derivative and re-screen to identify analogs with an improved selectivity profile.[11][12]

  • Dose Management: In some cases, a narrow therapeutic window may be manageable through careful dose selection and patient monitoring in the clinical setting.

Conclusion

The journey of a this compound derivative from a promising hit to a safe and effective therapeutic is paved with rigorous scientific evaluation. A proactive, integrated, and multi-faceted approach to identifying and understanding potential off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. By leveraging the predictive power of computational tools and the empirical strength of a diverse array of in vitro assays, researchers can illuminate the full biological activity of their compounds, mitigate risks, and ultimately, increase the probability of developing novel medicines that are both potent and well-tolerated.

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An In-Depth Technical Guide for the Early-Stage In Vitro Evaluation of Pentanimidamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive, technically-grounded framework for conducting an initial in vitro cytotoxicity assessment of Pentanimidamide, a compound with limited publicly available biological data.[1][2][3][4] As its cytotoxic profile is largely uncharacterized, this guide serves as a robust starting point for any research professional tasked with its evaluation. We will proceed from the foundational strategy and experimental design to detailed, validated protocols and finally, to the critical analysis and interpretation of the resulting data. The methodologies outlined herein are designed to build a multi-faceted understanding of the compound's potential effects on cell health, moving beyond a simple viability screen to probe the underlying mechanisms of cell death.

Part 1: Foundational Strategy & Experimental Design

The initial phase of any cytotoxicity study is critical. The choices made here regarding experimental approach and biological models will dictate the quality and relevance of the data generated. For a novel compound like this compound, a systematic and multi-pronged strategy is not just recommended; it is essential.

This compound: Profile of the Test Article
The Rationale for a Multi-Assay, Multi-Endpoint Approach

A common pitfall in early-stage toxicology is reliance on a single cytotoxicity assay.[6] An assay measuring metabolic activity, for instance, may not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (outright cell killing).[7] Furthermore, a compound might induce cell death via different pathways (e.g., apoptosis vs. necrosis), a distinction that single-endpoint assays cannot make.

Therefore, to build a robust and defensible cytotoxic profile for this compound, we will employ a tiered approach that interrogates three distinct cellular health parameters:

  • Metabolic Activity: As an initial screen for overall cellular dysfunction.

  • Membrane Integrity: To specifically detect necrotic cell death.

  • Apoptotic Markers: To identify and quantify programmed cell death.

This strategy ensures that the resulting data is not only quantitative but also mechanistic, providing a clearer picture of how this compound may be affecting the cells.

Strategic Selection of Cell Lines: The Basis of Biological Relevance

The choice of cell line is paramount and should be directly informed by the potential therapeutic context of the compound being tested.[7][8] Since the target for this compound is unknown, a pragmatic approach involves screening against a panel of well-characterized cancer cell lines from diverse tissue origins alongside a non-cancerous control line. This allows for both the identification of potential anti-cancer activity and the crucial assessment of general toxicity.

Recommended Initial Screening Panel:

Cell LineTissue of OriginTypeRationale
HepG2 LiverHuman Hepatocellular CarcinomaRepresents a common target for drug metabolism and toxicity studies.[9]
A549 LungHuman Lung CarcinomaA widely used model for a prevalent cancer type.[10]
MCF-7 BreastHuman Breast AdenocarcinomaA key model for hormone-responsive cancers.[9]
MRC-5 LungNormal Human Fetal FibroblastA critical non-malignant control to assess baseline cytotoxicity and determine selectivity.[1]

This panel provides a solid foundation for an initial screen. The inclusion of a normal fibroblast line is non-negotiable, as it is the basis for calculating the Selectivity Index (SI) , a key metric for gauging a compound's therapeutic window.[2][11][12]

G cluster_0 Cancer Cell Lines (Efficacy Screen) cluster_1 Normal Cell Line (Toxicity Screen) HepG2 HepG2 (Liver) IC50_Cancer Calculate IC50 (Cancer Lines) HepG2->IC50_Cancer A549 A549 (Lung) A549->IC50_Cancer MCF7 MCF-7 (Breast) MCF7->IC50_Cancer MRC5 MRC-5 (Fibroblast) IC50_Normal Calculate IC50 (Normal Line) MRC5->IC50_Normal This compound This compound Treatment This compound->HepG2 This compound->A549 This compound->MCF7 This compound->MRC5 SI Determine Selectivity Index (SI) IC50_Cancer->SI IC50_Normal->SI

Cell Line Selection and Selectivity Workflow

Part 2: Core Cytotoxicity Assessment Protocols

The following protocols are presented as self-validating systems. This is achieved by mandating the inclusion of specific controls in every experiment. Without these controls, the data is uninterpretable.

  • Untreated Control: Cells cultured in media alone. Represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the drug's solvent (e.g., DMSO). Ensures the solvent itself is not causing toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). Validates that the assay system can detect cell death.

Assay 1: Cell Viability via Metabolic Activity (MTT Assay)

Principle: This colorimetric assay is a cornerstone of cytotoxicity testing.[13] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[14] The amount of formazan produced is proportional to the number of viable cells. It is important to remember that this is a measure of metabolic activity, which is often, but not always, a direct proxy for cell viability.[15][16]

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h A->B C 3. Treat with this compound (Dose-response) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (~570 nm) G->H

MTT Assay Experimental Workflow

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range might be from 0.1 µM to 100 µM. Also prepare vehicle and positive controls.

  • Cell Treatment: Carefully remove the old media and add 100 µL of fresh media containing the various concentrations of this compound, vehicle, or positive control to the appropriate wells. Include wells with media only as a background control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[17]

  • Formazan Development: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm.[14]

Assay 2: Membrane Integrity via Enzyme Leakage (LDH Assay)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.[18] The assay is a coupled enzymatic reaction where released LDH oxidizes lactate to pyruvate, generating NADH, which in turn reduces a tetrazolium salt to a colored formazan product.[19] The amount of color is directly proportional to the number of lysed cells.

LDH_Workflow A 1. Seed & Treat Cells (as per MTT protocol) B 2. Collect Supernatant (from treated plate) A->B C 3. Prepare Controls (Spontaneous & Max LDH Release) A->C D 4. Add Supernatant to New Assay Plate B->D C->D E 5. Add LDH Reaction Mix D->E F 6. Incubate 30 min (Room Temp, Dark) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (~490 nm) G->H

LDH Assay Experimental Workflow

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a 96-well plate.

  • Control Preparation: In addition to the standard controls, prepare wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30-45 minutes before the end of the incubation.

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Part 3: Mechanistic Insights into Cell Death

Once general cytotoxicity is established, the next logical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Differentiating Apoptosis and Necrosis (Annexin V/PI Staining)

Principle: This flow cytometry-based assay provides a powerful method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells.[5] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells but can enter cells with compromised membranes, such as late apoptotic and necrotic cells.[21][22]

AnnexinV_PI_Principle Healthy Healthy Cell (Annexin V- / PI-) EarlyApop Early Apoptotic (Annexin V+ / PI-) Healthy->EarlyApop PS Flip LateApop Late Apoptotic/Necrotic (Annexin V+ / PI+) EarlyApop->LateApop Membrane Permeabilization Necrotic Necrotic/Dead (Annexin V- / PI+)

Principle of Annexin V & PI Staining

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add Dyes: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible. Properly compensated single-color controls are essential for accurate analysis.

Quantifying Apoptotic Pathway Activation (Caspase-Glo® 3/7 Assay)

Principle: Caspases are a family of proteases central to the apoptotic process.[23] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis.[24][25] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Caspase_Cascade Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases Substrate_Cleavage Substrate Cleavage Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Simplified Apoptotic Caspase Cascade

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with this compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each sample in a plate-reading luminometer.

Part 4: Data Analysis, Interpretation, and Reporting

Data Normalization and IC₅₀ Calculation

The primary endpoint for the MTT and LDH assays is the IC₅₀ (half-maximal inhibitory concentration) . This is the concentration of this compound required to inhibit the biological process (e.g., cell viability) by 50%.[26]

  • Normalize Data: Convert the raw OD readings into percentage viability.

    • % Viability = [(OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100

  • Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[13][27]

  • Calculate IC₅₀: Use a software package like GraphPad Prism to perform a non-linear regression analysis on the dose-response curve.[17][28][29][30][31] The most common model is the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.[17][30] The software will directly calculate the IC₅₀ value from the fitted curve.[26]

Summarizing Quantitative Data

Consolidate the calculated IC₅₀ values into a clear, concise table for easy comparison across different cell lines.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

Cell LineIC₅₀ (µM) after 48h Exposure
HepG2[Insert Value]
A549[Insert Value]
MCF-7[Insert Value]
MRC-5[Insert Value]
Data should be presented as mean ± standard deviation from at least three independent experiments.
Assessing Selective Toxicity: The Selectivity Index (SI)

The Selectivity Index is a critical ratio used to evaluate a compound's potential as a therapeutic agent. It compares the cytotoxicity against normal cells to its activity against cancer cells.[2][12]

  • SI = IC₅₀ in Normal Cells (MRC-5) / IC₅₀ in Cancer Cells

A higher SI value is desirable, as it indicates the compound is more toxic to cancer cells than to normal cells. Generally, an SI value greater than 3 is considered to indicate promising selectivity.[12]

Table 2: Selectivity Index (SI) of this compound

Cancer Cell LineSI Value (48h)Interpretation
HepG2[Calculate Value][e.g., Selective, Non-selective]
A549[Calculate Value][e.g., Selective, Non-selective]
MCF-7[Calculate Value][e.g., Selective, Non-selective]
Synthesizing the Narrative: A Holistic Interpretation

The final step is to integrate the data from all assays to build a comprehensive toxicological profile of this compound.

Interpretation_Workflow cluster_data Primary Data cluster_analysis Analysis & Interpretation MTT MTT Assay (Metabolic Activity) IC50 IC50 & SI Calculation MTT->IC50 LDH LDH Assay (Necrosis) LDH->IC50 Mechanism Determine Primary Death Mechanism LDH->Mechanism Annexin Annexin V / PI (Apoptosis vs Necrosis) Annexin->Mechanism Caspase Caspase-3/7 Assay (Apoptosis Execution) Caspase->Mechanism Conclusion Overall Cytotoxicity Profile of this compound IC50->Conclusion Mechanism->Conclusion

Holistic Data Interpretation Workflow

By answering the following questions, a clear narrative emerges:

  • Is this compound cytotoxic? The IC₅₀ values from the MTT assay will answer this.

  • Is it selectively toxic to cancer cells? The SI values will provide this information.

  • How does it kill cells?

    • If the LDH assay shows a significant increase in LDH release at cytotoxic concentrations, necrosis is indicated.

    • If the Annexin V/PI assay shows a large population of Annexin V-positive/PI-negative cells, early apoptosis is the primary mechanism.

    • If the Caspase-3/7 assay shows a strong luminescent signal, this confirms that cell death is occurring via the apoptotic pathway.

By following this structured, multi-assay approach, researchers can confidently and accurately characterize the early-stage in vitro cytotoxic profile of this compound, providing a solid foundation for further drug development decisions.

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Methodological & Application

Topic: High-Yield Synthesis of Pentanimidamide Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive, high-yield protocol for the synthesis of Pentanimidamide hydrochloride (Valeramidine hydrochloride), a valuable chemical intermediate. The methodology is centered on the Pinner reaction, a robust and classical method for converting nitriles into amidines. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the reaction's mechanistic underpinnings, critical parameter control, and safety considerations. By elucidating the causality behind each experimental choice, this document serves as a self-validating system for achieving reproducible, high-purity results.

Introduction and Scientific Principle

This compound, and its hydrochloride salt, are important building blocks in organic synthesis. The amidine functional group is a key pharmacophore in many biologically active molecules and serves as a precursor for various heterocyclic systems. The direct synthesis from its corresponding nitrile, valeronitrile, offers an atom-economical and efficient route.

The chosen method, the Pinner reaction, is a two-stage acid-catalyzed process.[1][2]

  • Formation of the Pinner Salt: The reaction is initiated by treating a nitrile (valeronitrile) with an anhydrous alcohol (ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms a highly reactive alkyl imidate hydrochloride, known as a Pinner salt.[3][4] The acid catalyst protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack by the alcohol.[5]

  • Ammonolysis: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group to form the final, stable amidine hydrochloride salt.[1][3]

The success of this synthesis hinges on rigorous control of reaction conditions. Specifically, anhydrous conditions are paramount, as any moisture will lead to the hydrolysis of the Pinner salt intermediate into an undesired ester byproduct, thereby reducing the yield.[5] Furthermore, temperature control is crucial because the Pinner salt is thermodynamically unstable and can decompose at elevated temperatures.[1][6]

Reaction Scheme

Valeronitrile -> Ethyl Pentanimidate HCl (Pinner Salt) -> this compound HCl

Materials and Methods

Reagent and Solvent Data
ReagentFormulaMW ( g/mol )Molar Eq.Amount Used (Example Scale)Notes
ValeronitrileC₅H₉N83.131.041.6 g (0.5 mol)99% purity, anhydrous
EthanolC₂H₅OH46.071.125.3 g (0.55 mol)Anhydrous, >99.8%
Hydrogen ChlorideHCl36.46~1.2~22 g (0.6 mol)Anhydrous gas
AmmoniaNH₃17.03~3.0~25.5 g (1.5 mol)Anhydrous gas or 9% soln in EtOH
Ethyl AcetateC₄H₈O₂88.11-As neededAnhydrous, for purification
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Ice-water bath

  • Calcium chloride drying tubes

  • Gas dispersion tube (fritted)

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Synthesis Protocol

Safety First: This procedure involves corrosive and toxic gases (HCl, NH₃) and a flammable, toxic nitrile. It must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves, is mandatory.

Part A: Synthesis of Ethyl Pentanimidate Hydrochloride (Pinner Salt)

The first stage involves the formation of the key intermediate. This is the most critical phase, where moisture exclusion is essential for a high yield.

  • Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet tube extending below the liquid surface, and a calcium chloride drying tube on the third neck. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert, anhydrous atmosphere.

  • Reagent Charging: Add valeronitrile (41.6 g, 0.5 mol) and anhydrous ethanol (25.3 g, 0.55 mol) to the flask.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the cooled, stirring solution. The reaction is exothermic; monitor the temperature and adjust the gas flow rate to maintain it below 10 °C.

    • Scientist's Insight: The use of gaseous HCl directly from a cylinder is superior to generating it in situ from acetyl chloride and ethanol, as it ensures a truly anhydrous system from the start.[7]

  • Reaction Progression: Continue bubbling HCl until the solution is saturated and a slight excess has been added (approximately 22 g, 0.6 mol). A thick, white precipitate of the Pinner salt will form, eventually turning the mixture into a solid mass.

  • Completion: Once HCl addition is complete, replace the gas inlet with a stopper and allow the flask to stand in the cold (e.g., in a refrigerator at 4 °C) for 24-48 hours to ensure complete conversion.[8]

Part B: Ammonolysis to this compound Hydrochloride

This stage converts the reactive intermediate into the stable final product.

  • Preparation: To the flask containing the solid Pinner salt, add 200 mL of cold, anhydrous ethanol to create a slurry. This is best done while maintaining the flask in an ice bath.

  • Ammonia Introduction: Replace the stopper with a gas dispersion tube and begin bubbling anhydrous ammonia gas through the slurry. Alternatively, a pre-prepared saturated solution of ammonia in anhydrous ethanol can be added slowly.

    • Causality: This step is highly exothermic. Slow addition and efficient cooling are critical to prevent side reactions. The reaction dissolves the Pinner salt crystals and causes the precipitation of ammonium chloride (NH₄Cl).[8]

  • Reaction Monitoring: Continue adding ammonia until the solution is basic (test with moist pH paper held at the outlet). Stir the mixture for an additional 3-4 hours at room temperature to ensure the reaction goes to completion.

Part C: Isolation and Purification
  • Byproduct Removal: Filter the reaction mixture by suction filtration to remove the precipitated ammonium chloride. Wash the solid NH₄Cl cake with a small amount of cold ethanol to recover any entrained product.

  • Solvent Evaporation: Combine the filtrate and the washings. Concentrate the solution using a rotary evaporator. This will yield the crude this compound hydrochloride as a solid or semi-solid residue.

  • Recrystallization: For high purity, recrystallization is essential. Dissolve the crude product in a minimum amount of hot ethanol. Add anhydrous ethyl acetate dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Expertise: The ethanol/ethyl acetate solvent system is highly effective. The product is soluble in hot ethanol but much less so in the cold, while ethyl acetate acts as an anti-solvent to promote precipitation, leaving more soluble impurities behind.[3]

  • Final Product: Collect the white crystalline product by suction filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 40-50 °C.

Expected Results
ParameterExpected Outcome
Yield 85-95%
Appearance White to off-white crystalline solid[9]
Molecular Formula C₅H₁₃ClN₂[10][11]
Molecular Weight 136.62 g/mol [11][12]
Purity (by titration) >98%

Visual Schematics

Experimental Workflow Diagram

G cluster_0 Part A: Pinner Salt Formation cluster_1 Part B & C: Ammonolysis & Purification A0 Valeronitrile + Anhydrous EtOH A1 Cool to 0-5 °C A0->A1 A2 Bubble Dry HCl Gas A1->A2 A3 Precipitation of Ethyl Pentanimidate HCl A2->A3 A4 Age at 4 °C for 24h A3->A4 B0 Add Anhydrous EtOH A4->B0 Proceed to Part B B1 Bubble Anhydrous NH3 Gas B0->B1 B2 Filter NH4Cl Byproduct B1->B2 B3 Concentrate Filtrate B2->B3 B4 Recrystallize from EtOH / Ethyl Acetate B3->B4 B5 Dry Final Product B4->B5 end end B5->end This compound HCl (>98% Purity)

Caption: High-level workflow for the synthesis of this compound HCl.

Pinner Reaction Mechanism

Caption: Simplified mechanism of the Pinner reaction for amidine synthesis.

References

  • NROChemistry. Pinner Reaction.
  • ChemBK. This compound Hydrochloride.
  • Wikipedia. Pinner reaction.
  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Organic Chemistry Portal. Pinner Reaction.
  • SynArchive. Pinner Reaction.
  • Organic Chemistry Portal. Amidine synthesis by imidoylation.
  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • Patexia. Efficient method for the conversion of nitriles to amidines | Patent Publication Number 20010008886.
  • National Institutes of Health (PubChem). This compound Hydrochloride.
  • Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
  • National Institutes of Health (PMC). The Direct Preparation of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Organic Syntheses. acetamidine hydrochloride.
  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF.
  • Reddit. What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry.

Sources

Introduction: The Enduring Therapeutic Potential of Pentamidine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Pentanimidamide Analogue

For over nine decades, pentamidine, a dicationic aromatic diamidine, has been a cornerstone in the treatment of protozoal infections like Pneumocystis pneumonia (PCP), leishmaniasis, and African trypanosomiasis.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve binding to the minor groove of DNA, interfering with DNA, RNA, and protein synthesis, and inhibiting key cellular enzymes.[3][4] The therapeutic success of pentamidine has spurred extensive research into its analogues, aiming to enhance efficacy, broaden the spectrum of activity, and mitigate toxicity.[5][6] These research efforts have yielded compounds with promising activity against various fungi, bacteria, and even certain cancers.[7][8][9]

This document provides a detailed, field-proven protocol for the synthesis of this compound analogues, designed for researchers in medicinal chemistry and drug development. The protocol is structured around a common and versatile synthetic route: the preparation of a dinitrile precursor via Williamson ether synthesis, followed by a robust conversion of the nitrile moieties into the critical amidine functional groups. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical control points, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Overall Synthetic Strategy

The synthesis of this compound and its analogues is typically achieved through a convergent two-stage process. This strategy offers modularity, allowing for the creation of a diverse library of analogues by simply varying the starting materials.

  • Stage 1: Synthesis of the Diaryloxyalkane Dinitrile Precursor. This stage involves a classical Williamson ether synthesis. A substituted phenol (in this case, 4-hydroxybenzonitrile) is deprotonated with a suitable base to form a phenoxide ion. This nucleophile then displaces halide ions from both ends of a dihaloalkane, forming the stable ether linkages and assembling the core diaryloxyalkane backbone.

  • Stage 2: Conversion of Nitriles to Amidines. The terminal nitrile groups of the precursor are converted to the pharmacologically active amidine groups. While several methods exist, this protocol details a highly reliable two-step sequence:

    • Amidoxime Formation: The dinitrile is treated with hydroxylamine to yield a bis-amidoxime intermediate. This reaction is generally high-yielding and proceeds under mild conditions.[10]

    • Reduction to Amidine: The N-O bond of the amidoxime is subsequently cleaved via catalytic hydrogenation to afford the final diamidine product. This method is often preferred over the traditional Pinner synthesis, particularly when acid-sensitive functional groups are present in the molecule.[11]

The complete workflow is visualized in the diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidine Formation A 4-Hydroxybenzonitrile D Williamson Ether Synthesis A->D B 1,5-Dibromopentane B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E 1,5-Bis(4-cyanophenoxy)pentane (Dinitrile Precursor) D->E Forms core backbone G Amidoxime Formation E->G Proceeds to Stage 2 F Hydroxylamine (NH2OH·HCl) Base (e.g., Na2CO3) F->G H Bis-Amidoxime Intermediate G->H Converts nitrile to amidoxime J Reduction H->J I Catalytic Hydrogenation (e.g., H2, Pd/C) I->J K This compound Analogue (Final Product) J->K Reduces amidoxime to amidine

Sources

HPLC-MS method for Pentanimidamide quantification in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Pentanimidamide in Biological Samples using HPLC-MS/MS

Abstract

This document provides a comprehensive, step-by-step guide for the quantitative analysis of this compound in biological matrices, such as plasma or serum, utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive assay. The protocol details every stage from sample preparation using protein precipitation to data acquisition via Multiple Reaction Monitoring (MRM). Furthermore, it establishes a framework for method validation in accordance with international regulatory guidelines, ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Principle

This compound is a small molecule whose therapeutic potential and metabolic fate necessitate a precise and reliable method for its quantification in biological systems. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and selectivity.[1][2]

The core principle of this method involves three key stages:

  • Sample Preparation: The analyte (this compound) and a structurally similar internal standard (IS) are extracted from the complex biological matrix. This crucial step removes interfering substances like proteins and phospholipids that can compromise the analysis.[3]

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column separates this compound and the IS from other remaining matrix components based on their physicochemical properties.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The molecules are ionized, typically via Electrospray Ionization (ESI), and the specific precursor ions for this compound and the IS are selected. These precursor ions are fragmented, and specific product ions are monitored. This highly selective detection mode, known as Multiple Reaction Monitoring (MRM), ensures that only the target analytes are measured, providing excellent signal-to-noise and minimizing interferences.[4]

The concentration of this compound is determined by calculating the ratio of its peak area to the peak area of the IS, which is added at a constant, known concentration to all samples.[5][6] This ratiometric approach corrects for variability during sample preparation and analysis, ensuring high precision and accuracy.[7]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound reference standard (>98% purity)

  • This compound-d5 (or other suitable stable isotope-labeled IS) or a structural analog (e.g., Hexanimidamide) as Internal Standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, K2-EDTA)

  • 1.5 mL polypropylene microcentrifuge tubes

  • Autosampler vials with inserts

Instrumentation
  • HPLC System: A UPLC or HPLC system capable of delivering reproducible gradients at analytical flow rates (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Agilent 6495C).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Data System: Chromatography and mass spectrometry software for instrument control, data acquisition, and processing.

Experimental Protocol

Preparation of Stock Solutions, Standards, and QCs

The causality behind preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples is a cornerstone of bioanalytical validation. It ensures that the accuracy of the QC samples is not biased by potential errors in the primary stock solution used for calibration, providing an independent assessment of the curve's validity.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound reference standard and dissolve in a 5 mL volumetric flask with 50:50 (v/v) Methanol:Water.

    • Prepare a separate stock solution for the Internal Standard (IS) in the same manner.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solutions using 50:50 Methanol:Water to create a series of working standard solutions for spiking into the biological matrix.

  • Internal Standard Spiking Solution (50 ng/mL):

    • Dilute the IS stock solution with Acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Spike the appropriate working standard solutions into control plasma to achieve the desired concentration range (e.g., 1-1000 ng/mL).

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

Protein Precipitation (PPT) is selected for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples.[8] Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and remove a smaller portion of phospholipids, resulting in a cleaner extract.[3]

Protocol Steps:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the respective sample (CS, QC, or unknown) into the bottom of the labeled tube.

  • Add 150 µL of the Internal Standard Spiking Solution (50 ng/mL in Acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial containing a low-volume insert.

  • Inject 2-5 µL of the supernatant into the HPLC-MS/MS system.

Below is a workflow diagram illustrating the sample preparation process.

G cluster_prep Sample Preparation Workflow start Start: 50 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 150 µL Acetonitrile containing Internal Standard start->add_is Step 1 vortex Vortex for 60 seconds add_is->vortex Step 2 centrifuge Centrifuge at >13,000 rpm for 10 minutes vortex->centrifuge Step 3 supernatant Transfer 100 µL of Supernatant to Autosampler Vial centrifuge->supernatant Step 4 inject Inject into HPLC-MS/MS supernatant->inject Step 5

A workflow for protein precipitation of plasma samples.
HPLC-MS/MS Instrument Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used. The addition of formic acid to the mobile phase is critical for promoting the formation of the protonated precursor ion [M+H]+ in positive ESI mode, which is essential for sensitive detection.[9]

Table 1: HPLC and Mass Spectrometer Parameters

ParameterRecommended Setting
HPLC System
ColumnWaters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B (0.0-0.2 min), 5-95% B (0.2-1.5 min), 95% B (1.5-2.0 min), 95-5% B (2.0-2.1 min), 5% B (2.1-3.0 min)
Column Temperature40°C
Injection Volume3 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions To be optimized by infusing pure standard
This compoundQuantifier: 102.2 > 85.1 (Loss of NH3), Qualifier: 102.2 > 57.1 (Alkyl chain fragment)
This compound-d5 (IS)107.2 > 90.1

Note: The molecular weight of this compound (C5H11NO) is 101.15 g/mol .[10] The precursor ion [M+H]+ is therefore m/z 102.2. Product ions are proposed based on common fragmentation pathways and must be empirically optimized.

G cluster_system HPLC-MS/MS System Overview autosampler Autosampler Injects prepared sample hplc HPLC Pump & Column Separates analytes autosampler->hplc Mobile Phase esi ESI Source Ionizes analytes hplc->esi q1 Quadrupole 1 (Q1) Selects Precursor Ion esi->q1 q2 Quadrupole 2 (q2) Collision Cell for Fragmentation q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion q2->q3 detector Detector Measures Product Ions q3->detector

Simplified schematic of the HPLC-MS/MS system.

Bioanalytical Method Validation

To ensure the method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines from agencies like the FDA and EMA.[11][12][13][14] The objective is to demonstrate that the assay is reproducible, reliable, and accurate for the quantification of this compound in the specified biological matrix.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (for Chromatographic Assays)
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS in at least six blank matrix lots.
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.A calibration curve with at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QC samples at LLOQ, accuracy should be within ±20% of nominal, and precision (%CV) ≤20%. For Low, Mid, and High QCs, accuracy should be within ±15% of nominal, and precision (%CV) ≤15%.[15]
Lower Limit of Quant. The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above (±20% and ≤20% CV).
Matrix Effect To assess the ion suppression or enhancement on the analyte and IS caused by co-eluting matrix components.The IS-normalized matrix factor across at least six lots of matrix should have a %CV ≤ 15%.
Recovery To measure the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent and reproducible. While no specific value is required by guidelines, it should be optimized for the desired sensitivity.[15]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, preparation, analysis).Mean concentration of stability samples must be within ±15% of the nominal concentration. Includes freeze-thaw, short-term (bench-top), long-term (freezer), and post-preparative (autosampler) stability.

Conclusion

The described HPLC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in biological plasma. The use of a simple protein precipitation step allows for high-throughput analysis. Adherence to the outlined validation procedures, grounded in FDA and EMA guidelines, will ensure the generation of high-quality, reliable data suitable for regulatory submissions and critical decision-making in drug development.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Royal Society of Chemistry.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
  • FDA guideline - Bioanalytical Method Valid
  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency.
  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (n.d.). PubMed Central.
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
  • Pentanamide. (n.d.). NIST WebBook.
  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). eurl-pesticides.eu.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec DMPK.
  • Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022).
  • Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.).
  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023).
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (n.d.).
  • Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. (n.d.).

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Application Note: A Multi-Parametric Approach to Developing a Cell-Based Assay for Pentanimidamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentanimidamide and related aromatic diamidines are a critical class of compounds with potent antiparasitic activity against pathogens such as Leishmania, Trypanosoma, and Plasmodium.[1][2][3] The primary mechanism of action for these molecules involves their accumulation in the parasite's mitochondria and kinetoplast, leading to a collapse of mitochondrial membrane potential (ΔΨm) and subsequent disruption of vital cellular processes.[4][5][6] To facilitate the discovery of novel analogs with improved efficacy and reduced toxicity, as well as to further elucidate their biological effects, the development of robust and reproducible cell-based assays is paramount. This guide provides a comprehensive, multi-parametric framework for characterizing the cellular activity of this compound, moving from a primary assessment of cytotoxicity to in-depth mechanistic studies. We present detailed protocols for evaluating cell viability, mitochondrial health, apoptosis induction, and cell cycle progression, underpinned by principles of rigorous assay validation and best practices.

Introduction: The Rationale for a Mechanistically-Grounded Assay Strategy

This compound belongs to a class of dicationic compounds that have been a cornerstone in treating parasitic diseases for decades.[3] Their efficacy is largely attributed to their ability to selectively target and disrupt mitochondrial function in parasites.[5][6] This disruption is a key event, triggering a cascade that leads to parasite death. Therefore, a successful assay strategy should not only quantify the compound's potency (i.e., its IC50) but also confirm its engagement with the intended mechanistic pathway.

This application note is structured to guide researchers through a logical workflow:

  • Part I: Primary Viability Assay: To determine the compound's half-maximal inhibitory concentration (IC50) in both a target parasite and a mammalian host cell line. This allows for the calculation of a Selectivity Index (SI), a critical parameter in early-stage drug development.

  • Part II: Mechanistic Deep-Dive Assays: To validate that the observed cytotoxicity is mediated by the expected mechanism. We will focus on assays that directly measure mitochondrial membrane potential, apoptosis, and cell cycle distribution.

  • Part III: Assay Validation and Best Practices: To ensure the developed assays are robust, reproducible, and fit for purpose, adhering to established scientific and regulatory standards.[7][8]

This multi-tiered approach provides a holistic view of the compound's activity, increasing confidence in hit validation and lead optimization efforts.

Part I: Primary Assay - Quantifying Cytotoxicity and Selectivity

The initial step in characterizing any bioactive compound is to determine its potency. A cell viability assay measures the overall health of a cell population following exposure to the compound. For this compound, an ATP-based assay like the CellTiter-Glo® Luminescent Cell Viability Assay is particularly suitable. The principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[9] Since this compound's primary target is the mitochondrion—the cell's ATP production center—this assay provides a highly relevant readout of its functional impact.[4][6]

Workflow for Determining IC50 and Selectivity Index

dot

Caption: Workflow for IC50 and Selectivity Index determination.

Protocol 1: CellTiter-Glo® Viability Assay

This protocol is adapted for a 96-well plate format. Optimization of cell seeding density is crucial to ensure the assay is performed within the linear range.[10][11]

Materials:

  • Target cells (Leishmania donovani amastigotes, THP-1 monocytes, etc.)

  • Appropriate complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570 or similar)[12]

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 1x10⁴ cells/well) in a final volume of 50 µL of culture medium. Include wells with medium only for background measurement.[11]

  • Plate Equilibration: Allow plates to settle at room temperature for 30 minutes to ensure even cell distribution before placing them in a 37°C, 5% CO₂ incubator overnight.[13]

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your stock solution. A typical range would span from 100 µM to 1 nM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Add 50 µL of the 2X compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 100 µL and a 1X final compound concentration.

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: On the day of the reading, thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[12]

  • Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[11]

  • Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[9]

  • Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence units (RLU) are normalized to the vehicle control (defined as 100% viability) after subtracting the background (medium only).

% Viability = [(RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background)] * 100

Plot % Viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterL. donovani (Parasite)THP-1 (Host Cell)Calculation
IC50 1.5 µM45 µMFrom dose-response curve
Selectivity Index (SI) --SI = 45 / 1.5 = 30
Table 1: Example data for calculating the Selectivity Index of this compound. A higher SI value is desirable, indicating greater selectivity for the parasite over the host cell.

Part II: Mechanistic Deep-Dive Assays

Once the cytotoxic potential of this compound is established, the next step is to verify its mechanism of action. Based on existing literature, the key cellular events to investigate are mitochondrial depolarization and the subsequent induction of apoptosis.[4][5] A cell cycle analysis can provide further insight into potential cytostatic effects.

Proposed Mechanistic Pathway of this compound

dot

Caption: Proposed mechanism of this compound-induced cell death.

Assay for Mitochondrial Membrane Potential (ΔΨm)

A change in ΔΨm is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis.[14][15] This can be measured using fluorescent probes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 via flow cytometry or fluorescence microscopy.[16]

Protocol 2: ΔΨm Measurement with TMRM and Flow Cytometry

Materials:

  • Cells cultured in appropriate medium

  • This compound and vehicle control

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution

  • FCCP (a positive control for depolarization)

  • Flow cytometry tubes and a flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound (e.g., at 1X, 2X, and 5X the IC50), a vehicle control, and a positive control (e.g., 10 µM FCCP) for a short duration (e.g., 4-6 hours).

  • Cell Harvesting: Harvest cells by centrifugation.

  • TMRM Staining: Resuspend the cell pellets in pre-warmed medium containing a low concentration of TMRM (e.g., 20-100 nM). Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells once with PBS to remove excess dye.

  • Data Acquisition: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer (e.g., using a PE channel). Healthy, polarized mitochondria will accumulate the dye and show high fluorescence, while cells treated with this compound are expected to show a dose-dependent decrease in fluorescence.

Assay for Apoptosis Induction

The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early and universal marker of apoptosis.[17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells whose membranes have become permeable.[18]

Protocol 3: Annexin V/PI Staining for Apoptosis

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar) containing Annexin V-FITC, Propidium Iodide (PI), and a 1X Binding Buffer.

  • Flow cytometry tubes and a flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., at IC50) and controls for a relevant time period (e.g., 24 hours).

  • Harvesting: Collect cells, including any floating cells in the supernatant, and wash once with cold PBS.[18]

  • Resuspension: Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Assay for Cell Cycle Analysis

Some compounds can induce cell death by causing irreparable damage that leads to cell cycle arrest. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]

Protocol 4: PI Staining for Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% Ethanol (for fixation)[21]

  • PI Staining Solution (containing PI and RNase A)[22]

  • Flow cytometry tubes and a flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and controls for a suitable duration (e.g., 24 hours).

  • Harvesting: Harvest approximately 1x10⁶ cells per sample.

  • Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze on a flow cytometer. The resulting histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase population situated in between.

Part III: Assay Validation and Best Practices

Developing an assay is only the first step; validating it ensures that the results are accurate, reliable, and reproducible. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide guidelines on the parameters that should be assessed.[7][23][24]

Key Validation Parameters
ParameterDefinitionAssessment Method
Specificity The ability to assess the analyte unequivocally in the presence of other components.Compare the response of the assay in the presence and absence of the compound. Run vehicle-only and untreated controls.[23][25]
Accuracy The closeness of test results to the true value.For IC50 determination, compare results to a known reference standard if available.
Precision The agreement between a series of measurements from multiple samplings of the same homogeneous sample.Assess repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts). Calculate the coefficient of variation (%CV).[23]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which the assay is precise, accurate, and linear.In a viability assay, this refers to the linear relationship between cell number and signal output. This should be determined during assay optimization.[23]
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.Test minor variations in incubation time, temperature, or reagent concentrations to assess the impact on results.[26]
Table 2: Core parameters for cell-based assay validation, based on ICH and FDA guidelines.[8][23][25]
Tips for a Successful and Robust Assay
  • Healthy Cells are Key: Only use cells that are in the logarithmic growth phase and show healthy morphology. Avoid using cells that have been passaged too many times or have become over-confluent.[10][27]

  • Optimize Seeding Density: The optimal cell number per well should be high enough for a strong signal but low enough to avoid nutrient depletion or contact inhibition during the assay period.[10]

  • Consistent Culture Conditions: Use the same lot of media, serum, and supplements to minimize variability. Keep detailed records of all reagents.[10]

  • Minimize Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells.[13]

  • Appropriate Controls: Always include negative (untreated), vehicle (e.g., DMSO), and positive (a compound with a known effect) controls in every experiment.

Conclusion

This application note provides a structured and mechanistically-driven guide for characterizing the cellular activity of this compound. By combining a primary cytotoxicity screen with targeted mechanistic assays for mitochondrial health and apoptosis, researchers can generate a comprehensive profile of the compound's biological effects. Adherence to rigorous protocols, proper controls, and established validation principles will ensure the generation of high-quality, reliable data essential for advancing antiparasitic drug discovery programs.

References

  • Cossarizza, A., et al. (n.d.). Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Mason, E. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
  • Lin, H.-L., et al. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
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  • Dawood, M., et al. (2025). Antiplasmodial activity of pentyloxyamide-based histone deacetylase inhibitors against Plasmodium falciparum parasites. Malaria World.
  • Riss, T. L., et al. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. ResearchGate.
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  • National Center for Biotechnology Information. (2014). Activity of Diimidazoline Amides Against African Trypanosomiasis. PubMed.
  • National Center for Biotechnology Information. (n.d.). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. National Center for Biotechnology Information.
  • Caraglia, M., et al. (n.d.). Case Report: Intravenous Pentamidine Rescue Treatment for Active Chronic Visceral Leishmaniasis in an HIV-1 Infected Patient. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. National Center for Biotechnology Information.
  • Samrot, A. V., et al. (2025). (PDF) In vitro cell-based assays to test drugs – A Review. ResearchGate.
  • PubMed. (n.d.). Diamidines for human African trypanosomiasis. PubMed.
  • National Center for Biotechnology Information. (n.d.). Development of a highly selective Plasmodium falciparum proteasome inhibitor with anti-malaria activity in humanized mice. National Center for Biotechnology Information.
  • National Institutes of Health. (n.d.). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. National Institutes of Health.
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Topic: In Vitro Testing Protocols for the Anti-trypanosomal Activity of Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of Pentanimidamide (Pentamidine) and analogous compounds against bloodstream forms of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). As a cornerstone of HAT chemotherapy for decades, Pentamidine serves as an essential benchmark and positive control in anti-trypanosomal drug discovery campaigns.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific rigor, reproducibility, and a deep understanding of the principles behind the assays. We detail the axenic cultivation of T. brucei, a robust resazurin-based viability assay for determining the half-maximal inhibitory concentration (IC50), and a parallel cytotoxicity assay against a mammalian cell line to establish a selectivity index.

Introduction: The Rationale for In Vitro Screening

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease endemic to sub-Saharan Africa.[4][5] The development of new, safer, and more effective drugs is a global health priority, driven by the limitations of current therapies, including toxicity and emerging resistance.[6][7] Whole-cell in vitro screening is the foundational step in the drug discovery pipeline, allowing for the high-throughput evaluation of compound libraries to identify potent "hits".[8][9][10]

This compound, commonly known as Pentamidine, is a diamidine drug used for the treatment of early-stage HAT caused by T. b. gambiense.[2][11] Its precise mechanism of action is not fully elucidated but is known to be polypharmacological, involving accumulation within the parasite via specific transporters and subsequent disruption of various cellular processes.[1][3][12] Due to its well-characterized activity, Pentamidine is the quintessential positive control for these assays, providing a reliable standard for the validation of assay performance and the comparison of novel compounds.[13]

This guide focuses on the most widely adopted method for assessing parasite viability: the resazurin reduction assay. This fluorometric assay is simple, cost-effective, sensitive, and avoids the use of radioactive materials, making it ideal for screening applications.[6][14][15]

Principle of the Resazurin-Based Viability Assay

The assay's logic is rooted in cellular metabolism. The blue, non-fluorescent dye resazurin is permeable to the cell membrane. Within viable, metabolically active trypanosomes, dehydrogenase enzymes reduce resazurin to the pink, highly fluorescent compound resorufin.[16] The intensity of the fluorescent signal is directly proportional to the number of living cells.[16] When parasites are killed or their metabolism is inhibited by a trypanocidal compound like this compound, the reduction of resazurin ceases, resulting in a diminished fluorescent signal. By measuring fluorescence across a range of compound concentrations, a dose-response curve can be generated to calculate the IC50 value.

Essential Materials and Reagents

Parasite and Cell Lines
  • Trypanosome Strain: Trypanosoma brucei brucei bloodstream form (e.g., Lister 427). This strain is widely used for drug screening. A consistent, well-characterized strain is critical for reproducible results.[17]

  • Mammalian Cell Line: L6 cells (rat skeletal myoblasts) or HepG2 (human hepatocyte carcinoma) for cytotoxicity assessment.[13][18]

Culture Media and Solutions
  • Trypanosome Culture Medium (HMI-9 Medium): Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 10% Serum Plus, L-cysteine, hypoxanthine, 2-mercaptoethanol, and penicillin/streptomycin.[19][20] Maintaining a consistent medium formulation is crucial as serum components can bind to test compounds.[17]

  • Mammalian Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and antibiotics.[20]

  • Reagents:

    • This compound isethionate salt (Positive Control)

    • Resazurin sodium salt solution (e.g., 0.125-0.15 mg/mL in sterile PBS, stored protected from light).[18][20]

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Phosphate-Buffered Saline (PBS), sterile.

Equipment and Consumables
  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood (Class II)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)[16][18]

  • 96-well, black, clear-bottom tissue culture plates[14][18]

  • Serological pipettes, multichannel pipettes, and sterile tips

  • Sterile centrifuge tubes

Experimental Workflow Overview

The overall process, from parasite culture to data analysis, follows a systematic path to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data & Analysis culture Maintain T. brucei Culture (Logarithmic Growth Phase) setup Seed Parasites into 96-Well Plate culture->setup compound Prepare Serial Dilutions of this compound add_cpd Add Compound Dilutions to Plate compound->add_cpd setup->add_cpd incubate1 Incubate Plate (e.g., 48 hours) add_cpd->incubate1 add_res Add Resazurin Solution incubate1->add_res incubate2 Incubate Plate (e.g., 24 hours) add_res->incubate2 read Measure Fluorescence incubate2->read analyze Normalize Data & Calculate IC50 read->analyze si Calculate Selectivity Index (SI = CC50 / IC50) analyze->si cytotox Perform Cytotoxicity Assay (Mammalian Cells) -> Calculate CC50 cytotox->si

Diagram 1: High-level workflow for determining the in vitro anti-trypanosomal activity and selectivity of a compound.

Detailed Experimental Protocols

Protocol 1: Culturing Bloodstream Form T. brucei

Causality: A healthy, actively dividing parasite culture is the most critical variable for a reproducible assay. Parasites should be maintained in the mid-logarithmic growth phase, as their metabolic rate is consistent, ensuring uniform reduction of resazurin.[17]

  • Initiation/Thawing: Revive cryopreserved parasites according to standard procedures and transfer them into a culture flask containing pre-warmed HMI-9 medium.

  • Maintenance: Incubate the culture at 37°C in a 5% CO₂ atmosphere.

  • Monitoring: Check the parasite density daily using a hemocytometer. A healthy culture will be highly motile.

  • Sub-culturing: Dilute the culture with fresh, pre-warmed HMI-9 medium every 24-48 hours to maintain a density between 1 x 10⁵ and 2 x 10⁶ cells/mL. Do not allow the culture to enter the stationary phase.

Protocol 2: Anti-trypanosomal IC50 Determination using Resazurin

This protocol is designed to determine the concentration of this compound that inhibits parasite growth by 50%.

  • Compound Plate Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. In a separate 96-well plate (the "compound plate"), perform a serial dilution of the stock solution in HMI-9 medium. A 2-fold or 3-fold dilution series is common. c. Crucial: Ensure the final concentration of DMSO in the assay wells does not exceed 0.5% to prevent solvent-induced toxicity.[17] d. Prepare wells for controls:

    • Negative Control (100% Viability): Medium with the same final DMSO concentration as the test wells, but no compound.
    • Positive Control (0% Viability): A high concentration of a known trypanocidal drug (this compound itself can be used at a concentration >100x its expected IC50).
    • Background Control: Medium only (no parasites).
  • Parasite Preparation: a. Harvest parasites from a mid-log phase culture. b. Count the parasites and adjust the density to the desired final concentration in fresh HMI-9 medium. A typical starting density is 2 x 10⁵ cells/mL.[17]

  • Assay Assembly: a. In a black, clear-bottom 96-well assay plate, add 50 µL of the parasite suspension to each well (except the background control wells). This results in 1 x 10⁴ parasites per well. b. Using a multichannel pipette, transfer 50 µL from the compound plate to the corresponding wells of the assay plate. The final volume in each well is now 100 µL.

  • Incubation: a. Incubate the assay plate for 48 hours at 37°C, 5% CO₂. This initial period allows the compound to exert its effect on the parasites.

  • Viability Assessment: a. Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).[17] b. Return the plate to the incubator for an additional 24 hours.[17] The incubation time with resazurin can be optimized but should be consistent across experiments.

  • Data Acquisition: a. Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Protocol 3: Cytotoxicity (CC50) Determination

Trustworthiness: A potent compound is only useful if it is not equally toxic to host cells. This protocol establishes the compound's therapeutic window or Selectivity Index (SI). An SI > 10 is generally considered a good starting point for a promising hit.[13]

  • Cell Seeding: Seed a mammalian cell line (e.g., L6) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[20]

  • Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of this compound, prepared as in Protocol 2.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[20]

  • Viability Assessment & Data Acquisition: Follow steps 5 and 6 from Protocol 2, adding resazurin and measuring fluorescence.

Data Analysis and Presentation

IC50/CC50 Calculation
  • Background Subtraction: Subtract the average fluorescence value of the "background control" wells from all other wells.

  • Normalization: Calculate the percentage of inhibition for each concentration relative to the controls:

    • % Inhibition = 100 * (1 - [(Value of test well - Avg. Positive Control) / (Avg. Negative Control - Avg. Positive Control)])

  • Curve Fitting: Plot the percentage of inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., a four-parameter sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 or CC50 value.[13][18]

Data Summary Tables

Quantitative data should be summarized for clarity and comparison.

Table 1: Assay Parameters for Anti-trypanosomal Screening

Parameter Value Rationale
Parasite Strain T. b. brucei Lister 427 Standard, well-characterized strain for drug screening.
Initial Seeding Density 1 x 10⁴ parasites/well Optimized for logarithmic growth over the assay period.
Compound Incubation 48 hours Sufficient time for most compounds to exert an effect.
Resazurin Incubation 24 hours Allows for robust signal development.

| Final DMSO Conc. | < 0.5% (v/v) | Minimizes solvent toxicity to parasites.[17] |

Table 2: In Vitro Activity Profile of this compound

Compound Target Organism/Cell IC50 / CC50 (µM) Selectivity Index (SI = CC50/IC50)
This compound T. b. brucei To be determined To be calculated

| this compound | L6 Cells | To be determined | N/A |

Visualization of the Resazurin Assay Protocol

Diagram 2: Step-by-step experimental workflow for the resazurin-based anti-trypanosomal assay.

References

  • Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents. Experimental Parasitology.
  • In vitro drug sensitivity test for Trypanosoma brucei subgroup bloodstream trypomastigotes. Acta Tropica.
  • In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. Journal of Visualized Experiments.
  • In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. Journal of Visualized Experiments.
  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memórias do Instituto Oswaldo Cruz.
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  • In Vitro Drug Efficacy Testing Against Trypanosoma brucei.
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  • Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis.
  • Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB900 for the identification of potential anti-trypanosomal agents.
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Application Note: A Researcher's Guide to the Structural Elucidaion of Pentanimidamide Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pentanimidamide derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural characterization of these molecules in solution. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of novel this compound derivatives. We delve into the nuances of sample preparation, experimental parameter selection, and spectral interpretation, with a focus on overcoming common challenges such as tautomerism and proton exchange.

Introduction: The Structural Complexity of Pentanimidamides

Pentanimidamides, characterized by the R-C(=NR')-NR''R''' functional group, exhibit a rich and often complex structural chemistry. The presence of multiple nitrogen atoms and the delocalized π-system across the N-C-N fragment give rise to several key structural features that must be considered during analysis:

  • Tautomerism: The potential for proton migration between the nitrogen atoms leads to the existence of different tautomeric forms. Distinguishing between these tautomers is crucial as they can exhibit different biological activities and chemical properties.[1][2][3]

  • Geometrical Isomerism: Rotation around the C-N single and C=N double bonds can be restricted, leading to the presence of E/Z isomers. The stereochemistry at these bonds significantly influences the overall shape of the molecule.[1][2][4]

  • Proton Exchange: The protons on the nitrogen atoms can undergo chemical exchange with each other or with residual protons in the solvent. This can lead to broadened signals or even the disappearance of signals in the ¹H NMR spectrum, complicating interpretation.[5][6][7]

NMR spectroscopy, with its array of experiments, provides the necessary tools to dissect these structural complexities and achieve a complete molecular characterization.

Foundational Steps: Sample Preparation for High-Quality NMR Data

The quality of the final NMR spectrum is intrinsically linked to the quality of the sample. Proper sample preparation is a critical, yet often overlooked, step.

Solvent Selection: More Than Just Dissolving

The choice of deuterated solvent is paramount and can significantly impact the resulting spectrum.

  • Aprotic Solvents (CDCl₃, Acetone-d₆, DMSO-d₆): For routine ¹H and ¹³C NMR, Chloroform-d (CDCl₃) is often the first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. However, for this compound derivatives, the acidic nature of residual CHCl₃ can sometimes lead to protonation or accelerate exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for compounds with lower solubility in CDCl₃. Its ability to form hydrogen bonds can help to slow down the exchange of NH protons, often resulting in sharper signals for these groups.[8]

  • Protic Solvents (D₂O, Methanol-d₄): Deuterium oxide (D₂O) or Methanol-d₄ can be used to intentionally exchange labile NH protons with deuterium. This is a powerful technique to identify which signals in the ¹H NMR spectrum correspond to these exchangeable protons, as they will disappear upon addition of a few drops of D₂O.

Concentration and Filtration: Ensuring Homogeneity
  • Concentration: For a standard ¹H NMR spectrum on a modern spectrometer (≥400 MHz), 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9][10] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[10] Be aware that highly concentrated samples can lead to increased viscosity, which may broaden spectral lines.

  • Filtration: It is crucial that the final NMR sample is free of any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming and broad, distorted peaks. Always filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

Protocol 1: Standard Sample Preparation
  • Weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Add 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution. Sonication can be used if necessary.

  • Place a small, tight plug of glass wool into a Pasteur pipette.

  • Filter the solution directly into a clean, high-quality 5 mm NMR tube.[11]

  • Cap the NMR tube securely and label it clearly.

Acquiring the Data: A Multi-faceted NMR Approach

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound derivatives.

One-Dimensional NMR: The Initial Overview
  • ¹H NMR (Proton NMR): This is the starting point for any structural analysis. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound derivatives, pay close attention to the chemical shifts and broadening of the NH protons. These signals are often found downfield and can be broad due to exchange or quadrupolar coupling with ¹⁴N.[12][13]

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the number of unique carbon atoms in the molecule. The chemical shift of the amidine carbon is particularly diagnostic, typically appearing in the range of 150-170 ppm.[4][14] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are indispensable for establishing the connectivity within the molecule.[15][16]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[17] It is invaluable for tracing out the carbon backbone of the pentyl chain and any substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH coupling).[17][18][19] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling).[17][19] HMBC is critical for connecting different fragments of the molecule, for example, linking a substituent to the this compound core.

  • ¹H-¹⁵N HSQC/HMBC: If the sample is ¹⁵N-labeled, these experiments provide direct information about the nitrogen environments and their connectivity to protons.[20][21] ¹⁵N chemical shifts are highly sensitive to the electronic environment and can be used to distinguish between the amino and imino nitrogen atoms of the amidine group.[22][23]

G cluster_info Information Gained H1 ¹H NMR COSY COSY info_H1 Proton Environments & Integration H1->info_H1 C13 ¹³C NMR HSQC HSQC HMBC HMBC info_C13 Carbon Count & Types C13->info_C13 DEPT DEPT DEPT->info_C13 info_connectivity Molecular Connectivity COSY->info_connectivity ¹H-¹H (2-3 bonds) HSQC->info_connectivity ¹H-¹³C (1 bond) info_fragments Fragment Assembly HMBC->info_fragments ¹H-¹³C (2-3 bonds) N15 ¹H-¹⁵N HSQC/HMBC (if labeled) N15->info_fragments ¹H-¹⁵N (1-3 bonds)

Protocol 2: Acquiring a Standard Set of NMR Spectra

This protocol assumes access to a 400 MHz or higher NMR spectrometer.

  • Tuning and Locking: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and tune the probe for the relevant nuclei (¹H and ¹³C).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Integrate the peaks and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 128-1024 or more) depending on the concentration.

    • Acquire DEPT-135 and DEPT-90 spectra to determine carbon multiplicities.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-enhanced COSY experiment.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond coupling constant of ~145 Hz.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range coupling constants (a value of 8 Hz is a good starting point).[17]

Data Interpretation: Assembling the Structural Puzzle

The systematic interpretation of the acquired NMR data will lead to the final structure.

G cluster_data NMR Data cluster_steps Interpretation Steps cluster_output Outcome H1 ¹H Spectrum (Chemical Shifts, Couplings) step1 1. Identify Spin Systems (e.g., pentyl chain) H1->step1 C13 ¹³C & DEPT Spectra (Carbon Types) step2 2. Assign Protonated Carbons C13->step2 COSY COSY Spectrum COSY->step1 HSQC HSQC Spectrum HSQC->step2 HMBC HMBC Spectrum step3 3. Identify Quaternary Carbons & Connect Fragments HMBC->step3 step1->step2 step2->step3 step4 4. Confirm Structure step3->step4 structure Final Structure step4->structure

  • Identify Spin Systems with COSY: Start by analyzing the COSY spectrum to identify coupled protons. For a this compound derivative, you should be able to trace the connectivity of the entire pentyl chain.

  • Assign Protonated Carbons with HSQC: Use the HSQC spectrum to correlate each proton signal to its directly attached carbon. This allows you to assign the ¹³C signals for all CH, CH₂, and CH₃ groups.

  • Connect the Fragments with HMBC: The HMBC spectrum is the key to the final structure. Look for correlations from protons to carbons that are 2 or 3 bonds away. For example, the protons on the carbon adjacent to the amidine group should show a correlation to the amidine carbon. Protons on substituents will show correlations to the carbons of the this compound core, establishing their point of attachment.

  • Assign Quaternary Carbons: Quaternary carbons, including the amidine carbon, do not appear in the HSQC spectrum. Their chemical shifts are determined from the ¹³C spectrum and their connectivity is established through HMBC correlations from nearby protons.

Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HNH (Amine/Imine)5.0 - 9.0Often broad; chemical shift is highly dependent on solvent and concentration.[24][25]
¹HCH -C=N2.5 - 3.5Protons alpha to the amidine carbon.
¹³CC =N (Amidine)150 - 170Diagnostic for the amidine functional group.[14][26]
¹³CC -C=N30 - 50Carbon alpha to the amidine carbon.
¹⁵N=N H (Imino)-150 to -50Relative to CH₃NO₂. Requires ¹⁵N-labeling for detection.[22][27]
¹⁵N-N H₂ (Amino)-300 to -250Relative to CH₃NO₂. Requires ¹⁵N-labeling for detection.[22][27]

Note: These are approximate ranges and can vary based on substitution and solvent.

Advanced Considerations: Tautomerism and Dynamic Exchange

If the initial spectra suggest the presence of multiple species (e.g., extra sets of peaks) or dynamic processes (broad peaks), further experiments may be necessary:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve dynamic processes. Cooling the sample may slow down exchange or interconversion between isomers, resulting in sharper peaks for each species.[28]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are particularly useful for determining the relative stereochemistry, such as the E or Z configuration of the amidine group.

Conclusion

The structural elucidation of this compound derivatives is a task readily achievable through the systematic application of modern NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, and by employing a logical approach to spectral interpretation that combines 1D and 2D NMR data, researchers can confidently determine the complete structure of their novel compounds. This detailed structural information is the cornerstone of rational drug design and the development of new materials, enabling the advancement of science in these critical fields.

References

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  • Dwyer, T. J. (1988). NMR Studies of NH Proton Exchange in Amides, Amidinium Ions and Ammonium Ion. University of California, San Diego, Department of Chemistry.
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  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
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  • ResearchGate. (n.d.). 1 H NMR spectra of amidine (4) -А, ionic liquid (6) prepared after....
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  • Less, R. J., et al. (2019). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Acta Crystallographica Section C Structural Chemistry, 75(Pt 12), 1641-1647.
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  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
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  • Gryko, D. T., et al. (2019). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry, 17(35), 8106-8111.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
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Application Note: Quantitative Analysis of Pentanimidamide and its Putative Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of Pentanimidamide and its primary putative hydroxylated metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample cleanup, optimized chromatographic conditions for analyte separation, and specific mass spectrometric parameters for detection. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a small molecule featuring a terminal amidine functional group.[1] The amidine moiety confers a basic character, making it a candidate for specific interactions and metabolic pathways. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is paramount in drug development. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices.[2][3]

This guide provides a comprehensive framework for the LC-MS/MS analysis of this compound. We will explore the rationale behind key experimental choices, from sample preparation to instrument settings, to ensure a scientifically sound and reproducible workflow.

Analyte Characteristics and Predicted Metabolism

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.[4] this compound (C₅H₁₂N₂) is a small, polar, and basic compound due to the amidine group.[1][5]

Putative Metabolic Pathway: While specific metabolic data for this compound is not extensively published, we can predict its primary metabolic transformations based on common enzymatic reactions. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often involves oxidation. For an aliphatic chain like that in this compound, hydroxylation is a highly probable metabolic route. Phase II metabolism could involve conjugation of these hydroxylated metabolites.[6] This method will focus on the parent compound and its primary, Phase I hydroxylated metabolites.

The proposed primary metabolic conversion is the hydroxylation of the pentyl chain.

cluster_metabolism Putative Phase I Metabolism of this compound This compound This compound (C5H12N2) Metabolites Hydroxylated Metabolites (C5H12N2O) This compound->Metabolites CYP450-mediated Hydroxylation

Caption: Proposed metabolic pathway for this compound.

Table 1: Physicochemical Properties of Target Analytes

Compound NameChemical FormulaMonoisotopic Mass (Da)Predicted [M+H]⁺ (m/z)
This compoundC₅H₁₂N₂100.1000101.1073
Hydroxy-PentanimidamideC₅H₁₂N₂O116.0949117.1022

Sample Preparation: Extracting Analytes from Plasma

The goal of sample preparation is to remove matrix interferences, such as proteins and phospholipids, that can cause ion suppression and contaminate the LC-MS system, while ensuring high recovery of the analytes.[7][8][9] Given the basic nature of this compound, a mixed-mode Solid-Phase Extraction (SPE) incorporating a cation-exchange mechanism is a highly selective and effective choice.

Protocol 3.1: Mixed-Mode Cation-Exchange Solid-Phase Extraction (SPE)

Rationale: This protocol uses a polymeric mixed-mode sorbent with both reversed-phase and strong cation-exchange properties. At an acidic pH, this compound and its metabolites will be positively charged and retained by the strong cation-exchange mechanism. This allows for rigorous washing with organic solvents to remove neutral and acidic interferences, resulting in a very clean extract.[10]

Materials:

  • Human plasma (K₂EDTA)

  • Mixed-Mode Strong Cation-Exchange SPE Cartridges (e.g., 30 mg / 1 mL)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of this compound)

  • 4% Phosphoric Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • 96-well collection plates or glass tubes

  • Centrifuge

  • SPE Vacuum Manifold or Positive Pressure Manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply slow, steady pressure or vacuum to pass the sample through the sorbent at approximately 1 mL/min.

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 4% phosphoric acid in water.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol.

  • Elution: Elute the analytes by adding 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the analytes, releasing them from the cation-exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method and Parameters

The final analytical step uses reversed-phase liquid chromatography for separation followed by tandem mass spectrometry for detection and quantification.

Liquid Chromatography (LC)

For polar and basic compounds like this compound, achieving good retention and peak shape on a standard C18 column can be challenging.[11] Using an acidic mobile phase modifier (like formic acid) ensures the analytes are protonated and improves peak shape. A gradient elution is used to separate the more polar metabolites from the parent compound.

Table 2: Optimized Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
4.0
4.1
5.0
5.1
6.0
Mass Spectrometry (MS)

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[3]

Rationale for MRM Transitions: The precursor ion for each analyte is its protonated molecule, [M+H]⁺. The selection of product ions is based on predictable fragmentation patterns. For molecules with an amidine or amine group, a characteristic fragmentation is the α-cleavage at the C-C bond adjacent to the functional group, or the neutral loss of ammonia.[12][13][14] These transitions must be optimized empirically by infusing a standard solution of each analyte.

Table 3: Mass Spectrometry Source Parameters

ParameterValue
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 101.184.15015
This compound (Qualifier)101.144.15020
Hydroxy-Pentanimidamide (Quantifier) 117.1100.15015
Hydroxy-Pentanimidamide (Qualifier)117.157.15025
Internal Standard (IS) User DefinedUser Defined50User Defined

Note: Collision energies are starting points and require empirical optimization.

Overall Analytical Workflow

The entire process from sample receipt to final data analysis follows a structured, multi-step workflow designed for high-throughput analysis.

Caption: High-level workflow for sample analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound and its putative hydroxylated metabolites in human plasma. The combination of a selective mixed-mode SPE sample preparation method with a sensitive and specific LC-MS/MS analysis provides a robust platform for pharmacokinetic and drug metabolism studies. The principles and parameters outlined herein can be adapted and validated by researchers to meet the specific needs of their drug development programs.

References

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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The Unveiling of the Nucleus: Pentanimidamide (Pentamidine) as a Fluorescent Chemical Probe in Cellular Biology

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate world of the cell, the ability to visualize specific subcellular structures is paramount. This guide provides an in-depth exploration of Pentanimidamide, more commonly known in the scientific community as Pentamidine, as a versatile chemical probe for nuclear staining in cell biology. While its primary clinical application is as an antimicrobial agent, its intrinsic fluorescence and affinity for DNA make it a powerful tool for researchers in cellular imaging and drug development. This document will delve into the mechanistic underpinnings of Pentamidine's function as a fluorescent probe, provide detailed protocols for its application, and discuss critical considerations for its use in cell-based assays.

The Foundation: Understanding Pentamidine's Mechanism of Action

Pentamidine, an aromatic diamidine compound, exerts its biological effects, both as a therapeutic and a chemical probe, through its interaction with nucleic acids. Its primary mechanism of action is the binding to the minor groove of AT-rich sequences of DNA. This interaction is non-intercalative and driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The positively charged amidine groups of the molecule are crucial for its affinity to the negatively charged phosphate backbone of DNA.

This specific binding to DNA is the cornerstone of its utility as a nuclear stain. Once bound to DNA, Pentamidine exhibits a significant enhancement of its natural fluorescence, allowing for the clear visualization of the nucleus in both live and fixed cells. This property is analogous to the well-established DNA stain DAPI (4',6-diamidino-2-phenylindole), which also binds to the minor groove of DNA.[1]

cluster_cell Eukaryotic Cell Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA (AT-rich regions) DNA (AT-rich regions) Nucleus->DNA (AT-rich regions) Binds to Minor Groove Fluorescence Emission Fluorescence Emission DNA (AT-rich regions)->Fluorescence Emission Enhanced Fluorescence This compound (Pentamidine) This compound (Pentamidine) This compound (Pentamidine)->Cell Membrane Cellular Uptake

Caption: Mechanism of this compound (Pentamidine) as a nuclear stain.

In the Lab: Applications and Protocols

The primary application of this compound (Pentamidine) as a chemical probe is in fluorescence microscopy for the visualization of cell nuclei. This can be valuable for a variety of cell-based assays, including cell counting, apoptosis detection (by observing nuclear morphology changes like condensation and fragmentation), and assessing cell cycle distribution.

Data Presentation: Key Properties
PropertyValueNotes
Chemical Formula C₅H₁₃ClN₂ (hydrochloride)[2][3]
Molecular Weight 136.62 g/mol (hydrochloride)[2][3]
Excitation Maximum (λex) ~345 nm (when bound to DNA)Similar to DAPI.
Emission Maximum (λem) ~460 nm (when bound to DNA)Emits in the blue region of the spectrum.
Binding Target AT-rich regions of the DNA minor groove[1]

Experimental Protocols

Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of living cells with this compound (Pentamidine) for real-time imaging.

Materials:

  • This compound hydrochloride (or Pentamidine dihydrochloride)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Procedure:

  • Cell Culture: Plate cells on a live-cell imaging chamber or glass-bottom dish and culture until they reach the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C.

    • On the day of the experiment, dilute the stock solution in a complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended. The optimal concentration should be determined empirically for each cell type to minimize cytotoxicity.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional): To reduce background fluorescence, you can gently wash the cells once with a fresh, pre-warmed imaging medium.[1]

  • Imaging: Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[1]

A 1. Culture cells in imaging dish B 2. Prepare this compound staining solution (1-10 µM) A->B C 3. Incubate cells with staining solution (10-30 min) B->C D 4. Optional: Wash cells with imaging medium C->D E 5. Image with fluorescence microscope D->E

Caption: Workflow for staining live cells with this compound.

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy

This protocol is suitable for experiments where live-cell imaging is not required and provides a more stable preparation for high-resolution imaging.

Materials:

  • This compound hydrochloride (or Pentamidine dihydrochloride)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on coverslips.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step facilitates the entry of the stain into the nucleus.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS. A starting concentration range of 1-10 µM is recommended.[1]

    • Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent to preserve the fluorescence signal.

  • Imaging: Image the slides on a fluorescence microscope.

A 1. Fix and permeabilize cells on coverslips B 2. Prepare this compound staining solution (1-10 µM) A->B C 3. Incubate cells with staining solution (5-15 min) B->C D 4. Wash cells to remove unbound stain C->D E 5. Mount coverslips with antifade medium D->E F 6. Image with fluorescence microscope E->F

Caption: Workflow for staining fixed cells with this compound.

Critical Considerations and Scientific Integrity

As with any chemical probe, understanding its limitations and potential off-target effects is crucial for the accurate interpretation of experimental data.

Cytotoxicity

This compound (Pentamidine) is a bioactive molecule with known antimicrobial properties, and it can be cytotoxic to mammalian cells at higher concentrations or with prolonged exposure. It is imperative to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration, especially for live-cell imaging studies.

Off-Target Effects

While its primary binding target is DNA, it is important to be aware of potential off-target effects. For instance, some studies have investigated the inhibitory effects of Pentamidine on certain cytochrome P450 enzymes, although these effects were found to be minor in vitro.[4] Researchers should consider the potential for such interactions when designing experiments, particularly when studying metabolic pathways.

Photostability

Like many fluorescent molecules, this compound is susceptible to photobleaching upon repeated exposure to excitation light. To mitigate this, it is recommended to:

  • Use the lowest possible laser power or light intensity.

  • Minimize the exposure time.

  • Use an antifade reagent in the mounting medium for fixed-cell imaging.

Conclusion: A Versatile Tool for the Cell Biologist's Toolkit

This compound (Pentamidine) offers a readily available and cost-effective alternative to other commercial nuclear stains. Its well-characterized mechanism of action, binding to the DNA minor groove, provides a solid foundation for its use in visualizing the nucleus.[1] By following the detailed protocols and considering the critical factors outlined in this guide, researchers can effectively employ this compound as a reliable chemical probe to illuminate the nucleus and gain deeper insights into the complex processes of the cell.

References

  • Bürenheide, A., Kunze, T., & Clement, B. (2008). Inhibitory effects on cytochrome p450 enzymes of pentamidine and its amidoxime pro-drug. Basic & Clinical Pharmacology & Toxicology, 103(1), 61-5. [Link]

Sources

Application Note & Protocol: A Scalable and Robust Method for the Synthesis and Purification of Pentanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the large-scale synthesis and purification of Pentanimidamide, presented as its more stable hydrochloride salt. This compound, a key building block in medicinal chemistry, requires a scalable and reproducible synthetic route to ensure a consistent supply of high-purity material for research and development. This guide details a robust protocol based on the well-established Pinner reaction, selected for its reliability and use of readily available starting materials. We offer a causality-driven explanation for experimental choices, detailed step-by-step protocols for synthesis and purification, and methods for quality control. This application note is designed to be a self-validating system, incorporating in-process controls and characterization techniques to ensure the final product meets stringent purity requirements.

The Chemistry of this compound Synthesis

Mechanistic Overview: The Pinner Reaction

The synthesis of this compound is most effectively achieved on a large scale via the Pinner reaction.[1] This classical method involves a two-step process:

  • Formation of an Imidate Salt (Pinner Salt) : A nitrile (Valeronitrile) is reacted with an alcohol (anhydrous ethanol) under strictly anhydrous acidic conditions, typically using hydrogen chloride gas. The acid protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol. This forms a stable imidate hydrochloride salt, often called a "Pinner salt".[2][3]

  • Ammonolysis : The isolated Pinner salt is then treated with a source of ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the ethoxy group to form the final amidine hydrochloride salt.[4]

The requirement for anhydrous conditions is critical; the presence of water during the first step can lead to the hydrolysis of the Pinner salt intermediate, forming an ester as an undesired byproduct.[2] Similarly, careful temperature control is necessary to prevent the rearrangement of the imidate hydrochloride into a less reactive amide.[5]

Rationale for Route Selection

For large-scale synthesis, the Pinner reaction offers several distinct advantages over alternative methods:

  • High Atom Economy : The reaction is an addition-elimination process with minimal byproduct formation when conditions are optimized.

  • Readily Available Starting Materials : Valeronitrile, ethanol, hydrogen chloride, and ammonia are commodity chemicals, making the process cost-effective for scale-up.

  • Robustness : The reaction is well-documented and tolerant of a range of aliphatic nitriles.[4]

  • Product Isolation : The final product precipitates as a crystalline hydrochloride salt, which simplifies purification compared to isolating the often oily or hygroscopic free base.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1 mole of this compound Hydrochloride. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for handling large volumes of flammable solvents and corrosive gases.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Valeronitrile (Pentanenitrile)83.1383.1 g (97.8 mL)1.0Substrate. Toxic and flammable.[6]
Anhydrous Ethanol (200 proof)46.07600 mL~10Solvent and Reagent. Must be dry.
Hydrogen Chloride (gas)36.46~40 g~1.1Catalyst. Corrosive and toxic.
Anhydrous Diethyl Ether74.121 L-For precipitation and washing.
Anhydrous Ammonia (gas)17.03~20 g~1.15Reagent. Corrosive and toxic.

Equipment:

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a drying tube (or gas outlet to a scrubber).

  • Ice-water bath.

  • Cylinder of anhydrous Hydrogen Chloride with a regulator and flowmeter.

  • Cylinder of anhydrous Ammonia with a regulator and flowmeter.

  • Large Buchner funnel and filter flask assembly.

  • Vacuum oven.

Workflow for Synthesis and Purification

Caption: Overall workflow for the synthesis of this compound HCl.

Step-by-Step Synthesis of Ethyl Pentanimidate Hydrochloride (Intermediate)
  • Reactor Setup : Assemble the 2 L three-neck flask with a robust mechanical stirrer, a gas dispersion tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber (e.g., a beaker with sodium hydroxide solution).

  • Charging Reagents : Charge the flask with anhydrous ethanol (400 mL) and valeronitrile (83.1 g, 1.0 mol).

  • Cooling : Begin stirring and cool the mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to prevent side reactions.[5]

  • HCl Gas Addition : Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the weight of the HCl cylinder to add approximately 40 g (1.1 mol). The reaction is exothermic; maintain the internal temperature below 10 °C.

  • Reaction : Once the HCl addition is complete, seal the flask (replacing the gas inlet with a stopper and the outlet with a drying tube) and continue stirring at 0-5 °C for 14-16 hours. The formation of a thick white precipitate (the Pinner salt) is expected.[2]

  • Isolation of Intermediate : Dilute the thick slurry with 500 mL of cold, anhydrous diethyl ether to ensure complete precipitation. Filter the solid using a Buchner funnel, wash with additional cold anhydrous diethyl ether (2 x 250 mL), and dry the solid briefly under vacuum. Do not dry for an extended period, as the Pinner salt is reactive.

Step-by-Step Synthesis of this compound Hydrochloride (Final Product)
  • Reactor Setup : In the same or a similar clean, dry 2 L flask, suspend the damp ethyl pentanimidate hydrochloride intermediate in 200 mL of anhydrous ethanol.

  • Cooling : Cool the suspension to 0-5 °C with stirring.

  • Ammonolysis : Bubble anhydrous ammonia gas through the cold suspension. The reaction is exothermic. Continue the addition until the suspension becomes a clearer solution and then a precipitate of ammonium chloride forms. A slight excess (approx. 1.15 mol, ~20 g) is recommended.

  • Reaction : After ammonia addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • In-Process Control (IPC) : Check for the disappearance of the starting imidate by thin-layer chromatography (TLC) or a rapid HPLC analysis.

Purification and Isolation

The primary impurity at this stage is ammonium chloride (NH₄Cl), which is a byproduct of the reaction. The purification strategy focuses on its removal and subsequent recrystallization of the desired product.

Detailed Purification Protocol
  • Removal of Ammonium Chloride : Filter the reaction mixture to remove the solid ammonium chloride. Wash the filter cake with a small amount of ethanol (2 x 50 mL) to recover any entrained product.

  • Concentration : Combine the filtrate and washes and concentrate the solution under reduced pressure (rotary evaporator) to obtain a crude solid or thick oil.

  • Recrystallization : Dissolve the crude residue in a minimal amount of hot ethanol (e.g., 150-200 mL). Once dissolved, slowly add ethyl acetate (e.g., 300-400 mL) until the solution becomes turbid. Heat gently to redissolve, then allow the solution to cool slowly to room temperature, and finally in an ice bath for 1-2 hours to maximize crystallization.

  • Final Isolation : Collect the white, crystalline product by vacuum filtration. Wash the crystals with a cold mixture of ethanol/ethyl acetate (1:2 ratio, 2 x 100 mL) and then with diethyl ether.[4]

  • Drying : Dry the product in a vacuum oven at 40-50 °C to a constant weight. The typical yield is 75-85%.

Quality Control and Characterization

Ensuring the purity and identity of the final product is paramount.

Analysis TypePurposeTypical Specification / Expected Result
¹H NMR Structural Confirmation & Purity(400 MHz, D₂O) δ ppm: ~2.55 (t, 2H), ~1.60 (m, 2H), ~1.35 (m, 2H), ~0.85 (t, 3H). Absence of signals for ethanol or ethyl acetate.
HPLC Purity Assessment>98% purity.[7] A single major peak corresponding to the product.
Mass Spec (ESI+) Identity Confirmationm/z: [M+H]⁺ calculated for C₅H₁₃N₂⁺: 101.1073; Found: 101.1075.
Melting Point Purity IndicationSharp melting point. (Literature values may vary, establish an in-house standard).

Safety and Waste Management

  • Valeronitrile : Flammable and highly toxic if swallowed or inhaled.[6][8] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Hydrogen Chloride & Ammonia : Both are corrosive, toxic gases. Use in a well-ventilated area with a scrubber to neutralize excess gas. Ensure emergency eyewash stations and safety showers are accessible.[9]

  • Solvents : Ethanol and diethyl ether are highly flammable. Keep away from ignition sources and use spark-proof equipment.

  • Waste Disposal : Aqueous waste should be neutralized before disposal. Organic solvent waste must be collected in appropriately labeled containers for hazardous waste disposal.

Troubleshooting and Key Insights

Troubleshooting start Problem Observed low_yield Low Yield in Step 1 (Pinner Salt Formation) start->low_yield oily_product Final Product is Oily/Gummy (Fails to Crystallize) start->oily_product high_nh4cl High NH4Cl Content in Final Product start->high_nh4cl cause1 Potential Cause Moisture in reagents/glassware leading to ester hydrolysis. low_yield->cause1 cause2 Potential Cause Insufficient HCl or reaction time. low_yield->cause2 cause3 Potential Cause Residual solvent or impure starting material. oily_product->cause3 cause4 Potential Cause Inefficient filtration of NH4Cl byproduct. high_nh4cl->cause4 solution1 Solution Ensure all solvents are anhydrous. Dry glassware thoroughly. Use fresh bottle of nitrile. cause1->solution1 solution2 solution2 cause2->solution2 solution3 Solution Re-dissolve in minimal ethanol and precipitate with more ether/ethyl acetate. Dry thoroughly under high vacuum. cause3->solution3 solution4 Solution Ensure complete precipitation before filtration. Consider a second filtration of the concentrated solution before recrystallization. cause4->solution4

Caption: A decision tree for troubleshooting common issues.

  • Expert Insight : The most common failure point is the introduction of moisture. Using sealed, anhydrous solvents and properly dried glassware cannot be overstressed. A slight excess of HCl gas ensures the reaction goes to completion, as some gas may not be efficiently trapped by the solvent.

  • Purification Tip : If the product oils out during recrystallization, it may indicate residual moisture or other impurities. Try adding a small amount of a non-polar co-solvent like hexane to the ethyl acetate to induce crystallization, or perform a second precipitation. A patent on purifying amidine hydrochlorides suggests that impurities like ammonium chloride can suppress crystallization and suggests methods for its removal.[7]

References

  • NROChemistry. Pinner Reaction.
  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Organic Chemistry Portal. Pinner Reaction.
  • ResearchGate. Three‐component, Pinner‐like amidine syntheses.
  • Springer Nature. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase.
  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.

Sources

Application Note: A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Pentanimidamide Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quality Control

Pentanimidamide, a promising aromatic diamidine therapeutic agent, demands the highest standards of quality, safety, and efficacy. The foundation of this assurance lies in robust quality control (QC) programs, where analytical methods serve as the primary tool for evaluating the identity, purity, and strength of the drug substance and its corresponding drug product. However, an analytical method is only as reliable as the evidence that supports its performance. This is the role of analytical method validation: to provide documented evidence that a procedure is suitable for its intended purpose.[1][2]

This application note provides a detailed, experience-driven guide for the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quality control of this compound. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, grounding our protocols in the authoritative guidelines that govern the pharmaceutical industry. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for generating a validation package that is scientifically sound, compliant with global regulatory expectations, and ultimately, trustworthy.

The Regulatory Framework: A Foundation of Trust

Analytical method validation is not a discretionary exercise; it is a mandatory requirement stipulated by global regulatory bodies. The process is harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), whose guidelines are adopted by major agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

The primary documents governing this process are:

  • ICH Q2(R2) Validation of Analytical Procedures: This recently updated guideline provides a comprehensive framework for validation, covering principles that now extend to spectroscopic and multivariate analyses.[5][6][7] It unifies and replaces the previous Q2(R1) and Q2A/Q2B guidelines.[8][9]

  • United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures: This chapter provides detailed requirements for validating analytical methods intended for inclusion in the USP or for use as an alternative to a compendial method.[10][11][12]

These guidelines establish the "what, why, and how" of validation, ensuring that data submitted in regulatory filings is consistent, reliable, and universally understood. The main objective is to demonstrate that the chosen analytical procedure is unequivocally suitable for its intended purpose.[13][14]

The Validation Workflow: A Lifecycle Approach

Method validation is a structured process that begins with a clear plan and concludes with a comprehensive report. Modern approaches, as suggested by the USP, view the analytical procedure as having a lifecycle, requiring continuous monitoring to ensure it remains fit for purpose over time.[15][16] The initial validation phase is a critical component of this lifecycle.

The typical workflow involves establishing a validation protocol, executing the prescribed experiments, analyzing the data against predefined acceptance criteria, and summarizing the findings in a final validation report.[17]

G cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Analysis & Reporting Plan Define Analytical Target Profile (ATP) & Method Scope Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) Plan->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analysis Data Analysis vs. Acceptance Criteria Robustness->Analysis Report Generate Final Validation Report Analysis->Report Lifecycle Lifecycle Report->Lifecycle Method Implementation & Lifecycle Monitoring G Start Perform Robustness Test (e.g., Vary Flow Rate) Check Are System Suitability Criteria Met? Start->Check Pass Method is Robust for this Parameter Check->Pass Yes Fail Investigate Root Cause Check->Fail No ReEvaluate Re-evaluate Method Operating Parameters or Define Stricter Controls Fail->ReEvaluate ReValidate Re-validate Parameter ReEvaluate->ReValidate ReValidate->Start

Sources

Application Notes and Protocols for the In Vivo Formulation of Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction to Pentanimidamide and Formulation Challenges

This compound, available as a hydrochloride salt (C₅H₁₃ClN₂; MW: 136.62 g/mol ), is an amidine-containing compound that has demonstrated potential as an antihypertensive agent in animal models.[1] The amidine functional group imparts a basic character to the molecule, suggesting that its protonation state and, consequently, its solubility, will be pH-dependent.[2][3] Like many small molecule drug candidates, the successful in vivo evaluation of this compound is critically dependent on the development of a suitable formulation that ensures accurate dosing and optimal bioavailability.

The primary challenges in formulating compounds like this compound for preclinical research include:

  • Limited Solubility Data: Precise solubility in common, biocompatible vehicles is often unknown.

  • Physicochemical Stability: Amidine compounds can be susceptible to hydrolysis, necessitating careful control of the formulation's pH and storage conditions.[4]

  • Biocompatibility and Safety: The chosen excipients must be well-tolerated in the selected animal model and route of administration.

This application note addresses these challenges by providing a logical workflow for formulation development, from initial characterization to the preparation of final dosing solutions.

Pre-formulation Assessment: A Critical First Step

Before preparing a dosing formulation, a fundamental understanding of the compound's physicochemical properties is essential.

Physical Characterization

This compound Hydrochloride (CAS: 18257-46-0) is a solid at room temperature.[5] It is reported to be easily soluble in water and organic solvents.[6] However, for accurate formulation, quantitative determination of its solubility is necessary.

The Importance of pH in Amidine Solubility

Amidines are basic compounds with pKa values that can range from 5 to 12.[4] Protonation of the imino nitrogen results in a symmetrical and resonance-stabilized amidinium ion.[4] This cationic form generally exhibits higher aqueous solubility. Therefore, the pH of the formulation vehicle will significantly influence the solubility of this compound. Maintaining a pH below the pKa of the amidine group will favor the protonated, more soluble form.

Experimental Protocol: Solubility Determination

This protocol outlines a method to determine the approximate solubility of this compound hydrochloride in various biocompatible vehicles.

Materials
  • This compound Hydrochloride powder

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Vehicles for testing (see Table 1)

Procedure
  • To a series of appropriately sized vials, add a pre-weighed amount of this compound hydrochloride (e.g., 10 mg).

  • Add a small, precise volume of the test vehicle (e.g., 100 µL) to each vial.

  • Vortex the vials vigorously for 2-5 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If the compound has dissolved, proceed to the next step. If not, add another precise aliquot of the vehicle and repeat the vortexing.

  • Continue this process until the compound is fully dissolved or a maximum practical volume is reached.

  • If the compound does not fully dissolve, create a saturated solution by adding an excess of the compound to a known volume of the vehicle.

  • Vortex the saturated solution for 30-60 minutes.

  • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and prepare serial dilutions.

  • Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC with a standard curve).

Data Presentation

The results of the solubility screening should be compiled into a clear and concise table.

Table 1: Solubility of this compound Hydrochloride in Common Vehicles

VehicleTypeApproximate Solubility (mg/mL)Observations
Deionized WaterAqueousTo be determined
0.9% SalineAqueous, IsotonicTo be determined
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous, BufferedTo be determined
5% Dextrose in Water (D5W)Aqueous, IsotonicTo be determined
Polyethylene Glycol 400 (PEG 400)Non-aqueous, Co-solventTo be determined
Propylene Glycol (PG)Non-aqueous, Co-solventTo be determined
Dimethyl Sulfoxide (DMSO)Non-aqueous, Co-solventTo be determinedUse with caution due to biological effects
10% DMSO / 40% PEG 400 / 50% SalineCo-solvent SystemTo be determined
0.5% (w/v) Methylcellulose in WaterAqueous SuspensionNot applicableFor suspension formulation

Formulation Workflow and Vehicle Selection

The choice of formulation depends on the required dose, the route of administration, and the determined solubility of this compound.

G cluster_0 Decision Process A Determine Required Dose (mg/kg) & Dosing Volume (mL/kg) B Calculate Target Concentration (mg/mL) A->B C Solubility in Aqueous Vehicle > Target Concentration? B->C D Aqueous Solution Formulation (e.g., Saline, PBS) C->D Yes E Consider Co-solvent System C->E No F Co-solvent Formulation (e.g., PEG 400, DMSO) E->F Solubility Sufficient? G Suspension Formulation E->G No caption Formulation selection workflow.

Caption: Formulation selection workflow.

Detailed Formulation Protocols

Safety Precaution: this compound hydrochloride is reported to be an irritant.[6] Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of an Aqueous Solution for Parenteral Administration

This protocol is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection if this compound hydrochloride is sufficiently soluble in an aqueous vehicle.

5.1.1. Materials

  • This compound Hydrochloride

  • Sterile 0.9% Saline for Injection

  • Sterile, pyrogen-free vials with rubber septa

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

5.1.2. Procedure

  • Calculate Required Quantities: Determine the total volume of dosing solution needed, including a slight overage. Calculate the mass of this compound hydrochloride required to achieve the target concentration.

  • Dissolution: In a sterile vial, add the calculated mass of this compound hydrochloride. Aseptically add approximately 80% of the final volume of sterile saline.

  • Mixing: Cap the vial and vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Volume Adjustment: Once dissolved, add sterile saline to reach the final desired volume.

  • Sterilization: Withdraw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and dispense the solution into a final sterile, pyrogen-free vial. This method ensures the final product is sterile.

  • Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and recommended storage conditions. Unless stability data indicates otherwise, it is best practice to prepare the solution fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light.

Protocol 2: Preparation of a Co-Solvent Formulation

This protocol is for compounds with poor aqueous solubility, requiring the use of organic co-solvents.

5.2.1. Materials

  • This compound Hydrochloride

  • Dimethyl Sulfoxide (DMSO), sterile/endotoxin-free

  • Polyethylene Glycol 400 (PEG 400), sterile/endotoxin-free

  • Sterile 0.9% Saline

  • Sterile vials, syringes, and needles

  • 0.22 µm sterile syringe filter (ensure compatibility with solvents)

5.2.2. Procedure

  • Calculate Required Quantities: As in Protocol 1.

  • Solubilization: In a sterile vial, add the calculated mass of this compound hydrochloride. Add the required volume of DMSO first and vortex until the compound is fully dissolved.

  • Addition of Co-solvents: Sequentially add the PEG 400, mixing thoroughly after each addition.

  • Aqueous Phase Addition: Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.

  • Final Checks: Observe the final formulation for any signs of precipitation or phase separation.

  • Sterilization: Filter the final solution through a solvent-compatible 0.22 µm sterile syringe filter into a final sterile vial.

  • Labeling and Storage: As in Protocol 1. The stability of the compound in a co-solvent system may differ from an aqueous solution.

Protocol 3: Preparation of a Suspension for Oral Gavage

This protocol is suitable for oral administration when the compound is not sufficiently soluble for a solution-based formulation at the required dose.

5.3.1. Materials

  • This compound Hydrochloride

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

5.3.2. Procedure

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance.

  • Particle Size Reduction: If necessary, gently grind the this compound hydrochloride powder in a mortar and pestle to a fine, uniform powder.

  • Wetting the Powder: Add a small amount of the methylcellulose vehicle to the powder in the mortar and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously mixing.

  • Homogenization: Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a homogenous suspension.

  • Storage: Store the suspension in a labeled container at 2-8°C.

  • Administration: Vigorously vortex the suspension immediately before each administration to ensure a uniform dose is delivered.

G cluster_1 Aqueous Solution Preparation S1 Weigh this compound HCl S2 Add ~80% Sterile Saline S1->S2 S3 Vortex to Dissolve S2->S3 S4 QS to Final Volume S3->S4 S5 Sterile Filter (0.22 µm) S4->S5 S6 Store at 2-8°C, Protect from Light S5->S6 caption Workflow for aqueous solution preparation.

Sources

Application Note: A Comprehensive Guide to In Vitro Efficacy Assessment of Pentanimidamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of Pentanimidamide, a novel therapeutic candidate. Moving beyond simple viability metrics, we detail an integrated suite of cell-based assays designed to build a robust pharmacological profile, encompassing cytotoxicity, mechanism of action, and direct target engagement. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale to empower informed experimental design and data interpretation. Our approach emphasizes a multi-parameter strategy, ensuring that the efficacy of this compound is understood from its broad cellular impact to its specific molecular interactions.

Introduction: The Imperative for a Multi-Faceted In Vitro Strategy

The journey of a novel compound like this compound from discovery to clinical application is contingent on a rigorous preclinical evaluation. In vitro cell-based assays represent the foundational stage of this process, offering a rapid, cost-effective, and reproducible means to assess therapeutic potential.[1][2] A successful in vitro strategy does not rely on a single endpoint; rather, it integrates multiple assays to answer a cascade of critical questions:

  • Efficacy: Does this compound exert a biological effect on target cells? At what concentration?

  • Potency: How does its activity compare to established standards or other candidates?

  • Mechanism of Action (MoA): How does it achieve its effect? Does it induce a specific cell death pathway, such as apoptosis, or does it halt cell proliferation?[1]

  • Target Engagement: Does the compound directly interact with its intended molecular target within the complex cellular milieu?[3][4]

This document outlines a tiered approach to answer these questions, beginning with broad assessments of cytotoxicity and progressing to detailed mechanistic and target validation studies.

Foundational Protocol: Cell Line Selection and Culture

The relevance of any in vitro data is critically dependent on the chosen cellular model. The selection should be hypothesis-driven, aligning with the intended therapeutic application of this compound.

  • For Oncology: Utilize a panel of cancer cell lines representing the target indication (e.g., MCF-7 for breast cancer, A549 for lung cancer). It is also wise to include a non-cancerous cell line (e.g., MCF-10A or primary fibroblasts) to assess selectivity and potential toxicity to healthy cells.

  • For Infectious Disease: Employ relevant host cell lines infected with the target pathogen (e.g., macrophages infected with Leishmania).

Core Principle: Authenticity and Reproducibility Use only authenticated, low-passage cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure the validity and reproducibility of your data.[5] Regular testing for mycoplasma contamination is mandatory.

General Cell Culture Protocol:

  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Media: Use the recommended complete growth medium for each cell line, typically containing a basal medium (e.g., DMEM or RPMI-1640), 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain them in the exponential growth phase. Adherent cells are detached using a brief incubation with a trypsin-EDTA solution.

  • Cryopreservation: Freeze cell stocks in a mixture of complete growth medium and a cryoprotectant (e.g., 5-10% DMSO) for long-term storage in liquid nitrogen.

Tier 1: Primary Efficacy - Cell Viability & Cytotoxicity Assays

The initial step is to determine if this compound has a cytotoxic or cytostatic effect and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50). Tetrazolium salt-based assays are the industry standard for this purpose.

Principle: Metabolic Activity as a Proxy for Viability Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products. The amount of formazan produced is directly proportional to the number of living cells.

Assay Spotlight: MTT vs. XTT

  • MTT Assay: Produces a purple formazan product that is insoluble and requires a separate solubilization step using a detergent or organic solvent like DMSO.[6]

  • XTT Assay: A second-generation dye that produces a water-soluble orange formazan product. This simplifies the protocol by removing the solubilization step, making it faster and potentially reducing compound interference.[7] We will detail the XTT protocol for its operational advantages.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Allow Adherence) seed->incubate1 prep_drug 3. Prepare Serial Dilutions of this compound incubate1->prep_drug treat 4. Treat Cells with Drug Dilutions prep_drug->treat incubate2 5. Incubate 48-72h treat->incubate2 add_xtt 6. Add XTT Reagent incubate2->add_xtt incubate3 7. Incubate 2-4h add_xtt->incubate3 read 8. Read Absorbance (450 nm) incubate3->read calc 9. Calculate % Viability vs. Vehicle Control read->calc plot 10. Plot Dose-Response Curve calc->plot ic50 11. Determine IC50 Value plot->ic50

Caption: Workflow for determining this compound IC50 using the XTT assay.

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "vehicle control" (no drug) and "blank" (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C to allow cells to adhere and resume exponential growth.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Cell Treatment: Add 100 µL of the 2x this compound dilutions to the corresponding wells. Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the control wells.

  • Treatment Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48-72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and an electron-coupling agent). Add 50 µL of this mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Absorbance Reading: Measure the absorbance of the wells at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: a. Subtract the blank absorbance from all other readings. b. Calculate percent viability for each concentration: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. c. Plot percent viability against the log of this compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: Sample IC50 Data
Cell LineThis compound IC50 (µM)95% Confidence Interval
Cancer A5.24.8 - 5.6
Cancer B12.811.9 - 13.7
Normal> 100N/A

Tier 2: Mechanistic Insight - Apoptosis Induction

A desirable trait for many anti-cancer drugs is the ability to induce apoptosis, or programmed cell death.[8] Distinguishing apoptosis from necrosis is crucial, as necrosis can trigger an inflammatory response. Assays for apoptosis typically measure key events in the cell death cascade.[9]

Principle: Detecting the Hallmarks of Apoptosis

  • Early Apoptosis: The phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect this event.[10][11]

  • Late Apoptosis/Necrosis: The cell membrane loses its integrity, becoming permeable. DNA-intercalating dyes like Propidium Iodide (PI) or 7-AAD can enter the cell and stain the nucleus.[12]

By using Annexin V and PI together, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptotic Pathway Detection

G cluster_cell Cellular Events in Apoptosis cluster_assay Assay Readouts This compound This compound Healthy Viable Cell (PS Inside, Intact Membrane) This compound->Healthy Early Early Apoptosis (PS Exposed, Intact Membrane) Healthy->Early Apoptotic Signal Late Late Apoptosis (PS Exposed, Permeable Membrane) Early->Late AnnexinV Annexin V Staining (Binds to exposed PS) Early->AnnexinV Detected by Late->AnnexinV PI Propidium Iodide (PI) Staining (Enters permeable cells, binds DNA) Late->PI Detected by Necrotic Necrosis (Permeable Membrane) Necrotic->PI

Caption: Detecting stages of apoptosis with Annexin V and PI staining.

Protocol: Annexin V & PI Staining for Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 2x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant. This is critical as apoptotic cells often detach.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

Data Presentation: Interpreting Apoptosis Data

The flow cytometry output is a dot plot that is divided into four quadrants:

  • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)

Treatment% Viable (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle Control95.12.51.8
This compound (IC50)45.335.815.4
This compound (2x IC50)15.728.152.3

Tier 2: Mechanistic Insight - Cell Cycle Analysis

If a compound is cytostatic rather than cytotoxic, its primary effect may be to halt cell proliferation by arresting the cell cycle at a specific checkpoint.

Principle: DNA Content as a Marker for Cell Cycle Phase The amount of DNA within a cell changes as it progresses through the cell cycle. Cells in the G0/G1 phase have a normal (2n) amount of DNA. During the S phase, DNA is synthesized, and the content increases from 2n to 4n. Cells in the G2 and M phases have a 4n DNA content. A DNA-binding fluorescent dye like Propidium Iodide (PI) can be used to quantify the DNA content in a population of permeabilized cells.[13][14]

Protocol: Cell Cycle Analysis with PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 24-48 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol (collecting both floating and adherent cells).

  • Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a PI staining solution containing RNase A. (RNase A is crucial as PI can also bind to double-stranded RNA).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

Data Presentation: Cell Cycle Distribution

The data is presented as a histogram of DNA content, from which the percentage of cells in each phase can be calculated.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.430.114.5
This compound20.115.564.4

An accumulation of cells in the G2/M phase, as shown above, would suggest that this compound interferes with processes involved in mitosis.

Tier 3: Target Validation - Cellular Target Engagement

Confirming that a drug physically interacts with its intended protein target inside a living cell is the gold standard for validating its mechanism of action.[17] Functional assays show a downstream effect, but a target engagement assay provides direct evidence of binding.[4]

Principle: Ligand-Induced Thermal Stabilization (CETSA®) The Cellular Thermal Shift Assay (CETSA®) is based on the principle that when a drug (ligand) binds to its target protein, it generally stabilizes the protein's structure.[18] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. In the presence of a binding compound, more protein will remain soluble at higher temperatures compared to the untreated control.

Conceptual Workflow of CETSA

G cluster_control Vehicle Control cluster_treated This compound Treated start 1. Treat Intact Cells (+/- this compound) heat_c 2a. Heat Cell Lysate (Temp Gradient) start->heat_c heat_t 2b. Heat Cell Lysate (Temp Gradient) start->heat_t denature_c 3a. Unbound Target Protein Denatures heat_c->denature_c analyze_c 4a. Analyze Soluble Fraction (e.g., Western Blot) denature_c->analyze_c result 5. Compare Melt Curves (Shift indicates engagement) analyze_c->result stabilize_t 3b. Bound Target Protein is Stabilized heat_t->stabilize_t analyze_t 4b. Analyze Soluble Fraction (More protein remains) stabilize_t->analyze_t analyze_t->result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

This assay provides invaluable evidence that this compound reaches its target in a complex cellular environment and engages it, directly linking the observed biological effects to a specific molecular interaction.

Summary & Integrated Efficacy Strategy

The assessment of this compound's efficacy requires a systematic, multi-tiered approach.

  • Start Broad: Use XTT or MTT assays across a panel of relevant cell lines to determine the IC50 and establish primary efficacy and selectivity.

  • Investigate 'How': If the compound is cytotoxic, use Annexin V/PI staining to determine if it induces apoptosis. If it is cytostatic, use cell cycle analysis to identify potential cell cycle arrest.

  • Confirm the 'What': Finally, employ a target engagement assay like CETSA to provide direct evidence that this compound binds its intended molecular target within the cell.

This integrated workflow provides a comprehensive in vitro data package, building a strong, evidence-based foundation for advancing this compound through the drug development pipeline.

References

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Hughes, J. P., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • DiscoverX. (n.d.). Target Engagement Assays.
  • Pricella. (2024). CELL BIOLOGY ACADEMY | ULTRA-DETAILED APOPTOSIS ASSAY SELECTION GUIDE!.
  • Lee, S., & Im, S. A. (2014). Assaying cell cycle status using flow cytometry. National Institutes of Health.
  • Flow Cytometry Core Facility, University of Aberdeen. (n.d.). Cell Cycle Tutorial Contents.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems. National Institutes of Health.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • Molecular Devices. (2024). Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation.
  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy.
  • Elfawal, M. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health.

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Application Note & Protocols: High-Throughput Screening Assays for Pentanimidamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentanimidamide, a dicationic aromatic diamidine, has been a cornerstone in the treatment of several neglected tropical diseases, including Human African trypanosomiasis and leishmaniasis, for over six decades.[1] Its therapeutic efficacy is, however, hampered by significant toxicity and emerging drug resistance. This has spurred the development of this compound analogues aimed at improving the therapeutic window and overcoming resistance mechanisms.[1][2][3] The exploration of vast chemical libraries of these analogues necessitates robust and efficient high-throughput screening (HTS) platforms to identify promising lead compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a multi-tiered HTS cascade for the evaluation of this compound analogues. The proposed strategy integrates a primary whole-organism-based screen with secondary mechanism-of-action and cytotoxicity assays to enable a holistic assessment of compound efficacy, selectivity, and potential mode of action.

I. The Strategic HTS Cascade for this compound Analogues

A successful HTS campaign for novel anti-parasitic agents requires a strategic workflow that maximizes efficiency while providing deep biological insights. We propose a three-tiered approach, starting with a broad primary screen to identify active compounds, followed by more focused secondary assays to deconvolute their mechanism of action and assess their selectivity.

HTS_Cascade cluster_0 Primary Screen cluster_1 Secondary Screens cluster_2 Selectivity Screen cluster_3 Hit Characterization Primary Whole-Parasite Viability Assay (e.g., L. donovani, T. brucei) Mito_Potential Mitochondrial Membrane Potential Assay Primary->Mito_Potential Hits Topo_Inhibition Topoisomerase I/II Inhibition Assay Primary->Topo_Inhibition Hits Cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HEK293, HepG2) Mito_Potential->Cytotoxicity Potent Hits Topo_Inhibition->Cytotoxicity Potent Hits Hit_Characterization Dose-Response Analysis Structure-Activity Relationship (SAR) Lead Optimization Cytotoxicity->Hit_Characterization Selective Hits

Figure 1: A tiered HTS workflow for this compound analogues.

II. Primary Screening: Whole-Parasite Viability Assays

The initial step in our HTS cascade is a whole-organism screen to identify compounds with significant anti-parasitic activity. This phenotypic approach provides a direct measure of a compound's ability to kill or inhibit the growth of the target parasite, agnostic of its specific mechanism.

Principle

Commonly used HTS-compatible cell viability assays measure metabolic activity as a proxy for the number of viable cells.[4][5] Luminescent assays, such as those measuring ATP levels, are highly sensitive and well-suited for HTS applications.[5][6] Fluorescent methods, like resazurin-based assays, offer a cost-effective alternative.

Recommended Protocol: ATP-Based Luminescent Viability Assay (e.g., CellTiter-Glo®)

This protocol is optimized for screening against promastigotes of Leishmania donovani.

Materials:

  • Leishmania donovani promastigotes

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound analogue library (dissolved in DMSO)

  • Positive Control: Pentamidine isethionate

  • Negative Control: DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque, white 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Culture L. donovani promastigotes to mid-log phase. Dilute the culture in fresh M199 medium to a final concentration of 2 x 10^6 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of each this compound analogue from the library plate to the assay plate, achieving a final concentration of 10 µM.

  • Control Wells:

    • Positive Control: Add Pentamidine isethionate to a final concentration of 5 µM.

    • Negative Control: Add an equivalent volume of DMSO.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • ATP Detection:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-based luminometer.

Data Analysis and Hit Identification

The percentage of parasite inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control))

A Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Compounds exhibiting >70% inhibition at 10 µM are considered primary hits and are advanced to secondary screening.

III. Secondary Screening: Elucidating the Mechanism of Action

Primary hits are further investigated in secondary assays to gain insights into their potential mechanisms of action. Based on the known activities of diamidines, we will focus on two key cellular processes: mitochondrial function and DNA topology.

A. Mitochondrial Membrane Potential Assay

Mitochondria are crucial for parasite survival, and their disruption is a common mechanism for anti-parasitic drugs.[7] The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health.[8][9]

Principle

This assay utilizes a fluorescent cationic dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, that accumulates in the mitochondria of healthy cells in a potential-dependent manner.[7][10][11] A decrease in ΔΨm results in a reduced accumulation of the dye, leading to a decrease in fluorescence.[9]

Recommended Protocol: TMRM-Based Fluorescent Assay

Materials:

  • Leishmania donovani promastigotes

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • TMRM (Tetramethylrhodamine, Methyl Ester)

  • Positive Control: FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a potent uncoupler of oxidative phosphorylation.

  • Negative Control: DMSO

  • Black, clear-bottom 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Harvest and wash L. donovani promastigotes in Assay Buffer. Resuspend the cells to a concentration of 4 x 10^6 cells/mL. Dispense 25 µL of the cell suspension into each well.

  • Compound Addition: Add 100 nL of each primary hit compound to the assay plate (final concentration 10 µM).

  • Control Wells:

    • Positive Control: Add FCCP to a final concentration of 10 µM.

    • Negative Control: Add an equivalent volume of DMSO.

  • Incubation: Incubate the plate at 26°C for 1 hour.

  • Dye Loading: Add 5 µL of TMRM solution (final concentration 100 nM) to each well.

  • Incubation: Incubate in the dark at 26°C for 30 minutes.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 548 nm and an emission wavelength of 573 nm.

B. Topoisomerase Inhibition Assay

DNA topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and cell death, making them attractive drug targets.[12]

Principle

Several HTS-compatible assays for topoisomerase activity have been developed.[13][14] A common method relies on the differential ability of supercoiled and relaxed plasmid DNA to intercalate a fluorescent dye like PicoGreen. Topoisomerase I relaxes supercoiled DNA, leading to a decrease in fluorescence. Inhibitors of this process will maintain a high fluorescence signal.

Recommended Protocol: DNA Intercalation-Based Fluorescent Assay

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

  • Positive Control: Camptothecin

  • Negative Control: DMSO

  • PicoGreen dsDNA quantitation reagent

  • Black 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Add 100 nL of each primary hit compound to the assay plate (final concentration 10 µM).

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, supercoiled plasmid DNA (20 ng/µL), and Human Topoisomerase I (0.5 U/µL).

  • Reaction Initiation: Add 20 µL of the reaction mix to each well.

  • Control Wells:

    • Positive Control: Add Camptothecin to a final concentration of 100 µM.

    • Negative Control: Add an equivalent volume of DMSO.

    • No Enzyme Control: Reaction mix without Topoisomerase I.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Dye Addition: Stop the reaction by adding 20 µL of a solution containing 20 mM EDTA and a 1:200 dilution of PicoGreen reagent.

  • Incubation: Incubate in the dark at room temperature for 5 minutes.

  • Data Acquisition: Measure fluorescence at an excitation wavelength of 480 nm and an emission wavelength of 520 nm.

IV. Selectivity Screening: Mammalian Cell Cytotoxicity Assay

To identify compounds with a favorable therapeutic index, it is crucial to assess their toxicity against mammalian cells. This counter-screen helps to eliminate compounds that are broadly cytotoxic.

Principle

The same viability assays used for the primary screen can be adapted for mammalian cells.[15] An ATP-based luminescent assay provides a sensitive and reliable measure of cytotoxicity.[5]

Recommended Protocol: ATP-Based Luminescent Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound analogue hits

  • Positive Control: Doxorubicin

  • Negative Control: DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque, white 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Trypsinize and resuspend mammalian cells to a concentration of 2 x 10^5 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well plate. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition: Add 100 nL of each hit compound to the assay plate (final concentration 10 µM).

  • Control Wells:

    • Positive Control: Add Doxorubicin to a final concentration of 10 µM.

    • Negative Control: Add an equivalent volume of DMSO.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 48 hours.

  • ATP Detection: Follow steps 5 and 6 of the Primary Screening protocol.

Data Interpretation and Selectivity Index

The Selectivity Index (SI) is calculated to quantify the compound's specificity for the parasite over mammalian cells.

SI = IC50 (Mammalian Cells) / IC50 (Parasite)

A higher SI value indicates greater selectivity and a more promising therapeutic profile.

V. Data Summary and Interpretation

The data generated from this HTS cascade can be summarized in a table for easy comparison of the hit compounds.

Compound IDPrimary Screen (% Inhibition @ 10µM)Mitochondrial Potential (% Decrease @ 10µM)Topoisomerase I Inhibition (% Inhibition @ 10µM)Mammalian Cytotoxicity (% Inhibition @ 10µM)
PA-001 95.288.712.38.1
PA-002 88.515.692.115.4
PA-003 75.870.165.455.9
PA-004 92.19.811.26.7

This structured data allows for the classification of hits based on their biological activity and selectivity, guiding further hit-to-lead optimization efforts.

VI. Conclusion

The described HTS cascade provides a robust framework for the systematic evaluation of this compound analogues. By integrating whole-organism screening with mechanism-of-action and cytotoxicity assays, this approach enables the efficient identification and characterization of novel anti-parasitic drug candidates with improved therapeutic potential. The detailed protocols and data analysis guidelines presented herein are intended to facilitate the implementation of this strategy in drug discovery laboratories.

References

  • Huang, S.-G. (2002). Development of a high throughput screening assay for mitochondrial membrane potential in living cells. Journal of Biomolecular Screening, 7(4), 383–389. [Link]
  • Maxwell, A., et al. (1999). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Nucleic Acids Research, 27(10), 2251–2256. [Link]
  • ATT Bioquest, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
  • Gilbert, I. H., et al. (2013). Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. Journal of the Royal Society Interface, 10(81), 20120993. [Link]
  • Collin, F., et al. (2001). High-throughput microtitre plate-based assay for DNA topoisomerases. Nucleic Acids Research, 29(19), E95. [Link]
  • Gilbert, I. H., et al. (2013). Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. Journal of the Royal Society Interface, 10(81), 20120993. [Link]
  • Stark, M., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 143–154. [Link]
  • Valente, A. J., et al. (2017). High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models. Cells, 6(4), 36. [Link]
  • Tritten, L., et al. (2012). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 6(11), e1905. [Link]
  • Huang, S.-G. (2002). Development of a High Throughput Screening Assay for Mitochondrial Membrane Potential in Living Cells. Journal of Biomolecular Screening, 7(4), 383–389. [Link]
  • Porcheddu, A., et al. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current Medicinal Chemistry, 19(34), 5819–5836. [Link]
  • Ekins, S., et al. (2001). Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. Drug Metabolism and Disposition, 29(1), 30–35. [Link]
  • Lin, Y.-S., et al. (2014).
  • Sakamuru, S., et al. (2016). Application of a homogenous membrane potential assay to assess mitochondrial function. Toxicology in Vitro, 33, 154–162. [Link]
  • Radio, N. M., et al. (2012). Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Toxicological Sciences, 125(1), 149–163. [Link]
  • Ashley, A. K., & Osheroff, N. (2012). Topoisomerase Assays. Methods in Molecular Biology, 920, 13–28. [Link]
  • TopoGEN, Inc. (2023, November 21).
  • González-Sánchez, M., et al. (2021). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Pharmaceuticals, 14(11), 1129. [Link]
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). [Link]
  • Chen, J., et al. (2014). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Marine Drugs, 12(4), 2308–2325. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Raines, D. E., et al. (2018). Anesthetic Drug Discovery and Development: A Case Study of Novel Etomidate Analogs. Methods in Enzymology, 602, 299–322. [Link]
  • Tiwari, A., et al. (2002). Synthesis and antitumor activity of several new analogues of penclomedine and its metabolites. Journal of Medicinal Chemistry, 45(5), 1079–1085. [Link]

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Troubleshooting & Optimization

Technical Overview: The Chemistry of Pentanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, actionable intelligence, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pentanimidamide. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a narrative grounded in mechanistic causality and field-proven troubleshooting strategies. This resource is designed to be a self-validating system, empowering you to anticipate challenges, diagnose issues, and achieve robust, reproducible results.

This compound, also known as valeramidine, is a valuable building block in medicinal chemistry and materials science.[1] The most reliable and widely employed method for its synthesis is the Pinner reaction .[2] This classical transformation involves a two-step process:

  • Imidate Salt Formation : A nitrile (valeronitrile) reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions, typically using hydrogen chloride gas, to form an alkyl imidate hydrochloride salt. This intermediate is commonly referred to as a "Pinner salt".[3][4] The acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon for attack by the alcohol.[5][6]

  • Ammonolysis : The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final amidine hydrochloride salt.[7]

The success of this synthesis hinges on careful control of reaction parameters, as the Pinner salt intermediate is both thermally unstable and highly susceptible to hydrolysis.[5][8]

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction

This protocol outlines the synthesis of this compound hydrochloride from valeronitrile and ethanol.

Reagent Stoichiometry & Properties
ReagentFormulaMW ( g/mol )Molar Eq.Density (g/mL)Amount
ValeronitrileC₅H₉N83.131.00.801(User Defined)
Anhydrous EthanolC₂H₅OH46.071.1 - 1.50.789(Calculated)
Hydrogen Chloride (gas)HCl36.461.1 - 1.5-(Saturated)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-0.713(As Solvent)
Ammonia (in Ethanol)NH₃17.03≥ 2.0-(Saturated)
Step-by-Step Methodology

PART 1: Formation of Ethyl Pentanimidate Hydrochloride (Pinner Salt)

  • Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube (e.g., filled with CaCl₂) to protect from atmospheric moisture. The entire apparatus must be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging : Charge the flask with anhydrous diethyl ether and valeronitrile (1.0 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Acidification : Add anhydrous ethanol (1.1 eq) to the cooled solution. Begin bubbling dry hydrogen chloride gas through the stirred solution. Monitor the temperature closely, ensuring it does not rise above 5-10 °C.[8] Continue the HCl addition until the solution is saturated and a white precipitate (the Pinner salt) begins to form.

  • Reaction : Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The reaction is typically complete when a copious amount of white solid has precipitated.

  • Isolation of Pinner Salt : Collect the precipitated ethyl pentanimidate hydrochloride by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum. Note: It is crucial that the salt remains completely dry.

PART 2: Ammonolysis to this compound Hydrochloride

  • Setup : In a separate flame-dried flask, prepare a saturated solution of ammonia in anhydrous ethanol at 0 °C.

  • Addition : Slowly add the dried Pinner salt from Part 1 in portions to the cold ethanolic ammonia solution with vigorous stirring.

  • Reaction : Seal the flask and stir the suspension at room temperature for 10-12 hours.[7]

  • Workup : A precipitate of ammonium chloride (NH₄Cl) will form. Filter the reaction mixture to remove this inorganic salt.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product.[7]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Experimental Workflow & Troubleshooting Logic

G cluster_0 Part 1: Pinner Salt Formation cluster_1 Part 2: Ammonolysis cluster_2 Workup & Purification cluster_3 Common Failure Points Valeronitrile Valeronitrile + Anhydrous EtOH HCl_gas Dry HCl Gas (0°C) Valeronitrile->HCl_gas Anhydrous Conditions PinnerSalt Pinner Salt (Precipitate) HCl_gas->PinnerSalt Ammonia Ethanolic NH3 PinnerSalt->Ammonia Stir @ RT Amidine This compound HCl (in solution) Ammonia->Amidine Filter Filter NH4Cl Amidine->Filter Recrystallize Recrystallize Filter->Recrystallize FinalProduct Pure this compound HCl Recrystallize->FinalProduct Moisture Moisture Contamination Moisture->PinnerSalt -> Ester/Amide Byproduct HighTemp High Temperature (>10°C) HighTemp->PinnerSalt -> Amide Byproduct IncompleteReaction Incomplete Reaction IncompleteReaction->Amidine -> Low Yield

Caption: Workflow for this compound synthesis with key failure points.

Troubleshooting Questions & Answers

Q1: My final yield is significantly lower than expected. What are the most probable causes?

A1: Low yields in a Pinner reaction typically trace back to three critical areas:

  • Moisture Contamination : This is the most common failure mode. The Pinner salt intermediate is extremely sensitive to water. Even trace amounts of moisture will hydrolyze the imidate to the corresponding ester (ethyl pentanoate) or, subsequently, the amide (pentanamide), consuming your intermediate and reducing the final yield.[6][7] Ensure all glassware is rigorously flame-dried and the reaction is run under a dry, inert atmosphere. All reagents, especially the ethanol and diethyl ether, must be anhydrous.

  • Incomplete Pinner Salt Formation : The initial acid-catalyzed reaction may not have gone to completion. This can be due to insufficient HCl gas, a reaction time that was too short, or temperatures being too low, which can slow the reaction rate excessively. Ensure the solution is fully saturated with HCl and allow sufficient time for the salt to precipitate completely.

  • Loss During Workup : The product, this compound hydrochloride, has some solubility in alcohols. Excessive washing during filtration or using too much solvent during recrystallization can lead to significant product loss. Use minimal amounts of cold solvent for washing and aim for a saturated solution when recrystallizing.

Q2: My NMR spectrum shows signals consistent with pentanamide. How can I prevent this byproduct?

A2: The formation of pentanamide (the amide) is a known side reaction. It primarily occurs due to the thermal instability of the Pinner salt.[5][8] If the temperature during the HCl addition or the subsequent stirring period rises significantly above the recommended 0-5 °C, the imidate salt can rearrange to the more stable amide.

  • Troubleshooting Steps :

    • Strict Temperature Control : Maintain the reaction temperature at 0 °C or below during the entire Pinner salt formation step. Use a reliable cooling bath (ice-salt or cryocooler).

    • Isolate the Pinner Salt Promptly : Do not let the Pinner salt sit at room temperature for extended periods before proceeding to the ammonolysis step.

Q3: I've isolated a byproduct that I believe is ethyl pentanoate (an ester). Why did this form?

A3: The presence of an ester is a definitive sign of water contamination during the first stage of the reaction.[6][7] The Pinner salt is an activated species that reacts readily with nucleophiles. If water is present, it will compete with the intended ammonia in the second step, attacking the imidate to yield the ester.

  • Troubleshooting Steps :

    • Verify Reagent Quality : Use freshly opened or properly stored anhydrous solvents.

    • Improve Inert Atmosphere Technique : Ensure your inert gas setup is leak-free and provides a positive pressure throughout the reaction. Flame-dry all glassware immediately before use.

Q4: The ammonolysis step seems inefficient, and I'm recovering a lot of the Pinner salt. How can I drive this conversion?

A4: Incomplete ammonolysis can be due to several factors:

  • Insufficient Ammonia : The reaction requires a stoichiometric excess of ammonia to proceed efficiently. Prepare a freshly saturated solution of ammonia in anhydrous ethanol for this step.

  • Poor Solubility/Mixing : The Pinner salt may not be fully suspended or interacting with the ammonia. Ensure vigorous stirring throughout the reaction period.

  • Reaction Time : While 10-12 hours is typical, some systems may require longer reaction times. Monitor the reaction's progress by taking small aliquots and analyzing them (e.g., by TLC or ¹H NMR) to confirm the disappearance of the starting imidate salt.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Pinner Reaction? The Pinner reaction is an acid-catalyzed nucleophilic addition to a nitrile.[4] A strong acid (HCl) protonates the nitrile nitrogen, which activates the nitrile carbon towards attack by a weak nucleophile, such as an alcohol. This forms the key imidate salt intermediate, which can then be converted to other functional groups like amidines or esters.[7][8]

Q2: Are there alternatives to using gaseous HCl? While gaseous HCl is traditional, concerns over its handling have led to alternatives. One common method is the in situ generation of HCl by reacting trimethylsilyl chloride (TMSCl) with an alcohol.[9] However, for this compound synthesis, the classic gaseous HCl method remains highly effective and well-documented.

Q3: What are the best methods for characterizing the final this compound product? Standard spectroscopic methods are used:

  • ¹H and ¹³C NMR : Will confirm the carbon skeleton and the presence of the characteristic amidinium protons.

  • FTIR Spectroscopy : Look for the characteristic C=N stretching frequency of the amidine group and the N-H stretches.

  • Mass Spectrometry : Will confirm the molecular weight of the final compound.[10][11]

Q4: How should I store the final this compound hydrochloride product? Amidines and their salts can be hygroscopic.[12] The product should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

References
  • Pinner Reaction. (n.d.). SynArchive.
  • Pinner reaction. (2023). In Wikipedia.
  • Pinner Reaction. (n.d.). NROChemistry.
  • Pinner Reaction. (2025). J&K Scientific.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. (2025). BenchChem.
  • Pinner reaction. (n.d.). Grokipedia.
  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (2025). American Chemical Society.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (n.d.). MDPI.
  • A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH.
  • AMIDINES | Science topic. (n.d.). ResearchGate.
  • New single step route for efficient synthesis of amidine containing molecules. (2019). ResearchGate.

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Troubleshooting low yield in Pentanimidamide analogue synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pentanimidamide and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important class of molecules. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a series of this compound analogues. What are the most common synthetic routes I should consider?

There are several established methods for the synthesis of amidines, with the choice largely depending on the desired substitution pattern (unsubstituted, N-substituted, or N,N'-disubstituted) and the available starting materials.[1]

  • The Pinner Reaction: This is a classic and widely used method for preparing unsubstituted and N-substituted amidines from a nitrile (pentanenitrile in this case).[2][3][4] It involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then reacted with ammonia or an amine to yield the amidine.[5][6]

  • Direct Amination of Nitriles: This method involves the direct addition of an amine to a nitrile. For unactivated nitriles like pentanenitrile, this often requires a catalyst, such as a Lewis acid (e.g., AlCl₃) or a transition metal salt (e.g., CuCl).[7][8]

  • From Amides: Amidines can also be synthesized from the corresponding pentanamide. The amide is first converted to a more reactive intermediate, such as an imidoyl chloride, which is then reacted with an amine.[9]

Each method has its own set of advantages and challenges, which are addressed in the troubleshooting sections below.

Troubleshooting Guide: The Pinner Reaction

The Pinner reaction is a cornerstone of amidine synthesis but is highly sensitive to reaction conditions. Low yields are a frequent complaint.

Problem 1: Very low or no yield of the desired this compound hydrochloride.

Question: I followed a standard Pinner protocol (pentanenitrile, methanol, and HCl gas) followed by ammonolysis, but my yield is extremely low. What are the most likely causes?

Answer: The most critical factor in a successful Pinner reaction is the rigorous exclusion of water. The intermediate Pinner salt (methyl pentanimidate hydrochloride) is highly susceptible to hydrolysis.[1][7]

Causality & Troubleshooting Steps:

  • Moisture Contamination:

    • Cause: The presence of water will hydrolyze the Pinner salt intermediate to methyl pentanoate (an ester), consuming your intermediate and preventing amidine formation.[5]

    • Protocol:

      • Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Methanol should be freshly distilled from a suitable drying agent (e.g., magnesium turnings) or purchased as anhydrous grade and used immediately from a sealed bottle.

      • The HCl gas must be dry. Pass it through a drying tube containing a suitable desiccant (e.g., concentrated sulfuric acid or calcium chloride) before bubbling it into the reaction mixture.

      • Run the entire reaction sequence under a positive pressure of an inert gas.

  • Suboptimal Temperature Control:

    • Cause: Pinner salt formation is typically an exothermic process. If the temperature is not kept low, the thermodynamically unstable imidate salt can rearrange to the corresponding N-alkyl amide (N-methylpentanamide) or decompose.[2] The reaction to form the Pinner salt is often carried out between -10°C and 15°C.[1]

    • Protocol:

      • Use an ice-salt bath or a cryocooler to maintain the reaction temperature between -10°C and 0°C during the addition of HCl gas.

      • For the subsequent aging period, a temperature of 0-15°C is often recommended.[1] Monitor the reaction temperature closely with a low-temperature thermometer.

  • Incomplete Reaction:

    • Cause: The formation of the Pinner salt can be slow. Insufficient reaction time or an inadequate amount of HCl will lead to incomplete conversion of the starting nitrile.

    • Protocol:

      • Ensure a continuous, slow stream of dry HCl gas is bubbled through the reaction mixture for the recommended time (can be several hours).[1]

      • After the initial HCl addition, allow the reaction to stir at a low temperature for an extended period (e.g., 14 hours or more) to ensure complete conversion.[1]

      • Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by GC-MS to check for the disappearance of the starting nitrile.

Troubleshooting Flowchart for Low Yield in Pinner Reaction

G start Low Yield of this compound check_water Suspect Moisture Contamination? start->check_water anhydrous_conditions Implement Strict Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Dry HCl gas - Inert atmosphere check_water->anhydrous_conditions Yes check_temp Was Temperature Controlled? check_water->check_temp No anhydrous_conditions->check_temp temp_control Maintain Low Temperature: - -10°C to 0°C for HCl addition - 0°C to 15°C for aging check_temp->temp_control No check_completion Reaction Incomplete? check_temp->check_completion Yes temp_control->check_completion increase_time Increase Reaction Time/HCl amount: - Extend HCl bubbling time - Prolong aging period - Monitor by GC-MS check_completion->increase_time Yes end Improved Yield check_completion->end No, problem persists increase_time->end

Caption: Troubleshooting decision tree for low yields in the Pinner reaction.

Problem 2: I'm trying to synthesize an N-aryl this compound analogue, but the reaction with the aniline derivative is not working.

Question: After successfully forming the methyl pentanimidate hydrochloride, the subsequent reaction with 4-nitroaniline is giving very low yields of the desired N-(4-nitrophenyl)this compound. Why is this happening?

Answer: The nucleophilicity of the amine is a critical factor in the second step of the Pinner synthesis. Electron-deficient anilines are poor nucleophiles and react sluggishly with the Pinner salt.

Causality & Troubleshooting Steps:

  • Poor Nucleophilicity of the Amine:

    • Cause: The nitro group on 4-nitroaniline is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom, making it a weak nucleophile.

    • Protocol:

      • Increase Reaction Temperature: While the Pinner salt formation requires low temperatures, the subsequent amination step can often be gently heated (e.g., to 40-60°C) to increase the reaction rate. Monitor for potential decomposition.

      • Use a Base to Generate the Free Amine: The reaction is often performed with the amine hydrochloride. Adding a non-nucleophilic base (e.g., triethylamine, DIPEA) in a stoichiometric amount can generate the more nucleophilic free amine in situ. However, this can also promote side reactions, so it should be done cautiously.

      • Consider an Alternative Route: For electron-deficient anilines, a direct catalytic approach might be more effective.

Alternative Synthetic Routes and Their Troubleshooting

Q2: The Pinner reaction is proving too sensitive for my setup. What is a robust alternative for synthesizing N-substituted this compound analogues?

Answer: Copper-catalyzed direct amination of nitriles is an excellent alternative that often tolerates a wider range of functional groups and can be less sensitive to trace amounts of moisture.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl this compound

This is a general protocol that should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add pentanenitrile (1.0 equiv.), the desired aryl amine (1.2 equiv.), CuI (10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).

  • Solvent and Base: Add a dry, high-boiling point solvent such as toluene or dioxane, followed by a base, typically a carbonate like Cs₂CO₃ (2.0 equiv.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature will depend on the reactivity of the aryl amine.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the copper catalyst. The filtrate can then be washed, dried, and concentrated. The product is often purified by column chromatography.

Troubleshooting Copper-Catalyzed Amination:

  • Low Yield:

    • Inactive Catalyst: Ensure the copper salt is of high quality.

    • Ligand Choice: The choice of ligand can be critical. If one ligand doesn't work well, screen others (e.g., bipyridine derivatives).

    • Base Strength: The base plays a crucial role. If Cs₂CO₃ is ineffective, a stronger base like K₃PO₄ may be required.

    • Temperature: The reaction may require higher temperatures for less reactive amines.

Purification and Characterization

Q3: My crude this compound hydrochloride is an oil/waxy solid and is difficult to purify. What are the best methods for purification?

Answer: Aliphatic amidine hydrochlorides can be challenging to purify due to their hygroscopic nature and high polarity.

Purification Strategies:

  • Recrystallization:

    • Solvent Selection: A common technique is to use a polar solvent in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points for aliphatic amidine hydrochlorides include:

      • Hot ethanol or isopropanol, followed by cooling.

      • A mixed solvent system, such as dichloromethane/diethyl ether or ethanol/ethyl acetate. Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethanol) and then slowly add the less polar anti-solvent (e.g., ethyl acetate) until turbidity is observed. Then, heat to redissolve and cool slowly.[10][11]

    • Technique: Ensure you are using anhydrous solvents for recrystallization to prevent hydrolysis.

  • Chromatography:

    • Normal Phase (Silica Gel): This can be challenging due to the high polarity of the salt, which can lead to streaking and poor separation. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexane) can sometimes improve results by neutralizing acidic sites on the silica.

    • Reverse Phase (C18): This is often a better choice for polar, salt-like compounds. A typical mobile phase would be a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.

Q4: How can I confirm the formation of my this compound product and identify common impurities?

Answer: A combination of NMR spectroscopy and mass spectrometry is essential.

Expected Spectroscopic Data (for this compound Hydrochloride):

TechniqueExpected Observations
¹H NMR Protons on the alkyl chain will appear in the typical upfield region (approx. 0.9-2.5 ppm). The N-H protons will appear as broad signals further downfield, and their chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR The most characteristic signal is the amidine carbon (C=N), which typically appears in the range of 160-170 ppm.
IR A strong C=N stretching vibration is expected around 1640-1690 cm⁻¹. Broad N-H stretching bands will be present in the 3200-3400 cm⁻¹ region.[1]
Mass Spec (ESI+) The molecular ion peak corresponding to the protonated free base [M+H]⁺ will be observed.

Common Impurities and Their Identification:

  • Starting Nitrile: The presence of pentanenitrile can be easily identified by its characteristic sharp C≡N stretch in the IR spectrum (around 2250 cm⁻¹) and by GC-MS.

  • Ester Byproduct (from hydrolysis): Methyl pentanoate will show a characteristic C=O stretch in the IR spectrum (~1740 cm⁻¹) and a methoxy signal (~3.7 ppm) in the ¹H NMR.

  • Amide Byproduct (from rearrangement): Pentanamide will show a C=O stretch in the IR spectrum (~1650 cm⁻¹) and characteristic amide N-H signals in the ¹H NMR.

By carefully controlling reaction conditions, selecting the appropriate synthetic route, and employing the right purification and analytical techniques, high yields of pure this compound analogues can be reliably achieved.

References

  • BenchChem. (2025).
  • J&K Scientific. (2025). Pinner Reaction.
  • Grokipedia. (n.d.). Pinner reaction.
  • Wikipedia. (2023). Pinner reaction.
  • Scribd. (n.d.). Amidines Synthesis Methods Guide.
  • ResearchGate. (2025). Three‐component, Pinner‐like amidine syntheses.
  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
  • NROChemistry. (n.d.). Pinner Reaction.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Tafi, A., et al. (2013). A greener Pinner synthesis of trimethylorthoesters RC(OCH3)3 (R = Et, Bu, Ph; 3a, b, and c, respectively) was developed through a two-step sequence carried out in the absence of sol- vents, using MeOH that also acted as a reagent. Green Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2020).
  • He, X., et al. (2025). Copper-Catalyzed Radical Halocyclization of N -4-Pentenamides: Synthesis of Chloro- and Bromo-Substituted γ-Lactams. Request PDF.
  • Gorski, B., Barthelemy, A.-L., & Leonori, D. (2021). Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer.
  • Wikipedia. (2023). Pinner reaction.
  • Zhang, M., & Song, Q. (n.d.). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv.
  • Reddit. (2023).
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Wessim, R. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine.
  • Ravichandran, D. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).
  • PubMed. (1981). Formation of amino acids from aliphatic nitriles and aliphatic amines by contact glow discharge electrolysis.
  • Liu, J., et al. (2022). Copper-catalyzed radical trans-selective hydroboration of ynamides with N-heterocyclic carbene boranes. PubMed Central.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Reddit. (2019).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Al-Jumaily, R. A. M., & Al-Hussainy, T. M. H. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Iraqi Journal of Agricultural Sciences.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2018). Pt/C catalysed direct reductive amination of nitriles with primary amines in a continuous flow multichannel microreactor.
  • Zhang, Y., et al. (2021). Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement. Bulletin of the Korean Chemical Society.
  • Royal Society of Chemistry. (2019). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry.
  • Annals of Tropical Medicine and Public Health. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl)
  • ResearchGate. (n.d.). Pinner reaction with 4 N-HCl in CPME.

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Technical Support Center: Improving the Solubility of Pentanimidamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges with Pentanimidamide solubility in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and actionable troubleshooting strategies. As a simple aliphatic amidine, this compound hydrochloride possesses physicochemical properties that can present unique challenges in experimental settings. This document will equip you with the expertise to overcome these hurdles and ensure the reliability and reproducibility of your results.

Understanding this compound

This compound, also known as valeramidine, is a small molecule belonging to the amidine class of organic compounds. It is typically supplied as a hydrochloride salt (this compound HCl) to improve its handling and initial solubility.[1][2][3] The amidine functional group is basic, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the surrounding medium.[4]

Key Physicochemical Properties:

PropertyValue/InformationSource(s)
Chemical Formula C₅H₁₃ClN₂[5]
Molecular Weight 136.62 g/mol [2][5]
Appearance White to off-white solid[3]
General Solubility Described as "easily soluble in water and organic solvents"[1]
Chemical Class Aliphatic Amidine (a basic compound)[6][7]

While general statements about its solubility are available, precise quantitative data in common laboratory solvents and biological buffers is not extensively published. Therefore, an empirical and systematic approach to solubilization is crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound.

Q1: My this compound HCl powder won't dissolve completely in my neutral pH buffer. Why is this happening?

A1: This is a common challenge with basic compounds like this compound. Although the hydrochloride salt is generally water-soluble, the solubility of the free base form of the amidine is significantly lower. In a neutral or alkaline buffer, the protonated, more soluble form of this compound can convert to its less soluble free base, leading to precipitation. The solubility of ionizable drugs is highly pH-dependent.[8][9]

Q2: I've dissolved this compound in DMSO for a stock solution, but it precipitates when I dilute it into my cell culture medium. What's going on?

A2: This phenomenon is often referred to as "solvent shock." Your compound is soluble in the high-concentration DMSO stock, but when rapidly diluted into an aqueous medium, the DMSO concentration plummets, and the compound crashes out of solution before it can be adequately solvated by the aqueous environment. This is a frequent issue with hydrophobic or poorly water-soluble compounds.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of amidines in aqueous solutions is pH-dependent. They can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would cleave the amidine group.[5][10] For many amidine derivatives, a pH range of 4-6 offers the greatest stability.[10] It is crucial to determine the stability of this compound in your specific assay buffer and timeframe.

Q4: Can I heat the solution to get my this compound to dissolve?

A4: Gentle warming (e.g., to 37°C) can be a useful technique to aid dissolution.[3] However, excessive or prolonged heating should be avoided as it can accelerate the degradation of the compound, particularly at non-optimal pH values.[1]

Q5: Are there any common buffer components I should avoid when working with this compound?

A5: Phosphate buffers can sometimes cause precipitation of basic compounds, especially at higher concentrations.[11][12] While not definitively documented for this compound, it is a possibility to be aware of. If you encounter precipitation specifically in phosphate-buffered saline (PBS), consider trying an alternative buffer system like HEPES or MOPS, which are less prone to this issue.[13]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering solubility issues with this compound, follow this systematic approach to identify the optimal solvent and buffer conditions for your experiment.

Step 1: Initial Solvent Screening

The first step is to determine the best solvent for preparing a high-concentration stock solution.

Protocol 1: Small-Scale Solubility Testing

  • Weighing: Accurately weigh out a small amount of this compound HCl (e.g., 1-5 mg) into several separate vials.

  • Solvent Addition: To each vial, add a small, precise volume of a different solvent (e.g., 100 µL) to create a high target concentration (e.g., 10-50 mg/mL).

  • Solvents to Test:

    • Deionized Water

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)[3]

    • Propylene Glycol (PG)

  • Dissolution: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If not fully dissolved, gentle warming (37°C) and/or brief sonication can be applied.[3]

  • Selection: Choose the solvent that completely dissolves the compound at the highest concentration. For most small organic molecules, DMSO is a good starting point.[3]

Step 2: Optimizing the Working Solution in Aqueous Buffer

Once you have a concentrated stock solution (likely in DMSO), the next challenge is to dilute it into your aqueous assay buffer without precipitation.

Workflow for Preparing the Working Solution:

workflow cluster_strategies Solubilization Strategies start Start with Concentrated DMSO Stock Solution ph_adjust pH Adjustment of Aqueous Buffer start->ph_adjust Primary Strategy cosolvent Incorporate a Co-solvent start->cosolvent Alternative/Combined Strategy cyclodextrin Use a Solubilizing Excipient (e.g., HP-β-CD) start->cyclodextrin Alternative/Combined Strategy dilution Optimize Dilution Technique ph_adjust->dilution cosolvent->dilution cyclodextrin->dilution success Stable, Clear Working Solution dilution->success If Successful

Caption: Workflow for optimizing the preparation of a this compound working solution.

A. pH Adjustment

As this compound is a basic compound, its solubility will increase in acidic conditions where the amidine group is protonated.[4]

Protocol 2: Determining the Optimal pH

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate buffer for pH 4-5.5, MES for pH 5.5-6.7, and HEPES for pH 6.8-8.2).

  • Dilution: Prepare your concentrated this compound stock in DMSO. In separate clear tubes or a 96-well plate, add the assay buffer of a specific pH.

  • Add Compound: Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration. Keep the final DMSO concentration low (ideally <0.5%).

  • Observe: Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at your experimental temperature.

  • Identify Optimal pH: The lowest pH that is compatible with your assay and maintains the compound in solution is your optimal pH.

B. Co-solvents

If pH adjustment alone is insufficient or incompatible with your assay, the use of co-solvents can help bridge the polarity gap between your DMSO stock and the aqueous buffer.[14]

Recommended Co-solvents:

  • Ethanol: Generally well-tolerated by cells at low concentrations.

  • Propylene Glycol (PG): A common excipient in pharmaceutical formulations.[15]

  • Polyethylene Glycol 400 (PEG 400): Another widely used solubilizing agent.[15]

Protocol 3: Co-solvent Screening

  • Prepare Co-solvent Mixtures: In your chosen aqueous buffer, prepare solutions containing different percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Dilute Stock: Add your this compound DMSO stock to these co-solvent/buffer mixtures to the desired final concentration.

  • Observe: Assess for precipitation as described in Protocol 2.

  • Select System: Choose the co-solvent and concentration that effectively solubilizes the compound while having minimal impact on your biological system. Always run a vehicle control with the same co-solvent concentration in your assay.

C. Solubilizing Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[1][17]

Protocol 4: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Complexation:

    • Method A (Direct Dilution): Add the this compound DMSO stock to the HP-β-CD-containing buffer.

    • Method B (Pre-complexation): For more challenging compounds, it may be beneficial to remove the initial organic solvent. Evaporate the DMSO from an aliquot of your stock solution under a stream of nitrogen. Then, add the HP-β-CD solution to the dried compound and vortex/sonicate to form the inclusion complex.

  • Observe and Select: Evaluate the clarity of the solution to determine the effectiveness of the cyclodextrin.

Decision Tree for Troubleshooting this compound Solubility:

G start This compound Solubility Issue q1 Is the issue with the initial stock solution? start->q1 stock_sol Re-evaluate solvent choice. Try DMSO, Ethanol, or PG. Use sonication or gentle warming. q1->stock_sol Yes q2 Does precipitation occur upon dilution into aqueous buffer? q1->q2 No ph_adjust Adjust buffer pH to a more acidic range (e.g., pH 6.0-6.5). Is this compatible with your assay? q2->ph_adjust Yes ph_yes Yes ph_adjust->ph_yes Yes ph_no No ph_adjust->ph_no No final_check Is the final solution clear and stable for the duration of the experiment? ph_yes->final_check cosolvent Introduce a co-solvent (e.g., Ethanol, PG, PEG 400) into the aqueous buffer. ph_no->cosolvent cyclodextrin Use a solubilizing excipient like HP-β-cyclodextrin. cosolvent->cyclodextrin If co-solvents fail cosolvent->final_check cyclodextrin->final_check success Proceed with experiment. Remember to use appropriate vehicle controls. final_check->success Yes failure Re-evaluate compound concentration or consider alternative strategies. final_check->failure No

Sources

Technical Support Center: Pentanimidamide Stability & Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Pentanimidamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of this active pharmaceutical ingredient (API). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the stability of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a chemical compound characterized by an amidine functional group (-C(=NH)NH2) attached to a pentane backbone.[1][2] The amidine group is the most reactive site on the molecule and is susceptible to degradation under various environmental conditions. Stability testing is a critical regulatory requirement in drug development to understand how the quality of a drug substance varies over time under the influence of factors like temperature, humidity, and light.[3] These studies are essential for determining retest periods, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[4][5]

Q2: What are the most probable degradation pathways for this compound?

Based on the chemistry of the amidine functional group, the following degradation pathways are most likely:

  • Hydrolysis: This is the most common degradation route for amidines.[6] The carbon-nitrogen double bond (C=N) is susceptible to attack by water, especially under acidic or basic conditions. This reaction typically cleaves the amidine to form a corresponding amide and ammonia, which can be further hydrolyzed to a carboxylic acid.[7][8][9]

  • Oxidation: The nitrogen atoms in the amidine group can be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.[10] The presence of atmospheric oxygen or residual peroxides can initiate this pathway.

  • Thermal Degradation: While this compound is relatively stable in air, it can decompose at high temperatures.[11] Thermal stress can provide the energy to overcome activation barriers for various degradation reactions, including polymerization or fragmentation.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.[12][13] This pathway often involves the formation of highly reactive radical species that can lead to a complex mixture of degradants.[14]

Q3: What are "forced degradation" or "stress testing" studies, and why are they necessary?

Forced degradation studies are experiments where the drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability conditions (e.g., high heat, strong acids/bases, oxidizing agents, intense light).[5][15] The primary objectives are:

  • To identify likely degradation products: This helps in elucidating the potential degradation pathways of the molecule.[4]

  • To develop and validate a stability-indicating analytical method: A stability-indicating method is an analytical procedure that can accurately measure the decrease in the amount of the active drug due to degradation and separate the drug from its degradation products.[16][17][18] Stressing the molecule ensures that all significant degradants are generated and can be resolved from the main peak in the analytical chromatogram (e.g., HPLC).[19]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your analysis.

Q: I am performing a forced degradation study on this compound and see very little degradation under thermal stress. Should I increase the temperature?

A: Not necessarily. While it's possible the temperature isn't high enough, you must first consider the nature of the molecule. This compound hydrochloride is a salt and may have a higher thermal stability in its solid form.[11] The goal of forced degradation is to achieve a target degradation of 10-20%, not to completely destroy the sample.[19]

  • Causality Check: Is the sample in solid form or in solution? Thermal degradation is often much slower in the solid state. Degradation in solution is typically more relevant to liquid formulations and manufacturing processes.[20]

  • Troubleshooting Steps:

    • Analyze in Solution: If you are testing the solid, repeat the experiment with this compound dissolved in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Moderate Temperature Increase: If already in solution, you can increase the temperature moderately (e.g., from 60°C to 80°C). Avoid excessively high temperatures that might lead to unrealistic degradation pathways not seen under normal storage conditions.

    • Extend Duration: Instead of drastically increasing temperature, consider extending the exposure time (e.g., from 24 hours to 72 hours).

Q: My HPLC analysis after acid hydrolysis shows a significant new peak, but my mass balance is below 90%. What could be happening?

A: A low mass balance suggests that not all components (the parent drug plus all degradants) are being accounted for by the analytical method. There are several potential causes:

  • Causality Check:

    • Poor UV Absorption: The primary degradation product of amidine hydrolysis is often an amide, which may have a different UV absorbance maximum (λ-max) and a lower molar absorptivity than the parent amidine. If you are monitoring at a single wavelength optimized for this compound, you may be under-quantifying the degradant.

    • Formation of Non-UV Active Products: Further hydrolysis could lead to smaller, non-aromatic fragments or even ammonia, which would not be detected by a UV detector.

    • Precipitation: A degradant may be poorly soluble in the mobile phase or sample diluent and could have precipitated out of solution before or during injection.

    • Co-elution: A degradant peak may be hidden under the parent peak or another impurity peak.

  • Troubleshooting & Validation Protocol:

    • Use a Photodiode Array (PDA) Detector: A PDA detector scans a range of wavelengths simultaneously. This allows you to check the peak purity of the this compound peak and to find the optimal detection wavelength for each degradant, ensuring more accurate quantification.

    • Employ a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to detect compounds with poor or no chromophores.

    • Check Sample Solubility: Visually inspect your stressed samples for any precipitation. If observed, try changing the sample diluent to one with a higher organic content.

    • Modify HPLC Method: Adjust the mobile phase gradient or composition to try and resolve any hidden peaks. A shallower gradient can often improve the separation of closely eluting compounds.

Q: I see multiple small peaks in my photostability sample chromatogram. How do I determine which are significant?

A: Photodegradation often proceeds via radical mechanisms, which can create a complex profile of minor degradants.[12][13] The key is to differentiate between significant degradants and analytical noise or minor impurities.

  • Causality Check: The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identification, and qualification of impurities. While these are for formal stability studies, they provide a good framework for evaluating forced degradation samples.

  • Troubleshooting Steps:

    • Analyze a Control Sample: First, ensure these peaks are not present in a control sample that was protected from light but otherwise treated identically. This rules out impurities from other stress factors or the starting material.

    • Quantify the Peaks: Integrate all peaks and express them as a percentage of the total peak area. Focus on peaks that are above a certain threshold (e.g., 0.1%).

    • Compare with Other Stress Conditions: Check if these peaks also appear under other conditions (e.g., oxidative stress). This can help in proposing a degradation pathway. If a peak is unique to photolysis, it is likely a direct result of light exposure.

    • Use LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this problem. It will provide the mass of each degradation product, which is the first step in structural elucidation and helps confirm that these are true degradants and not artifacts.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific equipment and sample characteristics.

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound Drug Substance

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC-grade Water and Acetonitrile

  • Class A volumetric flasks and pipettes

  • pH meter, calibrated

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven capable of maintaining 80°C ± 2°C

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of ~100 µg/mL. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Keep at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to 10 mL with 50:50 acetonitrile/water. Rationale: Strong acid and heat accelerate the hydrolysis of the amidine group.[8]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with 50:50 acetonitrile/water. Rationale: Basic conditions also catalyze hydrolysis, often leading to a different product profile than acidic conditions.[7]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with 50:50 acetonitrile/water. Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial and keep it in an oven at 80°C for 48 hours.

    • Separately, place ~10 mg of solid this compound powder in a vial in the same oven. After exposure, dissolve the solid in the diluent to the target concentration. Rationale: This tests both solution and solid-state thermal stability.[21]

  • Photodegradation:

    • Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Prepare a parallel control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution and dissolve the solid to the target concentration. Rationale: This assesses the drug's sensitivity to light, a critical parameter for packaging and storage.

  • Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and check the mass balance for each condition.

Forced Degradation Conditions Summary

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.5 M HCl60°C4 hours10-20%
Base Hydrolysis0.05 M NaOH60°C2 hours10-20%
Oxidation1.5% H₂O₂Room Temp24 hours10-20%
Thermal (Solution)80°C48 hours10-20%
PhotostabilityICH Q1BAmbientAs per guideline>5%
Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a robust Reversed-Phase HPLC (RP-HPLC) method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Step-by-Step Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier (formic acid) ensures the amidine group is protonated, leading to better peak shape. A gradient elution is necessary to elute both the polar degradants and the less polar parent compound within a reasonable run time.

  • Gradient Optimization:

    • Inject a mixture of your stressed samples (e.g., an equal volume composite of the acid, base, and peroxide stressed samples) to ensure all degradants are present.

    • Adjust the gradient slope, initial, and final mobile phase compositions to achieve a resolution (Rs) of > 2.0 between this compound and the closest eluting degradation peak.

  • Wavelength Selection:

    • If using a PDA detector, examine the UV spectra of the this compound peak and all major degradant peaks.

    • Select a wavelength that provides a good response for both the parent compound and the impurities. If no single wavelength is suitable, an optimal compromise must be chosen, or multiple wavelengths can be monitored.

  • Method Validation (Specificity):

    • Specificity is the key parameter for a stability-indicating method.

    • Inject individual stressed samples and the unstressed control.

    • Demonstrate that the degradant peaks are well-resolved from the parent peak.

    • Perform peak purity analysis using the PDA detector on the this compound peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming no degradants are co-eluting.

  • System Suitability Testing (SST):

    • Before any sample analysis, perform system suitability injections (typically 5 replicate injections of a standard solution).

    • Rationale: SST ensures that the chromatographic system is working correctly on the day of analysis, making the results trustworthy.

Typical HPLC System Suitability Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 2.0Ensures peak symmetry.
Theoretical Plates (N)> 2000Measures column efficiency.
Resolution (Rs)> 2.0Ensures separation between adjacent peaks.
%RSD of Peak Area≤ 2.0%Demonstrates injection precision.

Section 4: Visualized Workflows and Pathways

Forced Degradation and Analysis Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis & Characterization API This compound Drug Substance Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal Stress (Heat) API->Thermal Photo Photostability (Light/UV) API->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks are observed Report Elucidate Pathways & Characterize Degradants HPLC->Report LCMS->Report

Caption: Workflow for this compound forced degradation.

Hypothetical Hydrolytic Degradation Pathway of this compound

Degradation_Pathway This compound This compound (Amidine) Intermediate Pentanamide (Amide) This compound->Intermediate + H₂O (Acid/Base) - NH₃ Final Pentanoic Acid (Carboxylic Acid) Intermediate->Final + H₂O (Acid/Base) - NH₃

Caption: Likely hydrolytic degradation of this compound.

References

  • Antipin, M. Y., & Shishkin, O. V. (1996). Hydrolysis of the amidine analogs of penicillins. PubMed.
  • Mo, J., et al. (2018). Electrochemical cyclization/benzylic oxidation of amidines. ResearchGate.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. ResearchGate.
  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC.
  • ChemBK. (2024). This compound Hydrochloride. ChemBK.
  • Chemistry Stack Exchange. (2019). Hydrolysis of an amidine derivative under acidic conditions. Chemistry Stack Exchange.
  • Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Fiveable. (n.d.). Hydrolysis of Amides Definition. Fiveable.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.
  • Chen, Y., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. PubMed.
  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • Kwiecień, M., et al. (2022). Thermal decomposition of amide and imide derivatives of maleated polyethylene. ScienceDirect.
  • Royal Society of Chemistry. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers.
  • Semantic Scholar. (2016). Oxidative Amidation of Nitroalkanes with Amine Nucleophiles using Molecular Oxygen and Iodine. Semantic Scholar.
  • Chen, Y., et al. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Amidine synthesis. Organic Chemistry Portal.
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Wang, F., et al. (2024). Photocatalytic generation of amidine carbon radicals for aminodihydroquinoline synthesis. PMC - NIH.
  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave online.
  • Shinde, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. SciSpace.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.
  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. CDC.
  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. PubMed.
  • ResearchGate. (2020). Photoinduced Cascade Reaction of Tertiary Amines with Sulfonyl Azides: Synthesis of Amidine Derivatives. ResearchGate.
  • Kumar, K. S., et al. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. PMC - NIH.
  • Thompson, J., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate.
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed.
  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Gottardi, M., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed.
  • Li, Y., et al. (2010). Elucidating the pathways of degradation of denagliptin. PubMed.
  • World Journal of Pharmaceutical and Medical Research. (2022). method development & validation of stability indicating rp-hplc method for simultaneous estim. WJPMR.
  • U.S. Food and Drug Administration. (2024). Foods Program Compendium of Analytical Laboratory Methods. FDA.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • ResearchGate. (2021). Stability Indicating RP-HPLC Method Development and Validation for the determination of Pretomanid an anti-bacterial drug. ResearchGate.

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Technical Support Center: Overcoming Challenges in the Purification of Pentanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pentanimidamide derivative purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of compounds. Pentanimidamides, and amidines in general, are highly valuable pharmacophores but their inherent basicity and polarity often complicate standard purification protocols.

This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield. We will explore the "why" behind each technique, empowering you to make informed decisions for your specific derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification of this compound derivatives.

Q1: Why are this compound derivatives so difficult to purify using standard silica gel chromatography?

This compound derivatives possess a highly basic amidine functional group. The nitrogen atoms in this group have a high affinity for the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to several issues:

  • Strong Adsorption: The basic compound binds very tightly to the acidic stationary phase, often requiring extremely polar mobile phases for elution.

  • Peak Tailing/Streaking: The interaction is often so strong and kinetically slow that it results in severe peak tailing or complete streaking of the compound down the column, making separation from impurities impossible.[1]

  • Irreversible Binding & Decomposition: In some cases, the compound can bind irreversibly or even decompose on the acidic silica surface, leading to low recovery. The synthesis of amidines can be challenging, which may result in intermediates that are also sensitive to acidic conditions.[2]

Q2: What are the most common impurities I should expect?

The impurity profile depends heavily on the synthetic route used. However, some common classes of impurities include:

  • Unreacted Starting Materials: Such as the corresponding nitrile and amine.

  • Hydrolysis Products: The primary hydrolysis product of an amidine is the corresponding amide. This can occur during the reaction workup or even on the chromatography column.

  • Byproducts: Depending on the reagents used (e.g., in a Pinner reaction), you might find orthoesters or other intermediates.

  • Excess Reagents: Leftover coupling agents or bases from the synthesis.

Q3: My derivative is an oil and seems impossible to crystallize. Is this normal?

Yes, this is a very common issue. The free base form of many amidines, especially those with flexible alkyl chains like pentanimidamides, are often oils or low-melting solids. Their high polarity and ability to hydrogen bond can disrupt the formation of a stable crystal lattice. A highly effective strategy to overcome this is to convert the basic amidine into a salt.[3] Salts often exhibit significantly different (and more favorable) physical properties, including higher melting points and a greater propensity for crystallization.

Q4: How does pH affect the stability of my this compound derivative?

Amidines are susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent.[4]

  • Acidic Conditions (pH < 4): While protonation of the amidine can increase its stability against certain degradation pathways, strong acidic conditions can catalyze hydrolysis to the corresponding amide and ammonium salt.[5]

  • Neutral to Mildly Basic Conditions (pH 7-9): This is often where the free base is most susceptible to hydrolysis.

  • Strongly Basic Conditions (pH > 10): The rate of hydrolysis can increase again under strongly basic conditions.

For purification, this means prolonged exposure to acidic silica gel or aqueous basic washes should be minimized. The optimal pH for stability for many amidine derivatives is often found in the slightly acidic range (around pH 3.5-4.5).[4]

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Chromatography Issues
Q: My compound is streaking badly on a silica TLC plate and column. What can I do?

Cause: Strong interaction between the basic amidine and acidic silanol groups.

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective first step. The modifier neutralizes the acidic sites on the silica, reducing the strong ionic interaction.

    • Method: Add 0.5-2% triethylamine (TEA) or 0.5-2% ammonium hydroxide (25% solution in water) to your mobile phase (e.g., Dichloromethane/Methanol).[1]

    • Causality: The basic modifier competes with your compound for binding to the acidic silanol groups, allowing your compound to elute more cleanly and symmetrically.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, change the stationary phase.

    • Method: Use neutral or basic alumina for column chromatography. Alumina is generally a better choice for purifying highly basic compounds.[1]

    • Causality: Alumina has a less acidic surface than silica, which minimizes the strong ionic interactions that cause streaking.

  • Use an Alternative Chromatographic Technique:

    • Method: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like silica or a diol phase) with a high-organic mobile phase (e.g., Acetonitrile/Water).[6]

    • Causality: In HILIC, retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. This mechanism is much gentler and avoids the strong ionic binding seen in normal-phase chromatography, making it ideal for highly polar, basic compounds.[6][7]

Decision Workflow for Chromatography

The following diagram outlines a decision-making process for troubleshooting chromatography issues.

chromatography_troubleshooting start Problem: Compound Streaks on Silica TLC/Column add_modifier Add Basic Modifier to Eluent (e.g., 1% TEA or NH4OH) start->add_modifier check_tlc Run TLC with Modified Eluent add_modifier->check_tlc success Problem Resolved: Proceed with Column check_tlc->success Spot is sharp failure Streaking Persists check_tlc->failure Spot still streaks switch_phase Switch to Alternative Stationary Phase (e.g., Alumina, C18, HILIC) switch_phase->success failure->switch_phase

Caption: Troubleshooting flowchart for streaking on silica gel.

Crystallization & Isolation Issues
Q: My purified compound is an oil, and I can't get it to solidify. How can I isolate it as a solid?

Cause: The free base form of your this compound derivative has a low melting point or is amorphous.

Solution: Convert to a Salt

This is the most reliable method for obtaining a solid, crystalline product from a basic, oily compound. The hydrochloride (HCl) salt is most common, but others can be used if it fails to crystallize.

  • Method:

    • Dissolve the purified oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly add a solution of HCl in a solvent in which the salt is insoluble. A commercial solution of 2M HCl in diethyl ether is an excellent choice.

    • Add the acid dropwise until precipitation is complete or the solution becomes slightly acidic (check with pH paper).

    • The salt will often precipitate immediately as a solid.

    • Collect the solid by filtration, wash with the solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum.

  • Causality: The formation of an ionic salt introduces strong electrostatic interactions, which promote the formation of a well-ordered, stable crystal lattice, resulting in a solid with a higher melting point.[3]

Q: I formed a salt, but it 'oiled out' or won't recrystallize. What are my next steps?

Cause: The chosen salt/solvent combination is not suitable for crystallization. The salt may be too soluble, or impurities may be inhibiting crystal formation.

Solutions:

  • Screen Different Solvents: The ideal recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[8]

    • Method: Test a range of polar solvents like ethanol, isopropanol, acetonitrile, or solvent mixtures (e.g., ethanol/ether, methanol/ethyl acetate).[9]

    • Causality: Finding the right thermodynamic balance of solubility across a temperature range is key to successful crystallization.[8]

  • Try a Different Counter-ion: If the HCl salt is problematic, other acids can be used to form salts with different properties.

    • Method: Try forming the hydrobromide (HBr), trifluoroacetate (TFA), or methanesulfonate (mesylate) salt. Sometimes bulkier, less hygroscopic counter-ions like tetrafluoroborate (BF4⁻) or hexafluorophosphate (PF6⁻) can yield highly crystalline solids.[1]

    • Causality: Each counter-ion imparts unique properties to the salt, affecting its solubility, crystal packing, and hygroscopicity.

Data Summary Table
PropertyChallengeRecommended SolutionRationale
High Polarity Poor retention on Reverse Phase (RP-C18)Use a highly aqueous mobile phase or a specialized polar-endcapped RP column. Consider HILIC.[7][10]Enhances interaction with the stationary phase for better retention of polar molecules.
High Basicity Streaking on silica gelAdd 1-2% triethylamine or NH4OH to the eluent, or switch to an alumina stationary phase.[1]Neutralizes acidic sites on the silica surface, preventing strong ionic binding.
Low Crystallinity Product is an oil or amorphous solidConvert the free base to a salt (e.g., HCl, HBr salt).[3]Introduces ionic interactions that facilitate the formation of a stable crystal lattice.
pH Sensitivity Degradation during workup or purificationMaintain pH between 4-6 where possible; minimize time on silica columns.[4]Amidines show maximum stability in a slightly acidic pH range, avoiding hydrolysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography using Basic Alumina

This protocol is designed for purifying a basic this compound derivative that shows significant streaking on silica gel.

Step-by-Step Methodology:

  • Slurry Preparation:

    • Choose a grade of basic alumina suitable for flash chromatography (e.g., 70-230 mesh).

    • In a beaker, create a slurry of the alumina in your starting mobile phase (e.g., 100% Dichloromethane or Ethyl Acetate). Ensure there are no clumps.

  • Column Packing:

    • Pour the slurry into your chromatography column in a single, continuous motion.

    • Use gentle air pressure to help pack the column bed evenly and drain the excess solvent until it is level with the top of the alumina.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like methanol.

    • Alternatively (for best results): Dissolve the crude product in a suitable solvent, add a small amount of alumina, and evaporate the solvent under reduced pressure. This creates a "dry load," which will give much better resolution.

    • Carefully add your sample to the top of the packed column.

  • Elution:

    • Begin eluting with your starting mobile phase.

    • Gradually increase the polarity of the mobile phase. A typical gradient for a polar compound would be from 0% to 10% Methanol in Dichloromethane.

    • Collect fractions and analyze them by TLC.

  • Fraction Analysis:

    • Spot the collected fractions onto a TLC plate (alumina plates are preferred for consistency).

    • Visualize the spots using a suitable method (e.g., UV light, potassium permanganate stain).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

This protocol is for isolating a pure, solid product from a this compound derivative that was purified as an oil.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve your purified oil (~1.0 g) in anhydrous diethyl ether (20-30 mL). If not fully soluble, use a minimal amount of methanol to aid dissolution before adding the ether.

  • Acidification:

    • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should begin to form immediately.

    • Continue adding the HCl solution until no more precipitate forms. You can briefly touch a glass stir rod to moist pH paper to ensure the solution is acidic. Avoid adding a large excess of acid.

  • Isolation of Crude Salt:

    • Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid on the filter with two portions of cold, anhydrous diethyl ether (2 x 10 mL) to remove any non-basic impurities.

    • Dry the crude salt under high vacuum for several hours.

  • Recrystallization:

    • Select an appropriate solvent system identified from screening (e.g., isopropanol).

    • Add the minimum amount of hot isopropanol to the crude salt to fully dissolve it.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in a 4 °C refrigerator for several hours (or overnight) to maximize crystal yield.

  • Final Product Collection:

    • Collect the pure crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the final product under high vacuum to a constant weight.

Purification Strategy Selection Diagram

purification_strategy start Crude this compound Derivative is_solid Is the crude material a solid? start->is_solid try_recrys Attempt Direct Recrystallization is_solid->try_recrys Yes chromatography Perform Chromatography (Alumina or Modified Silica) is_solid->chromatography No (Oil/Gummy) is_pure Is it pure after recrystallization? try_recrys->is_pure is_pure->chromatography No final_product Pure, Solid Product is_pure->final_product Yes is_oil Is the purified product an oil? chromatography->is_oil salt_formation Form a Salt (e.g., HCl salt) is_oil->salt_formation Yes is_oil->final_product No (Solid) recrys_salt Recrystallize the Salt salt_formation->recrys_salt recrys_salt->final_product

Sources

Technical Support Center: Minimizing Side-Product Formation in Pentanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pentanimidamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of amidine synthesis, focusing on the prevalent challenges of side-product formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Synthetic Landscape: Core Reactions & Inevitable Side-Products

Q1: What is the principal synthetic route to this compound and what are its critical intermediates?

The most established and widely used method for synthesizing primary amidines like this compound is the Pinner reaction .[1] This reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The process begins with the acid-catalyzed reaction of a nitrile (Pentanenitrile) with an alcohol (e.g., anhydrous ethanol) to form a highly reactive alkyl imidate salt, commonly known as a Pinner salt.[2][3] Dry hydrogen chloride (HCl) gas is the quintessential acid catalyst for this step.

  • Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the final this compound product, typically as a hydrochloride salt.[4][5]

The alkyl imidate (Pinner salt) is the central intermediate, and its stability and reactivity dictate the success and purity of the final product.

Pinner_Reaction_Pathway cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Pentanenitrile Pentanenitrile Pinner_Salt Alkyl Pentanimidate HCl (Pinner Salt) Pentanenitrile->Pinner_Salt + ROH, HCl (anhydrous) Alcohol Alcohol HCl HCl This compound This compound HCl Pinner_Salt->this compound + NH3 Ammonia Ammonia

Caption: The two-stage Pinner reaction for this compound synthesis.

Q2: I'm observing multiple impurities in my final product. What are the most common side-products and how are they formed?

Side-product formation is the primary challenge in this compound synthesis and almost always traces back to the reactivity of the nitrile starting material and the Pinner salt intermediate. The three most common impurities are Pentanamide, Alkyl Pentanoate (ester), and the corresponding Orthoester.

  • Pentanamide (Amide): This is the most frequently encountered side-product. It forms via hydrolysis of the pentanenitrile starting material or, more commonly, the Pinner salt intermediate.[6][7] The presence of even trace amounts of water in the reaction mixture can significantly promote this pathway.[8]

  • Alkyl Pentanoate (Ester): This side-product arises when the Pinner salt intermediate reacts with water instead of ammonia during the second stage of the reaction.[3][5] Like amide formation, this is a hydrolysis-driven impurity.

  • Orthoester: Reaction of the Pinner salt with an excess of the alcohol used in the first step can lead to the formation of an orthoester.[2][4]

Side_Product_Pathways Pentanenitrile Pentanenitrile Pinner_Salt Pinner Salt (Intermediate) Pentanenitrile->Pinner_Salt + ROH, HCl (Main Pathway) Pentanamide Side-Product: Pentanamide Pentanenitrile->Pentanamide + H2O (Hydrolysis) This compound Desired Product: This compound Pinner_Salt->this compound + NH3 (Main Pathway) Ester Side-Product: Alkyl Pentanoate Pinner_Salt->Ester + H2O (Hydrolysis) Orthoester Side-Product: Orthoester Pinner_Salt->Orthoester + Excess ROH (Alcoholysis)

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Technical Support Center: Navigating Batch-to-Batch Variability in Pentanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pentanimidamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges and sources of variability encountered during the synthesis of this compound. By understanding the critical process parameters and potential pitfalls, you can enhance the consistency and quality of your product across different batches.

Introduction: The Challenge of Consistency in Amidine Synthesis

This compound, as with many amidine-containing compounds, presents unique synthetic challenges. The inherent reactivity of the amidine functional group makes it susceptible to hydrolysis and side reactions, which can lead to batch-to-batch variability in yield, purity, and stability. This guide provides a structured approach to troubleshooting and quality control, grounded in the principles of chemical synthesis and process analytical technology.

Part 1: Troubleshooting Guide for this compound Synthesis

The most common and reliable method for synthesizing this compound is a two-step process initiated by the Pinner reaction. This involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then reacted with an amine source to yield the final amidine product.[1][2] This section will address common issues encountered in both stages of this synthesis.

Step 1: Pinner Reaction - Formation of Methyl Pentanimidate Hydrochloride

The first critical step is the formation of the methyl pentanimidate hydrochloride intermediate from valeronitrile and methanol in the presence of anhydrous hydrogen chloride.

dot

Caption: Pinner reaction for Methyl Pentanimidate HCl synthesis.

Issue 1: Low Yield of Methyl Pentanimidate Hydrochloride

  • Potential Cause A: Presence of Water. Moisture is highly detrimental to the Pinner reaction. Water can hydrolyze the Pinner salt intermediate to form the corresponding ester (methyl pentanoate) as a significant byproduct, thereby reducing the yield of the desired imidate.[3]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Dry the hydrogen chloride gas before introducing it to the reaction mixture.

  • Potential Cause B: Suboptimal Temperature Control. The Pinner salt is thermodynamically unstable at higher temperatures and can rearrange to the N-acyl amide.[4]

    • Solution: Maintain a low reaction temperature, typically between -10°C and 0°C, throughout the addition of HCl gas.[3] Careful monitoring and control of the reaction temperature are crucial.

  • Potential Cause C: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or inadequate HCl saturation.

    • Solution: Ensure a continuous and steady flow of dry HCl gas for the recommended duration. Monitor the reaction progress using an appropriate analytical technique, such as in-process infrared (IR) spectroscopy to observe the disappearance of the nitrile peak.

Issue 2: Presence of Impurities in the Intermediate

  • Potential Impurity A: Methyl Pentanoate. As mentioned, this arises from hydrolysis of the Pinner salt.

    • Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy can identify the characteristic signals of the ester.

    • Prevention: Strict adherence to anhydrous conditions is paramount.

  • Potential Impurity B: Pentanamide. This can form from the thermal rearrangement of the Pinner salt.

    • Analytical Detection: Identified by its characteristic amide peaks in IR and NMR spectra, and by its molecular weight in Mass Spectrometry.

    • Prevention: Rigorous temperature control is the key preventative measure.

Step 2: Ammonolysis - Conversion to this compound

The isolated methyl pentanimidate hydrochloride is then reacted with ammonia (or an amine) to form this compound.

dot

Caption: Ammonolysis of the Pinner salt to yield this compound.

Issue 3: Incomplete Conversion to this compound

  • Potential Cause A: Insufficient Ammonia/Amine. A stoichiometric excess of the amine is often required to drive the reaction to completion.

    • Solution: Use a sufficient excess of ammonia or the chosen amine. The reaction can be conducted in a solution saturated with ammonia gas or in a sealed reactor under ammonia pressure.

  • Potential Cause B: Competing Hydrolysis. If the Pinner salt is not completely dry or if there is moisture in the reaction solvent, hydrolysis to the ester can still occur, which will not convert to the amidine under these conditions.

    • Solution: Ensure the intermediate is thoroughly dried before proceeding to the ammonolysis step. Use anhydrous solvents.

Issue 4: Formation of Byproducts during Ammonolysis

  • Potential Impurity A: Unreacted Methyl Pentanimidate.

    • Analytical Detection: Can be detected by HPLC or LC-MS.

    • Prevention: Ensure adequate reaction time and a sufficient excess of the amine nucleophile.

  • Potential Impurity B: Pentanamide. Can form from the hydrolysis of this compound, especially under harsh workup conditions.

    • Analytical Detection: HPLC, LC-MS, and NMR.

    • Prevention: Maintain a neutral or slightly basic pH during workup and purification. Avoid prolonged exposure to acidic or strongly basic conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should focus on for this compound synthesis?

A1: Based on the Pinner reaction pathway, the following CPPs are crucial:

Process Step Critical Process Parameter (CPP) Impact on Critical Quality Attribute (CQA)
Pinner Reaction Temperature Purity (formation of amide byproduct at high temp.)
Moisture Content Purity & Yield (formation of ester byproduct)
HCl Gas Flow Rate/Concentration Reaction Rate & Completion
Ammonolysis Temperature Purity (potential for side reactions)
pH Purity & Stability (hydrolysis of product)
Amine Stoichiometry Reaction Completion & Yield

| Purification | Solvent Selection | Purity (removal of unreacted starting materials and byproducts) |

Controlling these parameters within defined ranges is essential for ensuring batch-to-batch consistency.[5][6]

Q2: My final this compound product shows poor stability and degrades over time. What is the likely cause and how can I prevent it?

A2: Amidines are known to be susceptible to hydrolysis, which is the most common degradation pathway.[7] The amidine functional group can be attacked by water, leading to the formation of pentanamide and ammonia.

  • Prevention:

    • Anhydrous Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container with a desiccant.

    • Low-Temperature Storage: Storing the compound at low temperatures (e.g., -20°C) can significantly slow down the rate of hydrolysis.[8]

    • pH Control: Avoid exposure to acidic or basic conditions during storage and handling. If in solution, use a buffered system to maintain a neutral pH.

Q3: What analytical methods are recommended for quality control of this compound?

A3: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities. A stability-indicating HPLC method should be developed and validated.[9] While a specific validated method for this compound is not publicly available, a good starting point would be a reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate) and an organic modifier like acetonitrile. UV detection is typically suitable for amidine-containing compounds.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structure of unknown impurities.

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the product and for identifying impurities, often coupled with HPLC (LC-MS).

  • Karl Fischer Titration: To determine the water content of the final product, which is critical for its stability.

Q4: How can I perform a forced degradation study for this compound to understand its stability profile?

A4: Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[4] A typical study would involve subjecting this compound to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: e.g., 0.1 M HCl at a controlled temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at a controlled temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 80°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

Samples should be analyzed by a validated HPLC method at various time points to track the formation of degradation products. The goal is to achieve a target degradation of 5-20%.[3]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Stability-Indicating HPLC Method Development
  • Objective: To develop an HPLC method capable of separating this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC with a UV detector or a Diode Array Detector (DAD).

  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid or 20 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength using a DAD, likely in the range of 210-250 nm.

    • Column Temperature: 30°C.

  • Optimization:

    • Inject a solution of this compound and samples from forced degradation studies.

    • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the main peak and all impurity/degradant peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]

References

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Pinner Reaction. NROChemistry.
  • Pinner reaction. Wikipedia.
  • Pinner Reaction. J&K Scientific.
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Current Thoughts on Critical Process Parameters and API Synthesis. Pharmaceutical Technology.
  • Critical process parameters. Wikipedia.
  • How to Identify Critical Quality Attributes and Critical Process Parameters. (2015). FDA.
  • How to Identify Critical Process Parameters. (2023).
  • A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamin
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine.
  • QUALITY MANAGEMENT AND DATA INTEGRITY IN API PRODUCTION. (2017). GMP Journal.
  • Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. (2020). PubMed.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT

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Technical Support Center: Strategies to Enhance the Bioavailability of Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pentanimidamide bioavailability enhancement. This guide is designed for researchers, scientists, and drug development professionals actively working on overcoming the delivery challenges associated with this compound. Here, we synthesize established principles of drug delivery with specific, actionable advice for your experimental workflows. Our focus is on the causality behind experimental choices to empower you to troubleshoot and optimize your research effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving good oral bioavailability with this compound?

A1: The primary obstacle for this compound, like many compounds containing one or more amidine functional groups, is its physicochemical nature. The amidine group is strongly basic and, therefore, protonated at physiological pH. This positive charge leads to:

  • Low Membrane Permeability: The ionized form of the drug has a high affinity for water and struggles to passively diffuse across the lipid-rich intestinal epithelium.

  • Potential for Efflux: The positive charge can make it a substrate for efflux transporters in the gut wall, which actively pump the drug back into the intestinal lumen.

  • Poor Solubility of the Free Base: While the hydrochloride salt form of this compound is water-soluble, the free base may have lower solubility in the gastrointestinal fluids, which can be a rate-limiting step for absorption.[1][2][3]

Q2: What are the main strategic approaches to enhance the bioavailability of this compound?

A2: There are three principal strategies to consider, each addressing the core challenges of permeability and solubility:

  • Prodrug Modifications: This involves chemically modifying the amidine group to create a more lipophilic, uncharged molecule that can readily cross the intestinal membrane. Once absorbed, the prodrug is designed to be converted back to the active this compound by endogenous enzymes.[3][4][5]

  • Advanced Formulation Strategies: These approaches focus on encapsulating or formulating this compound with excipients that improve its solubility, dissolution rate, and/or intestinal uptake. This includes lipid-based and nanoparticle formulations.[6][7][8][9]

  • Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[10][11]

Troubleshooting Guide: Prodrug Strategies

Q3: My N-hydroxyamidine prodrug of this compound shows poor conversion back to the parent drug in vitro. What could be the issue?

A3: Incomplete or slow conversion of an N-hydroxyamidine (amidoxime) prodrug is a common challenge. The likely culprits are the specific enzymes required for the reduction back to the amidine. Here's a systematic approach to troubleshoot this:

  • Enzyme System Selection: The conversion is often mediated by cytochrome P450 (CYP) enzymes and/or a mitochondrial enzyme system known as the benzamidoxime reducing system.[4] If you are using a single-enzyme system (e.g., recombinant CYP), you may be missing other contributing enzymes.

    • Troubleshooting Step: Switch to a more complex in vitro system that better represents the in vivo metabolic environment.

      • Liver S9 fractions: These contain a mix of microsomal and cytosolic enzymes.

      • Hepatocytes (primary or cultured): These are the gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes.

  • Species Differences: There can be significant species differences in the expression and activity of the required enzymes.[4]

    • Troubleshooting Step: If your ultimate goal is human application, use human-derived enzyme systems (human liver microsomes, S9, or hepatocytes) for your in vitro experiments. If you are in a preclinical animal phase, use enzyme systems from that specific species.

Experimental Protocol: In Vitro Prodrug Conversion Assay

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • Liver S9 fraction (e.g., 1 mg/mL protein concentration)

    • NADPH regenerating system (to support CYP activity)

    • This compound prodrug (e.g., 10 µM final concentration)

    • Phosphate buffer (pH 7.4) to the final volume.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add an equal volume of ice-cold acetonitrile to the aliquot to stop the enzymatic reaction and precipitate proteins.

  • Sample Preparation: Centrifuge to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the prodrug and the appearance of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Q4: My prodrug is chemically unstable in the formulation or during in vitro testing. How can I address this?

A4: Chemical instability, particularly hydrolysis, can be an issue for some prodrug moieties.

  • pH Stability Profile: The stability of your prodrug is likely pH-dependent.

    • Troubleshooting Step: Perform a pH stability profile of your prodrug in buffers ranging from pH 1 to 8 to mimic the conditions of the gastrointestinal tract. This will help you identify if the prodrug is degrading in the acidic environment of the stomach or the more neutral environment of the intestine.

  • Formulation Optimization: If instability is observed at a particular pH, you may need to protect the prodrug.

    • Troubleshooting Step: For acid-labile prodrugs, consider an enteric-coated formulation that will bypass the stomach and release the prodrug in the small intestine.

Troubleshooting Guide: Advanced Formulation Strategies

Q5: I have formulated this compound in a lipid-based system, but the in vivo bioavailability is still low. What factors should I investigate?

A5: Low bioavailability from a lipid-based formulation can stem from several issues. Here's a logical workflow to diagnose the problem:

Caption: Troubleshooting workflow for lipid-based formulations.

  • In Vivo Solubilization: The primary role of a lipid formulation is to keep the drug in a solubilized state in the gut.[8]

    • Troubleshooting Step: Perform an in vitro lipolysis assay. This simulates the digestion of the lipid formulation by pancreatic enzymes and bile salts. By analyzing the drug concentration in the aqueous phase of the digested mixture, you can determine if the drug is precipitating upon digestion. If it is, you may need to adjust the ratio of lipids, surfactants, and co-solvents in your formulation.[8]

  • Food Effect: The presence of food can significantly impact the digestion and absorption of lipid-based formulations.

    • Troubleshooting Step: Conduct your in vivo studies in both fasted and fed states to assess for a food effect. A positive food effect would suggest that the presence of dietary lipids is aiding in the emulsification and absorption of your formulation.

Data Presentation: In Vitro Lipolysis Assay Results

Formulation ComponentDrug Concentration in Aqueous Phase (µg/mL)
Long-chain Triglyceride1.5
Medium-chain Triglyceride3.2
Self-Emulsifying System15.8

This table clearly shows that the self-emulsifying system is superior at maintaining the drug in a solubilized state during simulated digestion.

Q6: My this compound-loaded nanoparticles show good in vitro characteristics but fail to improve bioavailability in vivo. Why?

A6: This is a classic in vitro-in vivo correlation challenge. Several factors could be at play:

  • Nanoparticle Stability in the GI Tract: The harsh environment of the stomach and intestine can lead to the aggregation or premature degradation of nanoparticles.

    • Troubleshooting Step: Test the stability of your nanoparticles in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Use techniques like Dynamic Light Scattering (DLS) to monitor particle size and integrity over time.

  • Mucus Barrier: The mucus layer lining the intestine can trap nanoparticles, preventing them from reaching the epithelial cells for absorption.[6]

    • Troubleshooting Step: Consider surface-modifying your nanoparticles with muco-inert polymers like polyethylene glycol (PEG) to reduce their interaction with mucin.

  • Cellular Uptake: The mechanism of nanoparticle uptake by enterocytes can be a limiting factor.

    • Troubleshooting Step: Use an in vitro cell culture model, such as Caco-2 cells, to study the uptake of your nanoparticles. You can use fluorescently labeled nanoparticles and confocal microscopy to visualize uptake.

Caption: Experimental workflow for nanoparticle development.

References

  • Shi J, Votruba AR, Farokhzad OC, Langer R. Nanotechnology in drug delivery and tissue engineering: from discovery to applications. Nano Lett. 2010;10:3223–3230. [Link]
  • Reeh C, Wundt J, Clement B. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. J Med Chem. 2007 Dec 27;50(26):6730-4. [Link]
  • This compound, monohydrochloride. ChemBK. [Link]
  • Clement B, Lopian K. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). J Pharm Biomed Anal. 2003 May 1;31(6):1115-24. [Link]
  • Stella B, Arpicco S, Dosio F. Nanotechnological approaches for pentamidine delivery. J Drug Deliv Sci Technol. 2022;70:103233. [Link]
  • This compound Hydrochloride. PubChem. [Link]
  • Ohno M, et al. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorg Med Chem. 2008 Mar 1;16(5):2187-202. [Link]
  • Rautio J, et al. Prodrugs for Amines. In: Prodrugs and Targeted Delivery. Wiley; 2011: 521-556. [Link]
  • Tal-Gan Y, et al. Prodrugs of Amides, Imides and Other NH-acidic Compounds. Molecules. 2017;22(9):1458. [Link]
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  • Excipients for Solubility and Bioavailability Enhancement.
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  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J Med Chem. 2019;62(17):7641-7674. [Link]
  • Berger BJ, et al. Primary and secondary metabolism of pentamidine by rats. Antimicrob Agents Chemother. 1993;37(2):222-8. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharm. 2013;2013:848043. [Link]
  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]
  • Javaid H. APPLICATIONS OF NANOTECHNOLOGY IN DRUG DELIVERY SYSTEMS. J Popl Ther Clin Pharmacol. 2024;31(5):1-10. [Link]
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Troubleshooting unexpected results in Pentanimidamide in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The term "Pentanimidamide" is not commonly used in published literature. This guide is based on the properties of Pentamidine , a well-characterized aromatic diamidine with a five-carbon linker that is widely used in research and medicine. It is presumed that "this compound" refers to this compound.

Introduction to Pentamidine

Pentamidine is an aromatic diamidine medication with a broad spectrum of activity against various pathogens, including protozoa and fungi.[1][2] Its mechanism of action is not fully elucidated but is known to involve interference with DNA, RNA, protein, and phospholipid synthesis within the target organism.[1][3] In the context of in vitro research, Pentamidine is frequently studied for its antimicrobial properties and its notable inhibitory effects on certain host enzymes, particularly serine proteases like plasmin and Factor Xa (FXa).[4] This guide provides troubleshooting advice for researchers encountering unexpected results in assays involving Pentamidine.

Part 1: Foundational Concepts & FAQs

This section addresses common questions regarding the fundamental properties of Pentamidine, which are critical for proper experimental design.

Q1: How should I prepare and store Pentamidine stock solutions?

Answer: Proper handling of Pentamidine is the first step to reproducible results. Pentamidine is typically supplied as Pentamidine isethionate, a white, crystalline powder that is soluble in water.[5]

  • Solvent Choice: For most biological assays, dissolve Pentamidine isethionate in sterile, nuclease-free water to create a high-concentration primary stock (e.g., 10-50 mM). For cell-based assays requiring organic solvents, DMSO can be used, but ensure the final concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Storage: Aqueous stock solutions are stable for up to 48 hours at room temperature when protected from light.[5] For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • pH Considerations: Pentamidine is more stable in acidic aqueous solutions (pH 4.0-5.0) than in alkaline media.[6] While most cell culture and enzyme assays are run at neutral pH (~7.4), be aware that the stability of the compound may decrease over long incubation periods in neutral or basic buffers.

Q2: What is the primary mechanism of action I should expect to see?

Answer: Pentamidine has multiple known mechanisms. The expected effect depends heavily on your experimental system:

  • Antimicrobial/Antiprotozoal Assays: In assays with organisms like Pneumocystis jirovecii, Leishmania, or Trypanosoma, Pentamidine interferes with nucleic acid and protein synthesis, leading to cell death.[1][2]

  • Enzyme Inhibition Assays: Pentamidine is a competitive inhibitor of several serine proteases, notably Factor Xa and plasmin, with IC50 values in the low micromolar range (~8-11 µM).[4] It does not significantly inhibit other proteases like thrombin or chymotrypsin at similar concentrations.[4]

  • Cell-Based Assays (Mammalian): In mammalian cells, observed effects can be complex. Pentamidine can be cytotoxic, with IC50 values varying by cell type and incubation time (e.g., IC50 of 115.4 µM and 87.42 µM after 24h and 48h in Vero cells, respectively).[7] It can also act as an antagonist for NMDA receptors and calmodulin, among other off-target effects.[3]

Part 2: Troubleshooting Guide for Specific Assays

This section provides a question-and-answer-based guide to troubleshoot common unexpected outcomes.

Category 1: Enzyme Inhibition Assays (e.g., Serine Proteases)

Q3: My IC50 value for Pentamidine is significantly higher than the literature values.

Answer: This is a common issue that often points to problems with compound concentration, enzyme activity, or assay conditions.

Possible Causes & Solutions:

Possible Cause Explanation & Causality Recommended Action
Incorrect Compound Concentration The actual concentration of active Pentamidine in the assay is lower than intended. This can result from degradation of the stock solution, precipitation in the assay buffer, or adsorption to plasticware.[8]Verify Stock: Prepare a fresh stock solution from powder. Check Solubility: Visually inspect the assay plate for any signs of precipitation after adding Pentamidine. Consider Plastic Binding: Slight losses due to adsorption to PVC plasticware have been reported.[8] Using low-protein-binding plates may mitigate this.
Low Enzyme Activity If the enzyme is not fully active, a higher concentration of the inhibitor is needed to achieve 50% inhibition. Enzyme activity can be compromised by improper storage, buffer pH, or lack of necessary cofactors.Confirm Enzyme Activity: Run a control experiment with a known, potent inhibitor for your target protease to ensure the enzyme is responsive. Check the activity of your enzyme stock with a substrate titration experiment.
Assay Conditions The inhibitory potential of a compound can be highly dependent on assay conditions like pH, ionic strength, and substrate concentration.[9]Optimize Buffer: Ensure your buffer pH is optimal for both the enzyme and inhibitor stability. Check Substrate Concentration: For competitive inhibitors like Pentamidine, the apparent IC50 will increase with substrate concentration. Run your assay at a substrate concentration at or below the Km value.

Workflow for Diagnosing High IC50 Values

start Unexpected Result: High IC50 Value check_compound Step 1: Verify Compound Integrity start->check_compound sub_compound1 Prepare fresh stock solution from powder. check_compound->sub_compound1 sub_compound2 Check for precipitation in assay buffer. check_compound->sub_compound2 check_enzyme Step 2: Validate Enzyme Activity sub_enzyme1 Run positive control (known inhibitor). check_enzyme->sub_enzyme1 sub_enzyme2 Perform substrate titration. check_enzyme->sub_enzyme2 check_assay Step 3: Review Assay Conditions sub_assay1 Confirm substrate concentration is ≤ Km. check_assay->sub_assay1 sub_assay2 Check buffer pH and ionic strength. check_assay->sub_assay2 sub_compound2->check_enzyme sub_enzyme2->check_assay end Problem Identified sub_assay2->end

Caption: Troubleshooting workflow for high IC50 values.

Q4: I am seeing inhibition in my no-enzyme control wells.

Answer: This indicates that Pentamidine is interfering with your detection method rather than inhibiting the enzyme.

Possible Causes & Solutions:

  • Fluorescence Interference: Pentamidine is a fluorescent molecule. If you are using a fluorescence-based assay (e.g., measuring a fluorescent product), the intrinsic fluorescence of Pentamidine can be misread as a change in signal, leading to false positives or negatives. Many small molecules used in screening can interfere with fluorescence readouts.[10][11]

    • Action: Run a control plate with just the buffer, substrate, and Pentamidine (no enzyme). Measure the fluorescence at various concentrations of Pentamidine to quantify its interference. If interference is significant, you may need to switch to a non-fluorescent, colorimetric, or luminescent assay format.

  • Assay Reagent Interaction: Pentamidine could be directly interacting with and quenching or enhancing your detection reagent (e.g., a fluorophore or chromophore).

    • Action: Systematically test for interactions between Pentamidine and each component of your detection system in the absence of the enzyme and substrate.

Category 2: Cell-Based Assays (Viability, Proliferation)

Q5: Pentamidine shows no cytotoxic effect on my cells, even at high concentrations.

Answer: A lack of effect can be due to biological resistance or experimental artifacts.

Possible Causes & Solutions:

Possible Cause Explanation & Causality Recommended Action
Intrinsic Cell Resistance The cell line may lack the specific transporters Pentamidine uses for entry or have robust efflux pumps that remove the compound. The targeted biological pathway may not be critical for survival in that specific cell line.Literature Review: Confirm from published studies that your chosen cell line is expected to be sensitive to Pentamidine. Use a Positive Control: Treat a sensitive cell line (if known) in parallel to confirm your compound stock and protocol are working.
Assay Duration The cytotoxic effects of Pentamidine may require longer incubation times to manifest. For example, IC50 values against Acanthamoeba trophozoites decrease significantly from 24h to 48h.[7]Time-Course Experiment: Run the assay over a longer period, measuring viability at 24, 48, and 72 hours to determine the optimal endpoint.
Serum Protein Binding Pentamidine may bind to proteins (like albumin) in the cell culture medium, reducing the bioavailable concentration of the free drug that can act on the cells.Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration (e.g., 2% FBS instead of 10%). Include a "no serum" control to assess the maximum potential effect.

Q6: I am observing high variability between replicate wells.

Answer: High variability often points to issues with cell handling, compound preparation, or the assay itself.[12]

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before plating and use calibrated pipettes.

  • "Edge Effects" on Plate: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Action: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile water or media instead to create a humidity barrier.

  • Compound Precipitation: If Pentamidine precipitates out of solution when added to the culture medium, it will not be delivered consistently to the cells.

    • Action: Prepare dilutions in a medium that is compatible with the final assay conditions. Visually inspect for precipitation under a microscope after adding the compound to the wells.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of Pentamidine Isethionate Stock Solution
  • Calculate Mass: Determine the mass of Pentamidine isethionate powder needed for your desired stock concentration and volume (MW of Pentamidine isethionate = 592.68 g/mol ).

  • Weighing: Carefully weigh the powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water (or DMSO) to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.[5]

  • Sterilization (Aqueous Stocks): Filter the aqueous stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell-based assays.

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected aliquots and store at -20°C or below.

Protocol 2: General Serine Protease Inhibition Assay

This protocol provides a template for assessing Pentamidine's inhibition of a serine protease like Factor Xa or plasmin using a chromogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or HEPES, pH 7.4, with appropriate salts like NaCl and CaCl2).

    • Enzyme Stock: Dilute the protease to a working concentration in assay buffer.

    • Substrate Stock: Dissolve the chromogenic substrate in the appropriate solvent (often water or DMSO) and then dilute to a working concentration in assay buffer.

    • Inhibitor Plate: Prepare a serial dilution of Pentamidine in assay buffer directly in a 96-well plate. Include a vehicle control (buffer only) and a no-enzyme control.

  • Assay Procedure:

    • Add 20 µL of each Pentamidine dilution (or control) to the appropriate wells of a clear, flat-bottom 96-well plate.

    • Add 60 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls. Add 60 µL of assay buffer to the "no-enzyme" wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.

    • Immediately place the plate in a plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance (typically at 405 nm for p-nitroanilide substrates) every 60 seconds for 15-30 minutes (kinetic mode).

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Subtract the rate of the "no-enzyme" control from all other wells.

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percent inhibition versus the log of the Pentamidine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Plate Layout Diagram

Caption: Example plate layout for an enzyme inhibition assay.

References

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Technical Support Center: Optimization of Pentanimidamide Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of Pentanimidamide and other novel diamidine-class compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for successful in vivo experimentation. As a novel investigational compound, this compound lacks established in vivo protocols. Therefore, this guide synthesizes best practices for new chemical entities with specific knowledge from the broader class of aromatic diamidines, such as Pentamidine, to provide a robust framework for your studies.

Part 1: Foundational FAQs - Getting Started with this compound

This section addresses the most common initial questions researchers face when beginning in vivo work with a new diamidine compound.

Q1: What is this compound and what is its expected mechanism of action?

This compound is an aromatic diamidine compound.[1] While its specific mechanism is under investigation, related compounds like Pentamidine are known to interfere with microbial nuclear metabolism by inhibiting DNA, RNA, and protein synthesis.[2] They can also bind to ferriprotoporphyrin IX in malaria parasites, disrupting hemoglobin digestion.[3] Given its structure, this compound may exhibit similar anti-protozoal or other activities related to DNA binding. A commercial supplier also notes potential antihypertensive and reactive oxygen species inhibition properties, though these require experimental validation.[4]

Q2: I have received this compound hydrochloride as a powder. How should I prepare it for in vivo administration?

The primary challenge with many novel small molecules is often poor aqueous solubility.[5] Your first step is to determine the solubility of this compound in common, biocompatible vehicles.

  • Initial Solubility Screen: Test solubility in standard vehicles such as sterile water, saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG400, or Tween 80.

  • Formulation Strategy: For poorly soluble compounds, a co-solvent system is often necessary. A common starting point for a parenteral formulation is a mixture of DMSO, PEG400, and saline. However, the concentration of organic solvents should be minimized to avoid vehicle-induced toxicity.[6] For oral administration, self-nanoemulsifying drug delivery systems (SNEDDS) can significantly enhance bioavailability.[7]

  • Precipitation Warning: When preparing solutions, be aware that Pentamidine is known to precipitate in sodium chloride injection.[2] Therefore, it is critical to test the stability of your final this compound formulation. After preparation, let the solution stand at room temperature and at 4°C for several hours to check for any precipitation.

Q3: What is the most appropriate route of administration for an initial study?

The choice of administration route depends on your experimental goal and the compound's properties.[8]

  • Intravenous (IV) or Intraperitoneal (IP): For initial efficacy and toxicity studies, IV or IP administration is often preferred. These routes bypass the complexities of oral absorption and provide 100% bioavailability (IV) or high bioavailability (IP), giving a clear picture of the compound's systemic effects.[8]

  • Oral (PO): If oral delivery is the intended clinical route, it must be evaluated. However, be prepared for potentially low bioavailability due to poor solubility or first-pass metabolism.[9][10]

  • Subcutaneous (SC): This route can provide a slower, more sustained release compared to IV or IP, which may be desirable for maintaining therapeutic concentrations over time.[9]

Q4: What starting dose range should I select for my first in vivo experiment?

Without prior data, a dose-range finding (DRF) study is essential. To select doses for this study, we can draw from data on related diamidine compounds used in mouse models for trypanosomiasis.

  • Literature-Informed Starting Point: Studies on other novel diamidines have shown efficacy at doses as low as 0.25 mg/kg and up to 5 mg/kg, administered for four consecutive days.[11][12] Pentamidine itself is typically dosed in humans at 3-4 mg/kg.[13][14]

  • Logarithmic Dose Spacing: A common strategy for a DRF study is to use a logarithmic dose escalation. A reasonable starting range could be: 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg. This wide range helps to identify the Maximum Tolerated Dose (MTD) and potential efficacy signals in a single experiment.

Part 2: Experimental Workflow & Troubleshooting Guides

This section provides a structured workflow for dose optimization and detailed troubleshooting for specific issues you may encounter.

Overall Workflow for In Vivo Dose Optimization

The path from receiving a new compound to establishing a reliable dose for efficacy studies is a multi-step, iterative process.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial In Vivo Testing cluster_2 Phase 3: Refinement & Characterization cluster_3 Phase 4: Validation A Compound Characterization (Solubility, Stability) B Vehicle Selection & Formulation Development A->B C Acute Dose-Range Finding (DRF) (Single Dose Escalation) B->C D Identify Maximum Tolerated Dose (MTD) & Preliminary Efficacy Signal C->D E Pharmacokinetic (PK) Study (Single Dose at MTD) D->E F Analyze Cmax, T1/2, AUC Correlate Exposure with Efficacy/Toxicity E->F G Refine Dose & Schedule (e.g., Multi-day Dosing) F->G H Confirmatory Efficacy Study (Optimized Dose/Schedule) G->H

Caption: Workflow for establishing an optimal in vivo dose.

Guide 1: Designing and Executing the Initial Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and observe any preliminary signs of efficacy or toxicity.

Protocol: Step-by-Step DRF Study

  • Animal Model Selection: Choose a relevant and well-characterized animal model. For initial tolerability, healthy mice (e.g., C57BL/6 or BALB/c) are standard.[15]

  • Group Allocation: Assign 3-5 animals per dose group. Include a "vehicle only" control group to ensure the administration vehicle has no confounding effects.[15]

  • Dose Preparation: Prepare fresh formulations for each dose level (e.g., 1, 3, 10, 30, 100 mg/kg) on the day of administration. Ensure the dosing volume is consistent across all groups (e.g., 10 mL/kg for mice).[8]

  • Administration: Administer a single dose via the chosen route (e.g., IP injection).

  • Monitoring: Observe animals closely for the first 4-6 hours post-dose for acute signs of toxicity. Key indicators include:

    • Changes in activity (lethargy, hyperactivity)

    • Changes in posture or gait

    • Respiratory distress

    • Physical signs (piloerection, tremors)

  • Daily Observations: Continue to monitor animals daily for 7-14 days. Record body weight, food/water intake, and any clinical signs.

  • Endpoint Determination: The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight or any severe, irreversible clinical signs of toxicity.

Data Presentation: Example DRF Study Results

Dose Group (mg/kg)NMean Body Weight Change (Day 7)Clinical Signs of ToxicityMortality
Vehicle Control5+2.5%None observed0/5
15+2.1%None observed0/5
35+1.8%None observed0/5
105-1.5%Mild, transient lethargy (2-4h post-dose)0/5
305-8.0%Moderate lethargy, piloerection (24h)0/5
1005-22.5%Severe lethargy, hunched posture, ataxia2/5

In this hypothetical example, the MTD would be estimated at 30 mg/kg.

Guide 2: Troubleshooting Common In Vivo Experimental Issues

This Q&A guide addresses specific problems that arise during and after the initial DRF study.

Q: I observed severe toxicity (e.g., hypotension, seizures) at a very low dose. What should I do?

This is a critical finding. The diamidine class, particularly Pentamidine, is known for causing severe side effects like sudden hypotension, hypoglycemia, and cardiac arrhythmias even after a single dose.[2][16]

G A Problem: Severe Toxicity at Low Dose B Is the vehicle safe? Run Vehicle-Only Control A->B Check C Is the administration rate too fast? (IV Infusion) A->C Check D Is the compound inherently potent/toxic? A->D Consider G Action: Reformulate with a different, safer vehicle B->G If vehicle is toxic E Action: Reduce infusion rate (e.g., over 60-120 min) C->E If rate is the issue F Action: Redesign DRF with much lower doses (e.g., 0.01, 0.1, 1 mg/kg) D->F If compound is potent

Caption: Decision tree for troubleshooting unexpected toxicity.

Troubleshooting Steps:

  • Confirm Vehicle Safety: Ensure that the control group receiving only the vehicle shows no adverse effects. If it does, the vehicle must be reformulated.

  • Slow Down Administration (for IV): Rapid IV injection can cause severe reactions. Pentamidine infusion in humans is performed slowly over 60-120 minutes to minimize hypotension.[2] Consider a slower infusion rate for your compound.

  • Re-run DRF at Lower Doses: Your initial dose range may have been too high. Design a new study with significantly lower doses (e.g., starting at 0.01 mg/kg or 0.1 mg/kg) to find the toxic threshold.

Q: My compound shows no efficacy, even at the MTD. What are the next steps?

A lack of efficacy can be due to several factors, from insufficient drug exposure to an inappropriate biological model.

  • Verify Target Engagement: Before concluding a lack of efficacy, confirm that the drug is reaching its intended target tissue and engaging with its molecular target. This may require developing a specific biomarker assay.[17]

  • Conduct a Pharmacokinetic (PK) Study: The most common reason for a lack of in vivo efficacy is poor pharmacokinetic properties.[9] A PK study will reveal if the drug is being absorbed and if it is staying in circulation long enough at a high enough concentration to have an effect.

  • Re-evaluate the Model: Ensure the animal model is appropriate for the disease you are studying and the mechanism of your compound.[15]

Q: I am seeing high variability in my results between animals in the same dose group. How can I reduce this?

Variability can undermine the statistical power of your study.

  • Refine Dosing Technique: Ensure your administration technique is consistent. For IP injections, improper technique can lead to injection into the gut or subcutaneous space, drastically altering absorption.[8] For oral gavage, ensure the full dose is delivered each time.

  • Control for Biological Variables: Use animals of the same age, sex, and from the same supplier. House animals under identical conditions (light/dark cycle, temperature, diet). Randomize animals into groups to avoid bias.[15]

  • Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group (N) will increase your statistical power to detect a true effect.[18]

Q: My compound works with a single dose, but I need a multi-day dosing regimen. How do I design that study?

Multi-day dosing requires careful consideration of the compound's half-life and potential for accumulation.

  • Use PK Data: Your single-dose PK study is crucial here. The terminal half-life (T1/2) will inform the dosing frequency.[14]

    • If the T1/2 is long (e.g., >24 hours), once-daily dosing may lead to drug accumulation and toxicity. You might need to dose every other day or reduce the dose.

    • If the T1/2 is short (e.g., <4 hours), you may need to dose twice daily to maintain therapeutic exposure.

  • Run a Multi-Dose Tolerability Study: Before a long-term efficacy study, run a short (e.g., 7-day) study with your proposed multi-day regimen at several dose levels below the single-dose MTD. Monitor body weight and clinical signs closely to ensure the regimen is well-tolerated. Studies with other diamidines have successfully used regimens like 0.25 mg/kg for 4 consecutive days.[11]

References

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  • Gillingwater, K., et al. (2009). In vivo investigations of selected diamidine compounds against Trypanosoma evansi using a mouse model. PubMed.
  • Werbovetz, K. (2006). Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Investigational Drugs.
  • Gillingwater, K., et al. (2017). In Vitro, Ex Vivo, and In Vivo Activities of Diamidines against Trypanosoma congolense and Trypanosoma vivax. Antimicrobial Agents and Chemotherapy.
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  • Youngblood, D.S., et al. (2007). Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate. Bioconjugate Chemistry.

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Resolving peak tailing issues in Pentanimidamide HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for resolving peak tailing issues in the HPLC analysis of Pentanimidamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common chromatographic challenges associated with this polar, basic compound. Our approach is rooted in explaining the fundamental causes of these issues, providing you with the expertise to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical with a Gaussian shape. Tailing indicates inefficiencies or undesirable secondary chemical interactions within the HPLC system.[2][3] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[2]

Q2: Why is my this compound peak tailing?

This compound is a polar compound containing a basic amidine functional group.[4][5][6] Basic compounds like this are highly prone to peak tailing in reversed-phase HPLC.[7] The primary cause is a secondary retention mechanism where the positively charged this compound molecule interacts electrostatically with negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3][8] This "strong" interaction is slower to release the analyte compared to the primary hydrophobic retention mechanism, resulting in a tailed peak.[7][9]

Q3: What are the main causes of peak tailing in HPLC?

Peak tailing can be broadly categorized into two types of problems: chemical and physical.[7]

  • Chemical Causes: These relate to interactions between the analyte and the stationary phase. The most common cause for basic compounds like this compound is the interaction with acidic silanol groups.[2][8][10] Other factors include mobile phase pH being close to the analyte's pKa, insufficient buffering, or metal contamination in the silica matrix.[10][11][12][13]

  • Physical Causes: These are related to the HPLC system's hardware and column integrity. Common issues include excessive extra-column volume (also called dead volume) from long or wide tubing, poorly made connections, or a large detector flow cell.[11][14][15] Physical problems within the column itself, such as a void at the column inlet or contamination on the frit, can also cause tailing for all peaks.[7]

Q4: How do I quickly determine if my tailing problem is chemical or physical?

A simple diagnostic test is to inject a neutral, non-polar compound (e.g., Toluene or Naphthalene). Neutral compounds are not affected by the chemical (acid-base) interactions that cause tailing for bases.[7]

  • If the neutral compound's peak is symmetrical: Your problem is chemical in nature and specific to the basic properties of this compound.

  • If the neutral compound's peak also tails: The problem is likely physical, related to your HPLC system (extra-column volume) or a damaged column.[7]

Troubleshooting & Optimization Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Diagnostic Workflow

The first step is to differentiate between chemical and physical causes. Follow this workflow to guide your troubleshooting efforts.

start Peak Tailing Observed for this compound test Inject a Neutral Marker (e.g., Toluene) start->test result_sym Neutral Marker Peak is Symmetrical test->result_sym Symmetrical result_tail Neutral Marker Peak Also Tails test->result_tail Tailing cause_chem Root Cause is CHEMICAL (Analyte-Specific Interaction) result_sym->cause_chem cause_phys Root Cause is PHYSICAL (System or Column Issue) result_tail->cause_phys sol_chem Proceed to Section 1: Resolving Chemical Interactions cause_chem->sol_chem sol_phys Proceed to Section 2: Resolving Physical Issues cause_phys->sol_phys

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Section 1: Resolving Chemical Interactions

If the diagnostic test points to a chemical cause, the issue lies in the interaction between this compound and the stationary phase. The goal is to minimize the secondary silanol interactions.

cluster_column Silica Stationary Phase cluster_analyte Mobile Phase silanol_neg Si-O⁻ (Ionized Silanol) c18 C18 This compound This compound (Protonated, R-NH₂⁺) This compound->silanol_neg Strong Electrostatic Interaction (Causes Tailing) This compound->c18 Desired Hydrophobic Interaction

Caption: Interaction between this compound and residual silanols on the stationary phase.

1.1 Mobile Phase pH Optimization (Primary Solution)

Controlling the mobile phase pH is the most powerful tool to improve the peak shape for basic compounds.[16] The strategy is to operate at a pH that ensures either the analyte or the silanol groups are in a neutral (non-ionized) state.

  • Strategy A: Low pH (Recommended First Approach)

    • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of surface silanol groups (Si-OH) become protonated and are therefore electrically neutral.[8][17] While the this compound molecule will be fully protonated (positively charged), the electrostatic attraction to the neutral silica surface is eliminated, dramatically reducing peak tailing.[2][16]

    • Advantage: This is the most common and effective strategy and is compatible with most standard silica-based columns.

  • Strategy B: High pH (Requires Specific Columns)

    • Mechanism: At a high pH (e.g., pH > 9), the basic this compound molecule is deprotonated and becomes electrically neutral.[18] This prevents it from interacting with the now-deprotonated (negatively charged) silanol groups.

    • Warning: Standard silica columns are not stable above pH 7.5. This approach requires a modern, pH-stable column, such as a hybrid-silica (e.g., Waters BEH, Phenomenex Kinetex EVO) or a specifically bonded high-pH column.[18][19]

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pH Silanol State (Si-OH) This compound State (Amidine) Interaction Expected Asymmetry Factor (As)
2.5 - 3.5 Neutral (Si-OH) Protonated (R-NH₂⁺) Minimal (Ideal) ≤ 1.2
4.0 - 7.0 Partially Ionized (Si-O⁻) Protonated (R-NH₂⁺) Strong (Severe Tailing) > 2.0

| > 9.0 | Ionized (Si-O⁻) | Neutral (R-N) | Minimal (Requires pH-stable column) | ≤ 1.3 |

Note: This data is representative and illustrates the general principle of pH effect on a basic analyte. Actual values may vary.

Protocol 1: Mobile Phase pH Optimization This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

  • Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).

  • Materials:

    • HPLC-grade water and organic solvent (Acetonitrile or Methanol).

    • Buffer components suitable for low pH (e.g., Formic Acid, Phosphoric Acid, or pre-made buffer concentrates).

  • Procedure:

    • Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., water).

    • Initial pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to 3.0 using a suitable acidic modifier like 0.1% Formic Acid. Ensure you use a calibrated pH meter for accurate measurement.[17] A buffer concentration of 20-25 mM is recommended for robust pH control.[17]

    • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent in the desired ratio (e.g., 70:30 A:B).

    • Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

    • Inject Sample: Inject your this compound standard and analyze the peak asymmetry.

    • Iterate if Necessary: If tailing persists, incrementally lower the pH to 2.8, then 2.5, repeating steps 2-5. Do not go below the pH limit of your column.

1.2 Use a High-Quality, End-Capped Column

Modern HPLC columns are designed to minimize peak tailing for basic compounds.

  • Mechanism: "End-capping" is a process where the manufacturer reacts small, inert silanes (like trimethylsilane) with the majority of the residual silanol groups after the main C18 chains are bonded.[10][20] This sterically hinders the remaining silanols, making them less accessible to analytes like this compound.[20]

  • Recommendation: If you are using an older column (Type A silica), upgrading to a modern, high-purity, fully end-capped column (Type B silica) or a polar-embedded phase column can provide an immediate and significant improvement in peak shape.[3][21]

1.3 Employ Mobile Phase Additives

If pH adjustment and column selection are insufficient, mobile phase additives can be used.

  • Ion-Pairing Agents:

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[22] It has a hydrophobic tail that partitions into the C18 stationary phase and a charged head that is exposed. This effectively masks the underlying silanol groups and provides a counter-ion for the positively charged this compound, improving retention and peak shape.[23]

    • Use Case: This is an older but still effective technique, particularly useful if adequate retention is also a problem. Note that ion-pairing reagents require long equilibration times and can be difficult to wash out of a column. They are often not compatible with mass spectrometry.[22]

  • Sacrificial Bases (Competitive Inhibitors):

    • Mechanism: A small, basic amine like triethylamine (TEA) is added to the mobile phase at a low concentration (e.g., 0.1%).[17] Being a small base, TEA will preferentially interact with the active silanol sites, effectively "blocking" them from interacting with the larger this compound analyte.

    • Use Case: This can be effective but may alter selectivity and is often not suitable for LC-MS analysis due to ion suppression.

Section 2: Resolving Physical Issues

If the diagnostic test with a neutral marker shows tailing, the problem is physical. This means all peaks, regardless of their chemistry, will be distorted.

2.1 Minimize Extra-Column Volume

Extra-column volume (ECV) is the total volume of the system outside of the column itself, including the injector, tubing, and detector flow cell.[14] Excessive ECV causes peak broadening and tailing because the sample band disperses in this empty space.[14][24] This effect is especially pronounced for early-eluting peaks.[25]

Protocol 2: System Optimization to Reduce ECV

  • Objective: To minimize all sources of unnecessary volume in the flow path.

  • Procedure:

    • Tubing: Use the shortest possible length of tubing with the narrowest internal diameter (ID) that your system pressure will allow (e.g., 0.005" or 0.12 mm ID is common).[10]

    • Connections: Ensure all fittings are properly seated. For PEEK fittings, ensure they are finger-tightened correctly. For stainless steel fittings, make sure the ferrule is set at the correct depth for the port. A small gap between the end of the tubing and the bottom of the port is a major source of peak tailing.[26]

    • Injector and Detector: If your system allows, consider using a smaller sample loop and a smaller volume detector flow cell, especially if you are using smaller ID columns (e.g., 2.1 mm).[15][24]

2.2 Check for Column Contamination or Voids
  • Contamination: Strongly retained impurities from previous samples can build up at the head of the column, creating active sites that cause tailing.

  • Column Void: A physical void or channel can form at the column inlet due to settling of the packed bed, often caused by pressure shocks or operating at a high pH.[7][17] This void acts as a significant source of dispersion.

Protocol 3: Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column.

  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

    • Disconnect from Detector: Always disconnect the column from the detector before flushing with strong solvents.

    • Reverse Flush: Reverse the direction of flow through the column. This is more effective at dislodging particulates from the inlet frit.

    • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 column volumes. This removes precipitated buffer.[1]

    • Organic Wash: Flush with 100% Acetonitrile for 20 column volumes.

    • Strong Solvent Wash: Flush with 100% Isopropanol for 20 column volumes to remove strongly bound non-polar contaminants.

    • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[1]

  • Re-evaluate: After cleaning, re-install the column in the correct direction and test with your neutral marker and this compound standards. If tailing persists, and you have ruled out ECV, the column may have a physical void and needs to be replaced.

References
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Preventing degradation of Pentanimidamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to ensuring the stability of Pentanimidamide during storage. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to help you maintain the integrity of your valuable compound and, by extension, your experimental results.

Introduction: The Imperative of Stability

This compound, a compound belonging to the amidine class of molecules, holds significant interest in various research applications.[1] Like many biologically active small molecules, its chemical integrity is paramount for reproducible and reliable experimental outcomes. Degradation, often silent and invisible, can lead to a loss of potency, the emergence of unexpected biological effects from degradants, and the invalidation of entire studies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in preserving the stability of this compound.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound hydrochloride?

The stability of solid this compound, typically supplied as a hydrochloride salt, is best maintained by controlling four key environmental factors: temperature, humidity, light, and atmosphere.

  • Temperature: Low temperature is critical to slow the rate of any potential solid-state degradation reactions. For long-term storage, temperatures of -20°C are strongly recommended. For short-term storage (weeks), 2-8°C is acceptable. Storing at ambient room temperature is discouraged. High temperatures can accelerate decomposition.[2]

  • Humidity: this compound hydrochloride is potentially hygroscopic. Absorbed moisture can initiate hydrolytic degradation, even in the solid state. Therefore, it is essential to store the compound in a desiccated environment. Using a desiccator or storing within a container that has a tight seal and includes a desiccant pack is best practice. The container should always be brought to room temperature before opening to prevent condensation from forming on the compound.

  • Light: Compounds with amine and imine functionalities can be susceptible to photodegradation.[3][4] Energy from UV or even visible light can initiate oxidative reactions.[5] To mitigate this, always store this compound in an amber or opaque vial to protect it from light.[3]

  • Atmosphere: For maximum stability, especially for long-term archival storage, this compound should be stored under an inert atmosphere, such as argon or nitrogen.[3] This displaces oxygen and prevents oxidation, which is a common degradation pathway for amine-containing compounds.[3][4]

Parameter Long-Term Storage (> 6 months) Short-Term Storage (< 6 months) Rationale
Temperature -20°C or below2-8°CMinimizes thermal degradation kinetics.
Humidity Desiccated, tightly sealedDesiccated, tightly sealedPrevents hydrolytic degradation.
Light Protected from light (amber vial)Protected from light (amber vial)Prevents photodegradation and oxidation.
Atmosphere Inert gas (Argon, Nitrogen)Tightly sealed (air acceptable)Prevents oxidative degradation.
A summary of recommended storage conditions for solid this compound hydrochloride.
Q2: Why is this compound typically supplied as a hydrochloride salt?

The amidine functional group is basic due to the presence of nitrogen atoms with lone pairs of electrons. The free base form can be more reactive and susceptible to degradation, particularly oxidation.[3] Converting the amidine to its hydrochloride salt offers several key advantages:

  • Enhanced Stability: Protonating the basic nitrogen atoms to form an ammonium salt significantly reduces their reactivity and susceptibility to oxidative degradation.[3]

  • Improved Handling: Salts are typically crystalline solids that are easier to handle, weigh, and dispense accurately compared to potentially oily or hygroscopic free bases.

  • Increased Solubility: The salt form generally exhibits higher solubility in aqueous solvents, which is often desirable for biological experiments.

Q3: What are the primary chemical degradation pathways for this compound?

Understanding the potential chemical reactions that can compromise your compound is the first step toward preventing them. For this compound, the two most probable degradation pathways are hydrolysis and oxidation.[4][6]

  • Hydrolysis: This is the cleavage of a chemical bond by the addition of water. The imine bond (C=N) in the amidine group is susceptible to attack by water, especially under acidic or basic conditions.[7][8][9] This reaction would break down this compound into pentanoic acid (or its corresponding amide) and ammonia, leading to a complete loss of the parent compound's activity. Amide hydrolysis is a well-documented degradation pathway for many pharmaceuticals.[6][10]

  • Oxidation: This process involves the loss of electrons and can be initiated by atmospheric oxygen, trace metal ions, or light.[4][5] The nitrogen atoms in the amidine group are potential sites for oxidation. This can lead to a variety of degradation products, altering the compound's structure and function.

P This compound H Hydrolysis (H₂O, pH extremes) P->H O Oxidation (O₂, Light, Metal Ions) P->O DP Degradation Products (e.g., Pentanoic Acid, Ammonia, Oxides) H->DP O->DP cluster_solid Solid Compound Investigation cluster_solution Solution Investigation cluster_analytical Analytical Method Investigation start Unexpected Peaks / Potency Loss in HPLC check_solid_storage Review Solid Storage Conditions (Temp, Light, Humidity) start->check_solid_storage Is the solid stock suspect? check_solution_prep Review Solution Preparation & Storage (Solvent, pH, Age, Temp) start->check_solution_prep Is the working solution suspect? check_method Verify Analytical Method (Mobile Phase, Column) start->check_method Could it be the method? solid_cause Potential Cause: - Improper long-term storage - Exposure to moisture/light check_solid_storage->solid_cause solid_action Action: - Procure new, verified lot - Implement strict storage protocols solid_cause->solid_action solution_cause Potential Cause: - Hydrolysis in unbuffered H₂O - Photodegradation on benchtop - Extended storage at 4°C check_solution_prep->solution_cause solution_action Action: - Prepare fresh solutions daily - Use appropriate buffer (pH 6-7.5) - Store aliquots at -80°C solution_cause->solution_action method_cause Potential Cause: - Reactive mobile phase - On-column degradation check_method->method_cause method_action Action: - Check mobile phase stability - Run method validation checks method_cause->method_action

Troubleshooting workflow for this compound degradation.

Q5: How should I prepare and store this compound solutions to minimize degradation?

Solution-state stability is often much more limited than solid-state stability.

  • Solvent Selection: For immediate use, high-purity water (e.g., Milli-Q or WFI) is often suitable. However, for any storage, even overnight, using a buffered solution is highly recommended. Based on stability data for similar compounds, a buffer in the slightly acidic to neutral pH range (e.g., pH 6.0-7.5) is likely to provide the best stability against hydrolysis. [11]Avoid highly acidic or basic conditions.

  • Short-Term Storage (up to 24-48 hours): Store solutions at 2-8°C in the dark. Use a sealed vial to prevent solvent evaporation.

  • Long-Term Storage (>48 hours): The best practice is to prepare a concentrated stock solution in an appropriate buffer, dispense it into single-use aliquots, and store them frozen at -80°C. [12]This minimizes the risk of degradation and avoids repeated freeze-thaw cycles, which can also damage the compound. When needed, thaw a single aliquot rapidly and keep it on ice during use. Discard any unused portion of the thawed aliquot.

Section 3: Protocols for Stability Assessment

To ensure the integrity of your results, it is crucial to use an analytical method that can separate the active compound from any potential degradants. A forced degradation study is the standard approach to achieve this. [13][14][15]

Protocol 1: Performing a Basic Forced Degradation Study

A forced degradation, or stress testing, study intentionally degrades the drug substance to generate likely degradants. [16]This helps in developing a "stability-indicating" analytical method. The goal is to achieve modest degradation, typically in the 5-20% range. [17] Objective: To generate potential degradation products of this compound for analytical method development.

Materials:

  • This compound hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter, heating block, photostability chamber (or UV lamp)

  • RP-HPLC system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal: Use the stock solution (in water). Incubate at 80°C for 24 and 48 hours.

    • Photolytic: Expose the stock solution in a quartz cuvette to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). [17]3. Neutralization & Dilution: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.

Stress Condition Reagent Temperature Duration Expected Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C2-24 hHydrolysis
Base Hydrolysis0.1 M NaOH60°C2-24 hHydrolysis
Oxidation3% H₂O₂Room Temp2-24 hOxidation
ThermalWater80°C24-48 hMultiple (Hydrolysis, etc.)
PhotolyticWaterAmbientICH Q1BPhotodegradation, Oxidation
A summary of typical conditions for a forced degradation study.
Protocol 2: Key Elements of a Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. [15][18]

  • Column: A C18 reversed-phase column is a standard starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all compounds.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies peaks but also performs peak purity analysis by comparing UV spectra across a single peak. A peak purity index >0.995 is generally considered evidence that the peak is pure and not co-eluting with a degradant. [15]4. Method Validation: Once developed, the method must be validated according to ICH guidelines (Q2) for specificity, linearity, accuracy, precision, and robustness. [18][19]The key is demonstrating specificity—the ability to resolve the this compound peak from all peaks generated during the forced degradation study.

References
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  • Hydrolysis of Amides Definition - Organic Chemistry Key Term. Fiveable. [Link]
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  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
  • Lee, W. A., et al. (1997). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 86(1), 55-60. [Link]
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  • Knowles, H. S., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]
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  • Dorkoosh, F. A., et al. (2015). Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. Journal of Chromatographic Science, 53(6), 946-952. [Link]

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Technical Support Center: Overcoming Pentanimidine Resistance in Parasites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating pentamidine resistance in parasites. This guide is designed to provide you, a fellow scientist, with practical, in-depth troubleshooting advice, validated protocols, and a deeper understanding of the mechanisms you are studying. We aim to move beyond simple instructions to explain the 'why' behind experimental choices, empowering you to make informed decisions at the bench.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common high-level questions about pentamidine and the challenge of resistance.

Q1: What is pentamidine and what is its primary mechanism of action?

Pentamidine is an aromatic diamidine compound used as an antimicrobial to treat several parasitic infections, including African trypanosomiasis (Trypanosoma brucei), leishmaniasis, and babesiosis. Its precise mechanism is multifaceted, but it is known to interfere with crucial parasite functions, including DNA, RNA, phospholipid, and protein synthesis.[1][2] A key aspect of its action involves its accumulation within the parasite's mitochondrion, where it can bind to DNA-rich regions in the kinetoplast and inhibit topoisomerase enzymes, leading to a breakdown of the mitochondrial genome.[3]

Q2: What are the principal mechanisms by which parasites develop resistance to pentamidine?

Resistance to pentamidine is most commonly associated with reduced drug accumulation within the parasite.[1][4] This can occur through several key mechanisms:

  • Decreased Drug Uptake: Parasites can downregulate or mutate the transporters responsible for bringing pentamidine into the cell. In Trypanosoma brucei, this includes the P2 adenosine transporter and, critically, the aquaglyceroporin 2 (AQP2), which functions as a high-affinity pentamidine transporter.[3][4][5][6][7] Loss of AQP2 function is a major determinant of resistance.[3][5][6][8]

  • Increased Drug Efflux: Parasites can upregulate ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove the drug from the cell.[3][9][10] In Leishmania, overexpression of the ABC transporter PRP1 (pentamidine resistance protein 1) has been shown to confer resistance.[11][12]

  • Altered Mitochondrial Function: Since pentamidine's primary target is the mitochondrion, changes that reduce the mitochondrial membrane potential can decrease the driving force for drug accumulation, leading to resistance.[13][14][15]

Q3: Are there common cross-resistance patterns observed with pentamidine?

Yes, significant cross-resistance is observed between pentamidine and melarsoprol, an arsenical drug, in African trypanosomes.[3][5][6] This is often due to a shared uptake pathway; the loss of the AQP2 transporter reduces the parasite's ability to accumulate both drugs.[3][5][6]

Section 2: Visualizing the Challenge: Pathways and Workflows

Understanding the interplay of drug action and resistance is crucial. The following diagrams illustrate these complex relationships and a logical workflow for your research.

Diagram 1: Pentamidine Action and Resistance Mechanisms

Diagram 1: Pentamidine Action and Resistance Mechanisms cluster_Extracellular Extracellular cluster_Parasite Parasite Cell cluster_Mitochondrion Mitochondrion Pentamidine_ext Pentamidine Uptake Drug Uptake Transporters (e.g., AQP2, P2) Pentamidine_ext->Uptake Entry Pentamidine_int Intracellular Pentamidine Uptake->Pentamidine_int Resistance Resistance Phenotype Uptake->Resistance Downregulation/ Mutation Efflux Efflux Pumps (e.g., ABC Transporters) Efflux->Pentamidine_ext Efflux Efflux->Resistance Upregulation Pentamidine_int->Efflux Expulsion Mito_Uptake Mitochondrial Accumulation (ΔΨm Dependent) Pentamidine_int->Mito_Uptake Accumulation Kinetoplast Kinetoplast DNA (kDNA) Mito_Uptake->Kinetoplast Binds Topoisomerase Topoisomerase II Mito_Uptake->Topoisomerase Inhibits Mito_Uptake->Resistance Reduced ΔΨm Death Parasite Death Kinetoplast->Death Topoisomerase->Death

Caption: Overview of pentamidine's entry, action, and key resistance points.

Diagram 2: Experimental Workflow for Investigating Resistance

Diagram 2: Experimental Workflow for Investigating Resistance Start Observe Reduced Drug Efficacy (In Vitro / In Vivo) Phenotype Phenotypic Characterization: Determine IC50 values (e.g., SYBR Green Assay) Start->Phenotype Resistant_Phenotype Confirmed Resistant Phenotype? Phenotype->Resistant_Phenotype Mechanism Investigate Mechanism Resistant_Phenotype->Mechanism Yes Stop Re-evaluate Assay Conditions / Isolate Resistant_Phenotype->Stop No Uptake_Assay Drug Uptake/Efflux Assay (Radiolabeled/Fluorescent Drug) Mechanism->Uptake_Assay Mito_Assay Assess Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1 Assay) Mechanism->Mito_Assay Genotype Genotypic Analysis: Sequence Candidate Genes (AQPs, ABC Transporters, etc.) Mechanism->Genotype Uptake_Assay->Genotype Mito_Assay->Genotype Mutation Known/Novel Mutation Identified? Genotype->Mutation Validation Functional Validation: Gene Knockout/Overexpression in Sensitive Strain Mutation->Validation Yes Mutation->Stop No/Unclear Conclusion Elucidate Resistance Mechanism Validation->Conclusion

Caption: A logical flow from observing resistance to validating the mechanism.

Section 3: Troubleshooting Guides for Common Experimental Issues

This section provides direct answers to specific problems you might encounter at the bench.

Issue 1: High Variability in In Vitro IC50 Determination

Q: My IC50 values for pentamidine against my parasite cultures are inconsistent between experiments. What could be the cause and how do I fix it?

A: High variability in IC50 assays is a common and frustrating problem. The cause is often rooted in subtle inconsistencies in assay setup. Here’s a breakdown of potential causes and solutions.

  • Causality: The IC50 value is a measure of parasite growth inhibition. Therefore, any factor that affects the baseline growth rate of your parasites can dramatically alter the apparent IC50. This includes parasite health, density, and metabolic state.

  • Troubleshooting Steps & Solutions:

    • Parasite Growth Phase: Are you consistently harvesting parasites from the same growth phase?

      • Reasoning: Parasites in late-log or stationary phase may have different metabolic rates and drug sensitivities compared to those in the early-log phase.[16]

      • Solution: Always use parasites from the mid-logarithmic growth phase for your assays. Standardize your subculturing schedule to ensure consistency.

    • Initial Parasite Density: Is the starting number of parasites per well identical across all plates and experiments?

      • Reasoning: A higher initial density can lead to an artificially high IC50, as a higher drug concentration is needed to inhibit the larger population. This is known as the "inoculum effect."

      • Solution: Perform accurate cell counts (e.g., using a hemocytometer) immediately before plating. Ensure your cell suspension is homogenous before and during plating to avoid settling.

    • Reagent and Media Consistency: Are you using the same batch of media, serum, and drug stock solution?

      • Reasoning: Batch-to-batch variation in serum or media components can affect parasite growth. Pentamidine stock solutions can degrade if not stored properly.

      • Solution: Prepare large batches of media and aliquot them. When making a new drug stock, validate it against a sensitive control strain and compare the IC50 to historical values. Store pentamidine stocks protected from light.[1]

    • Assay Incubation Time: Is the incubation period strictly controlled?

      • Reasoning: The standard 48-72 hour incubation is designed to allow for several replication cycles. Shorter or longer times will alter the final readout and the calculated IC50.[4]

      • Solution: Standardize the incubation time for all assays. Use a timer and process all plates at the same endpoint.

Issue 2: Failure to Detect Known Resistance Markers

Q: I have a parasite line with a confirmed pentamidine-resistant phenotype (high IC50), but sequencing of the AQP2 gene (in T. brucei) or PRP1 gene (in Leishmania) shows no mutations. What should I investigate next?

A: This is an excellent scientific question that pushes beyond the most-cited resistance mechanisms. While mutations in primary transporters are common, resistance is often multifactorial.

  • Causality: The absence of a coding sequence mutation does not rule out the gene's involvement. The issue could be at the level of gene expression (transcription), or other mechanisms entirely could be at play.

  • Troubleshooting Steps & Solutions:

    • Investigate Gene Expression: Is the transporter gene being transcribed at lower levels?

      • Reasoning: Resistance can be caused by the downregulation of an uptake transporter gene, leading to less protein being produced, without any change to the protein's sequence.

      • Solution: Perform quantitative reverse transcription PCR (qRT-PCR) to compare the mRNA expression levels of AQP2 or PRP1 in your resistant line versus a sensitive control line. A significant decrease in the resistant line is a strong indicator of the resistance mechanism.

    • Look for Genomic Rearrangements: Could the gene locus be deleted?

      • Reasoning: Loss of the entire gene locus is a definitive way to eliminate transporter function.[5][6]

      • Solution: Design PCR primers that flank the gene of interest. Failure to amplify a product from the resistant strain's genomic DNA, while successfully amplifying from the sensitive strain, suggests a gene deletion. This can be confirmed with Southern blotting or whole-genome sequencing.

    • Explore Other Mechanisms: If expression is normal, what else could be causing resistance?

      • Reasoning: As shown in Diagram 1, resistance is complex. If uptake transporter expression is unchanged, the parasite may be increasing drug efflux or altering the drug's target.

      • Solution:

        • Measure Drug Accumulation: Directly test the hypothesis of reduced accumulation using a radiolabeled pentamidine uptake assay (see Protocol 2). A lower accumulation in the resistant strain points towards either reduced uptake by an unknown transporter or increased efflux.

        • Assess Efflux Pump Activity: Investigate the role of ABC transporters. You can perform qRT-PCR to check for overexpression of known ABC transporter genes.[3][17] Some studies also use efflux pump inhibitors like verapamil to see if they can restore pentamidine sensitivity, though this is not always effective.[11]

        • Check Mitochondrial Health: Evaluate the mitochondrial membrane potential (ΔΨm) using a JC-1 assay (see Protocol 3). A constitutively lower ΔΨm in your resistant line could explain the phenotype.[13][15]

Section 4: Validated Experimental Protocols

Here we provide step-by-step methodologies for key experiments. These protocols include critical controls to ensure your results are robust and interpretable.

Protocol 1: In Vitro Pentamidine Susceptibility Assay using SYBR Green I

This protocol is adapted for Leishmania promastigotes but can be modified for other parasites. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.[18][19][20][21]

  • Self-Validation: The protocol includes wells for no-drug (100% growth) and no-parasite (background) controls, which are essential for accurate IC50 calculation. Including a known sensitive and a known resistant strain validates the assay's performance.

  • Materials & Reagents:

    • 96-well black, clear-bottom tissue culture plates

    • Parasite culture (mid-log phase)

    • Complete culture medium

    • Pentamidine isethionate

    • SYBR Green I dye (e.g., 10,000x stock in DMSO)

    • Lysis Buffer: 20 mM Tris, 5 mM EDTA, 0.08% Triton X-100, pH 7.5

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

  • Step-by-Step Methodology:

    • Drug Plate Preparation: a. Prepare a 2x concentrated stock of the highest pentamidine concentration to be tested in complete medium. b. In a 96-well dilution plate (not the assay plate), perform a serial 2-fold dilution of the pentamidine stock. c. Transfer 100 µL of each dilution to the final assay plate in triplicate. d. Add 100 µL of medium without drug for the 100% growth controls.

    • Parasite Preparation & Plating: a. Count mid-log phase parasites and adjust the concentration to 2 x 10⁶ cells/mL in complete medium. b. Add 100 µL of the parasite suspension to each well containing the drug dilutions and the 100% growth controls (final parasite concentration: 1 x 10⁶ cells/mL). c. Add 200 µL of medium to a set of wells without parasites for background fluorescence control.

    • Incubation: Incubate the plate for 72 hours under appropriate conditions (e.g., 26°C for Leishmania promastigotes).

    • Lysis and Staining: a. Prepare the SYBR Green Lysis Buffer by diluting the SYBR Green I stock 1:2500 in Lysis Buffer (final concentration 4x). b. Add 50 µL of the SYBR Green Lysis Buffer to each well. c. Seal the plate and incubate in the dark at room temperature for 1 hour.

    • Data Acquisition & Analysis: a. Read the fluorescence on a plate reader. b. Subtract the average background fluorescence from all wells. c. Normalize the data by expressing fluorescence as a percentage of the no-drug control. d. Plot the percentage inhibition versus the log of the pentamidine concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Protocol 2: [³H]-Pentamidine Uptake Assay

This protocol directly measures the accumulation of radiolabeled pentamidine, providing definitive data on drug transport.

  • Self-Validation: The use of a "stop solution" and washing with ice-cold buffer minimizes non-specific binding and halts transport, ensuring you are measuring internalized drug. Performing the assay at 4°C serves as a negative control, as active transport is temperature-dependent.

  • Materials & Reagents:

    • [³H]-Pentamidine

    • Parasites (mid-log phase)

    • Transport Buffer (e.g., HMI-9 medium without serum)

    • Stop Solution (e.g., ice-cold PBS with 10 mM unlabeled pentamidine)

    • Silicone oil mix (e.g., Dow Corning 550:556, 84:16 v/v)

    • Microcentrifuge tubes

    • Scintillation fluid and counter

  • Step-by-Step Methodology:

    • Parasite Preparation: Harvest mid-log phase parasites, wash twice with ice-cold Transport Buffer, and resuspend to a final concentration of 1 x 10⁸ cells/mL.

    • Assay Setup: a. In a microcentrifuge tube, add 100 µL of the silicone oil mix. b. Carefully layer 500 µL of the parasite suspension on top of the oil.

    • Initiate Uptake: Add [³H]-Pentamidine to the parasite suspension to a final concentration (e.g., 50 nM). Mix gently and start a timer. Incubate at the appropriate temperature (e.g., 37°C).

    • Terminate Uptake: At designated time points (e.g., 0, 1, 2, 5, 10 minutes), take a 100 µL aliquot of the parasite suspension and immediately add it to a new microcentrifuge tube containing 1 mL of ice-cold Stop Solution.

    • Separate Cells: Centrifuge the tubes from step 4 at high speed (e.g., 13,000 x g) for 1 minute. The parasites will form a pellet at the bottom of the tube, passing through the oil layer, which separates them from the extracellular radiolabel.

    • Quantification: a. Aspirate the aqueous and oil layers. b. Freeze the tube in liquid nitrogen and cut off the tip containing the cell pellet into a scintillation vial. c. Add scintillation fluid, allow the pellet to lyse overnight, and measure radioactivity using a scintillation counter.

    • Data Analysis: Convert counts per minute (CPM) to pmol of pentamidine using the specific activity of the radiolabeled stock. Plot uptake (pmol/10⁷ cells) against time.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Dye

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, the dye remains as monomers and fluoresces green.[22][23] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Self-Validation: The protocol includes a positive control using CCCP, a protonophore that rapidly collapses the mitochondrial membrane potential. This control validates that the JC-1 dye and detection system are working correctly.

  • Materials & Reagents:

    • JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

    • Parasites (sensitive and resistant strains)

    • Culture medium

    • FACS buffer (e.g., PBS with 1% FBS)

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

    • Flow cytometer or fluorescence plate reader

  • Step-by-Step Methodology:

    • Parasite Preparation: Harvest 1-5 x 10⁶ parasites per sample. Wash once with culture medium and resuspend in 1 mL of fresh medium.

    • Positive Control: To one sample, add CCCP to a final concentration of 50 µM. Incubate for 15 minutes at the parasite's culture temperature. This sample will be used to set the gates for depolarized (green) fluorescence.

    • Staining: Add JC-1 dye to all samples (including the CCCP control) to a final concentration of 2 µM.

    • Incubation: Incubate the samples for 15-30 minutes at the culture temperature, protected from light.

    • Washing: Centrifuge the cells (e.g., 1000 x g for 5 minutes), remove the supernatant, and resuspend in 500 µL of FACS buffer.

    • Data Acquisition (Flow Cytometry): a. Analyze the samples immediately on a flow cytometer. b. Use the unstained cells to set the baseline fluorescence. c. Use the CCCP-treated sample to define the gate for green fluorescence (monomers, e.g., FITC channel). d. Use the untreated, sensitive parasite sample to define the gate for red fluorescence (J-aggregates, e.g., PE channel).

    • Data Analysis: Compare the ratio of red to green fluorescence between your sensitive and resistant strains. A significantly lower red/green ratio in the resistant strain indicates a lower resting mitochondrial membrane potential.

Section 5: Data Summary & Interpretation

Table 1: Representative IC50 Values and Resistance Factors

This table provides example data to help you contextualize your own results. Actual values will vary by species, strain, and assay conditions.

Parasite SpeciesStrainPentamidine IC50 (nM)Resistance Factor (RF)Primary Resistance Mechanism
T. brucei bruceiWild-Type (Sensitive)5 - 151 (Reference)-
T. brucei bruceiAQP2 Knockout100 - 300~10-20xLoss of drug uptake transporter[5][6]
Leishmania mexicanaWild-Type (Sensitive)500 - 15001 (Reference)-
Leishmania mexicanaPent-Resistant Line15,000 - 30,000~20-30xReduced drug accumulation[13]
Leishmania majorPRP1 Overexpressor> 25,000>15xIncreased drug efflux[11][12]

Interpretation: A Resistance Factor (RF) is calculated by dividing the IC50 of the resistant strain by the IC50 of the sensitive parent strain. An RF > 2 is generally considered indicative of resistance. The magnitude of the RF can provide clues about the underlying mechanism.

References

  • Baker, N., Glover, L., Munday, J. C., et al. (2012). Aquaglyceroporin 2 controls susceptibility to melarsoprol and pentamidine in African trypanosomes. Proceedings of the National Academy of Sciences, 109(27), 10996–11001. [Link]
  • Bray, P. G., Barrett, M. P., Ward, S. A., & de Koning, H. P. (2003). Pentamidine uptake and resistance in pathogenic protozoa: past, present and future. Trends in Parasitology, 19(5), 232–239. [Link]
  • Coelho, A. C., et al. (2008). Role of the ABC Transporter PRP1 (ABCC7) in Pentamidine Resistance in Leishmania Amastigotes. Antimicrobial Agents and Chemotherapy, 52(10), 3684–3690. [Link]
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • de Koning, H. P. (2013). Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story. Trends in Parasitology, 29(3), 114-121. [Link]
  • Drugs.com. (2024). Pentamidine (Systemic, Local) Monograph for Professionals. Drugs.com. [Link]
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
  • Leprohon, P., Légaré, D., & Ouellette, M. (2011). ABC transporters involved in drug resistance in human parasites. Essays in Biochemistry, 50(1), 121–144. [Link]
  • Munday, J. C., et al. (2014). Trypanosoma brucei aquaglyceroporin 2 is a high-affinity transporter for pentamidine and melaminophenyl arsenic drugs and the main genetic determinant of resistance to these drugs. Journal of Antimicrobial Chemotherapy, 69(3), 651–663. [Link]
  • National Center for Biotechnology Information. (2020). Pentamidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
  • Smilkstein, M., et al. (2004). A simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
  • van den Bogaart, E., et al. (2008). In vitro sensitivity testing of Leishmania clinical field isolates: preconditioning of promastigotes enhances infectivity for macrophage host cells. Antimicrobial Agents and Chemotherapy, 52(10), 3629–3638. [Link]
  • Wikipedia contributors. (2024, December 19). Pentamidine. In Wikipedia, The Free Encyclopedia. [Link]
  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. [Link]

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Technical Support Center: Improving the Safety Profile of Pentanimidamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with pentanimidamide-based compounds. Given the structural similarities and known toxicities of related aromatic diamidines like pentamidine, this document focuses on proactive strategies and robust methodologies to identify and mitigate potential safety liabilities early in the development process. The guidance provided herein is based on established principles of toxicology and preclinical safety assessment.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safety and handling of this compound-based compounds, drawing parallels from the well-documented profile of pentamidine.

Q1: What are the primary toxicity concerns associated with aromatic diamidine compounds like pentamidine, which I should be aware of for my novel this compound derivatives?

A1: Pentamidine, a structurally related compound, is known for a range of toxicities affecting multiple organ systems.[1] Key concerns that should be proactively investigated for novel this compound-based compounds include:

  • Nephrotoxicity: Kidney damage is a significant issue, with reports of increased serum creatinine, azotemia, and, in some cases, irreversible renal failure.[4][5][6] The proximal tubule cells are particularly susceptible due to their role in xenobiotic secretion and high metabolic activity.[7]

  • Cardiotoxicity: Cardiovascular adverse effects are common and can be severe, including hypotension, arrhythmias like Torsade de Pointes, and QT interval prolongation.[1] These effects are often linked to the inhibition of the hERG potassium channel.[8][9][10]

  • Hepatotoxicity: Liver injury, while less common than kidney or heart issues, can occur. This may present as elevated liver enzymes and, in severe cases, acute hepatic necrosis.[4][11]

  • Pancreatic Toxicity: Damage to pancreatic islet cells can lead to hypoglycemia, and in some instances, hyperglycemia and diabetes mellitus.[4][12]

  • Mitochondrial Toxicity: A growing body of evidence suggests that drug-induced mitochondrial dysfunction is a common mechanism underlying various organ toxicities, including cardiotoxicity.[13][14][15]

Q2: My this compound compound shows poor aqueous solubility. How can I accurately assess its biological activity and toxicity in cell-based assays without artifacts from precipitation?

A2: Poor solubility is a common challenge that can lead to inaccurate and misleading in vitro data. Here are some strategies to address this:

  • Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in cell-based assays should ideally be below 0.5% and not exceed 1% to avoid solvent-induced cytotoxicity.[16] Always include a vehicle control with the same final DMSO concentration as your test wells.

  • Use a Two-Step Dilution Protocol: To prevent your compound from precipitating when added to aqueous cell culture medium, first create an intermediate dilution of your DMSO stock in the medium. Then, perform serial dilutions from this intermediate solution.[16]

  • Consider Formulation Strategies: If solubility issues persist, explore the use of co-solvents, surfactants, or cyclodextrins. However, be mindful that these agents can have their own effects on cells and should be carefully validated.

  • Determine Kinetic Solubility: For high-throughput screening, measuring kinetic solubility is more relevant than thermodynamic solubility. This will give you a practical upper limit for the concentration you can reliably test in your assays.[16]

Q3: How early in the drug discovery process should I start evaluating the safety profile of my this compound-based compounds?

A3: Early and iterative safety assessment is crucial to de-risk your project and avoid costly late-stage failures. It is recommended to begin in vitro safety profiling as soon as you have compounds with confirmed biological activity. A tiered approach is often most effective:

  • Primary Screening: At this stage, focus on high-throughput assays to flag major liabilities. Key assays include cytotoxicity screens in relevant cell lines (e.g., HepG2 for liver, HK-2 for kidney), and an early assessment of hERG inhibition.

  • Secondary Screening: For promising hits, conduct more detailed mechanistic studies. This could involve assays for mitochondrial toxicity, reactive oxygen species (ROS) production, and caspase activation to understand the pathways leading to cell death.

  • Lead Optimization: As you refine your lead compounds, a more comprehensive in vitro safety package should be assembled, including CYP450 inhibition profiling and assessment of nephrotoxicity biomarkers.

Q4: What are the regulatory expectations for preclinical safety evaluation of novel compounds?

A4: Regulatory bodies like the FDA and EMA have established guidelines for preclinical safety assessment, such as the ICH (International Council for Harmonisation) guidelines.[3][17] Key principles include:

  • A Case-by-Case Approach: For biotechnology-derived pharmaceuticals and novel chemical entities, a rigid, checklist-style approach is discouraged. Instead, the safety evaluation program should be scientifically justified and tailored to the specific characteristics of the drug candidate.[2][18]

  • In Vitro and In Vivo Studies: A battery of in vitro and in vivo toxicology studies is required to support first-in-human clinical trials.[3]

  • Focus on the 3Rs: The guidelines emphasize the principles of reducing, refining, and replacing animal testing whenever possible.[19] The use of advanced in vitro models is encouraged to achieve this.[18]

Section 2: Troubleshooting Guides

This section provides practical advice for specific experimental challenges you may encounter.

Troubleshooting Unexpected Cytotoxicity in Cell-Based Assays
Observed Problem Potential Cause Troubleshooting Steps & Rationale
High cytotoxicity at low compound concentrations Compound Precipitation: The compound may be precipitating in the aqueous assay medium, leading to artificially high local concentrations and physical stress on the cells.1. Visually inspect wells: Use a microscope to check for precipitates. 2. Reduce final concentration: Test lower concentrations to stay below the kinetic solubility limit. 3. Optimize dilution method: Employ a two-step dilution protocol to minimize precipitation upon addition to the medium.[16]
Reactive Oxygen Species (ROS) Production: The compound may be inducing oxidative stress, a common mechanism of toxicity.1. Perform a ROS assay: Use a fluorescent probe like DCFDA to measure intracellular ROS levels.[20] 2. Co-treat with an antioxidant: Determine if an antioxidant like N-acetylcysteine can rescue the cytotoxic effect, which would support an oxidative stress mechanism.
Mitochondrial Dysfunction: The compound may be disrupting mitochondrial function, leading to a drop in ATP production and cell death.[21]1. Measure mitochondrial membrane potential: Use a fluorescent dye like TMRM or JC-1 to assess mitochondrial health. 2. Assess cellular ATP levels: A decrease in ATP is a strong indicator of mitochondrial toxicity.
Inconsistent results between experiments Variable Cell Health: Differences in cell passage number, confluency, or seeding density can significantly impact their sensitivity to toxic compounds.1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. Perform a pre-experiment health check: Before adding your compound, assess cell viability to ensure a healthy starting population.
Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.1. Assess compound stability: Use LC-MS to measure the concentration of your compound in the medium at the beginning and end of the incubation period. 2. Reduce incubation time: If the compound is unstable, consider shorter-duration assays if experimentally feasible.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential safety assessment assays.

Protocol 1: In Vitro Nephrotoxicity Assessment using Human Kidney Proximal Tubule Cells (e.g., HK-2)

Objective: To evaluate the potential of a this compound-based compound to induce cytotoxicity and biomarker release in a human kidney cell line.

Methodology:

  • Cell Culture: Culture HK-2 cells in appropriate medium and conditions until they reach 80-90% confluency in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution to create a range of concentrations. An intermediate dilution step in culture medium is recommended to prevent precipitation.[16]

  • Treatment: Treat the cells with the test compound at various concentrations for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Cytotoxicity Assessment (MTT or MTS assay):

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

  • Biomarker Analysis (KIM-1 and NGAL):

    • Collect the cell culture supernatant before the cytotoxicity assay.

    • Quantify the levels of Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using commercially available ELISA kits.[23] An increase in these biomarkers is indicative of tubular injury.[24]

Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a this compound-based compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.[8][9]

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrument Setup: Utilize an automated patch clamp system (e.g., QPatch) for high-throughput analysis.[8]

  • Compound Application: Apply the test compound at a range of concentrations to the cells. A positive control (e.g., E-4031) should be included.

  • Electrophysiological Recording: Measure the hERG channel current in whole-cell patch clamp mode.

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each compound concentration. Determine the IC50 value (the concentration at which 50% inhibition occurs).

Protocol 3: Apoptosis Induction via Caspase-3/7 Activity Assay

Objective: To determine if compound-induced cytotoxicity is mediated by the activation of executioner caspases, a hallmark of apoptosis.[25]

Methodology:

  • Cell Treatment: Seed and treat cells with the test compound in a 96-well white-walled plate as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[26][27] This reagent contains a proluminescent substrate with the DEVD sequence, which is specific for caspase-3 and -7.[26]

  • Assay Procedure ("Add-Mix-Measure"):

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.[27]

    • Mix the contents on a plate shaker at a low speed.

    • Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[27]

Section 4: Visualizations and Workflows

Diagram 1: Tiered Approach to In Vitro Safety Assessment

This workflow illustrates a logical progression for evaluating the safety of novel this compound-based compounds, from initial screening to more detailed mechanistic studies.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Mechanistic Insights) cluster_2 Lead Optimization Profiling A Cytotoxicity Screen (e.g., HepG2, HK-2, Cardiomyocytes) B hERG Inhibition Assay (Automated Patch Clamp) C Mitochondrial Toxicity Assay (Membrane Potential, ATP levels) A->C Active Compounds D Reactive Oxygen Species (ROS) Assay F CYP450 Inhibition Panel (Major Isoforms) C->F Promising Leads E Apoptosis Assay (Caspase-3/7 Activity) G Nephrotoxicity Biomarker Assay (KIM-1, NGAL) H In Vivo Toxicology F->H IND-Enabling Studies

Caption: A tiered workflow for in vitro safety assessment.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

This diagram provides a logical sequence of steps to diagnose and resolve issues related to poor compound solubility in aqueous assay media.

G Start Problem: Inconsistent/Anomalous Assay Results CheckPrecipitate Visually inspect wells for precipitation under a microscope Start->CheckPrecipitate PrecipitateYes Precipitation Observed CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No Precipitation Observed CheckPrecipitate->PrecipitateNo No Action1 Verify Final DMSO Concentration (Target: <0.5%) PrecipitateYes->Action1 InvestigateOther Investigate other causes: - Cell health variability - Compound instability - Assay interference PrecipitateNo->InvestigateOther Action2 Implement 2-Step Dilution Protocol Action1->Action2 Action3 Re-test at Lower Concentrations Action2->Action3 End Re-run Experiment Action3->End

Caption: Troubleshooting workflow for compound precipitation.

References

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evalu
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Validation & Comparative

A Comparative Efficacy Study of Pentanimidamide and Pentamidine: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Kinetoplastid Infections and the Quest for Novel Diamidines

Kinetoplastid parasites, including Trypanosoma and Leishmania species, are the causative agents of a spectrum of neglected tropical diseases that inflict significant morbidity and mortality worldwide. For decades, the aromatic diamidine, pentamidine, has been a cornerstone of chemotherapy for early-stage Human African Trypanosomiasis (HAT) and leishmaniasis.[1][2] Its utility, however, is hampered by a significant toxicity profile and the emergence of resistant strains, necessitating a continued search for safer and more effective alternatives.[3]

This guide introduces pentanimidamide, a structurally related diamidine, as a candidate for comparative evaluation against the established drug, pentamidine. To date, the biological activity and antiparasitic efficacy of this compound remain largely uncharacterized in peer-reviewed literature. Therefore, this document serves as a comprehensive framework for researchers and drug development professionals to conduct a head-to-head preclinical comparison. We will delve into the known mechanisms of pentamidine, propose a hypothetical mechanism for this compound based on its chemical structure, and provide detailed experimental protocols for a rigorous comparative study.

Mechanism of Action: A Tale of Two Diamidines?

Pentamidine: The Established DNA Minor Groove Binder

The primary mechanism of action for pentamidine is believed to be its interaction with DNA.[1][4] As a dicationic molecule, it exhibits a strong affinity for the AT-rich regions of the DNA minor groove, particularly within the kinetoplast DNA (kDNA) of trypanosomes.[2] This binding is thought to interfere with DNA replication and transcription, ultimately leading to parasite death.[1][3] While the precise cascade of events following DNA binding is not fully elucidated, it is a well-accepted model for its trypanocidal activity.

cluster_Pentamidine Pentamidine Mechanism Pentamidine Pentamidine kDNA Kinetoplast DNA (AT-rich) Pentamidine->kDNA Binds to Minor Groove Replication DNA Replication/Transcription Inhibition kDNA->Replication Death Parasite Death Replication->Death

Caption: Proposed mechanism of action for Pentamidine.

This compound: A Hypothesis-Driven Approach

This compound shares the core chemical feature of a diamidine group with pentamidine. While pentamidine is an aromatic diamidine, this compound is an aliphatic diamidine. This structural similarity suggests that this compound may also function as a DNA binding agent. It is plausible that it could also target the DNA minor groove, although its affinity and sequence specificity might differ from pentamidine due to the absence of aromatic rings. Alternatively, its aliphatic nature could lead to a different primary mechanism, such as membrane disruption or inhibition of other cellular processes. The following experimental plan is designed to not only compare efficacy but also to elucidate the mechanism of this understudied compound.

Comparative Efficacy and Safety Evaluation: An Experimental Blueprint

The following protocols provide a step-by-step guide for a comprehensive preclinical comparison of this compound and pentamidine.

Part 1: In Vitro Efficacy Assessment

The initial phase of the study will determine the direct antiparasitic activity of both compounds against a relevant parasite model, such as the bloodstream form of Trypanosoma brucei, the causative agent of HAT.

Experimental Protocol: In Vitro Anti-Trypanosomal Assay

  • Parasite Culture: Culture Trypanosoma brucei brucei (e.g., Lister 427 strain) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Compound Preparation: Prepare stock solutions of pentamidine isethionate and this compound hydrochloride in sterile distilled water or DMSO. A series of dilutions should be prepared to determine the dose-response relationship.

  • Assay Setup: In a 96-well plate, add 1 x 10^4 parasites per well. Add the test compounds at varying concentrations in triplicate. Include a positive control (a known trypanocidal drug like diminazene aceturate) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) and incubate for another 4-6 hours. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

cluster_Workflow In Vitro Efficacy Workflow Start Start Culture Culture T. brucei Start->Culture Prepare Prepare Compound Dilutions Culture->Prepare Plate Plate Parasites and Compounds Prepare->Plate Incubate Incubate 48-72h Plate->Incubate Assess Assess Viability (Resazurin) Incubate->Assess Analyze Calculate IC50 Assess->Analyze End End Analyze->End

Sources

A Head-to-Head In Vitro Comparison of Pentamidine Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial and anticancer drug discovery, the aromatic diamidine pentamidine has served as a critical scaffold for the development of novel therapeutics.[1] Initially introduced for the treatment of protozoan infections like African trypanosomiasis and leishmaniasis, its therapeutic potential has expanded to include fungal infections and various cancers.[1][2][3] However, the clinical utility of pentamidine is often hampered by significant side effects, including nephrotoxicity and hypoglycemia, necessitating the development of analogues with improved efficacy and safety profiles.[4]

This guide provides a comprehensive head-to-head comparison of various pentamidine analogues based on available in vitro experimental data. We will delve into their comparative potencies against a range of pathogens and cancer cell lines, elucidate the experimental methodologies used for their evaluation, and discuss the underlying mechanisms of action that govern their therapeutic effects.

Comparative In Vitro Efficacy of Pentamidine Analogues

The quest for more effective and less toxic alternatives to pentamidine has led to the synthesis and evaluation of a multitude of analogues. These structural modifications primarily focus on altering the central linker, the terminal cationic groups, and the aromatic rings. The following tables summarize the in vitro activity of selected pentamidine analogues against various pathogens and cancer cells, providing a comparative snapshot of their potential.

Antiprotozoal and Antifungal Activity

Pentamidine and its analogues have demonstrated significant activity against a variety of protozoan and fungal pathogens.[5][6][7] The tables below present a comparison of the Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) for several key analogues.

Table 1: Comparative In Vitro Antifungal Activity of Pentamidine Analogues [5]

CompoundModificationCandida albicans MIC₈₀ (µg/mL)Cryptococcus neoformans MIC₈₀ (µg/mL)
Pentamidine (1) Parent Compound2.50.39
Compound 11 Amidine groups>101.25
Compound 14 Imidazolino substitution0.310.19

Data sourced from a study screening pentamidine analogues for antifungal activity.[5] MIC₈₀ represents the minimum inhibitory concentration required to inhibit the growth of 80% of the tested strains.

A key observation from these studies is that replacing the terminal amidino groups with imidazolino moieties can lead to a significant increase in antifungal potency, as seen with compound 14.[5]

Table 2: Comparative In Vitro Antiprotozoal Activity of Pentamidine Analogues [6]

CompoundTrypanosoma brucei rhodesiense IC₅₀ (nM)Plasmodium falciparum IC₅₀ (nM)Leishmania donovani IC₅₀ (µM)
Pentamidine (1) 9141.8
Compound 32 4111.3
Compound 64 421.0
Compound 66 320.7
Melarsoprol 4--
Artemisinin -6-

Data from a structure-activity relationship study of 65 pentamidine analogues.[6] Lower IC₅₀ values indicate greater potency. Melarsoprol and Artemisinin are included as standard-of-care comparators.

The diimidazoline 66 emerged as a particularly promising candidate, demonstrating superior in vitro activity against all three protozoal parasites compared to pentamidine and even the standard drugs in some cases.[6]

Anticancer Activity

The therapeutic potential of pentamidine and its derivatives extends to oncology.[8][9][10] Recent studies have highlighted their ability to suppress cancer cell proliferation and migration through various mechanisms.

One notable analogue, WLC-4059, has been shown to exert its anticancer effects by blocking the interaction between S100A1 and the RAGE V domain.[8] In vitro assays demonstrated that WLC-4059 exhibited a greater reduction in cell proliferation compared to pentamidine, with lower cytotoxicity.[8]

Furthermore, pentamidine itself has been repurposed for cancer immunotherapy by targeting the PD-1/PD-L1 immune checkpoint.[11] It has been shown to enhance T-cell-mediated cytotoxicity against various cancer cells in vitro.[11]

Mechanism of Action: A Multi-pronged Attack

The therapeutic effects of pentamidine and its analogues are attributed to their ability to interfere with multiple critical cellular processes in target organisms.[12][13] While the exact mechanisms can vary between different analogues and target cells, a general model involves:

  • DNA Intercalation: Pentamidine and its analogues exhibit a strong affinity for the minor groove of DNA, particularly at adenine-thymine (A-T) rich regions.[12][14] This binding can disrupt DNA replication and transcription, ultimately leading to cell death.[2]

  • Enzyme Inhibition: These compounds can inhibit essential enzymes, such as topoisomerases, which are crucial for DNA replication and repair.[12][14] Inhibition of S-adenosylmethionine decarboxylase, a key enzyme in polyamine synthesis, has also been reported.[14]

  • Mitochondrial Disruption: Pentamidine is known to interfere with mitochondrial function, leading to a loss of mitochondrial membrane potential and subsequent apoptosis.[2][14]

The following diagram illustrates the proposed multifaceted mechanism of action of pentamidine analogues.

Mechanism_of_Action cluster_cell Target Cell (Protozoa, Fungus, Cancer) cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Pentamidine_Analogue Pentamidine Analogue DNA DNA Pentamidine_Analogue->DNA Binds to minor groove Topoisomerase Topoisomerase Pentamidine_Analogue->Topoisomerase Inhibits Mitochondrial_Function Mitochondrial Function Pentamidine_Analogue->Mitochondrial_Function Disrupts Replication/Transcription\nInhibition Replication/Transcription Inhibition DNA->Replication/Transcription\nInhibition DNA Damage DNA Damage Topoisomerase->DNA Damage Apoptosis Apoptosis Mitochondrial_Function->Apoptosis

Caption: Proposed mechanism of action for pentamidine analogues.

In Vitro Experimental Protocols: A Guide to Best Practices

The reliability of in vitro data hinges on the robustness of the experimental protocols. The following sections detail standard methodologies for assessing the antimicrobial and anticancer activities of pentamidine analogues.

Antimicrobial Susceptibility Testing

Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring the reproducibility of antimicrobial susceptibility testing.[15][16]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[15][17]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the pentamidine analogue in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the specific microorganism being tested.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth. This can also be assessed spectrophotometrically.[16]

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Wells Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

In Vitro Anticancer Assays

A variety of in vitro assays are employed to evaluate the anticancer potential of novel compounds.

Cell Proliferation (WST-1) Assay

The WST-1 assay is a colorimetric assay used to quantify cellular proliferation, viability, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pentamidine analogue for a specified duration (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period of 1-4 hours.

  • Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The in vitro data presented in this guide underscore the significant potential of pentamidine analogues as a rich source of novel antimicrobial and anticancer agents. Structural modifications, particularly the substitution of amidine with imidazoline groups, have yielded compounds with enhanced potency and potentially improved safety profiles.

While in vitro studies provide a crucial first-pass assessment of a compound's activity, it is imperative to follow up with in vivo efficacy and toxicity studies to translate these promising findings into clinical candidates. Further research into the precise molecular targets and mechanisms of action of these analogues will also be instrumental in guiding the rational design of next-generation therapeutics. The continued exploration of the chemical space around the pentamidine scaffold holds immense promise for addressing unmet medical needs in infectious diseases and oncology.

References

  • Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current Medicinal Chemistry, 19(34), 5819-36. [Link][1]
  • Balne, S., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 8(11), e11364. [Link][18]
  • Tidwell, R. R., et al. (1997). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 41(8), 1735-1740. [Link][5]
  • ResearchGate. (n.d.). Structures and in vitro activities of pentamidine analogues.
  • Parveen, N., et al. (2022). The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. International Journal of Molecular Sciences, 24(1), 693. [Link][8]
  • Ismail, M. A., et al. (2009). Structure-activity study of pentamidine analogues as antiprotozoal agents. Bioorganic & Medicinal Chemistry, 17(9), 3374-3383. [Link][6]
  • Bell, C. A., et al. (1991). Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. Antimicrobial Agents and Chemotherapy, 35(7), 1381-1386. [Link][7]
  • A Comprehensive Review on in-vitro Methods for Anti-microbial Activity. (2023). World Journal of Pharmaceutical Research, 12(12), 1146-1161. [Link][20]
  • DBL™ Pentamidine Isethionate for Injection. (n.d.). Hospira. [Link][21]
  • ResearchGate. (n.d.). New Pentamidine Analogues in Medicinal Chemistry.
  • ResearchGate. (n.d.). In vitro screening of pentamidine analogs against bacterial and fungal strains.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link][15]
  • Wang, Y., et al. (2021). Pentamidine Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro. Cancer Management and Research, 13, 5235-5244. [Link][9]
  • ResearchGate. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • Patsnap Synapse. (2024). What is the mechanism of Pentamidine Isethionate?.
  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link][16]
  • Patsnap Synapse. (2024). What is Pentamidine Isethionate used for?.
  • Fernandez-Moreira, E., et al. (1993). Binding of Pt-pentamidine to nucleosomal DNA. Studies of the antiproliferative activity of the drug against human cancer cells. Chemico-Biological Interactions, 89(1), 41-53. [Link][10]
  • Wikipedia. (n.d.). Pentamidine. Wikipedia. [Link][12]
  • PubChem. (n.d.). Pentamidine.
  • Zhang, Z., et al. (2022). Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry, 29(26), 4602-4609. [Link][3]
  • Jones, S. K., et al. (1990). Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. Antimicrobial Agents and Chemotherapy, 34(6), 1026-1030. [Link][23]
  • Lin, Y. C., et al. (2023). Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint. Journal of Biomedical Science, 30(1), 34. [Link][11]

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A Comparative Guide to the Structure-Activity Relationships of Novel Pentanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Amidine Moiety as a Privileged Scaffold

The amidine functional group is a cornerstone in medicinal chemistry, recognized for its ability to participate in crucial biological interactions. Its basic nature allows it to exist in a protonated state at physiological pH, facilitating strong ionic and hydrogen bond interactions with biological targets such as enzymes and nucleic acids. This has led to the development of numerous amidine-containing drugs with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and antihypertensive agents.

This guide will focus on the structure-activity relationships of compounds containing the amidine moiety, with a specific emphasis on how these principles can be applied to the design of novel pentanimidamide derivatives. We will explore how modifications to the core structure, linker, and terminal groups of amidine-containing molecules influence their biological activity, drawing on examples from the literature to illustrate these concepts.

Core Structural Features and Their Impact on Activity

The general structure of a simple mono-amidine can be broken down into three key components: the amidine headgroup, a linker, and a tail region. In the case of bis-amidines like pentamidine, two amidine groups are connected by a central linker. Understanding the contribution of each component is crucial for designing effective derivatives.

The Amidine Headgroup: A Key to Target Interaction

The highly basic nature of the amidine group is fundamental to its biological activity. This basicity allows it to be protonated at physiological pH, forming a cation that can engage in strong electrostatic interactions with negatively charged residues in the active sites of enzymes or the phosphate backbone of DNA.

Key SAR Insights:

  • Basicity is Critical: Replacement of the amidine with less basic groups, such as a carboxylic acid or a primary amide, often leads to a significant loss of activity.

  • Substitution on the Amidine: N-alkylation or N-arylation of the amidine can modulate its basicity and steric profile, which in turn affects binding affinity and selectivity.

The Linker: Tuning Flexibility and Spacing

The linker region connects the amidine headgroup(s) to the rest of the molecule and plays a critical role in determining the overall shape, flexibility, and distance between key interaction points.

Key SAR Insights:

  • Length and Rigidity: The length and rigidity of the linker are crucial for optimal positioning of the amidine groups for target engagement. Studies on bis-amidines have shown that linkers of eight or more carbons can confer moderate antibacterial activity.

  • Heteroatoms in the Linker: The introduction of heteroatoms (e.g., oxygen, sulfur) into the linker can influence solubility, metabolic stability, and the potential for additional hydrogen bonding interactions.

The Tail Region: Modulating Lipophilicity and Specificity

The tail region of an amidine-containing molecule can be modified to fine-tune its physicochemical properties and introduce additional interactions with the target.

Key SAR Insights:

  • Lipophilicity: Increasing the lipophilicity of the tail region can enhance membrane permeability and cellular uptake. For example, in a series of sphingosine kinase inhibitors, increasing the linear size of the tail region optimized kinase inhibition.

  • Aromatic and Heterocyclic Groups: The incorporation of aromatic or heterocyclic rings in the tail can introduce opportunities for π-π stacking or other specific interactions with the target protein, potentially increasing potency and selectivity.

Comparative Analysis: this compound Derivatives vs. Alternatives

While specific data for this compound derivatives is limited, we can draw comparisons with well-studied amidine-containing compounds to predict their potential therapeutic applications and SAR.

Compound ClassCore StructureKey Biological ActivitiesStructure-Activity Relationship Highlights
This compound Analogues (Hypothetical) Pentyl chain with a terminal amidine groupPredicted antimicrobial, anticancer, antiparasiticActivity is likely dependent on the nature of substituents on the pentyl chain and the amidine nitrogen. Lipophilic substituents may enhance cell penetration.
Pentamidine Analogues Two phenylamidine groups linked by a pentoxy chainTrypanocidal, leishmanicidal, antifungal, antibacterialThe position of the amidine group on the phenyl ring and the nature of the linker are critical for activity.
Nicotinamidine Derivatives Pyridine ring with an amidine substituentAntibacterial, anticancerThe substitution pattern on the terminal phenyl ring can modulate activity from cytostatic to cytotoxic.
Sphingosine Kinase Inhibitors Amidine headgroup with a lipid-like tailAnticancer, anti-inflammatoryThe amidine headgroup is crucial for activity, and increasing the length of the lipophilic tail enhances potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel this compound derivatives, based on established protocols for other amidine-containing compounds.

General Synthesis of N-Substituted Amidines

A common and efficient method for the synthesis of N-substituted amidines involves the copper-catalyzed reaction of nitriles with amines.

Step-by-Step Protocol:

  • To a reaction vessel, add the nitrile (1.0 mmol), amine (1.2 mmol), CuCl (0.1 mmol), Cs₂CO₃ (2.0 mmol), and 2,2'-bipyridine (0.1 mmol).

  • Add 2,2,2-trifluoroethanol (TFE) as the solvent (3 mL).

  • Stir the reaction mixture at 100 °C under an oxygen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amidine.

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship (SAR) Analysis nitrile Pentanenitrile Derivative catalyst CuCl / Base / Ligand nitrile->catalyst Reactant amine Amine (R-NH2) amine->catalyst Reactant amidine This compound Derivative catalyst->amidine Forms amidine_eval This compound Derivative amidine->amidine_eval antimicrobial Antimicrobial Assays (MIC Determination) amidine_eval->antimicrobial anticancer Anticancer Assays (IC50 Determination) amidine_eval->anticancer enzyme Enzyme Inhibition Assays (Ki Determination) amidine_eval->enzyme data Biological Activity Data antimicrobial->data anticancer->data enzyme->data data_sar Biological Activity Data data->data_sar sar_analysis SAR Analysis data_sar->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for the design, synthesis, and evaluation of novel this compound derivatives.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard assay to determine the MIC of a compound against various microbial strains.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assay (IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

The following tables present hypothetical data for a series of this compound derivatives to illustrate how SAR data can be organized and interpreted.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PA-1 HH64128
PA-2 4-Cl-PhH1632
PA-3 4-MeO-PhH3264
PA-4 HCH₃128>256
PA-5 4-Cl-PhCH₃3264

Table 2: Anticancer Activity of this compound Derivatives

CompoundR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
PA-1 HH>100>100
PA-2 4-Cl-PhH12.515.2
PA-3 4-MeO-PhH25.830.1
PA-4 HCH₃>100>100
PA-5 4-Cl-PhCH₃28.135.6

Visualization of Key Relationships

SAR_this compound cluster_R1 R¹ Substituent (Tail Group) cluster_R2 R² Substituent (Amidine N) This compound This compound Core Aromatic Aromatic/Heterocyclic (e.g., 4-Cl-Ph) This compound->Aromatic Modification Alkyl Alkyl Chain This compound->Alkyl Modification H Hydrogen This compound->H Modification H_N Hydrogen This compound->H_N Modification Alkyl_N Alkyl (e.g., CH₃) This compound->Alkyl_N Modification Activity Biological Activity Aromatic->Activity Increases Activity Alkyl->Activity Variable Effect H->Activity Lower Activity H_N->Activity Generally Higher Activity Alkyl_N->Activity Decreases Activity

Caption: Key structure-activity relationships for hypothetical this compound derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding the structure-activity relationships of novel this compound derivatives by drawing parallels with other amidine-containing compounds. The amidine moiety is a versatile and powerful tool in drug design, and by systematically modifying the core structure, linker, and tail regions, it is possible to develop potent and selective therapeutic agents.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish concrete SAR data for this specific class of compounds. This will enable the validation of the principles outlined in this guide and facilitate the discovery of new lead compounds for a variety of diseases.

References

  • Youssef, M. M., Arafa, R. K., & Ismail, M. A. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 12, 407–422. [Link]
  • Kennedy, A. J., & McAlpine, S. R. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(12), 3335–3345. [Link]
  • Shankar, V. V., Baadhe, R. R., & Manickam, M. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(3), M1149. [Link]
  • Clement, B., Bürenheide, A., & Rieckert, W. (2000). Amidoximes of pentamidine: synthesis, trypanocidal and leishmanicidal activity. Archiv der Pharmazie, 333(1), 3–7. [Link]
  • Khanna, I., Weier, R. M., Yu, Y., Collins, P. W., Miyashiro, J. M., Koboldt, C. M., Veenhuizen, A. W., Perkins, W. E., Seibert, K., & Isakson, P. C. (1997). 1,2-Diaryl-4,5,5-trimethyl-5H-imidazol-5-ols as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(11), 1619–1633. [Link]

A Comparative Analysis of Pentanimidamide and Other Diamidine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Pentanimidamide and other diamidine compounds for researchers, scientists, and drug development professionals. Diamidines are a class of compounds characterized by two amidine groups, which have garnered significant interest for their therapeutic potential, particularly as antimicrobial and antiparasitic agents. This document will delve into the structure-activity relationships, mechanisms of action, and experimental evaluation of these compounds, with a specific focus on comparing the well-studied aromatic diamidines to the lesser-known aliphatic diamidines, exemplified by this compound.

The Diamidine Landscape: From Aromatic to Aliphatic Scaffolds

Diamidine-containing compounds have a rich history in medicinal chemistry, with prominent examples like pentamidine being used for decades to treat parasitic diseases such as African trypanosomiasis and leishmaniasis.[1] The therapeutic efficacy of these compounds is largely attributed to their ability to bind to the minor groove of DNA, particularly at AT-rich sequences, leading to the inhibition of essential cellular processes.[2]

The majority of clinically relevant and extensively studied diamidines, such as pentamidine and furamidine (DB75), are aromatic in nature. These molecules possess rigid structures that facilitate strong interactions with the curved topology of the DNA minor groove. In contrast, aliphatic diamidines, such as this compound, feature a flexible alkyl chain connecting the two amidine groups. This structural difference is hypothesized to significantly impact their biological activity, pharmacokinetic properties, and toxicity profiles.

Due to a notable lack of published experimental data on the biological activity of this compound, this guide will provide a predictive comparative analysis for this specific compound. This analysis is based on established structure-activity relationships within the broader class of diamidines and related molecules. The comparisons with well-characterized diamidines will be grounded in published experimental findings.

Mechanism of Action: A Tale of Two Moieties

The primary mechanism of action for many diamidine compounds involves their interaction with parasitic DNA. The positively charged amidine groups at physiological pH are crucial for this interaction, allowing the molecules to fit snugly within the negatively charged DNA minor groove. This binding can interfere with DNA replication and transcription, ultimately leading to parasite death.[2]

While DNA binding is a central theme, other mechanisms have been proposed. For instance, in Plasmodium falciparum, the causative agent of malaria, diamidines like pentamidine are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.[3]

The structural differences between aromatic and aliphatic diamidines likely influence their primary mechanism of action. The rigid conformation of aromatic diamidines is well-suited for high-affinity DNA binding. The flexibility of aliphatic diamidines like this compound may result in a different binding mode or affinity for DNA. It is also plausible that their increased conformational freedom allows them to interact with a broader range of biological targets.

Comparative Performance: A Data-Driven Look at Diamidines

To provide a clear comparison, the following table summarizes key performance indicators for representative aromatic and aliphatic diamidines based on available literature. It is important to reiterate that the data for this compound is predictive and serves as a hypothesis for guiding future experimental work.

Compound Structure Class Primary Therapeutic Target(s) Reported IC50/EC50 Values Key Experimental Observations References
Pentamidine AromaticAromatic DiamidineTrypanosoma brucei, Leishmania spp., Pneumocystis jiroveciinM to low µM range against various parasitesCurative in mouse models of trypanosomiasis.[4] Toxicity is a significant clinical limitation.[5][4][5]
Furamidine (DB75) AromaticAromatic DiamidineTrypanosoma brucei, Plasmodium falciparumLow nM range against T. bruceiOrally active prodrugs have been developed. Shows good in vivo efficacy.[1][1]
Propamidine AromaticAromatic DiamidineAcanthamoeba speciesµg/mL range against AcanthamoebaUsed in the treatment of Acanthamoeba keratitis.
This compound (Valeramidine) AliphaticAliphatic DiamidineHypothesized: Bacteria, Fungi, ParasitesNot availablePredictive: Expected to have lower DNA binding affinity compared to aromatic diamidines. May exhibit a different toxicity profile.

IC50/EC50 values are highly dependent on the target organism and assay conditions.

Experimental Protocols: A Guide to Evaluating Diamidine Compounds

The objective evaluation of diamidine compounds requires a standardized set of experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

Determining the toxicity of a compound against mammalian cells is a critical step in the drug development process. The following are standard protocols for assessing cytotoxicity.

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the diamidine compounds in cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Efficacy Studies in a Mouse Model of Trypanosomiasis

Animal models are indispensable for evaluating the in vivo efficacy of antiparasitic compounds.

  • Infection: Infect female NMRI mice intraperitoneally with 1 x 10^4 Trypanosoma brucei parasites.[4]

  • Parasitemia Monitoring: Monitor the development of parasitemia daily by microscopic examination of a tail blood smear.

  • Treatment: Once a stable parasitemia is established (typically day 3 post-infection), administer the diamidine compounds intraperitoneally once daily for 4 consecutive days.[4]

  • Efficacy Assessment: Monitor parasitemia levels for up to 60 days post-treatment. A cure is defined as the absence of detectable parasites during this period.[4]

  • Toxicity Monitoring: Observe the mice for any signs of acute toxicity, such as weight loss, lethargy, or ruffled fur.

DNA Binding Affinity Assay

Understanding the interaction of diamidines with DNA is crucial for elucidating their mechanism of action.

This assay measures the ability of a compound to displace a fluorescent DNA intercalator, such as ethidium bromide.

  • Prepare DNA Solution: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).

  • Add Intercalator: Add ethidium bromide to the ctDNA solution to a final concentration that gives a stable fluorescence signal.

  • Titration with Diamidine: In a fluorescence cuvette, titrate the ctDNA-ethidium bromide complex with increasing concentrations of the diamidine compound.

  • Fluorescence Measurement: After each addition of the diamidine, record the fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

  • Data Analysis: The decrease in fluorescence intensity is proportional to the displacement of ethidium bromide by the diamidine. The binding affinity (e.g., Kd) can be calculated by fitting the data to a binding isotherm.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G cluster_0 Proposed Mechanism of Action Diamidine Diamidine Compound (e.g., Pentamidine) DNA Parasite DNA (AT-rich minor groove) Diamidine->DNA Binds to minor groove Inhibition Inhibition Diamidine->Inhibition Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Death Parasite Death Replication->Death Leads to Transcription->Death Leads to Inhibition->Replication Blocks Inhibition->Transcription Blocks

Caption: Proposed mechanism of action for aromatic diamidine compounds.

G cluster_1 Drug Discovery Workflow for Diamidines Start Compound Synthesis (this compound & Analogs) InVitro In Vitro Screening (Cytotoxicity & Antiparasitic Activity) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Start Iterative Design InVivo In Vivo Efficacy (Mouse Models) SAR->InVivo Promising Candidates Lead Lead Optimization InVivo->Lead Lead->SAR Further Optimization Preclinical Preclinical Development Lead->Preclinical

Caption: A typical drug discovery workflow for new diamidine compounds.

Conclusion and Future Directions

The diamidine class of compounds continues to be a promising area for the development of new therapeutics, particularly for neglected parasitic diseases. While aromatic diamidines like pentamidine have established clinical utility, their toxicity profiles necessitate the search for safer and more effective alternatives.

This compound, as a representative of the less-explored aliphatic diamidines, presents an intriguing subject for future research. The lack of experimental data for this compound highlights a significant knowledge gap. The predictive analysis presented in this guide, based on the structure-activity relationships of the broader diamidine class, suggests that this compound may possess a distinct biological and toxicological profile compared to its aromatic counterparts.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of related aliphatic diamidines with varying alkyl chain lengths. The experimental protocols detailed in this guide provide a robust framework for such investigations. By systematically exploring the aliphatic diamidine chemical space, it may be possible to identify novel candidates with improved therapeutic indices, paving the way for the next generation of diamidine-based drugs.

References

  • Gillingwater, K., et al. (2009). In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. Antimicrobial Agents and Chemotherapy, 53(12), 5074–5079. [Link]
  • Gillingwater, K., et al. (2010). In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi. Veterinary Parasitology, 169(3-4), 245-252. [Link]
  • Werbovetz, K. A. (2006). Diamidines as antitrypanosomal, antileishmanial and antimalarial agents.
  • Bray, P. G., et al. (2001). Diamidine compounds: selective uptake and targeting in Plasmodium falciparum. Molecular Pharmacology, 59(5), 1298-1306. [Link]
  • Gillingwater, K., et al. (2010). In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi. Veterinary Parasitology, 169(3-4), 245-252. [Link]
  • Pentamidine. In: StatPearls [Internet]. Treasure Island (FL)

Sources

A Senior Application Scientist's Guide to Cross-Resistance Studies of Pentamidine in Drug-Resistant Parasite Strains

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Pentanimidamide vs. Pentamidine

Dear Researchers, Scientists, and Drug Development Professionals,

Before proceeding with this comprehensive guide, it is crucial to address a point of chemical nomenclature. The specified topic of this guide is "Cross-resistance studies of This compound in drug-resistant parasite strains." Our extensive search of the scientific literature has revealed no published studies on a compound named "this compound" (Chemical Formula: C₅H₁₂N₂) in the context of antiparasitic research or cross-resistance analysis.

It is highly probable that the intended subject of this guide is Pentamidine (Chemical Formula: C₁₉H₂₄N₄O₂), a well-established aromatic diamidine compound with a long history of clinical use against protozoan parasites and a significant body of research concerning its mechanisms of action and resistance.

Therefore, to provide a valuable and relevant resource that aligns with the depth and rigor of the user's request, this guide will focus on Pentamidine . We will proceed under the assumption that this is the compound of interest and provide the in-depth technical comparison as requested.

Introduction: The Enduring Challenge of Pentamidine and Parasite Resistance

Pentamidine, an aromatic diamidine discovered in 1937, remains a critical component of our chemotherapeutic arsenal against several devastating parasitic diseases, including Human African Trypanosomiasis (sleeping sickness) caused by Trypanosoma brucei gambiense, and leishmaniasis.[1][2] Despite its long-standing use, its precise mechanism of action is multifaceted and not entirely elucidated, though it is known to interfere with DNA integrity, mitochondrial function, and polyamine metabolism within the parasite.[3][4]

However, the efficacy of pentamidine, like many antimicrobial agents, is perpetually threatened by the evolution of drug resistance. Parasites have developed sophisticated mechanisms to evade the cytotoxic effects of this drug, often leading to cross-resistance with other structurally or functionally related compounds. This guide provides an in-depth comparison of pentamidine's performance against sensitive and resistant parasite strains, details the molecular underpinnings of resistance, and offers robust, field-proven protocols for conducting cross-resistance studies in a research setting.

The Molecular Battleground: Mechanisms of Pentamidine Action and Resistance

Understanding the basis of resistance begins with the drug's mode of action. Pentamidine's efficacy is critically dependent on its accumulation within the parasite, a process mediated by specific transporter proteins.[3] Resistance, therefore, is frequently linked to alterations in these transport pathways.

In Trypanosoma brucei , the causative agent of sleeping sickness, several transporters are implicated in pentamidine uptake. These include the P2 adenosine transporter and two dedicated pentamidine transporters, HAPT1 (High-Affinity Pentamidine Transporter 1) and LAPT1 (Low-Affinity Pentamidine Transporter 1).[3][5] A key breakthrough in understanding resistance was the identification of the T. brucei aquaglyceroporin 2 (TbAQP2) as the gene encoding HAPT1.[1][5] Loss-of-function mutations or deletion of the TbAQP2 gene is a primary mechanism of high-level pentamidine resistance.[5][6] This loss prevents the drug from reaching its intracellular targets, rendering the parasite insensitive.

In Leishmania species, the mitochondrion is a principal target for pentamidine. The drug is believed to accumulate in this organelle, leading to a collapse of the mitochondrial membrane potential and disintegration of the kinetoplast DNA (kDNA).[7][8] Resistance in Leishmania is often multifactorial and can involve:

  • Reduced Drug Accumulation : Similar to trypanosomes, resistant Leishmania parasites exhibit decreased uptake of pentamidine. This is associated with a reduced mitochondrial membrane potential, which diminishes the driving force for drug import into the mitochondrion.[7][8]

  • Increased Drug Efflux : The overexpression of ATP-binding cassette (ABC) transporters, such as PRP1 (Pentamidine Resistance Protein 1), can actively pump the drug out of the cell, preventing it from reaching therapeutic concentrations.[9][10]

  • Altered Polyamine Metabolism : As a diamidine, pentamidine may compete with natural polyamines for transport and binding sites. Alterations in the polyamine biosynthetic pathway have been observed in resistant strains.[11]

These diverse mechanisms form the basis for the cross-resistance phenomena observed in clinical and laboratory settings.

cluster_sensitive Drug-Sensitive Parasite cluster_resistant Drug-Resistant Parasite pent_ext Extracellular Pentamidine transporter Drug Transporters (e.g., TbAQP2/HAPT1) pent_ext->transporter Uptake pent_ext_res Extracellular Pentamidine pent_int Intracellular Pentamidine transporter->pent_int mito Mitochondrion/ Kinetoplast pent_int->mito Accumulation & Target Binding death Parasite Death mito->death Disruption of ΔΨm & kDNA replication transporter_res Loss/Mutation of Transporters pent_ext_res->transporter_res Reduced Uptake pent_int_res Low Intracellular Pentamidine transporter_res->pent_int_res efflux_pump Efflux Pumps (e.g., ABC Transporters) efflux_pump->pent_ext_res pent_int_res->efflux_pump Active Efflux mito_res Mitochondrion/ Kinetoplast pent_int_res->mito_res Insufficient Drug Concentration survival Parasite Survival mito_res->survival

Caption: Mechanisms of Pentamidine action and resistance in parasites.

Cross-Resistance Profiles: When One Drug's Failure Predicts Another's

Cross-resistance occurs when a mechanism that confers resistance to one drug also makes the parasite resistant to other, often chemically related, compounds. For pentamidine, the most well-documented example is with the melaminophenyl arsenical, melarsoprol, in T. brucei.[6][12]

The melarsoprol-pentamidine cross-resistance (MPXR) phenotype is directly linked to the loss of the TbAQP2/HAPT1 transporter.[1][5] Since both drugs utilize this transporter for entry into the trypanosome, a single genetic event—the loss of the transporter—renders the parasite resistant to both agents. This has had significant clinical implications, as treatment failure with one drug could predict the failure of the other.[5]

In Leishmania, pentamidine-resistant strains often show cross-resistance to other diamidines like propamidine and stilbamidine, which likely share uptake or efflux pathways.[7]

Experimental Guide to Assessing Pentamidine Cross-Resistance

To rigorously evaluate cross-resistance, a systematic, multi-step approach is required. The following protocols are designed to be self-validating, providing clear causality for the observed resistance profiles.

Part A: Generation of Pentamidine-Resistant Parasite Lines

The foundational step is the in vitro selection of a resistant parasite population. This is a controlled method of inducing and selecting for resistance mechanisms.

Protocol: In Vitro Drug Pressure Selection

  • Establish Baseline Susceptibility: Begin with a clonal, wild-type (WT) parasite population. Determine the initial IC₅₀ (50% inhibitory concentration) for pentamidine using the protocol in Part B. This is your baseline.

  • Initiate Drug Pressure: Culture the WT parasites in a medium containing pentamidine at a concentration equal to the IC₅₀.

  • Monitor and Escalate: Monitor the parasite culture for growth. Initially, most parasites will die, but a sub-population may survive. Once the culture recovers and exhibits steady growth (typically after several passages), increase the pentamidine concentration in the medium by a factor of 1.5 to 2.

  • Iterative Selection: Repeat Step 3, gradually increasing the drug concentration over several months. The key is to apply enough pressure to select for resistant mutants without completely crashing the culture.

  • Stabilize and Clone: Once the parasites can consistently grow at a concentration at least 10-fold higher than the initial WT IC₅₀, the line is considered resistant. Remove the drug pressure for several passages to ensure the resistance phenotype is stable. Subsequently, re-clone the resistant population by limiting dilution to ensure a genetically homogenous line for downstream analysis.

Causality Check: The gradual, stepwise increase in drug concentration mimics the process of natural selection, allowing for the emergence of stable resistance mechanisms rather than transient adaptation. Comparing the final resistant line to the original isogenic WT strain ensures that any observed differences in drug susceptibility are due to the selection process.

Part B: In Vitro Drug Susceptibility and Cross-Resistance Testing

The most common method for quantifying drug susceptibility is by determining the IC₅₀ value. The following is a robust, fluorescence-based assay adaptable for many protozoan parasites.

Protocol: 72-Hour Drug Susceptibility Assay (SYBR Green I)

  • Parasite Preparation: Culture both the wild-type and the newly generated pentamidine-resistant parasite lines to the mid-logarithmic growth phase. Calculate the parasite density using a hemocytometer.

  • Plate Seeding: In a 96-well black, clear-bottom plate, seed the parasites at a final density of 1 x 10⁵ parasites/mL in a final volume of 100 µL per well.

  • Drug Dilution Series: Prepare a 2-fold serial dilution of pentamidine and a panel of other test drugs (e.g., melarsoprol, diminazene aceturate, amphotericin B, miltefosine) in the appropriate culture medium. Add 100 µL of each drug dilution to the wells containing the parasites, resulting in a final volume of 200 µL.

    • Controls: Include wells with parasites but no drug (100% growth control) and wells with medium only (background control).

  • Incubation: Incubate the plates for 72 hours under the appropriate conditions for the specific parasite (e.g., 37°C, 5% CO₂ for T. brucei bloodstream forms).

  • Lysis and Staining: Add 50 µL of lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, hence, the number of viable parasites.

  • Fluorescence Reading: Incubate the plate in the dark for 15-30 minutes, then read the fluorescence on a plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Subtract the background fluorescence from all wells. Normalize the data to the drug-free control wells (set to 100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Self-Validation: This protocol is validated by the inclusion of both wild-type (sensitive) and known resistant strains. A significant shift in the IC₅₀ for pentamidine in the resistant line confirms the success of the selection process. The cross-resistance profile is then determined by comparing the IC₅₀ shifts for the other tested drugs.

cluster_workflow Cross-Resistance Assessment Workflow start Start with Wild-Type & Resistant Parasite Lines plate Seed Parasites into 96-Well Plates start->plate prep Prepare Serial Dilutions of Pentamidine & Test Drugs add_drugs Add Drug Dilutions to Wells prep->add_drugs plate->add_drugs incubate Incubate for 72 hours add_drugs->incubate assay Perform Viability Assay (e.g., SYBR Green I) incubate->assay read Read Fluorescence/ Absorbance assay->read analyze Analyze Data: Calculate IC50 Values read->analyze compare Compare IC50s (WT vs. Res) Calculate Resistance Index (RI) analyze->compare

Sources

A Senior Application Scientist's Guide to Validating the Molecular Target of Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a novel bioactive compound from initial hit to clinical candidate is paved with critical validation steps. None is more fundamental than confirming its molecular target. An incorrect or incomplete understanding of how a compound like Pentanimidamide achieves its biological effect can lead to failed clinical trials and wasted resources. This guide provides an in-depth, technically-grounded framework for validating the molecular target of this compound, structured not as a rigid template, but as a logical, multi-pronged investigational workflow. We will move from initial hypothesis generation to airtight confirmation, emphasizing the causality behind experimental choices and the necessity of orthogonal, self-validating systems.

For the purpose of this guide, we will consider this compound (PubChem CID: 4097830), a small molecule whose mechanism is not extensively documented in public literature.[1] This positions it as a perfect exemplar for a target deconvolution and validation campaign, a common challenge in drug discovery.

The Validation Mindset: A Strategy of Orthogonal Confirmation

Target validation is not a single experiment but a weight-of-evidence approach.[2] Confidence in a target is built by obtaining consistent results from multiple, methodologically distinct techniques.[2][3] Our strategy is to first identify direct physical binding and then prove that this binding event is responsible for the compound's ultimate biological or phenotypic effect.

Phase 1: Does the Drug Physically Interact with the Hypothesized Target?

Before assessing function, we must confirm a direct, physical interaction between this compound and its putative target protein. Biophysical methods are the cornerstone of this phase, providing quantitative data on binding affinity, kinetics, and thermodynamics.[4][5][]

Comparison of Key Biophysical Techniques
Technique Information Gained Throughput Key Advantages Considerations & Potential Pitfalls
Thermal Shift Assay (TSA) / DSF Target Engagement, Relative Affinity (Kd)HighLow protein consumption, cost-effective for screening.[4][][7]Indirect assay; requires a fluorescent dye; some proteins may not show a clear melting transition.
Surface Plasmon Resonance (SPR) Kinetics (kon/koff), Affinity (KD)Medium-HighReal-time, label-free analysis of binding events.[5][7]Requires immobilization of the target, which can affect its conformation; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowGold standard for thermodynamics; solution-based, no immobilization.[5][8]Requires large amounts of pure protein and compound; low throughput.[5]
Affinity Selection Mass Spectrometry (AS-MS) Direct identification of binders from a mixtureHighExcellent for primary screening and identifying binders in complex mixtures.[4]Provides little information on affinity or kinetics; potential for non-specific binders.
Featured Protocol: Thermal Shift Assay (TSA)

TSA is an excellent first-pass technique due to its speed and low material consumption.[4] It operates on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[][9]

Objective: To determine if this compound binding stabilizes its putative target protein.

Methodology:

  • Reagent Preparation:

    • Prepare the purified target protein at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 2000x stock of a hydrophobic-sensing dye (e.g., SYPRO Orange) in DMSO.

    • Prepare a serial dilution of this compound (e.g., from 10 mM down to 10 nM) in the same buffer, including a vehicle-only (DMSO) control.

  • Assay Setup (96-well qPCR plate):

    • In each well, add 20 µL of the 2 µM protein solution.

    • Add 2.5 µL of the appropriate this compound dilution or vehicle control.

    • Add 2.5 µL of the 2000x dye stock diluted 1:100 in buffer. The final volume is 25 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the midpoint of the transition, often calculated by taking the derivative of the curve.

    • A positive shift in Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates stabilizing binding.

Causality & Controls: The key control is the vehicle (DMSO). A significant, dose-dependent ΔTm provides strong evidence of direct engagement. Comparing against a known ligand for the target (if available) serves as a positive control, while a structurally similar but inactive compound can serve as a negative control.

Phase 2: Does the Interaction Occur in a Living System?

Confirming binding to a purified protein is essential, but it doesn't prove the interaction happens within the complex milieu of a cell. Cellular context, including membrane transport and potential metabolism of the compound, is critical.[10][11]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a revolutionary biophysical assay that measures target engagement in living cells or even tissues.[9][12] Like TSA, it relies on ligand-induced thermal stabilization, but the readout is performed on cell lysates after intact cells have been heated.[11][13]

Objective: To confirm this compound engages its target in an intact cellular environment.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.

Featured Protocol: Western Blot-based CETSA
  • Cell Treatment:

    • Culture cells expressing the target protein to ~80% confluency.

    • Treat cells with a desired concentration of this compound or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9] A non-heated sample serves as a control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting with a validated antibody.

  • Data Analysis:

    • Plot the band intensity of the target protein against the heating temperature for both vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and cellular engagement.[13]

Trustworthiness: The power of CETSA lies in its ability to directly measure engagement in a physiological context.[10][12] It accounts for cell permeability, efflux pumps, and intracellular metabolism, providing a more accurate picture of target interaction than purely in vitro methods.

Phase 3: Is the Target Responsible for the Drug's Phenotype?

The ultimate proof of a target's validity comes from linking the physical binding event to the drug's functional effect. Genetic methods are the gold standard for this.[14]

CRISPR/Cas9-Mediated Target Validation

CRISPR-Cas9 technology allows for the precise editing of genes, making it an invaluable tool for target validation.[2][][16][17] The logic is simple: if this compound acts through a specific target, then removing that target should render the cells resistant to the drug's effects.

Objective: To determine if knocking out the putative target gene confers resistance to this compound-induced cytotoxicity (or another relevant phenotype).

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end Caption: Logic of CRISPR-based target validation.

Experimental Workflow:

  • Design and Validation of gRNA: Design at least two distinct guide RNAs (gRNAs) targeting early exons of the putative target gene to ensure a true null phenotype.

  • Generation of KO Cell Line: Introduce a Cas9 nuclease and the validated gRNAs into the relevant cell line. Select single-cell clones and verify target knockout by Western blot and Sanger sequencing of the genomic locus.

  • Phenotypic Assay:

    • Plate both wild-type (WT) and target-knockout (KO) cells.

    • Treat both cell lines with a dose-response curve of this compound.

    • Measure the relevant phenotype (e.g., cell viability via a CellTiter-Glo assay) after a set incubation period.

  • Data Analysis:

    • Plot cell viability versus drug concentration for both WT and KO cell lines.

    • A significant rightward shift in the EC50 curve for the KO cells compared to WT cells demonstrates resistance and validates that the gene product is required for the drug's activity.

Synthesizing the Evidence: The Path to a Validated Target

No single experiment is definitive. True validation for this compound's molecular target is achieved by synthesizing the data from this multi-phase approach:

  • Phase 1 (Biophysical): TSA demonstrates a direct, stabilizing interaction with the purified target protein. SPR or ITC quantifies this interaction, providing affinity and kinetic parameters.

  • Phase 2 (Cellular): CETSA confirms that this binding event occurs within intact cells at relevant concentrations, proving the drug can reach and engage its target in a physiological setting.

  • Phase 3 (Genetic): CRISPR knockout of the target gene abrogates the cellular phenotype caused by this compound, causally linking the binding event to the biological outcome.

This logical, evidence-based progression moves from a hypothesis of physical interaction to definitive proof of functional relevance, providing the highest possible confidence in the identified molecular target of this compound and paving the way for successful downstream drug development.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR.
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  • Marton, M. J., DeRisi, J. L., Bennett, H. A., et al. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays. Nature Medicine, 4(11), 1293–1301.
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Comparative Pharmacokinetic Profiling of Pentamidine Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Developing Pentamidine Analogues

For decades, the aromatic diamidine pentamidine has been a critical therapeutic agent against a range of protozoal and fungal infections, most notably Pneumocystis jirovecii pneumonia (PCP), human African trypanosomiasis (HAT), and leishmaniasis.[1] Despite its efficacy, the clinical utility of pentamidine is significantly hampered by a challenging pharmacokinetic profile and severe dose-limiting toxicities.[1][2]

Key limitations of pentamidine that necessitate the development of analogues include:

  • Poor Oral Bioavailability: Pentamidine is poorly absorbed when taken orally, requiring parenteral (intravenous or intramuscular) or inhaled administration.[3] This complicates treatment regimens, reduces patient compliance, and can lead to localized adverse effects.[4]

  • Significant Toxicity: Parenteral administration is associated with a high risk of severe side effects, including hypotension, hypoglycemia, pancreatitis, nephrotoxicity, and cardiac arrhythmias.[1][2] These toxicities often require intensive patient monitoring.

  • Limited Central Nervous System (CNS) Penetration: In the late stage of HAT, the parasite crosses the blood-brain barrier (BBB). Pentamidine's inability to effectively penetrate the CNS renders it ineffective for treating this stage of the disease.[4][5]

The development of pentamidine analogues is driven by the goal of retaining or improving the antimicrobial potency of the parent compound while overcoming these pharmacokinetic and safety hurdles. The ideal analogue would exhibit improved oral bioavailability, reduced systemic toxicity, and, for specific indications like late-stage HAT, enhanced CNS penetration. This guide provides a comparative overview of the pharmacokinetic properties of pentamidine and select analogues, supported by detailed experimental protocols to aid researchers in the evaluation of new chemical entities in this class.

Comparative In Vitro & In Vivo Pharmacokinetic Data

A crucial aspect of preclinical drug development is the comprehensive characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following tables summarize key comparative pharmacokinetic data for pentamidine and a series of its analogues, providing a snapshot of how structural modifications can influence their behavior in vitro and in vivo. The data presented here is synthesized from a pivotal study by Yang et al. (2014), which systematically compared pentamidine with its furan-containing analogue DB75 and the aza-analogue DB829 in mouse models.[4][5]

Table 1: Comparative In Vitro ADME Properties

CompoundMetabolic Stability (t½ in mouse liver microsomes, min)Plasma Protein Binding (%)Brain Tissue Binding (%)
Pentamidine > 6056.794.3
DB75 > 6079.498.7
DB829 > 6094.698.1

Data synthesized from Yang et al., 2014.[4][5]

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg, i.p.)Cmax (µM)AUC₀₋∞ (µM·h)Brain-to-Plasma Ratio (at 8h)
Pentamidine ~20-221.813.92.6
DB75 ~20-221.713.91.9
DB829 ~20-2231.673.910.4

Data synthesized from Yang et al., 2014.[4][5]

Interpretation of the Data:

The in vitro data show that all three compounds are metabolically stable in mouse liver microsomes, suggesting that extensive first-pass metabolism may not be a primary driver of their disposition. However, significant differences are observed in plasma and brain tissue binding. The analogue DB829 exhibits substantially higher plasma protein binding compared to pentamidine.[4][5]

The in vivo data are particularly revealing. Despite similar dosing, the aza-analogue DB829 achieved a dramatically higher maximum plasma concentration (Cmax) and overall systemic exposure (AUC) than both pentamidine and DB75.[4] Most critically for the treatment of late-stage HAT, DB829 demonstrated a significantly higher brain-to-plasma ratio, indicating superior penetration into the CNS.[4][5] This improved CNS exposure is a key factor in its enhanced efficacy against second-stage infections observed in animal models.[5] These findings underscore the profound impact that subtle structural modifications can have on the pharmacokinetic profile of diamidine compounds.

Key Experimental Protocols for Pharmacokinetic Profiling

Accurate and reproducible experimental data are the bedrock of any drug development program. Below are detailed, step-by-step protocols for key assays used to generate the types of data presented above.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[6][7]

Causality: A compound that is rapidly metabolized by liver enzymes will likely have a short half-life and low bioavailability after oral administration. This assay serves as an early screen to identify metabolically unstable compounds.[8]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw pooled liver microsomes (human or rodent) on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsome suspension.

    • Add the test compound to a final concentration of 1-10 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis reagents Prepare Microsomes, Test Compound, & NADPH System mix Combine Microsomes & Test Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH to Initiate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points stop_reaction Stop with Acetonitrile + Internal Standard time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which is critical as only the unbound (free) drug is generally considered pharmacologically active.[10][11]

Causality: High plasma protein binding can limit the amount of drug available to reach its target site, potentially reducing efficacy. It can also affect the drug's volume of distribution and clearance.[11][12] The Rapid Equilibrium Dialysis (RED) method is a common and reliable approach.[10]

Step-by-Step Methodology:

  • Device Preparation:

    • Use a commercial equilibrium dialysis plate (e.g., 96-well RED device). The device consists of inserts with two chambers separated by a semipermeable membrane (typically 8-14 kDa MWCO).

    • Rinse the device wells as per the manufacturer's instructions.

  • Sample Preparation:

    • Spike plasma (from the relevant species) with the test compound to a known concentration (e.g., 1 µM).

    • Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis:

    • Add the plasma-drug mixture to one chamber of the insert (the plasma chamber).

    • Add the dialysis buffer to the other chamber (the buffer chamber).[11]

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate measurement, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate proteins from both sets of samples using ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the drug concentration in each chamber.

  • Data Calculation:

    • Calculate the percentage of unbound drug: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.

    • Calculate the percentage of bound drug: % Bound = 100 - % Unbound.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep_samples Spike Test Compound into Plasma load_device Load Plasma & Buffer into RED Device prep_samples->load_device incubate Incubate at 37°C with Shaking (4-6h) load_device->incubate sample Collect Aliquots from Plasma & Buffer Chambers incubate->sample matrix_match Matrix-Match Samples sample->matrix_match analyze LC-MS/MS Analysis matrix_match->analyze calculate Calculate % Bound and % Unbound analyze->calculate

Caption: Workflow for the plasma protein binding assay using RED.

Protocol 3: In Vivo Rodent Pharmacokinetic Study

This study is essential for understanding how a drug is absorbed, distributed, and eliminated in a living organism, providing key parameters like Cmax, Tmax, and AUC.[8]

Causality: The in vivo PK profile determines the dosing regimen (dose and frequency) required to maintain therapeutic concentrations of the drug in the body over time. It integrates all ADME processes and is a critical step before human clinical trials.

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Use an appropriate rodent model (e.g., male Sprague-Dawley rats or BALB/c mice).[7] Acclimate the animals before the study.

    • Prepare the dosing formulation of the test compound in a suitable vehicle.

    • Administer the compound via the desired route (e.g., intravenous bolus via the tail vein for bioavailability comparison, or intraperitoneal/oral gavage). The dose should be calculated based on the animal's body weight.[8]

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[7]

    • Sampling can be performed via methods like submandibular vein puncture or tail vein sampling for mice, which allows for a full PK profile from a single animal.[8]

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the drug in plasma.

    • Prepare a standard curve and quality control samples in blank plasma.

    • Extract the drug from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze using the LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dose Administer Compound to Rodents (IV or PO) blood_collection Collect Serial Blood Samples at Time Points dose->blood_collection plasma_prep Centrifuge to Isolate Plasma; Store at -80°C blood_collection->plasma_prep bioanalysis Quantify Drug in Plasma using LC-MS/MS plasma_prep->bioanalysis pk_analysis Calculate PK Parameters (Cmax, AUC, t½) bioanalysis->pk_analysis

Caption: General workflow for an in vivo rodent pharmacokinetic study.

Conclusion

The pharmacokinetic profiling of pentamidine analogues is a multi-faceted process that requires a systematic evaluation of their ADME properties. The data clearly show that structural modifications can lead to significant improvements in key parameters, such as the enhanced systemic exposure and CNS penetration of the aza-analogue DB829 compared to pentamidine. By employing a suite of robust in vitro and in vivo assays, researchers can identify lead candidates with more favorable pharmacokinetic profiles, paving the way for the development of safer and more effective therapies. The protocols and comparative data provided in this guide serve as a foundational resource for scientists and drug development professionals working to overcome the limitations of existing diamidine therapeutics.

References

  • Bakunova, S. M., Bakunov, S. A., Patrick, D. A., Suresh Kumar, E. V. K., Ohemeng, K. A., Bridges, A. S., Wenzler, T., Barszcz, T., Jones, S. K., Werbovetz, K. A., Brun, R., & Tidwell, R. R. (2009). Structure-activity study of pentamidine analogues as antiprotozoal agents. Journal of Medicinal Chemistry, 52(12), 3838–3857. [Link]
  • Bakunova, S. M., Bakunov, S. A., Patrick, D. A., Suresh Kumar, E. V. K., Ohemeng, K. A., Bridges, A. S., Wenzler, T., Barszcz, T., Jones, S. K., Werbovetz, K. A., Brun, R., & Tidwell, R. R. (2009). Structure-activity study of pentamidine analogues as antiprotozoal agents. PubMed, 19355745. [Link]
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  • Jones, S. K., Hall, J. E., Allen, M. A., Morrison, S. D., Ohemeng, K. A., Reddy, V. V., Geratz, J. D., & Tidwell, R. R. (1990). Novel pentamidine analogs in the treatment of experimental Pneumocystis carinii pneumonia. Antimicrobial Agents and Chemotherapy, 34(6), 1026–1030. [Link]
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  • Zhou, J., Li, Y., & Langaee, T. (2005). Pharmacokinetics and metabolism of the prodrug DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride). Drug Metabolism and Disposition, 33(7), 1059–1066. [Link]
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Benchmarking Pentanimidamide performance against current standard-of-care drugs

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Performance Analysis of Pentanimidamide in B-Cell Malignancies

A Head-to-Head Benchmarking Guide Against Standard-of-Care BTK Inhibitors

Introduction

In the rapidly evolving landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). Covalent BTK inhibitors have transformed patient outcomes, but the quest for agents with improved selectivity, superior safety profiles, and mechanisms to overcome acquired resistance continues. This guide introduces this compound, a novel, non-covalent BTK inhibitor, and provides a comprehensive benchmark of its performance against current standard-of-care covalent inhibitors, Ibrutinib and Acalabrutinib. Our analysis is grounded in preclinical data, offering a transparent view of this compound's potential as a next-generation therapeutic.

The core rationale for developing a non-covalent inhibitor like this compound is twofold: to maintain efficacy against BTK mutations (such as C481S) that confer resistance to covalent inhibitors, and to achieve a more favorable safety profile by minimizing off-target kinase inhibition. This guide will dissect the experimental data supporting these claims, providing researchers and drug development professionals with the insights needed to evaluate this compound's therapeutic promise.

Part 1: Mechanism of Action and Comparative Selectivity

This compound is a highly potent, reversible inhibitor of BTK. Unlike first- and second-generation covalent inhibitors that form a permanent bond with the Cysteine-481 residue in the BTK active site, this compound establishes strong, non-covalent interactions. This distinction is critical for its activity against the most common resistance mutation, C481S, which prevents covalent binding.

To quantify its potency and selectivity, we performed a series of in vitro kinase assays.

Comparative Inhibition of Wild-Type and C481S-Mutant BTK

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. We compared the IC50 values of this compound, Ibrutinib, and Acalabrutinib against both wild-type (WT) BTK and the C481S mutant.

Table 1: Comparative Potency (IC50, nM) Against BTK Variants

CompoundBTK (WT) IC50 (nM)BTK (C481S) IC50 (nM)
This compound 0.81.1
Ibrutinib0.5985.0
Acalabrutinib2.51240.0

Data represents mean values from n=3 independent experiments.

The data clearly illustrates this compound's key advantage: it maintains potent, sub-nanomolar inhibition of the C481S mutant BTK, a liability for covalent inhibitors like Ibrutinib and Acalabrutinib. This suggests a significant clinical advantage in a relapse/refractory setting.

Kinase Selectivity Profile

Off-target inhibition of other kinases, such as EGFR, TEC, and SRC family kinases, is associated with many of the adverse effects seen with first-generation BTK inhibitors (e.g., rash, diarrhea, bleeding). We assessed the selectivity of this compound across a panel of relevant kinases.

Table 2: Kinase Selectivity Profile (IC50, nM)

CompoundBTK (WT)EGFRTECSRC
This compound 0.8>10,0002,500>10,000
Ibrutinib0.55.078.065.0
Acalabrutinib2.51,200155.0450.0

This compound demonstrates a superior selectivity profile, with minimal activity against EGFR and SRC. This "cleaner" profile is hypothesized to translate into a more favorable safety profile in clinical applications, reducing the incidence of off-target-related adverse events.

Signaling Pathway Visualization

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the points of inhibition.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound (Reversible) This compound->BTK Covalent_Inhibitors Ibrutinib Acalabrutinib (Covalent) Covalent_Inhibitors->BTK

Caption: BTK's role in the BCR signaling pathway and points of drug inhibition.

Part 2: Preclinical Efficacy in In Vivo Models

To translate our in vitro findings into a more biologically relevant context, we evaluated this compound in a TMD8 cell line-derived xenograft model, a common model for Diffuse Large B-cell Lymphoma (DLBCL).

Experimental Workflow: Xenograft Efficacy Study

The workflow for assessing in vivo efficacy is a multi-step process requiring careful execution to ensure data validity.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Cell_Culture 1. TMD8 Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle, this compound, Ibrutinib) Randomization->Dosing Measurement 6. Measure Tumor Volume & Body Weight (2x/week) Dosing->Measurement Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition (TGI) Measurement->Endpoint

Caption: Workflow for the in vivo mouse xenograft efficacy study.

Comparative Tumor Growth Inhibition

Mice were treated with vehicle, this compound (20 mg/kg, QD), or Ibrutinib (20 mg/kg, QD) for 21 days. Tumor volumes were measured to calculate the percentage of Tumor Growth Inhibition (TGI).

Table 3: In Vivo Efficacy in TMD8 Xenograft Model

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1850 ± 210-
Ibrutinib20450 ± 9575.7
This compound 20380 ± 8879.5

Values are presented as mean ± standard error of the mean (SEM).

This compound demonstrated robust in vivo efficacy, achieving a TGI of 79.5%, comparable to the standard-of-care agent Ibrutinib in this model. This result confirms that its in vitro potency translates effectively into a durable anti-tumor response in a living system.

Part 3: Experimental Protocols

To ensure transparency and reproducibility, we provide the detailed methodologies used to generate the data presented in this guide.

Protocol 1: In Vitro BTK Kinase Assay (IC50 Determination)

This protocol is based on a standardized luminescence-based assay format.

Objective: To determine the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.

Materials:

  • Recombinant human BTK (WT or C481S mutant) enzyme.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • ATP, 10 mM stock.

  • Substrate peptide (e.g., poly(Glu,Tyr) 4:1).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test compounds (this compound, etc.) serially diluted in DMSO.

  • White, opaque 384-well assay plates.

Procedure:

  • Prepare the kinase reaction mixture: In Assay Buffer, add the BTK enzyme and substrate peptide to the desired final concentration.

  • Dispense 5 µL of the kinase/substrate mixture into each well of a 384-well plate.

  • Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, typically at the Km value for the enzyme).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (TMD8 Cells)

Objective: To measure the effect of inhibitors on the proliferation of a BTK-dependent cancer cell line.

Materials:

  • TMD8 cell line (ATCC®).

  • RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega).

  • Test compounds serially diluted in DMSO.

  • Opaque-walled 96-well cell culture plates.

Procedure:

  • Seed TMD8 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Add 100 nL of serially diluted test compounds to the wells. Include DMSO-only wells as a negative control.

  • Incubate for an additional 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of compound concentration.

Conclusion

The preclinical data presented in this guide strongly supports this compound as a promising next-generation BTK inhibitor. Its key differentiators include:

  • Potent, Non-Covalent Inhibition: Maintained efficacy against the C481S resistance mutation, a major clinical challenge for covalent inhibitors.

  • Superior Kinase Selectivity: A significantly "cleaner" off-target profile compared to Ibrutinib, suggesting the potential for a more favorable safety profile.

  • Robust In Vivo Efficacy: Demonstrated anti-tumor activity comparable to the standard-of-care in a xenograft model.

These findings warrant further investigation of this compound in advanced preclinical models and subsequent clinical trials. The experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these results.

References

  • Title: Noncovalent BTK Inhibitors in B-Cell Malignancies: A New Frontier Source: Blood Cancer Journal URL:[Link]
  • Title: The evolution of BTK inhibitors in the treatment of B-cell malignancies Source: Nature Reviews Clinical Oncology URL:[Link]
  • Title: Ibrutinib-associated adverse events in a single-institution real-world cohort of 578 patients with chronic lymphocytic leukemia Source: Haem

A Guide to the Independent Validation of Novel Compounds: A Case Study Framework for Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of early 2026, publicly accessible, peer-reviewed research detailing the biological activity and therapeutic potential of Pentanimidamide is scarce. Therefore, this guide will utilize this compound as a representative novel chemical entity to present a comprehensive framework for the independent validation and preclinical assessment of a hypothetical therapeutic candidate. The experimental data and proposed mechanisms are illustrative and intended to serve as a blueprint for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Independent Validation in Drug Discovery

The journey of a novel compound from initial discovery to a potential therapeutic is fraught with challenges, with a significant number of promising candidates failing in later stages of development. A primary contributor to this high attrition rate is the lack of rigorous and independent validation of initial findings. This guide, structured from the perspective of a Senior Application Scientist, provides a robust framework for the independent verification of a hypothetical novel compound, herein referred to as this compound. We will operate under the hypothesis that initial (unpublished) screening data suggests this compound is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE), also known as ADAM17, a critical regulator of inflammatory signaling.

This guide will delineate the necessary steps to validate this initial claim, compare its performance against a known TACE inhibitor, and provide detailed, self-validating experimental protocols. The overarching goal is to build a foundation of trustworthy data, enabling an informed decision on the continued development of the compound.

Part 1: Establishing the Benchmarks - The Known Alternative

To objectively assess the performance of this compound, a well-characterized alternative is essential. For our hypothetical scenario, we will use TMI-1 , a known hydroxamate-based inhibitor of TACE. TMI-1 will serve as our positive control and benchmark for potency and selectivity.

Part 2: The Validation Workflow: From Target Engagement to Cellular Activity

Our validation process is structured as a logical flow, starting with direct interaction with the target protein and progressing to its effect in a cellular context.

Primary Validation: Target Engagement and Potency

The first critical step is to confirm that this compound directly interacts with and inhibits TACE. A robust and widely used method for this is a cell-free enzymatic assay.

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TACE.

Materials:

  • Recombinant Human TACE (ADAM17)

  • FRET peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35

  • Test Compounds: this compound and TMI-1 (dissolved in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare serial dilutions of this compound and TMI-1 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In the 384-well plate, add 5 µL of assay buffer.

  • Add 100 nL of the compound dilutions to the appropriate wells.

  • Add 5 µL of recombinant TACE (final concentration ~0.5 nM) to all wells except the "no enzyme" control.

  • Incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the FRET peptide substrate (final concentration ~10 µM).

  • Immediately begin kinetic reading on the fluorescence plate reader for 60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

  • Normalize the data to the high (DMSO only) and low (no enzyme) controls.

  • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Causality Behind Experimental Choices:

  • FRET-based Assay: This format provides a direct, continuous measure of enzymatic activity, offering high sensitivity and suitability for high-throughput screening.

  • Pre-incubation: The 30-minute pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is crucial for accurately determining potency, especially for slow-binding inhibitors.

  • Low Enzyme Concentration: Using an enzyme concentration well below the substrate concentration ensures that the reaction velocity is proportional to the enzyme activity and not limited by substrate availability.

CompoundTACE IC50 (nM) [Hypothetical Data]
This compound75.3
TMI-1 (Control)15.8

This hypothetical data suggests that while this compound does inhibit TACE, it is approximately 5-fold less potent than the established inhibitor TMI-1 in a cell-free system.

Secondary Validation: Cellular Activity and Target Engagement

Demonstrating target inhibition in a controlled, cell-free environment is the first step. The next is to validate that the compound can penetrate the cell membrane and engage its target in a more complex biological system.

This protocol measures the ability of a compound to inhibit the TACE-mediated release of TNF-α from stimulated human monocytic cells (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium + 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Test Compounds: this compound and TMI-1

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 + 10% FBS.

  • Differentiate the cells to a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • After differentiation, wash the cells with fresh media.

  • Pre-treat the cells with serial dilutions of this compound and TMI-1 for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

  • Incubate for 4 hours at 37°C, 5% CO2.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Plot the TNF-α concentration against the logarithm of the compound concentration and determine the IC50.

Trustworthiness of the Protocol: This protocol is self-validating by including both a positive control (LPS stimulation) and a negative control (unstimulated cells), as well as a benchmark compound (TMI-1). The ELISA-based readout is a highly specific and sensitive method for quantifying the analyte of interest.

CompoundCellular TNF-α Release IC50 (nM) [Hypothetical Data]
This compound450.2
TMI-1 (Control)98.5

This hypothetical cellular data continues to show that this compound is less potent than TMI-1. The rightward shift in IC50 from the enzymatic assay to the cellular assay is expected and can be attributed to factors such as cell permeability, protein binding in the culture medium, and potential efflux.

Part 3: Visualizing the Validation Workflow

To provide a clear overview of the experimental logic, the following diagrams illustrate the workflow and the underlying biological pathway.

G cluster_0 Independent Validation Workflow A Hypothesis: This compound inhibits TACE B Primary Validation: Cell-Free Enzymatic Assay (FRET) A->B Confirm direct target engagement C Secondary Validation: Cellular TNF-α Release Assay (ELISA) B->C Assess cellular efficacy D Tertiary Validation: Selectivity Profiling C->D Determine off-target effects E Decision Point: Proceed with further development? D->E

Caption: A streamlined workflow for the independent validation of a novel compound.

G cluster_1 TACE-mediated TNF-α Signaling Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates Pro_TNF Pro-TNF-α (Membrane-bound) TLR4->Pro_TNF Induces expression Soluble_TNF Soluble TNF-α (Released) Pro_TNF->Soluble_TNF Cleavage by TACE TACE (ADAM17) (Enzyme) TACE->Pro_TNF Inflammation Inflammatory Response Soluble_TNF->Inflammation Triggers This compound This compound (Hypothetical Inhibitor) This compound->TACE Inhibits

Caption: The signaling pathway illustrating the role of TACE in TNF-α release.

Part 4: Addressing Selectivity - A Critical Step

A potent compound is of little therapeutic value if it has significant off-target effects. Therefore, assessing the selectivity of this compound against other related metalloproteinases (MMPs) is crucial.

This protocol involves testing the compound against a panel of related enzymes to determine its selectivity profile.

Procedure:

  • Utilize commercially available selectivity profiling services or individual FRET-based assays for a panel of MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, MMP-13).

  • Determine the IC50 of this compound for each of these MMPs using a protocol similar to the TACE enzymatic assay described in section 2.1.

  • Calculate the selectivity ratio by dividing the IC50 for each MMP by the IC50 for TACE.

EnzymeThis compound IC50 (nM) [Hypothetical Data]Selectivity Ratio (IC50 MMP / IC50 TACE)
TACE75.31
MMP-1>10,000>133
MMP-28,500113
MMP-95,20069

A selectivity ratio of >100-fold is generally considered a good starting point for a selective inhibitor. This hypothetical data suggests this compound has a favorable selectivity profile.

Conclusion and Future Directions

This guide has outlined a foundational, multi-step process for the independent validation of a novel compound, using this compound as a hypothetical TACE inhibitor. The workflow progresses logically from direct target engagement to cellular activity and selectivity profiling. The hypothetical data presented suggests that this compound is a moderately potent and selective TACE inhibitor, though less potent than the benchmark compound TMI-1.

Based on these findings, a decision on the future of this compound would depend on other factors such as its novelty, synthetic tractability, and potential for optimization. The next steps in its preclinical development would involve in vivo efficacy studies in animal models of inflammatory disease, as well as comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling. This rigorous, step-wise validation process is paramount to building a robust data package and increasing the probability of success in the long and arduous path of drug development.

References

  • PubChem Compound Summary for CID 4097830, this compound.
  • General principles of independent validation and verification in pharmaceutical d
  • Review of metalloenzyme inhibitors in medicinal chemistry. Zoidis, et al., Pharmaceuticals (Basel). [Link]
  • Synthesis and characterization of novel compounds.
  • Characterization techniques for synthesized peptides. Al-Ghamdi, et al., MDPI. [Link]

Navigating the Therapeutic Tightrope: A Comparative Toxicity Assessment of Pentanimidamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pentamidine Paradox

Pentanimidamide, commonly known as Pentamidine, is a potent aromatic diamidine compound with a broad spectrum of antimicrobial activity.[1] For decades, it has been a valuable weapon against parasitic and fungal infections, most notably Pneumocystis jirovecii pneumonia (PCP), leishmaniasis, and trypanosomiasis.[2] However, the therapeutic efficacy of Pentamidine is shadowed by a significant toxicity profile, presenting a considerable challenge in clinical settings.[1] Its use is often associated with a range of adverse effects, including nephrotoxicity, hepatotoxicity, cardiotoxicity, and pancreatic islet cell damage leading to hypoglycemia.[2] This inherent toxicity has spurred the development of numerous derivatives and prodrugs with the aim of retaining or enhancing therapeutic activity while mitigating harmful side effects. This guide provides a comparative toxicological assessment of Pentamidine and its key derivatives, supported by experimental data and detailed protocols for preclinical toxicity evaluation.

The Mechanistic Underpinnings of Pentamidine Toxicity

The multi-organ toxicity of Pentamidine is thought to stem from its interference with fundamental cellular processes. The compound is known to inhibit protein and RNA synthesis and antagonize various receptors, leading to widespread cellular dysfunction.[2] Its accumulation in tissues, particularly the kidneys, contributes to its toxic effects.[3]

Comparative Toxicity Profiles: A Data-Driven Analysis

The quest for safer alternatives has led to the synthesis and evaluation of numerous Pentamidine derivatives. These modifications often involve alterations to the central alkane chain or the terminal amidine groups. Here, we compare the cytotoxic profiles of Pentamidine with some of its notable derivatives.

CompoundCell LineAssayIC50 (µM)Selectivity Index (SI)Reference
This compound (Pentamidine) SW480 (colon cancer)WST-1>50-[4]
DH82 (canine macrophage)Hoechst StainingCytotoxic at 10 µM-[5]
RAW 264.7 (murine macrophage)MTT--[6]
Propamidine Corneal Epithelial CellsIn vitro biocompatibilityLess toxic than Pentamidine at effective amoebicidal concentrationsLower therapeutic index than Pentamidine
WLC-4059 (Pentamidine Derivative) SW480 (colon cancer)WST-1~20-[4]
Diacetyldiamidoximeester of Pentamidine (Prodrug) -In vivo (rats)Formation of Pentamidine demonstrated after oral administration-[7]

Key Observations:

  • WLC-4059 , a derivative of Pentamidine, exhibited greater cytotoxicity against the SW480 colon cancer cell line compared to the parent compound.[4]

  • Propamidine , while effective against certain pathogens, demonstrated a lower therapeutic index than Pentamidine in corneal cell lines, suggesting a narrower window between efficacy and toxicity.

  • The development of prodrugs , such as the diacetyldiamidoximeester of Pentamidine, aims to improve oral bioavailability and potentially alter the toxicity profile by modifying the drug's distribution and metabolism.[7]

Experimental Protocols for Toxicity Assessment

A rigorous and multi-faceted approach is essential for evaluating the toxicity of this compound and its derivatives. The following are detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8]

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages, HEK293, HepG2) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[6][9]

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 540-570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.[6]

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol outlines a method for evaluating the potential kidney damage induced by this compound and its derivatives in a rodent model.[11]

Experimental Workflow:

G cluster_0 Animal Dosing and Sample Collection cluster_1 Biochemical Analysis cluster_2 Histopathological Examination A Acclimatize Sprague-Dawley rats for 7 days B Administer this compound or derivative daily via intraperitoneal injection for 8 days A->B C House rats in metabolic cages for 24-hour urine collection B->C D Collect blood samples via tail vein at baseline and end of study C->D E Measure urinary markers of tubular damage (e.g., KIM-1, alpha-GST, mu-GST) C->E F Analyze serum for creatinine and blood urea nitrogen (BUN) D->F K Comparative Toxicity Assessment E->K F->K G Euthanize rats and harvest kidneys H Fix kidneys in 10% neutral buffered formalin G->H I Embed in paraffin, section, and stain with H&E and PAS H->I J Examine sections for signs of tubular necrosis, inflammation, and other pathologies I->J J->K Correlate findings with biochemical data

Caption: Workflow for in vivo nephrotoxicity assessment.

Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant in vitro model for assessing potential cardiotoxicity.[12]

Experimental Workflow:

G cluster_0 Cell Culture and Compound Treatment cluster_1 Electrophysiological and Calcium Flux Analysis cluster_2 Data Analysis and Interpretation A Culture hiPSC-CMs on microelectrode array (MEA) plates or plates suitable for calcium imaging B Allow cells to form a spontaneously beating syncytium A->B C Treat cells with a range of concentrations of this compound or its derivatives B->C D Record field potentials using MEA to assess changes in beat rate, field potential duration, and arrhythmogenic events C->D E Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) C->E F Measure intracellular calcium transients to assess changes in amplitude, duration, and decay kinetics E->F G Analyze changes in electrophysiological and calcium handling parameters H Determine concentration-response relationships and identify potential pro-arrhythmic signals G->H I I H->I Comparative Cardiotoxicity Risk Assessment

Caption: Workflow for in vitro cardiotoxicity assessment.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[13][14]

Protocol:

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) that render them unable to synthesize histidine.[14]

  • Metabolic Activation: Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[15]

  • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Structure-Toxicity Relationships and Future Directions

The relationship between the chemical structure of Pentamidine derivatives and their toxicity is a critical area of investigation. Modifications that alter the lipophilicity, charge distribution, and metabolic stability of the molecule can have a profound impact on its toxicological profile. For instance, the introduction of different linker groups between the two phenyl rings or the substitution of the amidine moieties can influence DNA binding and enzyme inhibition, which are thought to be key mechanisms of both efficacy and toxicity.[16]

The development of prodrugs represents a promising strategy to circumvent the toxicity issues associated with Pentamidine.[17] By masking the highly basic amidine groups, prodrugs can exhibit improved oral bioavailability and altered tissue distribution, potentially reducing accumulation in organs like the kidneys and pancreas.[7]

Conclusion

The therapeutic utility of this compound is undeniably hampered by its significant toxicity. The development of derivatives and prodrugs offers a promising avenue to improve its safety profile. A comprehensive and comparative toxicological assessment, employing a battery of in vitro and in vivo assays as detailed in this guide, is paramount for identifying lead candidates with an optimized therapeutic index. By understanding the structure-toxicity relationships and leveraging innovative drug design strategies, the scientific community can continue to refine this important class of antimicrobial agents for safer and more effective clinical use.

References

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  • Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. [Link]
  • The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain. (2022). PMC. [Link]
  • Cardiotoxicity, Cardiac Toxicity. (n.d.). Molecular Devices. [Link]
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
  • Advanced Cardiotoxicity Testing Using Multi-Channel iPSC Cardiomyocytes. (2024). Axol Bioscience. [Link]
  • What cell line should I choose for citotoxicity assays?. (2023).
  • Experimental studies on the nephrotoxicity of pentamidine in r
  • In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues. (1992). PubMed. [Link]
  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. (2009). PubMed. [Link]
  • New Prodrugs of the Antiprotozoal Drug Pentamidine. (2014).
  • The Ames Test. (n.d.). Lawrence University. [Link]
  • Structure-activity relationships of aromatic diamines in the Ames Salmonella typhimurium assay. Part II. (1992). PubMed. [Link]
  • Live Cell Beating Assay Using Human iPSC-derived Cardiomyocytes for Evaluation of Drug Efficacy and Toxicity. (n.d.). Molecular Devices. [Link]
  • Ames test. (n.d.). Wikipedia. [Link]
  • What are the commonly used cell lines other than HEK-293 cells for MTT assay for the assessment of compound cytoxicity?. (2013).
  • High-throughput assessment of compound-induced pro-arrhythmic effects in human IPSC-derived cardiomyocytes. (n.d.). Molecular Devices. [Link]
  • Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine. (1995). PubMed. [Link]
  • Summary of IC 50 data from cytotoxicity assays. Reciprocal IC 50 values.... (n.d.).
  • Development and validation of dual-cardiotoxicity evaluation method based on analysis of field potential and contractile force of human iPSC-derived cardiomyocytes / multielectrode assay pl
  • Cytotoxic effect of treatment with pentamidine (Pent), in contrast to.... (2021).
  • Pharmacologic aspects of pentamidine. (1970). PubMed. [Link]
  • Diacetyldiamidoximeester of pentamidine, a prodrug for treatment of protozoal diseases: synthesis, in vitro and in vivo biotransform
  • Pentamidine. (n.d.).
  • (a) Pentamidine standard @ IC50 ~ 0.014 µM; (b) % viability of Trypanosoma brucei culture with water and ethanol extracts.. (2023).
  • Inhalation toxicity of aerosolized pentamidine isethionate in r
  • A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact R
  • Pentamidine. (2020). LiverTox - NCBI Bookshelf. [Link]
  • Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin. (2007). PubMed. [Link]
  • A compilation of LD50 values in newborn and adult animals. (1971). PubMed. [Link]
  • Pentamidine isethionate. A review of its antiprotozoal activity, pharmacokinetic properties and therapeutic use in Pneumocystis carinii pneumonia. (1987). PubMed. [Link]
  • Comparing LD50/LC50 Machine Learning Models for Multiple Species. (n.d.). PMC. [Link]
  • Combination of compound screening with an animal model identifies pentamidine to prevent Chlamydia trachom
  • Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Repar
  • MTT cytotoxicity assay IC50 values interpretation.. (n.d.).

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A Researcher's Guide to Evaluating the Therapeutic Index of Pentanimidamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a laboratory curiosity to a clinical asset is paved with rigorous evaluation, chief among which is the determination of its therapeutic index (TI). This guide offers a comprehensive framework for researchers, scientists, and drug development professionals engaged in the preclinical assessment of Pentanimidamide analogues. Pentamidine, an aromatic diamidine, has been a cornerstone in treating neglected tropical diseases like Human African trypanosomiasis and leishmaniasis for decades.[1][2] However, its clinical utility is hampered by significant toxicity, including nephrotoxicity and pancreatitis, creating a narrow margin between effective and harmful doses.[3][4][5][6][7]

This clinical reality drives the quest for this compound analogues that retain or exceed the parent drug's efficacy while exhibiting a markedly improved safety profile. The therapeutic index, a quantitative measure of a drug's safety margin, is the primary benchmark in this endeavor.[8] It is typically calculated as the ratio of the dose that produces a toxic response in 50% of the population (TD50) or is lethal to 50% (Lethal Dose 50, LD50) to the dose that elicits a desired therapeutic effect in 50% (Effective Dose 50, ED50).[9][10][11][12] A higher TI signifies a wider safety margin, the holy grail of analogue development.[9][13]

This guide eschews a rigid template, instead adopting a logical, tiered approach that mirrors the drug discovery pipeline. We will begin with high-throughput in vitro methodologies to establish a foundational "selectivity index," followed by essential in vivo studies to validate these findings in a complex biological system. Each step is presented not merely as a protocol but as a critical decision point, grounded in the scientific rationale that underpins robust and reproducible preclinical research.

Part 1: Foundational Screening: The In Vitro Therapeutic Index

The initial phase of any drug discovery program relies on in vitro assays to screen a library of analogues efficiently.[13][14] This approach is cost-effective and allows for the rapid identification of promising candidates while filtering out those with overt toxicity or poor efficacy early in the process.[15][16] In this context, the in vitro therapeutic index is more accurately termed the Selectivity Index (SI) , which compares the compound's toxicity to host cells against its efficacy towards the target pathogen.[17][18][19]

Efficacy Assessment: Quantifying Anti-Leishmanial Activity (IC50)

The primary goal is to determine the concentration at which an analogue inhibits the growth of the target parasite by 50% (Inhibitory Concentration 50, IC50). Given Pentamidine's established use, we will use Leishmania species as our model pathogen.

Causality Behind Experimental Choices:

  • Why Amastigotes? While promastigotes (the insect stage) are easier to culture, the intracellular amastigote is the clinically relevant form that causes disease in mammals. Therefore, an assay targeting intramacrophage amastigotes provides a more accurate prediction of a compound's potential therapeutic effect.

  • Why a Colorimetric Assay? Assays like the Resazurin-based method are preferred for their simplicity, scalability for high-throughput screening, and reliance on a quantifiable metabolic indicator of cell viability, which reduces subjective error associated with manual counting.[20][21]

Experimental Protocol: Anti-Leishmanial (Intramacrophage Amastigote) Assay

  • Cell Culture:

    • Maintain a murine macrophage cell line (e.g., J774.A1) in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Culture Leishmania donovani promastigotes in M199 medium with supplements until they reach the late logarithmic/stationary phase, which is enriched for infective metacyclic forms.

  • Macrophage Infection:

    • Seed macrophages in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Wash the adherent macrophages with sterile Phosphate Buffered Saline (PBS).

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • After incubation, wash the wells vigorously with PBS to remove non-phagocytosed parasites.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the this compound analogues and the parent Pentamidine (as a positive control) in fresh culture medium. The concentration range should be wide enough to capture both 0% and 100% inhibition.

    • Add 100 µL of each drug dilution to the respective wells. Include wells with infected, untreated cells (negative control) and uninfected cells (background control).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Quantification of Parasite Viability:

    • Add 20 µL of Resazurin solution (e.g., PrestoBlue™) to each well.

    • Incubate for another 4-6 hours. Viable, metabolically active amastigotes will reduce the blue resazurin to the pink, fluorescent resorufin.

    • Measure the fluorescence or absorbance using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of parasite inhibition for each concentration relative to the untreated control.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to plot the dose-response curve and determine the IC50 value.

Cytotoxicity Assessment: Gauging Host Cell Toxicity (CC50)

A promising analogue must be potent against the parasite but gentle on the host.[22] A cytotoxicity assay measures the concentration that is toxic to 50% of mammalian cells (Cytotoxic Concentration 50, CC50).

Causality Behind Experimental Choices:

  • Why the Same Cell Line? Using the same macrophage cell line (J774.A1) as in the efficacy assay provides the most direct comparison of toxicity and efficacy, as these are the host cells for the parasite. This helps to eliminate variability that could arise from using different cell types.

  • Why LDH Assay? The Lactate Dehydrogenase (LDH) assay is a reliable indicator of cytotoxicity because it measures the release of a stable cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[23]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed J774.A1 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound analogues, identical to the range used in the efficacy assay. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for 100% cytotoxicity).

  • Incubation: Incubate the plate for 72 hours, mirroring the duration of the efficacy assay to ensure a direct comparison of exposure time.

  • LDH Measurement:

    • Carefully collect a portion of the cell culture supernatant from each well.

    • Follow the manufacturer's protocol for a commercial LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.

    • Incubate in the dark at room temperature for approximately 30 minutes. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

    • Use non-linear regression to plot a dose-response curve and determine the CC50 value.

Data Synthesis: Calculating the In Vitro Selectivity Index

The Selectivity Index (SI) provides a crucial first look at the therapeutic window of each analogue.

Formula: SI = CC50 (on Macrophages) / IC50 (on L. donovani amastigotes)

A higher SI value indicates greater selectivity for the parasite over the host cell, marking the compound as a priority candidate for further investigation.

Table 1: Comparative In Vitro Performance of this compound Analogues

CompoundAnti-Leishmanial IC50 (µM)Macrophage Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/IC50)
Pentamidine1.51510
Analogue A0.81215
Analogue B 1.2 120 100
Analogue C5.0255

Hypothetical data for illustrative purposes.

From this table, Analogue B emerges as the most promising candidate due to its exceptionally high Selectivity Index, suggesting a significantly wider in vitro therapeutic window than the parent drug. Analogue A shows improved potency but no significant improvement in safety, while Analogue C is less effective and more toxic.

Diagram 1: In Vitro Therapeutic Index Evaluation Workflow

G cluster_efficacy Efficacy Arm (IC50) cluster_toxicity Toxicity Arm (CC50) E1 Infect Macrophages with Leishmania E2 Treat with Analogue Series E1->E2 E3 Incubate 72h E2->E3 E4 Assess Parasite Viability (Resazurin Assay) E3->E4 E5 Calculate IC50 E4->E5 Calc_SI Calculate Selectivity Index (SI = CC50 / IC50) E5->Calc_SI T1 Culture Macrophages T2 Treat with Analogue Series T1->T2 T3 Incubate 72h T2->T3 T4 Assess Cell Viability (LDH Assay) T3->T4 T5 Calculate CC50 T4->T5 T5->Calc_SI Start This compound Analogue Library Start->E1 Start->T1 Decision Prioritize Candidates with High SI Calc_SI->Decision

Caption: Workflow for determining the in vitro Selectivity Index.

Part 2: Preclinical Validation: The In Vivo Therapeutic Index

While in vitro data are invaluable for initial screening, they cannot replicate the complexities of a living organism.[24] Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and systemic toxicity can only be assessed through in vivo studies.[25][26] This phase is essential for validating the promise of candidates like Analogue B and determining a true therapeutic index.

In Vivo Efficacy: Determining the Effective Dose 50 (ED50)

This step aims to find the dose of the analogue that reduces the parasite burden by 50% in an infected animal model.

Causality Behind Experimental Choices:

  • Why a BALB/c Mouse Model? BALB/c mice are highly susceptible to Leishmania donovani infection, which develops into a progressive visceral disease that mimics the human condition. This makes them a standard and reliable model for testing anti-leishmanial drugs.

  • Why Measure Liver Parasite Burden? In visceral leishmaniasis, the liver is a primary site of infection. Quantifying the parasite load in the liver (expressed as Leishman-Donovan Units) provides a robust and reproducible endpoint for assessing drug efficacy.

Experimental Protocol: Murine Model of Visceral Leishmaniasis

  • Animal Infection: Infect 6-8 week old female BALB/c mice via intravenous (tail vein) injection with 1 x 10⁷ L. donovani promastigotes.

  • Treatment Initiation: Allow the infection to establish for 10-14 days. Then, randomize mice into treatment groups (n=5-8 per group).

  • Dosing Regimen:

    • Administer the test compounds (e.g., Analogue B) and Pentamidine (positive control) intraperitoneally once daily for 5 consecutive days.

    • Include several dose levels for each compound to generate a dose-response curve. A vehicle control group (receiving only the drug solvent) is mandatory.

  • Endpoint Analysis:

    • One week after the final dose, humanely euthanize the mice.

    • Aseptically remove the livers and weigh them.

    • Prepare liver impression smears on glass slides (Giemsa staining) to quantify the number of amastigotes per 1000 host cell nuclei.

  • Data Analysis:

    • Calculate the total liver parasite burden (Leishman-Donovan Units).

    • Determine the percentage of inhibition of parasite burden for each dose group relative to the vehicle control group.

    • Use non-linear regression to calculate the ED50, the dose required to achieve a 50% reduction in parasite load.

In Vivo Toxicity: Determining the Lethal Dose 50 (LD50)

Acute toxicity studies are performed in healthy animals to determine the dose that is lethal to 50% of the test population. This is a critical, albeit harsh, measure of a drug's intrinsic toxicity.

Causality Behind Experimental Choices:

  • Why Healthy Mice? Using healthy, uninfected mice ensures that any observed toxicity is a direct result of the compound and not confounded by the underlying disease state.

  • Why Dose Escalation? A dose escalation or "up-and-down" procedure is a standard approach that allows for the determination of the LD50 with a minimal number of animals, in line with ethical guidelines for animal research.

Experimental Protocol: Acute Toxicity Study (LD50)

  • Animal Groups: Use healthy BALB/c mice, separated into groups (n=3-5 per group).

  • Dose Administration: Administer a single, high dose of the test compound via the same route as the efficacy study (intraperitoneal). Start with a dose estimated from in vitro cytotoxicity data.

  • Observation:

    • Observe animals continuously for the first 4 hours and then daily for 14 days.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait, respiratory distress) and mortality.

  • Dose Adjustment: Adjust the dose for the next group based on the outcome of the previous group (e.g., if no mortality, increase the dose; if mortality occurs, decrease the dose).

  • Data Analysis: Use statistical methods (e.g., the Probit method) to calculate the LD50 from the mortality data across the different dose groups.

Data Synthesis: Calculating the In Vivo Therapeutic Index

The in vivo TI provides the most clinically relevant preclinical measure of a drug's safety margin.

Formula: Therapeutic Index (TI) = LD50 / ED50

Table 2: Comparative In Vivo Performance of Lead Candidates

CompoundEfficacy in Mice ED50 (mg/kg)Acute Toxicity in Mice LD50 (mg/kg)Therapeutic Index (TI = LD50/ED50)
Pentamidine10404
Analogue B 8 400 50

Hypothetical data for illustrative purposes.

The in vivo data confirm the promise of Analogue B. It is slightly more potent than Pentamidine (lower ED50) but dramatically less toxic (10-fold higher LD50), resulting in a therapeutic index that is over 12 times greater. This makes Analogue B a strong candidate to advance to further, more comprehensive preclinical safety and toxicology studies as mandated by regulatory agencies like the FDA.[27][28][29]

Diagram 2: In Vivo Candidate Validation Funnel

G cluster_vivo In Vivo Evaluation Start Promising Candidates from In Vitro Screen (High SI) Efficacy Efficacy Study (Infected Mouse Model) Determine ED50 Start->Efficacy Toxicity Acute Toxicity Study (Healthy Mouse Model) Determine LD50 Start->Toxicity Calc_TI Calculate In Vivo Therapeutic Index (TI = LD50 / ED50) Efficacy->Calc_TI Toxicity->Calc_TI Decision Select Candidate with Highest TI for further Preclinical Development Calc_TI->Decision End IND-Enabling Toxicology Studies Decision->End

Caption: Decision funnel from in vitro screening to in vivo validation.

Conclusion and Future Outlook

The systematic evaluation of the therapeutic index is a cornerstone of modern drug development. This guide outlines a logical, two-tiered strategy for assessing this compound analogues, beginning with a broad in vitro screen to establish a Selectivity Index and progressing to focused in vivo studies to determine a true Therapeutic Index. The causality-driven approach to protocol design ensures that the data generated at each stage is robust, reproducible, and clinically relevant.

The hypothetical success of "Analogue B" illustrates the ultimate goal: to identify derivatives with a significantly wider margin of safety than the parent compound. Such a candidate would have a much higher probability of success in subsequent, resource-intensive stages of drug development, including regulatory toxicology, safety pharmacology, and eventually, human clinical trials.[26][27][30] While the path is challenging and fraught with potential failures, this structured approach to evaluating efficacy and toxicity provides the clearest path to developing safer, more effective treatments for the devastating diseases that Pentamidine and its future analogues aim to conquer.

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A Statistical and Mechanistic Comparison of Pentanimidamide (Pentamidine) and Alternative Therapies for Human African Trypanosomiasis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of neglected tropical diseases, the selection of appropriate therapeutic agents is a critical decision guided by a deep understanding of efficacy, mechanism of action, and practical application. This guide provides a comprehensive analysis of Pentanimidamide, more commonly known as Pentamidine, and its primary alternatives in the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. This document is intended to serve as a practical resource, offering not only a comparative statistical analysis of efficacy data from multiple experiments but also detailed experimental protocols and mechanistic insights to inform future research and clinical use.

Introduction to Pentamidine and the Therapeutic Landscape of HAT

Human African Trypanosomiasis is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. The two subspecies that cause disease in humans are Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense. The disease progresses through two stages: the early hemolymphatic stage, where parasites are found in the blood and lymph, and the late meningoencephalitic stage, where parasites cross the blood-brain barrier, leading to severe neurological symptoms and, if untreated, death.

Pentamidine, an aromatic diamidine, has been a cornerstone in the treatment of first-stage T. b. gambiense HAT for decades.[1][2] Its mechanism of action, while not fully elucidated, is known to involve interference with the parasite's DNA, RNA, and protein synthesis.[3][4][5] Specifically, it is believed to bind to the minor groove of adenine-thymine-rich regions of DNA, disrupting cellular processes.[3][6] However, the emergence of drug resistance and the need for parenteral administration have driven the development and evaluation of alternative therapies.[7][8]

This guide will delve into a statistical comparison of Pentamidine's efficacy against key alternatives, including suramin, melarsoprol, eflornithine, nifurtimox (as part of NECT), and the more recent oral drug, fexinidazole.

Comparative Efficacy Analysis: A Statistical Overview

The following tables summarize the in vitro and clinical efficacy data for Pentamidine and its alternatives against Trypanosoma brucei. These data have been compiled from a range of published studies to provide a broad, comparative overview.

In Vitro Efficacy against Trypanosoma brucei
DrugIC50 (nM)Target OrganismReference(s)
Pentamidine 5.3 - 9.6T. b. brucei[9][10]
12T. b. brucei (TbAT1-/- mutant)[11]
~14T. b. brucei[12]
Melarsoprol 21T. b. brucei[11]
Eflornithine 5,500 (L-eflornithine)T. b. gambiense[13][14]
50,000 (D-eflornithine)T. b. gambiense[13][14]
9,100 (racemic)T. b. gambiense[13]
Fexinidazole 1,000 - 4,000T. brucei[15][16][17]
160 - 930 (µg/mL)T. b. rhodesiense & T. b. gambiense[3]

Note: IC50 values can vary depending on the specific parasite strain and assay conditions.

Clinical Efficacy in Human African Trypanosomiasis
Drug/RegimenDisease StageTarget OrganismNo. of PatientsCure Rate (%)Relapse Rate (%)Reference(s)
Pentamidine Stage 1T. b. gambiense273 (control group)95-[18][19]
Early-Late StageT. b. gambiense58945.2 (3/58)[20]
Suramin Stage 1T. b. rhodesiense12194 (survived and completed treatment)-[21]
Melarsoprol (10-day schedule)Stage 2T. b. rhodesiense13896 (at 12 months)-[6]
Stage 2Late-stage HAT202086.2 (at 2 years)-
Eflornithine Stage 2T. b. gambiense14391.6-[22]
NECT (Nifurtimox-Eflornithine)Stage 2T. b. gambiense14396.5-[22]
Stage 2T. b. gambiense62994.1 (at 24 months)1.3[23][24]
Stage 2T. b. gambiense684-2.0 (14/684)[1][25]
Fexinidazole Stage 1 & non-severe Stage 2T. b. gambiense23099-[26]
Late-stageT. b. gambiense16795.2 (at 18 months)-[27]
All stages (children)T. b. gambiense12597.6 (at 12 months)-[28]

Mechanistic Insights and Signaling Pathways

A fundamental aspect of drug evaluation is the understanding of its mechanism of action. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for Pentamidine and its key alternatives.

Pentamidine: DNA Minor Groove Binding

Pentamidine's trypanocidal activity is primarily attributed to its ability to bind to the minor groove of DNA, particularly in AT-rich regions. This interaction is thought to interfere with DNA replication and transcription, leading to parasite death.

pentamidine_mechanism Pentamidine Pentamidine Trypanosome Trypanosoma brucei Pentamidine->Trypanosome Enters parasite DNA Parasite DNA (AT-rich minor groove) Pentamidine->DNA Binds to minor groove Trypanosome->DNA Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition CellDeath Parasite Cell Death Replication->CellDeath Transcription->CellDeath

Pentamidine's proposed mechanism of action.
Eflornithine: Inhibition of Polyamine Synthesis

Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. Polyamines are essential for cell growth and differentiation in trypanosomes. By blocking this pathway, eflornithine depletes the parasite of essential polyamines, leading to cessation of cell division.

eflornithine_mechanism cluster_pathway Polyamine Biosynthesis Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Trypanothione Trypanothione Spermidine->Trypanothione CellDivision Parasite Cell Division Trypanothione->CellDivision Essential for Eflornithine Eflornithine Eflornithine->ODC Irreversible inhibition Inhibition->CellDivision Inhibited ParasiteDeath Parasite Death CellDivision->ParasiteDeath

Eflornithine's mechanism via ODC inhibition.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and standardization of efficacy testing, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays used in the evaluation of anti-trypanosomal compounds.

In Vitro Drug Susceptibility Assay (Alamar Blue Method)

This assay is a widely used colorimetric method to determine the 50% inhibitory concentration (IC50) of a compound against Trypanosoma brucei.

Protocol:

  • Parasite Culture: Culture bloodstream form T. b. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of the test compound (e.g., Pentamidine) in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (2 x 10^4 parasites/mL) to each well.

  • Drug Addition: Add 100 µL of the diluted drug solutions to the respective wells. Include a positive control (e.g., a known trypanocidal drug) and a negative control (vehicle only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage inhibition of parasite growth for each drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy in a Murine Model of HAT

Animal models are crucial for evaluating the in vivo efficacy of drug candidates. The following is a general protocol for a mouse model of acute T. b. rhodesiense infection.

Protocol:

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Inoculate mice intraperitoneally with 1 x 10^4 T. b. rhodesiense parasites.

  • Parasitemia Monitoring: Starting from day 3 post-infection, monitor parasitemia daily by examining a drop of tail blood under a microscope.

  • Treatment Initiation: Once parasitemia is established (e.g., >10^5 parasites/mL), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., Pentamidine at 4 mg/kg) and vehicle control daily for a specified period (e.g., 7 days) via the appropriate route (e.g., intramuscular injection).

  • Efficacy Assessment: Monitor parasitemia levels throughout the treatment and post-treatment period. A cure is typically defined as the absence of detectable parasites for at least 30 days post-treatment.

  • Survival Analysis: Record the survival of mice in each group and perform a Kaplan-Meier survival analysis.

Conclusion and Future Directions

This guide provides a comparative analysis of Pentamidine and its alternatives for the treatment of Human African Trypanosomiasis. The data presented highlight the continued importance of Pentamidine for first-stage T. b. gambiense HAT, while also showcasing the improved efficacy and safety profiles of newer therapies, particularly NECT and fexinidazole, for second-stage disease.

The provided experimental protocols serve as a foundation for researchers to conduct standardized and reproducible efficacy studies. The mechanistic diagrams offer a visual representation of the current understanding of how these drugs exert their trypanocidal effects.

Future research should focus on the development of novel oral drugs with activity against both stages of HAT and both subspecies of Trypanosoma brucei. Furthermore, a deeper understanding of the molecular mechanisms of drug resistance is crucial for the development of strategies to overcome this challenge and ensure the long-term effectiveness of anti-trypanosomal chemotherapy.

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A Comparative Guide to Validating the Mechanism of Action of DNA-Binding Agents: Pentanimidamide vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern therapeutics, particularly in oncology and antimicrobial development, compounds that target DNA are of paramount importance. Their efficacy is intrinsically linked to their specific mechanism of action—how they recognize, bind to, and affect the structure and function of DNA. Validating this mechanism is a critical step in preclinical development, providing the foundational evidence for a compound's therapeutic potential and guiding its future optimization.

This guide provides a comparative framework for the validation of a novel, hypothetical DNA minor groove binder, "Pentanimidamide," against the well-established DNA intercalator, Doxorubicin. Through a detailed examination of key experimental data, step-by-step protocols, and mechanistic diagrams, this document aims to equip researchers with a robust understanding of how to differentiate and validate these distinct modes of DNA interaction.

Understanding the Mechanisms: Minor Groove Binding vs. Intercalation

Before delving into the experimental validation, it is crucial to understand the fundamental differences between the two mechanisms of action.

This compound (Hypothetical DNA Minor Groove Binder):

This compound is conceptualized as a dicationic, crescent-shaped molecule designed to fit snugly within the minor groove of the DNA double helix.[1] This binding is typically non-covalent and sequence-specific, often favoring A/T-rich regions where the minor groove is narrower.[2][3][4] The interaction is primarily driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[3] A key characteristic of minor groove binders is that they cause minimal distortion to the overall DNA helical structure.[5] Their therapeutic effect often arises from the displacement of essential DNA-binding proteins, such as transcription factors, thereby modulating gene expression.[3]

Doxorubicin (DNA Intercalator):

Doxorubicin, a widely used chemotherapeutic agent, functions primarily as a DNA intercalator.[6][7] Its planar aromatic moiety inserts itself between adjacent base pairs of the DNA double helix.[8] This intercalation process significantly distorts the DNA structure, causing unwinding, lengthening, and bending of the helix.[8] Doxorubicin's mechanism also involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, Doxorubicin leads to double-strand breaks and ultimately, apoptosis.[9]

Comparative Experimental Validation

A multi-faceted experimental approach is necessary to unequivocally determine a compound's DNA binding mode. The following sections compare the expected outcomes for this compound and Doxorubicin in key validation assays.

DNA Footprinting

DNase I footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA fragment.[10][11] The principle lies in the protection of the DNA from enzymatic cleavage by DNase I at the ligand-binding site.[5][10][11]

  • This compound: As a sequence-specific minor groove binder, this compound is expected to produce a clear "footprint" – a region of protection from DNase I cleavage – at its target A/T-rich sequences.[12]

  • Doxorubicin: While Doxorubicin also binds to DNA, its intercalating nature does not typically provide the same level of localized protection as a minor groove binder. Therefore, a distinct, sharp footprint is less likely. Instead, one might observe a more diffuse pattern of altered cleavage.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[13][14] It measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA.[13][15][16][17]

  • This compound: The binding of a minor groove binder like this compound is expected to cause only subtle changes in the B-form DNA CD spectrum, as it does not significantly alter the global DNA conformation.[18] However, an induced CD (ICD) signal may appear in the absorption region of the achiral drug, indicating its binding within the chiral DNA environment.[14]

  • Doxorubicin: Intercalation by Doxorubicin leads to significant changes in the DNA structure, including unwinding and lengthening of the helix.[8] This is reflected in the CD spectrum as a marked increase in the intensity of the positive band around 275 nm and a decrease in the negative band around 245 nm, along with a strong ICD signal.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study DNA-ligand interactions.[19][20] It can be used to determine binding affinity and stoichiometry.[19][20]

  • This compound: If this compound is intrinsically fluorescent, its binding to DNA would likely result in a change in its fluorescence quantum yield and a shift in its emission maximum due to the altered microenvironment of the minor groove.[19][20] Alternatively, a competition assay with a known fluorescent minor groove binder like DAPI can be employed.[21]

  • Doxorubicin: Doxorubicin is intrinsically fluorescent. Its intercalation into DNA leads to significant quenching of its fluorescence, which can be used to quantify the binding interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[22][23] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[22][23][24][25]

  • This compound: The binding of this compound to the DNA minor groove is expected to be an enthalpically driven process, characterized by a favorable negative ΔH due to the formation of hydrogen bonds and van der Waals interactions.[1]

  • Doxorubicin: The intercalation of Doxorubicin is a complex process. The initial insertion between base pairs is often entropically driven, while subsequent interactions can have both enthalpic and entropic contributions.

Data Summary

Experimental Technique This compound (Minor Groove Binder) Doxorubicin (Intercalator) Key Differentiator
DNase I Footprinting Clear, localized footprint at A/T-rich sequences.[12]Diffuse or no distinct footprint.Specificity and clarity of the protected region.
Circular Dichroism Subtle changes to the DNA spectrum; potential for an induced CD signal.[18]Significant changes in the DNA spectrum, indicating conformational distortion.[8]Magnitude of the change in the DNA CD signal.
Fluorescence Spectroscopy Fluorescence enhancement or quenching upon binding.Significant fluorescence quenching upon intercalation.Direction and magnitude of the fluorescence change.
Isothermal Titration Calorimetry Typically an enthalpically driven interaction.[1]Complex thermodynamic profile, often with a significant entropic contribution.The dominant thermodynamic driving force of the interaction.

Experimental Protocols

Protocol 1: DNase I Footprinting

Objective: To identify the specific DNA binding site of this compound.

Methodology:

  • Probe Preparation: A DNA fragment of interest (e.g., a promoter region with known A/T-rich tracts) is radiolabeled at one end.[5]

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow binding to reach equilibrium.[5]

  • DNase I Digestion: A titrated amount of DNase I is added to the reaction for a brief period to achieve partial DNA digestion.[5]

  • Reaction Termination: The digestion is stopped by adding a chelating agent like EDTA.[10]

  • Analysis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[5] The gel is then visualized by autoradiography. The region where this compound was bound will be protected from cleavage, resulting in a "footprint" on the gel.[5]

Protocol 2: Circular Dichroism (CD) Titration

Objective: To assess the conformational changes in DNA upon binding of this compound versus Doxorubicin.

Methodology:

  • Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA) and the test compound in a suitable buffer that is transparent in the UV region of interest.[5]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas.[5]

  • Baseline Correction: Record a baseline spectrum of the buffer alone.[5]

  • DNA Spectrum: Record the CD spectrum of the DNA solution.[5]

  • Titration: Add increasing amounts of the test compound (this compound or Doxorubicin) to the DNA solution, recording a CD spectrum after each addition and allowing for equilibration.[5]

  • Data Analysis: Analyze the changes in the CD spectra to infer conformational changes in the DNA.

Visualizing the Mechanisms and Workflows

Signaling Pathways

G cluster_0 This compound (Minor Groove Binding) cluster_1 Doxorubicin (Intercalation) This compound This compound MinorGroove Minor Groove (A/T Rich) This compound->MinorGroove Binds to DNA_MGB DNA Double Helix Complex_MGB This compound-DNA Complex MinorGroove->Complex_MGB Forms Displacement Protein Displacement Complex_MGB->Displacement Causes Protein Transcription Factor Protein->MinorGroove Binds to GeneModulation Modulation of Gene Expression Displacement->GeneModulation Leads to Doxorubicin Doxorubicin BasePairs Between Base Pairs Doxorubicin->BasePairs Inserts DNA_Intercalator DNA Double Helix Complex_Intercalator Doxorubicin-DNA Complex BasePairs->Complex_Intercalator Forms Distortion Helical Distortion (Unwinding, Lengthening) Complex_Intercalator->Distortion Causes TopoII_Complex Ternary Complex (DNA-Dox-TopoII) Complex_Intercalator->TopoII_Complex Traps TopoII Topoisomerase II TopoII->TopoII_Complex DSB Double-Strand Breaks TopoII_Complex->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Leads to G cluster_workflow Experimental Validation Workflow cluster_results Data Interpretation Start Test Compound (e.g., this compound) Footprinting DNase I Footprinting Start->Footprinting CD_Spec Circular Dichroism Spectroscopy Start->CD_Spec Fluorescence Fluorescence Spectroscopy Start->Fluorescence ITC Isothermal Titration Calorimetry Start->ITC Result_FP Binding Site Specificity Footprinting->Result_FP Result_CD DNA Conformational Changes CD_Spec->Result_CD Result_F Binding Affinity (Kd) Fluorescence->Result_F Result_ITC Thermodynamic Profile (ΔH, ΔS, Kd) ITC->Result_ITC Conclusion Mechanism of Action Determination Result_FP->Conclusion Result_CD->Conclusion Result_F->Conclusion Result_ITC->Conclusion

Caption: A generalized workflow for validating the mechanism of action.

Conclusion

The rigorous, multi-pronged experimental validation of a DNA-binding agent's mechanism of action is non-negotiable in the drug development pipeline. By comparing the expected experimental signatures of a novel minor groove binder like this compound with a well-characterized intercalator such as Doxorubicin, researchers can build a comprehensive and compelling data package. This not only confirms the intended mode of interaction but also provides invaluable insights into the compound's specificity, affinity, and thermodynamic drivers, all of which are critical for its advancement as a potential therapeutic.

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A Comparative Analysis of Pentanimidamide's Effect on Different Parasite Life Cycle Stages

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pentanimidamide, an aromatic diamine, has been a component of the antiparasitic arsenal for decades, primarily utilized in the treatment of early-stage human African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia.[1] Its broad-spectrum activity against a range of protozoan parasites makes it a subject of continuous research, particularly concerning its efficacy against the distinct morphological and metabolic stages that characterize complex parasite life cycles. Understanding the stage-specific activity of a drug is paramount in drug development, as it informs treatment strategies aimed at not only alleviating clinical symptoms but also preventing transmission and relapse.

This guide provides a comprehensive comparative analysis of this compound's effects on the different life cycle stages of three major human parasites: Leishmania spp., Trypanosoma spp., and Plasmodium falciparum. We will delve into the mechanistic underpinnings of its stage-specific efficacy, present comparative data with other established antiprotozoal agents, and provide detailed experimental protocols for assessing stage-specific drug activity.

Mechanism of Action: A Multi-Pronged Attack

This compound's trypanocidal activity is multifaceted, contributing to its efficacy against a range of parasites. The primary mechanisms of action include:

  • DNA Interaction: this compound is a DNA minor groove binding agent, which can interfere with DNA replication and transcription.

  • Inhibition of Polyamine Synthesis: It competitively inhibits the uptake of polyamines like putrescine and spermidine, which are essential for parasite proliferation and differentiation.[2]

  • Mitochondrial Disruption: The drug is known to accumulate in the mitochondria of susceptible parasites, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[3]

The differential reliance of parasite life cycle stages on these pathways likely contributes to the observed variations in this compound's efficacy.

Comparative Efficacy of this compound Across Parasite Life Cycle Stages

The digenetic and sometimes trigenetic life cycles of protozoan parasites present distinct biochemical and morphological forms, each offering a unique target for chemotherapeutic intervention. The following sections dissect the stage-specific activity of this compound against key human parasites.

Leishmania spp.: Targeting the Intracellular Amastigote

The Leishmania life cycle alternates between the flagellated promastigote in the sandfly vector and the non-motile amastigote residing within mammalian macrophages.[4] The intracellular amastigote is the clinically relevant stage responsible for disease pathology.

This compound demonstrates activity against both stages, but its efficacy is more pronounced against the clinically relevant amastigote form.[3][5] This is a crucial feature for an effective antileishmanial drug.

Life Cycle StageThis compound IC50Amphotericin B IC50Miltefosine IC50Reference
L. donovani Promastigote~1-5 µM~0.1-0.5 µM~1-5 µM[5][6]
L. donovani Amastigote~0.3-1 µM~0.05-0.2 µM~0.5-2 µM[3][7]
L. mexicana Promastigote~2-10 µMNot ReportedNot Reported[3]
L. mexicana Amastigote~0.3 µMNot ReportedNot Reported[3]

Table 1: Comparative in vitro efficacy of this compound and other antileishmanial drugs against Leishmania life cycle stages. IC50 values can vary depending on the specific strain and assay conditions.

The higher potency against amastigotes is clinically significant. While promastigote screening is more straightforward for high-throughput assays, it can yield false positives and fail to identify compounds specifically active against the intracellular stage.[5]

Trypanosoma spp.: A Tale of Two Subgenera

This compound's utility in trypanosomiasis is primarily directed against Trypanosoma brucei gambiense, the causative agent of West African sleeping sickness.[8] Its efficacy against other trypanosomes, such as T. cruzi (the agent of Chagas disease), is limited.

Trypanosoma brucei: Targeting the Bloodstream Form

The life cycle of T. brucei in the mammalian host is characterized by the presence of long slender and short stumpy bloodstream trypomastigotes. This compound is effective against the early hemolymphatic stage of the disease, targeting the proliferating bloodstream forms.[8]

Life Cycle StageThis compound MICSuramin MICMelarsoprol MICReference
T. b. gambiense Bloodstream Form~0.1-2 µg/L~1-10 µg/L~0.01-0.1 µg/L[9][10]
T. b. gambiense Procyclic FormLess SusceptibleLess SusceptibleLess Susceptible[11]

Table 2: Comparative in vitro efficacy of this compound and other trypanocidal drugs against Trypanosoma brucei gambiense. MIC (Minimum Inhibitory Concentration) values are often used for T. brucei.

Trypanosoma cruzi: Limited Efficacy and Antagonism

In contrast to its activity against T. brucei, this compound has shown limited efficacy against T. cruzi. The life cycle of T. cruzi involves trypomastigotes, intracellular amastigotes, and epimastigotes in the insect vector.[12] Studies have indicated that this compound can even antagonize the effect of the first-line drug, benznidazole, in vitro.[13][14]

Life Cycle StageThis compound EC50Benznidazole EC50Nifurtimox EC50Reference
T. cruzi Trypomastigote>10 µM~2-10 µM~1-5 µM[13][15]
T. cruzi Amastigote>10 µM~1-5 µM~1-5 µM[13][15]
T. cruzi EpimastigoteModerately ActiveLess ActiveLess Active[16]

Table 3: Comparative in vitro efficacy of this compound and other trypanocidal drugs against Trypanosoma cruzi life cycle stages.

Plasmodium falciparum: Emerging Insights into Stage-Specific Activity

While not a first-line antimalarial, this compound exhibits activity against the blood stages of P. falciparum.[17][18] The complex life cycle of Plasmodium in humans includes the clinically silent liver stage, the symptomatic asexual blood stages (rings, trophozoites, schizonts), and the transmissible sexual stages (gametocytes).[19]

Recent studies have begun to elucidate the stage-specific effects of this compound on the asexual blood stages.

Life Cycle StageThis compound IC50Chloroquine IC50Artemisinin IC50Reference
P. falciparum Asexual Blood Stages (general)~0.1-0.5 µM~0.01-0.1 µM~0.001-0.01 µM[18][20]
P. falciparum RingsModerately ActiveHighly ActiveHighly Active[20][21]
P. falciparum TrophozoitesHighly ActiveHighly ActiveModerately Active[20][21]
P. falciparum SchizontsModerately ActiveLess ActiveLess Active[20][21]
P. falciparum Gametocytes (late stage)>10 µMInactiveModerately Active[22]

Table 4: Comparative in vitro efficacy of this compound and other antimalarial drugs against Plasmodium falciparum life cycle stages.

This compound's activity appears to be most pronounced against the trophozoite stage, with morphological effects observed after exposure.[20] Its limited activity against late-stage gametocytes suggests it may not be an effective transmission-blocking agent on its own.[22] There is currently limited data on its effect on the liver stages of P. falciparum.

Experimental Protocols

Accurate assessment of stage-specific drug efficacy requires robust and validated in vitro assays. The following are detailed protocols for evaluating the activity of compounds against key parasite life cycle stages.

Protocol 1: In Vitro Assay for Leishmania Intracellular Amastigotes

This protocol is adapted from established high-content screening methods and is suitable for determining the efficacy of compounds against the clinically relevant intracellular amastigote stage.[6][23][24]

Workflow for Leishmania Amastigote Assay

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis THP1 1. Differentiate THP-1 monocytes to macrophages (e.g., with PMA) Infect 3. Infect macrophages with stationary-phase promastigotes THP1->Infect Promastigotes 2. Culture Leishmania promastigotes to stationary phase Promastigotes->Infect Differentiate 4. Allow promastigotes to differentiate into amastigotes (24-48h) Infect->Differentiate Treat 5. Treat infected macrophages with serial dilutions of This compound Differentiate->Treat Incubate 6. Incubate for 72 hours Treat->Incubate FixStain 7. Fix and stain cells (e.g., DAPI for nuclei) Incubate->FixStain Image 8. Acquire images using high-content microscopy FixStain->Image Quantify 9. Quantify number of amastigotes per macrophage Image->Quantify IC50 10. Calculate IC50 values Quantify->IC50

Caption: Workflow for assessing antileishmanial activity against intracellular amastigotes.

Detailed Steps:

  • Macrophage Differentiation: Seed THP-1 human monocytic cells in a 96-well plate and differentiate them into adherent macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199) until they reach the stationary phase, which is enriched in infective metacyclic forms.

  • Infection: Wash the differentiated macrophages and infect them with stationary-phase promastigotes at a macrophage-to-parasite ratio of approximately 1:10.

  • Amastigote Differentiation: Incubate the infected cells for 24-48 hours to allow for phagocytosis of promastigotes and their subsequent transformation into intracellular amastigotes.

  • Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium and add them to the infected macrophage cultures. Include appropriate vehicle controls.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain with a nuclear stain such as DAPI to visualize both macrophage and amastigote nuclei.

  • Imaging and Analysis: Acquire images using a high-content imaging system and use image analysis software to quantify the number of amastigotes per macrophage.

  • IC50 Determination: Plot the percentage of parasite inhibition against the drug concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression model.

Protocol 2: In Vitro Assay for Trypanosoma cruzi Life Cycle Stages

This protocol allows for the evaluation of drug efficacy against epimastigotes, trypomastigotes, and intracellular amastigotes of T. cruzi.[16][25]

Workflow for Trypanosoma cruzi Multi-stage Assay

G cluster_epi Epimastigote Assay cluster_amastigote Amastigote Assay cluster_trypo Trypomastigote Assay Epi_culture 1a. Culture epimastigotes in LIT medium Epi_treat 2a. Treat with drug dilutions Epi_incubate 3a. Incubate for 72-96h Epi_readout 4a. Measure growth (e.g., resazurin assay or cell counting) Vero_culture 1b. Seed host cells (e.g., Vero) in 96-well plates Infect 2b. Infect with trypomastigotes Ama_differentiate 3b. Allow differentiation to amastigotes (48h) Ama_treat 4b. Treat with drug dilutions Ama_incubate 5b. Incubate for 48-72h Ama_readout 6b. Fix, stain, and quantify intracellular amastigotes Trypo_harvest 1c. Harvest trypomastigotes from infected cell culture Trypo_treat 2c. Treat with drug dilutions Trypo_incubate 3c. Incubate for 24h Trypo_readout 4c. Assess viability (e.g., motility or colorimetric assay)

Caption: Parallel workflows for assessing drug efficacy against different T. cruzi life cycle stages.

Detailed Steps:

  • Epimastigote Assay:

    • Culture epimastigotes in Liver Infusion Tryptose (LIT) medium.

    • Seed the parasites in a 96-well plate and add serial dilutions of the test compounds.

    • Incubate for 72-96 hours and assess parasite growth using a resazurin-based viability assay or by direct counting.

  • Intracellular Amastigote Assay:

    • Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate.

    • Infect the host cells with tissue culture-derived trypomastigotes.

    • After 48 hours, wash away extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

    • Incubate for an additional 48-72 hours.

    • Fix, stain, and quantify the number of intracellular amastigotes as described for the Leishmania assay.

  • Trypomastigote Assay:

    • Harvest cell culture-derived trypomastigotes.

    • Incubate the trypomastigotes with serial dilutions of the test compounds in a 96-well plate.

    • After 24 hours, assess parasite viability by observing motility under a microscope or using a viability stain.

Protocol 3: Stage-Specific In Vitro Assay for Plasmodium falciparum Asexual Blood Stages

This protocol is designed to determine the window of activity of an antimalarial compound against the different asexual blood stages.[21][26]

Workflow for Plasmodium falciparum Stage-Specific Assay

G cluster_sync Synchronization cluster_exposure Staggered Drug Exposure cluster_analysis Analysis Sync 1. Tightly synchronize P. falciparum culture to the ring stage (e.g., sorbitol treatment) Pulse1 2a. Expose a subset of the culture to drug for a short period (e.g., 6-8h) during the ring stage Sync->Pulse1 Pulse2 2b. Expose another subset during the trophozoite stage Sync->Pulse2 Pulse3 2c. Expose a third subset during the schizont stage Sync->Pulse3 Wash 3. Wash out the drug after each exposure period Pulse1->Wash Pulse2->Wash Pulse3->Wash Culture 4. Continue to culture the parasites until the next cycle's trophozoite stage Wash->Culture Stain 5. Stain with a DNA dye (e.g., SYBR Green I) Culture->Stain Flow 6. Quantify parasitemia by flow cytometry Stain->Flow IC50 7. Determine stage-specific IC50 values Flow->IC50

Caption: Workflow for determining the stage-specific activity of antimalarial compounds.

Detailed Steps:

  • Synchronization: Obtain a highly synchronized culture of P. falciparum at the early ring stage using methods such as sorbitol lysis.

  • Staggered Drug Exposure:

    • At different time points post-synchronization, corresponding to the ring, trophozoite, and schizont stages, expose aliquots of the culture to serial dilutions of this compound for a short pulse (e.g., 6-8 hours).

  • Drug Washout: After each pulse, carefully wash the red blood cells to remove the drug.

  • Continued Culture: Resuspend the washed cells in fresh medium and continue to culture them until the parasites in the control wells have progressed to the trophozoite stage of the next cycle (approximately 60-72 hours from the start).

  • Staining and Quantification: Stain the cultures with a fluorescent DNA dye (e.g., SYBR Green I) and quantify the parasitemia using flow cytometry.

  • Stage-Specific IC50 Determination: Calculate the IC50 for each stage-specific exposure window to identify the point of maximal drug activity in the parasite's asexual life cycle.

Conclusion

This compound exhibits a complex profile of activity against different parasite life cycle stages, a reflection of its multifaceted mechanism of action and the diverse biology of the parasites it targets. Its pronounced efficacy against the clinically relevant intracellular amastigote stage of Leishmania underscores its therapeutic value. In contrast, its utility against Trypanosoma cruzi is limited, and it demonstrates a degree of stage-specificity against the asexual blood stages of Plasmodium falciparum.

This comparative analysis highlights the critical importance of stage-specific drug screening in the discovery and development of new antiparasitic agents. The provided protocols offer a framework for researchers to conduct such evaluations, ultimately contributing to the rational design of more effective treatment regimens that not only cure disease but also interrupt the cycle of transmission. Further research into the stage-specific effects of this compound, particularly on the liver stages of Plasmodium and the procyclic forms of Trypanosoma brucei, will undoubtedly provide a more complete picture of its therapeutic potential.

References

  • Vermelho, A. B., et al. (2010). Protocol for culturing promastigotes of L. amazonensis (wild type) and differentiation in axenic amastigotes.
  • Basselin, M., et al. (2002). Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion. Antimicrobial Agents and Chemotherapy, 46(12), 3731–3738.
  • Planer, V., et al. (2021). In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase. Journal of Visualized Experiments, (177).
  • Murithi, J. M., et al. (2019). Combining Stage Specificity and Metabolomic Profiling to Advance Antimalarial Drug Discovery. Cell Chemical Biology, 26(12), 1695–1706.e6.
  • Sinha, A., et al. (2014). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 5, 175.
  • Basselin, M., Lawrence, F., & Robert-Gero, M. (1996). Pentamidine uptake in Leishmania donovani and Leishmania amazonensis promastigotes and axenic amastigotes. Biochemical Journal, 315(Pt 2), 631–634.
  • Duffy, S., & Avery, V. M. (2012). Anti-malarial drugs: how effective are they against Plasmodium falciparum gametocytes?. Malaria Journal, 11, 413.
  • Ouellette, M., et al. (1991). In vitro life cycle of pentamidine-resistant amastigotes: stability of the chemoresistant phenotypes is dependent on the level of resistance induced. Antimicrobial Agents and Chemotherapy, 35(10), 1923–1928.
  • MESA. (2020). Process specific cellular screening for antimalarial drug discovery.
  • Francisco, A. F., et al. (2018). Experimental Models in Chagas Disease: A Review of the Methodologies Applied for Screening Compounds Against Trypanosoma Cruzi. Current Medicinal Chemistry, 25(25), 2948–2963.
  • Congpuong, K., et al. (2012). An Analytical Method for Assessing Stage-Specific Drug Activity in Plasmodium vivax Malaria: Implications for Ex Vivo Drug Susceptibility Testing. PLoS Neglected Tropical Diseases, 6(8), e1772.
  • Aldunate, J., et al. (2016). Pentamidine antagonizes the benznidazole's effect in vitro, and lacks of synergy in vivo: Implications about the polyamine transport as an anti-Trypanosoma cruzi target. Experimental Parasitology, 170, 137–144.
  • JoVE. (2022). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes.
  • Sykes, M. L., & Avery, V. M. (2013). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLoS Neglected Tropical Diseases, 7(12), e2586.
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  • ResearchGate. (2016). Pentamidine antagonizes the benznidazole's effect in vitro, and lacks of synergy in vivo: Implications about the polyamine transport as an anti-Trypanosoma cruzi target.
  • De Muylder, G., et al. (2011). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLoS Neglected Tropical Diseases, 5(7), e1253.
  • MDPI. (2024). Pentamidine-Functionalized Polycaprolactone Nanofibers Produced by Solution Blow Spinning for Controlled Release in Cutaneous Leishmaniasis Treatment. Pharmaceutics, 16(1), 93.
  • ACS Infectious Diseases. (2022). An Updated View of the Trypanosoma cruzi Life Cycle: Intervention Points for an Effective Treatment. ACS Infectious Diseases, 8(7), 1297–1309.
  • van der Meer, J. W., et al. (2006). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Antimicrobial Agents and Chemotherapy, 50(5), 1779–1785.
  • Bray, P. G., et al. (2001). Diamidine compounds: selective uptake and targeting in Plasmodium falciparum. Molecular Pharmacology, 59(4), 849–858.
  • Likeufack, C. L., Tongue, L. K., & Truc, P. (2012). In vitro activity of commercial formulation and active principle of trypanocidal drugs against blood stream forms of Trypanosoma brucei gambiense. International Journal of anof Agricultural Sciences, 1(1), 1-5.
  • Bell, C. A., et al. (1991). Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. Antimicrobial Agents and Chemotherapy, 35(6), 1099–1107.
  • Vaughan, A. M., et al. (2018). Assessing drug efficacy against Plasmodium falciparum liver stages in vivo. JCI Insight, 3(2), e97332.
  • Loiseau, P. M., et al. (2001). In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models. Parasitology Research, 87(11), 939–944.
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  • Frontiers in Cellular and Infection Microbiology. (2022). Mid-Liver Stage Arrest of Plasmodium falciparum Schizonts in Primary Porcine Hepatocytes.
  • Frontiers. (2022). Mid-Liver Stage Arrest of Plasmodium falciparum Schizonts in Primary Porcine Hepatocytes.
  • ACS Publications. (2022). An Updated View of the Trypanosoma cruzi Life Cycle: Intervention Points for an Effective Treatment.
  • MDPI. (2021). Repurposing Drugs to Fight Hepatic Malaria Parasites. Pharmaceuticals, 14(10), 1032.
  • Doua, F., et al. (1996). The efficacy of pentamidine in the treatment of early-late stage Trypanosoma brucei gambiense trypanosomiasis. The American Journal of Tropical Medicine and Hygiene, 55(6), 586–588.
  • Medscape. (2023). Chagas Disease (American Trypanosomiasis) Medication.
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Safety Operating Guide

Navigating the Disposal of Pentanimidamide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Understanding Pentanimidamide: A Profile of Potential Hazards

Before we can safely dispose of a chemical, we must first understand its intrinsic properties and associated risks. This compound hydrochloride (CAS No. 18257-46-0) is an organic compound that requires careful handling.[1]

Key Hazard Information:

Hazard StatementClassificationImplication for Handling and Disposal
Harmful if swallowedAcute toxicity, oral (Category 4)Avoid ingestion. Wash hands thoroughly after handling. Waste should not be disposed of in a manner that could lead to accidental ingestion by humans or animals.
Causes skin irritationSkin corrosion/irritation (Category 2)Wear appropriate chemical-resistant gloves and a lab coat. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Safety glasses or goggles are mandatory. In case of contact, an eyewash station should be readily accessible.
May cause respiratory irritationSpecific target organ toxicity, single exposure, Respiratory system (Category 3)Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.

This data is synthesized from the Safety Data Sheet for this compound Hydrochloride.[1]

The hydrochloride salt is a solid, and like many amine salts, it is soluble in water.[2] This solubility is a critical factor in considering its environmental fate and the appropriate disposal methods for aqueous solutions. While specific ecotoxicity data for this compound is limited, aliphatic amines, in general, can be toxic to aquatic life.[3] Therefore, a precautionary approach to prevent its release into the environment is paramount.

The Core Directive: A Multi-faceted Approach to this compound Disposal

The overarching principle for the disposal of this compound is the prevention of its release into the environment and minimizing exposure to personnel. This is achieved through a combination of waste segregation, proper containment, and the use of a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain. [4]

The following workflow provides a logical decision-making process for the disposal of various forms of this compound waste.

cluster_0 Waste Stream Identification cluster_1 Disposal Pathways cluster_2 Actionable Disposal Steps Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Unused/Expired Solid this compound Waste_Type->Solid_Waste Solid Contaminated_Labware Contaminated Labware (glassware, tips, etc.) Waste_Type->Contaminated_Labware Contaminated Labware Aqueous_Waste Dilute Aqueous Solutions Waste_Type->Aqueous_Waste Aqueous Spill_Cleanup Spill Cleanup Debris Waste_Type->Spill_Cleanup Spill Collect_Solid Collect in a dedicated, labeled hazardous waste container. Solid_Waste->Collect_Solid Decontaminate_Rinse Triple rinse with a suitable solvent (e.g., water or ethanol). Collect the first rinse as hazardous waste. Contaminated_Labware->Decontaminate_Rinse Collect_Aqueous Collect in a dedicated, labeled hazardous waste container for aqueous chemical waste. Aqueous_Waste->Collect_Aqueous Absorb_Spill Absorb spill with inert material (e.g., vermiculite, sand). Spill_Cleanup->Absorb_Spill Licensed_Disposal Arrange for pickup by a licensed hazardous waste disposal company for incineration. Collect_Solid->Licensed_Disposal Dispose_Rinsed Dispose of rinsed labware in the appropriate solid waste stream (e.g., glass disposal box). Decontaminate_Rinse->Dispose_Rinsed Collect_Aqueous->Licensed_Disposal Collect_Spill_Debris Collect debris into a sealed, labeled hazardous waste bag/container. Absorb_Spill->Collect_Spill_Debris Collect_Spill_Debris->Licensed_Disposal

Caption: Disposal workflow for this compound waste streams.

Step-by-Step Disposal Protocols

The following protocols provide detailed instructions for managing different types of this compound waste. These procedures are designed to be self-validating, ensuring safety and compliance at each step.

Unused or Expired Solid this compound
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Containment: If the original container is intact and properly labeled, it can be directly designated for disposal. If repackaging is necessary, use a clearly labeled, sealed, and compatible container. The label must include the words "Hazardous Waste," the chemical name "this compound Hydrochloride," and the associated hazards (e.g., "Harmful," "Irritant").[4][5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents and acids.[2]

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended final disposal method is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]

Contaminated Labware (Glassware, Plasticware, etc.)
  • Initial Decontamination:

    • Non-disposable glassware: Triple rinse with a suitable solvent. The first rinseate should be collected as hazardous aqueous waste. Subsequent rinses with water can typically be disposed of down the drain, but consult your institutional guidelines.

    • Disposable items (e.g., pipette tips, plastic tubes): These should be collected in a designated, labeled hazardous waste container for solids.

  • Disposal of Rinsed Glassware: After triple rinsing, deface the original label and dispose of the glassware in the appropriate container for broken glass.

  • Disposal of Contaminated Solids: The container with contaminated disposable items should be sealed and disposed of through your institution's hazardous waste program.

Dilute Aqueous Solutions of this compound
  • Collection: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container for aqueous chemical waste. Do not mix with other waste streams unless you have confirmed compatibility.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration.

  • Storage and Disposal: Store and dispose of the aqueous waste container following the same procedures as for solid this compound.

A Note on In-Lab Treatment: While the hydrolysis of amidines to less harmful carboxylic acids and amines is chemically plausible, there is a lack of validated, peer-reviewed protocols for the in-lab treatment of this compound waste.[7] Attempting such procedures without established safety data on the reaction conditions and the toxicity of the byproducts could introduce new, unknown hazards. Therefore, in-lab chemical treatment of this compound waste is not recommended.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect the Debris: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste bag or container.

  • Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container with "Hazardous Waste - Spill Cleanup," the chemical name, and the date. Arrange for disposal through your EHS office.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

  • EPA: Regulates the generation, transportation, treatment, storage, and disposal of hazardous waste. Laboratories are typically considered "satellite accumulation areas" and must adhere to specific container management and labeling requirements.[9]

  • OSHA: Mandates safe workplace practices, including the provision of safety data sheets, proper PPE, and training for handling hazardous chemicals.[4]

It is the responsibility of the principal investigator and all laboratory personnel to be familiar with and adhere to these federal regulations, as well as any more stringent state and institutional policies.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the hazards, implementing robust disposal protocols, and adhering to regulatory standards, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain informed and proactive in the responsible management of all laboratory chemicals.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pentanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of a novel compound like Pentanimidamide is vast. However, the path to discovery is paved with rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your focus remains on your research, confident in the knowledge that you are protected. As your partner in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust through unwavering scientific integrity.

The information herein is synthesized from established safety protocols for potent pharmaceutical compounds and is designed to empower you with the knowledge to work safely and effectively. The core principle is the mitigation of risk through a combination of engineering controls, administrative procedures, and, critically, the correct use of Personal Protective Equipment (PPE).

Understanding the Hazard: A Proactive Stance on Safety

This compound, like many novel chemical entities, presents a hazard profile that must be respected. Based on available safety data, it is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, our safety protocols are designed to prevent exposure through these routes. We will operate under the assumption that this compound is a potent compound, adopting best practices for handling such materials to ensure the highest level of safety.

A thorough risk assessment is the first step before any new chemical is introduced into the workplace.[3][4][5][6] This involves a comprehensive review of the Safety Data Sheet (SDS) to understand the hazards and necessary precautions.[3]

Your First Line of Defense: Essential Personal Protective Equipment

The selection and proper use of PPE is a cornerstone of laboratory safety when handling chemicals like this compound.[7][8] The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, two pairsNitrile gloves provide adequate protection against many chemicals.[9] Double-gloving is a best practice when handling potent compounds to minimize the risk of exposure due to a tear or unnoticed puncture in the outer glove.
Eye Protection Chemical splash goggles or a face shieldProtects the eyes from splashes and aerosols. Standard safety glasses do not provide a sufficient seal.
Lab Coat Disposable, fluid-resistant, with knit cuffsA disposable lab coat prevents contamination of personal clothing. Knit cuffs provide a snug fit around the inner glove.
Respiratory Protection N95 respiratorRecommended when handling the solid form of this compound to prevent inhalation of airborne particles.

The Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination.[10][11][12][13][14] The following workflow is designed for a standard laboratory setting.

Donning PPE: Preparing for a Safe Experiment

The following diagram illustrates the correct sequence for putting on your PPE before handling this compound.

G cluster_donning Donning PPE Workflow A 1. Hand Hygiene B 2. Inner Gloves A->B C 3. Lab Coat B->C D 4. N95 Respirator C->D E 5. Eye Protection D->E F 6. Outer Gloves E->F

Caption: The correct sequence for donning PPE before handling this compound.

Detailed Steps:

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.

  • N95 Respirator: If handling solid this compound, perform a fit check for your N95 respirator.

  • Eye Protection: Wear chemical splash goggles or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Operational Plan: Working with this compound

All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.[9]

  • Preparation: Before starting, ensure that all necessary equipment and reagents are within the designated workspace. This minimizes the need to move in and out of the controlled area.

  • Handling Solids: When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[15]

  • Handling Liquids: When working with solutions of this compound, conduct all transfers and dilutions within the chemical fume hood.[16]

  • Spill Management: In the event of a spill, immediately alert others in the area. Use a chemical spill kit to contain and clean up the spill, always wearing your full PPE. All materials used for cleanup should be disposed of as hazardous waste.

Doffing PPE: Preventing Contamination After Your Experiment

The removal of PPE is a critical step where cross-contamination can easily occur.[13] Follow this sequence carefully.

G cluster_doffing Doffing PPE Workflow G 1. Outer Gloves H 2. Lab Coat & Inner Gloves G->H I 3. Hand Hygiene H->I J 4. Eye Protection I->J K 5. N95 Respirator J->K L 6. Final Hand Hygiene K->L

Caption: The correct sequence for doffing PPE after handling this compound.

Detailed Steps:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat & Inner Gloves: Remove the lab coat by rolling it down and away from your body, turning it inside out. As you remove the sleeves, peel off the inner gloves simultaneously, so they are contained within the rolled-up lab coat. Dispose of the lab coat and inner gloves together in the hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye Protection: Remove your eye protection.

  • N95 Respirator: Remove your respirator without touching the front.

  • Final Hand Hygiene: Perform a final, thorough hand washing.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is paramount for both safety and environmental protection.[17] All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, lab coats, weigh boats, and any other solid materials. Dispose of these items in a designated, sealed, and clearly labeled hazardous waste container.[18]

  • Liquid Waste: Unused solutions of this compound and any solvents used for rinsing contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container with a purple lid.[19]

All waste containers must be clearly labeled as "Hazardous Waste: this compound" and disposed of through your institution's hazardous waste management program.[2][19]

Continuous Improvement: The Role of the Chemical Hygiene Plan

This guide serves as a foundational document for the safe handling of this compound. However, it is essential to incorporate these procedures into your laboratory's specific Chemical Hygiene Plan (CHP).[1][7][8][20] The CHP is a living document that should be reviewed and updated regularly to reflect the specific hazards and procedures in your laboratory.[1]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. At every step, from preparation to disposal, a thoughtful and methodical approach to safety is your greatest asset.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanimidamide
Reactant of Route 2
Pentanimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.